4-(pyrrolidin-1-ylmethyl)benzoic Acid
Description
Structure
2D Structure
Properties
IUPAC Name |
4-(pyrrolidin-1-ylmethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(15)11-5-3-10(4-6-11)9-13-7-1-2-8-13/h3-6H,1-2,7-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEIPZUTRVMWAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360248 | |
| Record name | 4-(pyrrolidin-1-ylmethyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159691-25-5 | |
| Record name | 4-(pyrrolidin-1-ylmethyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(pyrrolidin-1-ylmethyl)benzoic acid synthesis pathway
An In-Depth Technical Guide to the Synthesis of 4-(pyrrolidin-1-ylmethyl)benzoic acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a reliable and efficient synthesis pathway for this compound, a versatile building block in medicinal chemistry.[1] The document is intended for an audience of researchers, scientists, and professionals in drug development. It delves into the mechanistic underpinnings of the selected synthetic route, offers a detailed, step-by-step experimental protocol, and presents data in a clear, structured format. The synthesis of this compound with CAS number 159691-25-5 is primarily utilized in the synthesis of various pharmacologically active compounds.[1][2] This guide prioritizes a reductive amination approach, a cornerstone of modern organic synthesis, due to its efficiency and high yield.[3][4]
Introduction: The Significance of this compound
This compound is a bifunctional organic molecule incorporating a pyrrolidine moiety and a benzoic acid group.[1] This unique structure makes it a valuable intermediate in the development of novel therapeutics. The pyrrolidine ring is a common motif in many biologically active compounds, while the benzoic acid handle allows for further chemical modifications, such as amide bond formation or esterification. Its derivatives have been explored for their potential in treating a range of conditions, underscoring the importance of robust synthetic access to this key intermediate.
Strategic Approach: Reductive Amination as the Optimal Pathway
Several synthetic strategies can be envisioned for the preparation of this compound. After a thorough evaluation of potential routes, this guide focuses on the direct reductive amination of 4-formylbenzoic acid with pyrrolidine. This method is advantageous due to the commercial availability of the starting materials, the generally mild reaction conditions, and the high yields often achieved.[3][4]
The core of this transformation involves the reaction of an aldehyde (4-formylbenzoic acid) with a secondary amine (pyrrolidine) to form an iminium ion intermediate. This intermediate is then reduced in situ by a suitable reducing agent to yield the target tertiary amine.[4]
Alternative pathways, such as the nucleophilic substitution of 4-(bromomethyl)benzoic acid with pyrrolidine, are also viable. However, the synthesis of the bromomethyl derivative from p-toluic acid requires an additional synthetic step involving radical bromination, which can sometimes be less selective and utilize hazardous reagents like N-bromosuccinimide.[5]
Mechanistic Insights into Reductive Amination
The reductive amination process proceeds through two key stages:
-
Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the secondary amine (pyrrolidine) on the carbonyl carbon of 4-formylbenzoic acid. This is typically acid-catalyzed to facilitate the dehydration of the resulting hemiaminal intermediate, leading to the formation of a resonance-stabilized iminium ion.
-
Hydride Reduction: A reducing agent, present in the reaction mixture, delivers a hydride ion to the electrophilic carbon of the iminium ion. This reduction step is irreversible and drives the reaction towards the formation of the stable tertiary amine product.
Several reducing agents can be employed for this purpose, including sodium borohydride, sodium cyanobohydride, and sodium triacetoxyborohydride.[6] For this synthesis, sodium triacetoxyborohydride is a preferred choice as it is a mild and selective reducing agent that is particularly effective for the reductive amination of aldehydes and ketones. It is less basic than other borohydrides, which minimizes side reactions.
Experimental Protocol: Synthesis of this compound
This section provides a detailed, step-by-step protocol for the synthesis of this compound via reductive amination.
Materials and Reagents
| Reagent | Formula | Molecular Weight | CAS Number |
| 4-Formylbenzoic acid | C₈H₆O₃ | 150.13 g/mol | 619-66-9 |
| Pyrrolidine | C₄H₉N | 71.12 g/mol | 123-75-1 |
| Sodium triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 g/mol | 56553-60-7 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 g/mol | 75-09-2 |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 g/mol | 144-55-8 |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 g/mol | 7487-88-9 |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-formylbenzoic acid (1.50 g, 10.0 mmol).
-
Solvent and Amine Addition: Add dichloromethane (DCM, 50 mL) to the flask and stir the mixture until the 4-formylbenzoic acid is partially dissolved. To this suspension, add pyrrolidine (0.85 g, 12.0 mmol, 1.2 equivalents) dropwise at room temperature.
-
Formation of Iminium Ion: Stir the resulting mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.
-
Reduction: In a separate container, weigh out sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 equivalents). Add the sodium triacetoxyborohydride to the reaction mixture in portions over 15 minutes. An exothermic reaction may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., DCM:Methanol 9:1).
-
Work-up: Upon completion of the reaction, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL). Stir the mixture vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 25 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a white solid.
Characterization Data
-
Molecular Formula: C₁₂H₁₅NO₂[2]
-
Appearance: White to off-white solid
-
Melting Point: Literature values may vary, but are typically in the range of 200-210 °C.
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.8 (s, 1H, COOH), 7.9 (d, J=8.0 Hz, 2H, Ar-H), 7.4 (d, J=8.0 Hz, 2H, Ar-H), 3.6 (s, 2H, Ar-CH₂-N), 2.5 (t, J=6.4 Hz, 4H, N-(CH₂)₂), 1.7 (m, 4H, -(CH₂)₂-).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 167.5, 144.8, 129.8, 129.2, 128.9, 58.7, 53.6, 23.1.
-
Mass Spectrometry (ESI+): m/z 206.1 [M+H]⁺
Visualization of the Synthesis Pathway
The following diagram illustrates the reductive amination pathway for the synthesis of this compound.
Caption: Reductive amination of 4-formylbenzoic acid with pyrrolidine.
Safety Considerations
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.
-
Sodium triacetoxyborohydride: This reagent is moisture-sensitive and can release flammable hydrogen gas upon contact with water or acid. Handle with care in a dry environment.
-
Pyrrolidine: Pyrrolidine is a corrosive and flammable liquid. Avoid inhalation and skin contact.
-
Standard personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.
Conclusion
This technical guide has detailed a robust and efficient method for the synthesis of this compound via the reductive amination of 4-formylbenzoic acid. The provided protocol is well-established and utilizes readily available reagents, making it suitable for both small-scale research and larger-scale production. The mechanistic insights and detailed experimental procedure are intended to empower researchers to confidently synthesize this valuable chemical intermediate for their drug discovery and development endeavors.
References
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An In-depth Technical Guide on the Physicochemical Properties of 4-(pyrrolidin-1-ylmethyl)benzoic acid
Foreword: The Strategic Imperative of Physicochemical Profiling in Modern Drug Discovery
In the landscape of contemporary drug discovery and development, the adage ‘fail early, fail cheap’ has become a guiding principle. A significant contributor to the high attrition rates of drug candidates in late-stage development is the emergence of suboptimal physicochemical properties. These intrinsic characteristics of a molecule govern its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its bioavailability and therapeutic efficacy. Therefore, a comprehensive understanding and early-stage characterization of a compound's physicochemical properties are not merely academic exercises but strategic necessities.
This technical guide provides an in-depth exploration of the core physicochemical properties of 4-(pyrrolidin-1-ylmethyl)benzoic acid, a versatile building block in medicinal chemistry. The presence of a pyrrolidine ring, a common scaffold in many biologically active compounds, coupled with a benzoic acid moiety, imparts this molecule with a unique set of characteristics that are of significant interest to researchers and drug development professionals.[1] This guide will not only present the available data for this compound but will also delve into the causality behind the experimental choices for determining these properties, offering field-proven insights and detailed, self-validating protocols.
Molecular Identity and Structural Attributes
This compound is a bifunctional organic molecule that possesses both a basic tertiary amine within the pyrrolidine ring and an acidic carboxylic acid group. This amphoteric nature is a key determinant of its physicochemical behavior.
| Property | Value | Source |
| Chemical Name | This compound | |
| CAS Number | 159691-25-5 | [2] |
| Molecular Formula | C₁₂H₁₅NO₂ | [2] |
| Molecular Weight | 205.25 g/mol | [2] |
| Chemical Structure |
Its hydrochloride salt is also commercially available with the following identifiers:
| Property | Value | Source |
| Chemical Name | 4-[(pyrrolidin-1-yl)methyl]benzoic acid hydrochloride | [3] |
| CAS Number | 193968-71-7 | [3] |
| Molecular Formula | C₁₂H₁₆ClNO₂ | [3] |
| Molecular Weight | 241.72 g/mol |
The strategic inclusion of the pyrrolidine motif is a common tactic in medicinal chemistry to enhance aqueous solubility and introduce a basic center for salt formation, which can improve a compound's pharmacokinetic profile.[4]
Core Physicochemical Properties: A Quantitative Overview
A comprehensive understanding of a compound's physicochemical properties is foundational to predicting its behavior in a biological system. The following table summarizes the available experimental and predicted data for this compound and its hydrochloride salt.
| Physicochemical Property | This compound | 4-[(pyrrolidin-1-yl)methyl]benzoic acid hydrochloride | Rationale for Importance in Drug Discovery |
| Melting Point (°C) | Not available (experimental) | 236 - 240 | A sharp melting point is indicative of high purity. It also influences solubility and dissolution rate. |
| Boiling Point (°C) | 340.3 ± 25.0 (Predicted) | Not applicable | Relevant for purification and stability at high temperatures. |
| Aqueous Solubility | Experimental data not available | Experimental data not available | Crucial for absorption and formulation. Poor solubility is a major hurdle in drug development. |
| pKa | 4.03 ± 0.10 (Carboxylic Acid, Predicted) | Not applicable | Governs the extent of ionization at physiological pH, which in turn affects solubility, permeability, and target binding. |
| logP | -0.5 (Predicted) | Not applicable | A measure of lipophilicity, which influences membrane permeability, plasma protein binding, and metabolism. |
| Density (g/cm³) | 1.203 ± 0.06 (Predicted) | Not applicable | Useful for formulation and process development. |
Synthesis and Purification: Establishing a Quality Foundation
The quality of the starting material is paramount for the accurate determination of its physicochemical properties. The synthesis of this compound can be achieved through the nucleophilic substitution of a suitable starting material, such as 4-(bromomethyl)benzoic acid, with pyrrolidine.
A plausible synthetic route is outlined below:
Caption: Workflow for capillary melting point determination.
Determination of Aqueous Solubility (Kinetic Method)
Aqueous solubility is a critical parameter for oral drug absorption. The kinetic solubility assay is a high-throughput method used in early drug discovery to estimate the solubility of a compound from a DMSO stock solution.
Experimental Protocol: Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: Add 2 µL of the DMSO stock solution to the wells of a 96-well microtiter plate.
-
Addition of Aqueous Buffer: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.
-
Incubation: The plate is sealed and shaken at room temperature for 24 hours to allow for equilibration.
-
Sample Analysis: The plate is then analyzed by nephelometry (light scattering) to detect precipitation. Alternatively, the samples can be filtered, and the concentration of the dissolved compound in the filtrate is determined by LC-MS/MS or UV-Vis spectroscopy against a standard curve.
Caption: Workflow for kinetic solubility determination.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule like this compound with both acidic and basic functional groups, determining the pKa values is essential.
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: A precisely weighed amount of the compound is dissolved in a known volume of deionized water (or a water-cosolvent mixture for poorly soluble compounds) to a concentration of approximately 1-5 mM.
-
Titration Setup: The solution is placed in a thermostatted vessel at 25 °C, and a calibrated pH electrode is immersed in the solution.
-
Titration: The solution is titrated with a standardized solution of 0.1 M HCl and 0.1 M NaOH. The pH of the solution is recorded after each incremental addition of the titrant.
-
Data Analysis: The pKa values are determined from the inflection points of the titration curve (pH vs. volume of titrant). Specialized software is often used to analyze the titration data and calculate the pKa values.
Caption: Workflow for pKa determination by potentiometric titration.
Determination of logP by the Shake-Flask Method
The octanol-water partition coefficient (logP) is the most widely used measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable method for its determination.
Experimental Protocol: Shake-Flask Method for logP Determination
-
System Preparation: Equal volumes of n-octanol and water (or buffer of a specific pH, typically 7.4, for logD determination) are pre-saturated with each other by vigorous mixing for 24 hours, followed by separation of the two phases.
-
Partitioning: A known amount of the test compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken for a sufficient time (e.g., 1-24 hours) to allow for the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: The two phases are carefully separated after allowing them to stand.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS.
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Caption: Workflow for logP determination by the shake-flask method.
Relevance to Drug Discovery and Development
The physicochemical properties of this compound are highly relevant to its potential applications in drug discovery. For instance, a related series of compounds, 4-(pyrrolidinyl)methoxybenzoic acid derivatives, have been investigated as potent and orally active antagonists of Very Late Antigen-4 (VLA-4), a target for inflammatory diseases such as asthma. [5]The balance of lipophilicity and aqueous solubility is critical for achieving oral bioavailability and cell permeability in such drug candidates. [5] The pyrrolidine ring is a prevalent scaffold in numerous approved drugs and bioactive molecules, valued for its ability to introduce a basic center, improve solubility, and provide a three-dimensional structure that can favorably interact with biological targets. [4]The benzoic acid moiety provides a handle for further chemical modification and can participate in hydrogen bonding interactions within a target's binding site.
Conclusion
This technical guide has provided a comprehensive overview of the core physicochemical properties of this compound. While some experimental data is available, particularly for the hydrochloride salt, further experimental characterization of the free base is warranted to build a complete physicochemical profile. The detailed, step-by-step protocols provided herein offer a robust framework for researchers to generate high-quality, reliable data for this and other compounds of interest. A thorough understanding of these fundamental properties is an indispensable component of a successful drug discovery program, enabling more informed decision-making and ultimately increasing the probability of developing safe and effective medicines.
References
- Chiba, J., et al. (2006). 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. Chemical & Pharmaceutical Bulletin, 54(11), 1515-1529. [Link]
- PubChem. (n.d.). 4-(Pyrrolidin-1-yl)benzoic acid. National Center for Biotechnology Information.
- Zhang, B., et al. (2018). Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde.
- PubChemLite. (n.d.). This compound (C12H15NO2).
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- The Royal Society of Chemistry. (n.d.). Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4- yl)pyridine (btp) ligands.
- University of Massachusetts Boston. (n.d.). Chemistry 3719L – Lab Session 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution.
- PubChem. (n.d.). 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride. National Center for Biotechnology Information.
- NIST. (n.d.). Benzoic acid, 4-methyl-. National Institute of Standards and Technology.
- I.R.I.S. UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- MDPI. (2021). Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. Molecules, 26(24), 7545. [Link]
- Google Patents. (n.d.). A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
- ACD/Labs. (n.d.). LogP—Making Sense of the Value.
- University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.
- ACS Division of Organic Chemistry. (n.d.). pKa Data Compiled by R. Williams.
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An In-Depth Technical Guide to 4-(pyrrolidin-1-ylmethyl)benzoic acid (CAS 159691-25-5)
This guide provides a comprehensive technical overview of 4-(pyrrolidin-1-ylmethyl)benzoic acid, a versatile building block in medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's physicochemical properties, synthesis methodologies, potential pharmacological applications, and the underlying structure-activity relationships that underscore its utility in modern drug discovery.
Introduction: A Scaffold of Pharmaceutical Interest
This compound is a bifunctional organic molecule featuring a benzoic acid moiety and a pyrrolidine ring linked by a methylene bridge. This unique structural arrangement makes it a valuable intermediate in the synthesis of a wide array of pharmacologically active compounds. The benzoic acid group provides a handle for amide bond formation and other modifications, while the pyrrolidinomethyl group can influence solubility, basicity, and interactions with biological targets. Its structural similarity to key intermediates used in the synthesis of blockbuster drugs, such as the anticancer agent Imatinib, highlights the potential of this scaffold in drug design and development. This guide aims to provide a detailed exploration of this compound, offering insights into its synthesis and potential applications to empower researchers in their quest for novel therapeutics.
Physicochemical and Safety Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 159691-25-5 | [1][2] |
| Molecular Formula | C₁₂H₁₅NO₂ | [3] |
| Molecular Weight | 205.25 g/mol | [3] |
| IUPAC Name | This compound | |
| Predicted Boiling Point | 340.3 ± 25.0 °C | [3] |
| Predicted Density | 1.203 ± 0.06 g/cm³ | [3] |
| Storage | Room temperature, sealed, dry | [3] |
Safety Information:
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.
Synthesis Methodologies: A Tale of Two Routes
The synthesis of this compound can be approached through several synthetic strategies. Below, we detail two plausible and efficient methods, providing the rationale behind the chosen reactions and conditions.
Route 1: Reductive Amination of 4-Formylbenzoic Acid
Reductive amination is a cornerstone of medicinal chemistry for the formation of C-N bonds.[4] This approach offers a direct and high-yielding pathway to the target compound from commercially available starting materials.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4-formylbenzoic acid (1 equivalent) and pyrrolidine (1.1 equivalents) in a suitable solvent such as methanol or dichloromethane.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion. The progress of this step can be monitored by thin-layer chromatography (TLC).
-
Reduction: To the reaction mixture, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise. This reagent is preferred due to its selectivity for imines over aldehydes and its tolerance to acidic conditions.[4]
-
Reaction Monitoring and Work-up: Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC until the starting material is consumed. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Purification: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.
Diagram: Reductive Amination Workflow
Route 2: Synthesis via 4-(Pyrrolidin-1-ylmethyl)benzaldehyde and Subsequent Oxidation
This two-step approach leverages a known procedure for the synthesis of the aldehyde intermediate, which is then oxidized to the target carboxylic acid.
Step 1: Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde
This synthesis starts from terephthalaldehyde and proceeds through acetal protection, nucleophilic substitution with pyrrolidine, and deprotection.
Step 2: Oxidation of 4-(pyrrolidin-1-ylmethyl)benzaldehyde
A variety of oxidizing agents can be employed for the conversion of the aldehyde to a carboxylic acid. The Pinnick oxidation, using sodium chlorite (NaClO₂) buffered with a phosphate, is a mild and efficient method that is tolerant of many functional groups.
Experimental Protocol:
-
Reaction Setup: Dissolve 4-(pyrrolidin-1-ylmethyl)benzaldehyde (1 equivalent) in a mixture of tert-butanol and water.
-
Oxidation: To this solution, add sodium dihydrogen phosphate (NaH₂PO₄) as a buffer, followed by the slow addition of an aqueous solution of sodium chlorite (1.5 equivalents).
-
Reaction Monitoring and Work-up: Stir the reaction at room temperature and monitor by TLC. Upon completion, quench the reaction with a solution of sodium sulfite.
-
Purification: Acidify the reaction mixture with dilute HCl to precipitate the product. The solid can be collected by filtration, washed with cold water, and dried to afford this compound.
Diagram: Oxidation of Aldehyde to Carboxylic Acid
Potential Pharmacological Profile and Structure-Activity Relationship (SAR)
While direct biological studies on this compound are not extensively reported in publicly available literature, its structural motifs are present in compounds with known pharmacological activity. A significant body of research points towards derivatives of benzoic acid as potent antagonists of Very Late Antigen-4 (VLA-4).[5][6]
VLA-4 Antagonism: A Potential Mechanism of Action
VLA-4, an integrin protein, plays a crucial role in cell adhesion and migration, and is implicated in inflammatory diseases such as asthma and multiple sclerosis.[6] The interaction between VLA-4 and its ligand, vascular cell adhesion molecule-1 (VCAM-1), is a key step in the recruitment of leukocytes to sites of inflammation. Antagonists of VLA-4 can block this interaction, thereby exerting an anti-inflammatory effect.
Several potent VLA-4 antagonists feature a benzoic acid scaffold.[5][6] The carboxylic acid group is often critical for binding to the active site of the integrin. The pyrrolidine moiety, as seen in related structures, can contribute to potency and favorable pharmacokinetic properties.[6] It is therefore plausible that this compound could serve as a foundational scaffold for the development of novel VLA-4 antagonists.
Diagram: Potential VLA-4 Antagonist Signaling Pathway
Inferred Structure-Activity Relationship (SAR)
Based on studies of related benzoic acid derivatives, we can infer the following SAR for this compound and its analogs:
-
The Carboxylic Acid Group: This is likely a key pharmacophore, participating in crucial hydrogen bonding interactions with the target protein. Esterification or amidation of this group would likely abolish or significantly reduce activity, unless the resulting derivative is a prodrug that is hydrolyzed in vivo.
-
The Aromatic Ring: Substitution on the phenyl ring can modulate electronic properties, lipophilicity, and steric interactions. Electron-withdrawing or -donating groups at different positions can fine-tune the pKa of the carboxylic acid and influence binding affinity.
-
The Pyrrolidinomethyl Linker: The methylene bridge provides flexibility, allowing the pyrrolidine ring to adopt an optimal orientation within the binding pocket. The basic nitrogen of the pyrrolidine can form salt bridges or hydrogen bonds and can be crucial for aqueous solubility.
Applications in Drug Discovery and Organic Synthesis
The primary application of this compound is as a versatile building block in the synthesis of more complex molecules with therapeutic potential.[3] Its bifunctional nature allows for its incorporation into a variety of molecular scaffolds.
-
Pharmaceutical Intermediate: As discussed, it is a promising starting point for the development of VLA-4 antagonists for inflammatory diseases. Furthermore, its structural similarity to intermediates for drugs like Imatinib suggests its potential use in the synthesis of kinase inhibitors for oncology. A related compound, 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid, is a key intermediate for the anticancer drug Nilotinib.[7]
-
Organic Synthesis: Beyond its direct applications in drug discovery, this compound can be utilized in the exploration of novel chemical reactions and the development of new synthetic methodologies.
Conclusion
This compound is a chemical entity of significant interest to the drug discovery and development community. Its straightforward synthesis, coupled with the presence of key pharmacophoric features, makes it a valuable tool for medicinal chemists. While direct biological data on this specific compound is limited, the extensive research on related benzoic acid derivatives, particularly in the context of VLA-4 antagonism, provides a strong rationale for its further investigation. This guide has aimed to consolidate the available technical information and provide expert insights to facilitate and inspire future research endeavors with this promising molecular scaffold.
References
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- Chiba, J., et al. (2006). 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. Chemical & Pharmaceutical Bulletin, 54(11), 1515-1529.
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- The Chemical Synthesis of 4-(Aminomethyl)benzoic Acid: A Foundation for Innovation. (n.d.).
- ResearchGate. (2025). Synthesis of the Novel Amino Acid 4‐Amino‐3‐(aminomethyl)benzoic Acid (AmAbz) and Its Protected Derivatives as Building Blocks for Pseudopeptide Synthesis.
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- BioScience Trends. (n.d.). Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors.
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structure elucidation of 4-(pyrrolidin-1-ylmethyl)benzoic acid
An In-depth Technical Guide to the Structure Elucidation of 4-(pyrrolidin-1-ylmethyl)benzoic acid
Defining the Analytical Challenge
The compound is this compound. Preliminary information suggests a molecular formula of C₁₂H₁₅NO₂ and a molecular weight of approximately 205.25 g/mol .[1] The structure is presumed to contain three key motifs: a pyrrolidine ring, a benzoic acid group, and a methylene linker. Our objective is to unequivocally confirm this proposed structure by systematically assembling its components using a suite of modern analytical techniques. This process is not merely about data collection; it is about a logical and self-validating workflow where each piece of evidence corroborates the others.
The first step in any structure elucidation is to calculate the Index of Hydrogen Deficiency (IHD), also known as the degree of unsaturation. For C₁₂H₁₅NO₂, the IHD is calculated as: IHD = C + 1 - (H/2) + (N/2) = 12 + 1 - (15/2) + (1/2) = 13 - 7 = 6
An IHD of 6 strongly suggests the presence of a benzene ring (contributing 4 degrees of unsaturation), a carbonyl group (1 degree), and an additional ring structure (1 degree). This initial calculation is highly consistent with the proposed structure of a pyrrolidine ring attached to a benzoic acid moiety.
The Strategic Workflow: A Multi-Technique Approach
The elucidation of a molecular structure is a puzzle solved by integrating complementary data from various analytical methods.[2] No single technique provides the complete picture.[3][4] Our strategy employs a synergistic workflow, beginning with broad compositional analysis and progressively moving toward detailed atomic connectivity.
Caption: Overall workflow for structure elucidation.
Phase 1: Foundational Analysis
Mass Spectrometry (MS): Confirming the Molecular Blueprint
Mass spectrometry is the foundational technique for determining the mass-to-charge ratio (m/z) of molecules.[5][6] For structure elucidation, high-resolution mass spectrometry (HRMS) is indispensable as it provides the exact molecular weight, allowing for the unambiguous determination of the molecular formula.[7]
Expected High-Resolution MS Data:
-
Technique: Electrospray Ionization (ESI) in positive ion mode is ideal for this molecule due to the basic nitrogen of the pyrrolidine ring, which is readily protonated.
-
Expected Ion: [M+H]⁺
-
Calculated Exact Mass for [C₁₂H₁₆NO₂]⁺: 206.1176
-
Significance: Observing a high-resolution mass that matches this calculated value within a narrow tolerance (e.g., < 5 ppm) provides strong evidence for the molecular formula C₁₂H₁₅NO₂. This step validates our IHD calculation and sets the atomic "parts list" for the rest of the analysis.
Table 1: Predicted Mass Spectrometry Data
| Analysis Type | Expected m/z | Formula | Interpretation |
|---|---|---|---|
| HRMS (ESI+) | 206.1176 | [C₁₂H₁₆NO₂]⁺ | Protonated molecular ion, confirms C₁₂H₁₅NO₂ formula. |
| Low-Res MS/MS | 160 | [C₁₁H₁₄N]⁺ | Likely loss of the carboxyl group (-COOH) followed by rearrangement. |
| Low-Res MS/MS | 84 | [C₅H₁₀N]⁺ | Characteristic fragment of the protonated pyrrolidinylmethyl moiety. |
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[8][9] Each functional group vibrates at a characteristic frequency, providing a unique spectral fingerprint.[10]
Expected FTIR Absorption Bands: For this compound, we anticipate several key absorptions that correspond to its constituent parts.
Table 2: Predicted Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Bond | Functional Group | Significance |
|---|---|---|---|
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid | Confirms the presence of the acidic proton. |
| 2850-3000 | C-H stretch | Aliphatic (Pyrrolidine, CH₂) | Indicates saturated C-H bonds. |
| 3000-3100 | C-H stretch | Aromatic (Benzene) | Indicates unsaturated C-H bonds on the ring. |
| 1680-1710 | C=O stretch | Carboxylic Acid | Strong, sharp peak confirming the carbonyl group. |
| 1600, 1475 | C=C stretch | Aromatic Ring | Confirms the benzene ring backbone. |
| 1200-1300 | C-N stretch | Tertiary Amine (Pyrrolidine) | Evidence for the pyrrolidine nitrogen linkage. |
The observation of these bands provides direct, physical evidence for the benzoic acid and pyrrolidine moieties, guiding our subsequent, more detailed NMR analysis.
Phase 2: Mapping the Atomic Framework with NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic compounds, as it provides information on the chemical environment and connectivity of individual atoms.[4][11][12]
¹H NMR: Counting and Characterizing Protons
Proton (¹H) NMR spectroscopy identifies the different types of hydrogen atoms in a molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals adjacent protons.
Table 3: Predicted ¹H NMR Signals (in CDCl₃, 500 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~11-12 | Broad Singlet | 1H | H -OOC- | Acidic proton, often broad and downfield. |
| ~8.05 | Doublet | 2H | Ar-H (ortho to COOH) | Deshielded by the electron-withdrawing COOH group. |
| ~7.45 | Doublet | 2H | Ar-H (ortho to CH₂) | Less deshielded than the protons ortho to the COOH group. |
| ~3.65 | Singlet | 2H | Ar-CH₂ -N | Methylene protons between two electron-withdrawing groups (ring and N). Singlet because no adjacent protons. |
| ~2.55 | Multiplet | 4H | -N-CH₂ - | Protons on carbons directly attached (alpha) to the electron-withdrawing nitrogen atom. |
| ~1.80 | Multiplet | 4H | -CH₂-CH₂ -CH₂- | Protons on carbons beta to the nitrogen, more shielded. |
¹³C NMR: Visualizing the Carbon Skeleton
Carbon-13 (¹³C) NMR spectroscopy provides a count of the unique carbon atoms in a molecule and information about their chemical environment.
Table 4: Predicted ¹³C NMR Signals (in CDCl₃, 125 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~172 | C =O | Carboxylic acid carbonyl carbon, highly deshielded. |
| ~145 | Ar-C -CH₂ | Quaternary aromatic carbon attached to the methylene group. |
| ~130 | Ar-C H (ortho to COOH) | Aromatic CH carbons. |
| ~129 | Ar-C -COOH | Quaternary aromatic carbon attached to the COOH group. |
| ~128 | Ar-C H (ortho to CH₂) | Aromatic CH carbons. |
| ~63 | Ar-C H₂-N | Methylene bridge carbon. |
| ~54 | -N-C H₂- | Pyrrolidine carbons alpha to the nitrogen. |
| ~24 | -CH₂-C H₂-CH₂- | Pyrrolidine carbons beta to the nitrogen. |
2D NMR: Assembling the Puzzle Pieces
While 1D NMR identifies the parts, 2D NMR shows how they connect.[13] For this molecule, three experiments are key: COSY, HSQC, and HMBC.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons). We would expect to see correlations between the two sets of pyrrolidine protons and between the two different aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to. This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the crucial experiment for connecting the molecular fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away.[14]
Caption: Key HMBC correlations confirming connectivity.
Critical HMBC Correlations for Final Assembly:
-
Linking the Methylene Bridge to the Aromatic Ring: The protons of the methylene bridge (~3.65 ppm) will show a correlation to the two adjacent aromatic CH carbons (~128 ppm) and the quaternary aromatic carbon to which the bridge is attached (~145 ppm). This definitively places the -CH₂-N group on the benzene ring.
-
Linking the Methylene Bridge to the Pyrrolidine Ring: The same methylene protons (~3.65 ppm) will show a correlation to the alpha-carbons of the pyrrolidine ring (~54 ppm), confirming the N-CH₂ bond.
-
Positioning the Carboxylic Acid: The aromatic protons ortho to the COOH group (~8.05 ppm) will show a 3-bond correlation to the carbonyl carbon (~172 ppm), confirming its position on the ring. The para-substitution is confirmed by the simple doublet-doublet splitting pattern in the ¹H NMR spectrum.
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
Instrumentation: Utilize a Q-TOF or Orbitrap mass spectrometer equipped with an ESI source.
-
Source Parameters: Set capillary voltage to 3.5 kV, cone voltage to 30 V, and source temperature to 120°C.
-
Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Use a suitable lock mass for internal calibration to ensure high mass accuracy.
-
Data Analysis: Determine the m/z of the [M+H]⁺ ion and use the instrument software to calculate the elemental composition, comparing it to the theoretical value for C₁₂H₁₆NO₂⁺.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR (Attenuated Total Reflectance) accessory.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Acquisition: Collect a background spectrum of the clean ATR crystal. Collect the sample spectrum by applying pressure to ensure good contact. Co-add 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Process the spectrum (ATR and baseline correction) and identify the key absorption bands corresponding to the functional groups listed in Table 2.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆, if solubility is an issue) in a 5 mm NMR tube.
-
Instrumentation: Use a 500 MHz (or higher) NMR spectrometer.
-
Acquisition:
-
¹H NMR: Acquire with a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR: Acquire using proton decoupling, a 30° pulse angle, a 2-second relaxation delay, and accumulate 1024 scans.
-
2D Experiments (COSY, HSQC, HMBC): Use standard instrument library pulse programs, acquiring data with appropriate spectral widths and a sufficient number of increments in the indirect dimension (~256-512) to ensure good resolution.
-
-
Data Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the ¹H and ¹³C spectra to the residual solvent signal. Analyze the 1D spectra for chemical shifts, integrations, and multiplicities. Use the 2D spectra to build the atom-to-atom connectivity map and confirm the final structure.
Conclusion: A Self-Validating Structural Assignment
By systematically integrating data from mass spectrometry, FTIR, and a full suite of 1D and 2D NMR experiments, we can unequivocally confirm the structure of this compound. The HRMS data validates the molecular formula. The FTIR spectrum confirms the presence of the key carboxylic acid and amine functional groups. The ¹H and ¹³C NMR spectra provide a complete inventory of the proton and carbon environments, and the critical HMBC correlations serve as the definitive evidence, linking the pyrrolidine, methylene, and benzoic acid fragments into the final, validated structure. This methodical, multi-technique approach ensures a high degree of confidence and scientific rigor essential in research and drug development.
References
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An In-depth Technical Guide to 4-(pyrrolidin-1-ylmethyl)benzoic acid Derivatives and Analogs for Drug Discovery Professionals
Abstract
The 4-(pyrrolidin-1-ylmethyl)benzoic acid scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of its derivatives and analogs. We will delve into detailed experimental protocols for both the chemical synthesis of these compounds and the biological assays used to evaluate their therapeutic potential. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable insights to accelerate the discovery of novel therapeutics based on this promising molecular framework.
Introduction: The Significance of the Pyrrolidine-Benzoic Acid Core
The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone in the design of biologically active molecules.[1][2] Its prevalence in FDA-approved drugs underscores its importance as a versatile scaffold in pharmaceutical sciences.[2] The pyrrolidine nucleus offers a unique combination of properties, including the ability to explore three-dimensional chemical space due to its non-planar structure, the potential for stereochemical diversity, and its role as a key pharmacophoric element in a multitude of natural products and synthetic compounds.[1][2]
When coupled with a benzoic acid moiety, the resulting this compound core structure provides a valuable template for the development of novel therapeutic agents. The benzoic acid portion offers a handle for further derivatization, such as the formation of esters and amides, allowing for the fine-tuning of physicochemical properties and biological activity.[3] This guide will explore the synthesis of these derivatives and their potential applications in various therapeutic areas, with a focus on their antimicrobial and anti-inflammatory properties.
Synthetic Strategies and Methodologies
The synthesis of this compound derivatives can be approached through several strategic pathways. A common and efficient method involves the initial synthesis of a key intermediate, 4-(pyrrolidin-1-ylmethyl)benzaldehyde, which can then be further modified.
Synthesis of the Key Intermediate: 4-(pyrrolidin-1-ylmethyl)benzaldehyde
A reliable three-step synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde starting from the commercially available terephthalaldehyde has been reported.[4] This method offers a high overall yield and provides a scalable route to this crucial intermediate.
Experimental Protocol: Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde [4]
-
Step 1: Acetal Protection of Terephthalaldehyde.
-
To a solution of terephthalaldehyde (10 g, 74.55 mmol) in ethanol (10.3 g, 223.6 mmol) under an ice bath, add triethyl orthoformate (12.15 g, 82 mmol) and ammonium chloride (160 mg, 3.0 mmol).
-
Stir the mixture at room temperature for approximately 3 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel chromatography to yield 4-(diethoxymethyl)benzaldehyde.
-
-
Step 2: Reductive Amination.
-
To a solution of 4-(diethoxymethyl)benzaldehyde in methanol and water, add pyrrolidine.
-
Cool the mixture in an ice bath and add sodium borohydride portion-wise.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction to isolate 1-(4-(diethoxymethyl)benzyl)pyrrolidine.
-
-
Step 3: Hydrolysis to the Aldehyde.
-
To 1-(4-(diethoxymethyl)benzyl)pyrrolidine (7.0 g, 36 mmol), add dilute hydrochloric acid.
-
Heat the reaction mixture to 80°C and reflux for 6 hours, monitoring for completion by TLC.
-
Cool the reaction to room temperature and adjust the pH to 8-9 with sodium carbonate.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over MgSO₄ and concentrate under reduced pressure to obtain 4-(pyrrolidin-1-ylmethyl)benzaldehyde.
-
Caption: Synthetic workflow for 4-(pyrrolidin-1-ylmethyl)benzaldehyde.
Derivatization of the Benzoic Acid Moiety
The carboxylic acid functionality of this compound is a prime site for derivatization to generate esters and amides. A common strategy involves the conversion of the carboxylic acid to a more reactive acyl chloride, which can then be readily reacted with a variety of nucleophiles.
Experimental Protocol: General Procedure for Amide Synthesis
-
Formation of the Acyl Chloride:
-
To a solution of this compound in an anhydrous solvent (e.g., dichloromethane or THF), add thionyl chloride (SOCl₂) or oxalyl chloride.
-
A catalytic amount of DMF can be added to facilitate the reaction.
-
Stir the reaction at room temperature or with gentle heating until the conversion to the acyl chloride is complete.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
-
Amide Coupling:
-
Dissolve the resulting 4-(pyrrolidin-1-ylmethyl)benzoyl chloride in an anhydrous aprotic solvent.
-
In a separate flask, dissolve the desired amine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in the same solvent.
-
Slowly add the acyl chloride solution to the amine solution, typically at 0°C to control the reaction exotherm.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the final amide derivative by recrystallization or column chromatography.
-
A similar approach can be used for the synthesis of esters by reacting the acyl chloride with the desired alcohol in the presence of a base.
Biological Activities and Therapeutic Potential
Derivatives of this compound have shown promise in a range of therapeutic areas, primarily as antimicrobial and anti-inflammatory agents.
Antimicrobial Activity
The pyrrolidine scaffold is a common feature in many antibacterial agents.[5][6] Derivatives of this compound have been investigated for their ability to inhibit the growth of various bacterial strains. The mechanism of action for many pyrrolidine-containing antibacterials involves the inhibition of essential bacterial enzymes.[7]
Structure-Activity Relationship (SAR) for Antimicrobial Activity
The antimicrobial activity of benzoic acid derivatives is influenced by the nature and position of substituents on the aromatic ring.[8] Key SAR trends for antimicrobial activity include:
-
Lipophilicity: Increased lipophilicity can enhance the ability of the compound to penetrate bacterial cell membranes.
-
Electronic Effects: Electron-withdrawing groups on the benzoic acid ring can increase the acidity of the carboxylic acid, which may influence activity.
-
Steric Factors: The size and shape of substituents can affect binding to the target enzyme or protein.
| Compound ID | R Group (Amide) | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli | Reference |
| 1a | -NH-benzyl | 32 | 64 | [Hypothetical Data] |
| 1b | -NH-(4-chlorobenzyl) | 16 | 32 | [Hypothetical Data] |
| 1c | -NH-(2,4-dichlorobenzyl) | 8 | 16 | [Hypothetical Data] |
| 1d | -NH-cyclohexyl | 64 | >128 | [Hypothetical Data] |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate how SAR data would be presented. Actual experimental data would be required for a definitive analysis.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution [9][10]
-
Preparation of Bacterial Inoculum:
-
From a fresh culture of the test bacterium, prepare a suspension in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton Broth).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (broth and inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Caption: Workflow for MIC determination by broth microdilution.
Anti-inflammatory Activity
The pyrrolidine moiety is also present in compounds with anti-inflammatory properties.[11] The mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins.[11] Derivatives of this compound have the potential to act as COX inhibitors.
Structure-Activity Relationship (SAR) for Anti-inflammatory Activity
The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with COX-1 inhibition. The SAR for COX inhibition by benzoic acid derivatives often involves:
-
Acidic Moiety: The carboxylic acid is often crucial for binding to the active site of COX enzymes.
-
Substituent Effects: The nature and position of substituents on the aromatic ring can influence selectivity for COX-2 over COX-1.
| Compound ID | R Group (Ester) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 2a | -OCH₃ | 15.2 | 1.8 | 8.4 | [Hypothetical Data] |
| 2b | -OCH₂CH₃ | 12.5 | 1.1 | 11.4 | [Hypothetical Data] |
| 2c | -O-isopropyl | 25.8 | 0.9 | 28.7 | [Hypothetical Data] |
| 2d | -O-phenyl | 8.9 | 0.5 | 17.8 | [Hypothetical Data] |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate how SAR data would be presented. Actual experimental data would be required for a definitive analysis.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay [12][13]
-
Enzyme and Substrate Preparation:
-
Prepare solutions of COX-1 (ovine) and COX-2 (human recombinant) enzymes in Tris-HCl buffer.
-
Prepare a solution of arachidonic acid (substrate) in an appropriate solvent.
-
-
Inhibitor Preparation:
-
Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., celecoxib).
-
-
Assay Procedure:
-
In a 96-well plate, add the buffer, enzyme, and test compound or reference inhibitor.
-
Pre-incubate the mixture to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specific time at 37°C.
-
Stop the reaction and measure the amount of prostaglandin produced using an ELISA kit or by monitoring the oxidation of a chromogenic substrate.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Caption: Workflow for in vitro COX inhibition assay.
Future Directions and Conclusion
The this compound scaffold is a rich source of inspiration for the design of novel therapeutic agents. The synthetic accessibility and the potential for diverse biological activities make this class of compounds highly attractive for further investigation. Future research should focus on:
-
Expansion of the Chemical Space: Synthesis of a broader range of derivatives to explore more diverse structure-activity relationships.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and pathways through which these compounds exert their biological effects.
-
In Vivo Efficacy and Safety: Evaluation of the most promising candidates in relevant animal models to assess their therapeutic potential and safety profiles.
References
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- Geronikaki, A. A., & Gavalas, A. M. (2006). A review on the synthesis and pharmacological evaluation of substituted benzoic acid esters. Mini reviews in medicinal chemistry, 6(11), 1245–1263. [Link]
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An In-depth Technical Guide to the Biological Activity of 4-(pyrrolidin-1-ylmethyl)benzoic acid and its Analogs
Introduction: Unveiling the Potential of a Versatile Scaffold
In the landscape of modern drug discovery, the pyrrolidine ring stands out as a cornerstone scaffold, integral to a multitude of FDA-approved drugs and naturally occurring bioactive compounds.[1][2] Its non-planar, sp³-hybridized structure offers a three-dimensional diversity that is crucial for potent and selective interactions with biological targets.[1] When combined with the aromatic benzoic acid moiety, it forms a class of compounds with significant therapeutic promise. This guide focuses on a specific member of this class, 4-(pyrrolidin-1-ylmethyl)benzoic acid , a molecule that, while serving primarily as a versatile building block in medicinal chemistry, belongs to a family of derivatives exhibiting potent biological activities.[3]
Although direct and extensive biological data on this compound itself is not abundant in publicly accessible literature, a comprehensive analysis of its immediate structural analogs provides compelling, indirect evidence of its potential pharmacological profile. This document will synthesize the available information to build a coherent narrative around this chemical entity. We will delve into its synthesis, and then extrapolate its probable biological activities by examining the well-documented pharmacology of its close relatives, which have shown significant promise as anti-inflammatory agents, cancer therapeutics, and antimicrobials. This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded perspective on the therapeutic potential of the this compound scaffold.
Chemical Synthesis: A Strategic Pathway
The synthesis of this compound is a multi-step process that can be strategically designed from commercially available starting materials. A key intermediate in this process is 4-(pyrrolidin-1-ylmethyl)benzaldehyde. The overall synthesis can be conceptualized as the introduction of the pyrrolidine moiety onto a benzoic acid precursor, followed by modifications to achieve the final compound. A common and efficient route involves the reductive amination of 4-formylbenzoic acid.
Experimental Protocol: Synthesis via Reductive Amination
This protocol outlines a reliable method for the laboratory-scale synthesis of this compound.
Materials:
-
4-Formylbenzoic acid
-
Pyrrolidine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Glacial acetic acid (optional, as a catalyst)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diatomaceous earth (Celite®)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-formylbenzoic acid (1 equivalent) in the chosen solvent (DCM or DCE).
-
Imine Formation: Add pyrrolidine (1.1 to 1.5 equivalents) to the solution. If the reaction is slow, a catalytic amount of glacial acetic acid can be added to facilitate the formation of the iminium ion intermediate. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: To the stirring mixture, add the reducing agent, sodium triacetoxyborohydride (1.5 equivalents), portion-wise over 15-20 minutes. The portion-wise addition helps to control any potential exotherm.
-
Reaction Monitoring: Monitor the progress of the reaction using TLC. The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicates the reaction is proceeding. The reaction is typically complete within 3-12 hours at room temperature.
-
Work-up:
-
Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases. This neutralizes any remaining acid and decomposes the excess reducing agent.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by recrystallization or flash column chromatography on silica gel to yield pure this compound.
-
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is often preferred for reductive aminations as it is milder and more selective than agents like sodium borohydride, reducing the risk of over-reduction of the aldehyde to an alcohol.
-
Solvent: DCM and DCE are excellent solvents for this reaction as they are relatively non-polar and aprotic, effectively solvating the reactants without interfering with the reaction mechanism.
-
Acid Catalyst: The addition of acetic acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the pyrrolidine nitrogen, thus speeding up the formation of the iminium intermediate.
Caption: Synthesis workflow for this compound.
Inferred Biological Activity I: VLA-4 Antagonism and Anti-inflammatory Potential
A compelling case for the biological activity of this compound can be made by examining its close structural analog, 4-(pyrrolidinyl)methoxybenzoic acid . Derivatives of this compound have been identified as potent and orally active antagonists of Very Late Antigen-4 (VLA-4).[4] One such derivative demonstrated significant efficacy in a murine asthma model, reducing eosinophil infiltration into the lungs.[4][5]
The Role of VLA-4 in Inflammation
VLA-4, also known as integrin α4β1, is a cell adhesion molecule expressed on the surface of various leukocytes, including T-cells, B-cells, monocytes, and eosinophils.[6] It plays a critical role in the inflammatory cascade by mediating the adhesion of these cells to the vascular endothelium and their subsequent migration into tissues.[7] VLA-4's primary ligand on endothelial cells is the Vascular Cell Adhesion Molecule-1 (VCAM-1), the expression of which is upregulated at sites of inflammation.[8] This interaction is a key step in the recruitment of inflammatory cells in diseases like asthma, multiple sclerosis, and inflammatory bowel disease.[7][9][10]
Mechanism of Action: Blocking Leukocyte Trafficking
VLA-4 antagonists work by competitively binding to the VLA-4 integrin, thereby blocking its interaction with VCAM-1.[11][12] This inhibition prevents leukocytes from adhering to the blood vessel walls and extravasating into inflamed tissues. By disrupting this crucial step in the inflammatory process, VLA-4 antagonists can significantly reduce the inflammatory response. The efficacy of 4-(pyrrolidinyl)methoxybenzoic acid derivatives in an asthma model suggests that the this compound scaffold is well-suited to fit into the VLA-4 binding pocket and disrupt its function.
Caption: VLA-4 antagonism by pyrrolidine-benzoic acid analogs.
In Vitro Protocol: Cell Adhesion Assay
To validate the VLA-4 antagonistic activity of this compound, a cell adhesion assay is a fundamental in vitro experiment.
Principle: This assay measures the ability of a compound to inhibit the adhesion of VLA-4-expressing cells to a surface coated with a VLA-4 ligand, such as VCAM-1.
Materials:
-
VLA-4-expressing cell line (e.g., Jurkat T-cells)
-
Recombinant human VCAM-1
-
96-well microplates
-
Calcein-AM (a fluorescent dye)
-
Assay buffer (e.g., HBSS with 1% BSA)
-
Test compound (this compound) and positive control (a known VLA-4 antagonist)
-
Fluorescence plate reader
Step-by-Step Methodology:
-
Plate Coating: Coat the wells of a 96-well plate with recombinant human VCAM-1 (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the wells with PBS and block any non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Cell Labeling: Label the Jurkat cells with Calcein-AM according to the manufacturer's protocol. This dye is taken up by live cells and becomes fluorescent.
-
Compound Incubation: Prepare serial dilutions of the test compound and the positive control. Incubate the labeled cells with the different concentrations of the compounds for 30 minutes at 37°C.
-
Adhesion Step: Wash the VCAM-1 coated plate to remove the blocking buffer. Add the pre-incubated cell/compound mixture to the wells and allow the cells to adhere for 30-60 minutes at 37°C.
-
Washing: Gently wash the wells multiple times with the assay buffer to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells in each well using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition of cell adhesion for each compound concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell adhesion).
Inferred Biological Activity II: Potential as a Tyrosine Kinase Inhibitor Intermediate
Another promising avenue for the biological relevance of this scaffold comes from the fact that a closely related derivative, 4-methyl-3-pyrrolidin-1-yl-benzoic acid , is a key intermediate in the synthesis of Nilotinib, a potent tyrosine kinase inhibitor (TKI). TKIs are a class of targeted cancer therapies that have revolutionized the treatment of various malignancies.[13][14]
Mechanism of Tyrosine Kinase Inhibitors
Tyrosine kinases are enzymes that play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival.[15][16] In many cancers, these kinases become constitutively active due to mutations, leading to uncontrolled cell division.[17] TKIs function by binding to the ATP-binding site of the target kinase, preventing the phosphorylation of downstream substrates and thereby blocking the aberrant signaling cascade that drives tumor growth.[13][14] The fact that a pyrrolidine-benzoic acid derivative is a building block for a successful TKI like Nilotinib suggests that this scaffold is well-suited for interaction with kinase domains.
Caption: Mechanism of Tyrosine Kinase Inhibitor (TKI) action.
Other Potential Biological Activities
The versatility of the pyrrolidine-benzoic acid scaffold is further highlighted by reports of other biological activities for its derivatives:
-
Antimicrobial Properties: Derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid have shown moderate antibacterial activity against Gram-positive strains.[18] Additionally, certain pyrazole derivatives of benzoic acid have demonstrated potent activity against staphylococci and enterococci.[19]
-
Central Nervous System (CNS) Activity: The pyrrolidine ring is a common feature in neuroactive agents. The structural similarity of (S)-4-(Pyrrolidin-2-yl)benzoic acid hydrochloride to psychoactive compounds suggests potential applications in neurological disorders.[20]
Structure-Activity Relationship (SAR) Insights
Based on the available data for the various analogs, we can infer some preliminary structure-activity relationships:
| Compound/Derivative Class | Linker between Rings | Key Structural Features | Observed Biological Activity |
| This compound (Core) | -CH₂- (Methylene) | Pyrrolidine, Methylene, Benzoic Acid | Inferred: VLA-4 antagonism, TKI intermediate potential |
| 4-(Pyrrolidinyl)methoxybenzoic acid derivatives | -O-CH₂- (Ether) | Pyrrolidine, Methoxy, Benzoic Acid | Potent VLA-4 antagonism[4] |
| 4-Methyl-3-pyrrolidin-1-yl-benzoic acid | Direct N-C bond | Pyrrolidine at C3, Methyl at C4 | Key intermediate for Nilotinib (TKI) |
| 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives | -SO₂- (Sulfonyl) | Sulfonyl group, Chloro-phenyl | Moderate antimicrobial activity[18] |
The comparison between the core compound and the VLA-4 antagonist suggests that the nature of the linker between the pyrrolidine and benzoic acid moieties (methylene vs. methoxy) can be modulated while retaining potent activity. The position of the pyrrolidine ring on the benzoic acid core is also critical, as seen in the TKI intermediate where it is at the 3-position.
Future Research and Development
The evidence compiled in this guide strongly suggests that this compound is a molecule of significant interest for drug discovery. The following steps are recommended for future research:
-
Direct Biological Screening: The compound should be synthesized and screened in a panel of assays to directly confirm its biological activity, with a primary focus on VLA-4 antagonism and tyrosine kinase inhibition.
-
Lead Optimization: If promising activity is identified, a medicinal chemistry program should be initiated to synthesize and test a library of derivatives to optimize potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Promising lead compounds should be advanced into relevant animal models of disease, such as asthma or specific cancers, to evaluate their in vivo efficacy and safety.
-
Pharmacokinetic Profiling: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds is essential to assess their drug-like properties.
By systematically pursuing these research avenues, the full therapeutic potential of the this compound scaffold can be unlocked, potentially leading to the development of novel therapeutics for a range of human diseases.
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4-(pyrrolidin-1-ylmethyl)benzoic acid mechanism of action
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-(pyrrolidin-1-ylmethyl)benzoic acid
Part 1: Introduction and Current Knowledge Gap
This compound is a synthetic organic compound featuring a benzoic acid moiety linked to a pyrrolidine ring via a methylene bridge. While its structure suggests potential pharmacological activity, a thorough review of the current scientific literature reveals a significant knowledge gap: its mechanism of action has not been explicitly defined. The compound is commercially available for research purposes, and its versatile structure, combining a carboxylic acid group with a cyclic amine, makes it an intriguing candidate for drug discovery.[1][2][3]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to provide a strategic and methodological framework for systematically elucidating the mechanism of action of this compound. By leveraging structure-activity relationships (SAR) from analogous compounds, we will postulate potential biological targets and provide a comprehensive, multi-phased experimental plan to investigate these hypotheses. This document serves as both a technical guide and a roadmap for the preclinical investigation of this novel chemical entity.
Part 2: Postulated Mechanisms of Action Based on Structural Analogs
Given the absence of direct data, a logical starting point is to examine the known biological activities of structurally related molecules. This SAR analysis allows us to formulate evidence-based hypotheses regarding the potential mechanism of action of this compound.
Hypothesis A (Primary): VLA-4 Antagonism
A compelling line of evidence points towards Very Late Antigen-4 (VLA-4) as a potential target. Structurally similar compounds, specifically 4-(Pyrrolidinyl)methoxybenzoic acid derivatives, have been identified as potent VLA-4 antagonists.[4][5] VLA-4, also known as integrin α4β1, is a key adhesion molecule expressed on the surface of leukocytes, including eosinophils and T-cells.[6][7] It mediates the adhesion of these cells to the vascular endothelium by binding to its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), a crucial step in the inflammatory cascade, particularly in conditions like asthma and rheumatoid arthritis.[6][8][9]
Antagonism of VLA-4 has been shown to be an effective anti-inflammatory strategy.[6][9] The signaling pathway initiated by VLA-4 engagement involves complex inside-out and outside-in signaling that ultimately promotes cell adhesion, migration, and survival.[10][11][12][13] Given the structural similarity, it is plausible that this compound could also function as a VLA-4 antagonist, thereby exerting anti-inflammatory effects.
Caption: Postulated VLA-4 signaling pathway.
Hypothesis B (Secondary): Broad Anti-inflammatory and CNS Activity
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into compounds targeting the central nervous system (CNS) and inflammatory pathways. For instance, 2-Methyl-4-(1-pyrrolidinyl)benzoic acid has been noted for its potential anti-inflammatory and CNS activities. Benzoic acid derivatives themselves are foundational in a wide array of therapeutics, including non-steroidal anti-inflammatory drugs (NSAIDs).
This suggests that this compound might exhibit broader anti-inflammatory effects, possibly through the inhibition of enzymes like cyclooxygenase (COX-1 and COX-2). Additionally, the pyrrolidine moiety could facilitate interactions with various CNS receptors, such as GABA, serotonin, or dopamine receptors, which are common targets for drugs treating neurological and psychiatric disorders.[14][15]
Caption: Generic CNS G-protein coupled receptor signaling.
Part 3: A Step-by-Step Guide to Experimental Validation
The following multi-phase experimental plan is designed to systematically test the proposed hypotheses and build a comprehensive profile of the compound's mechanism of action.
Caption: Overall experimental workflow.
Phase 1: In Vitro Target Engagement and Functional Assays
The initial phase focuses on determining if this compound directly interacts with the postulated molecular targets.
1.1 VLA-4 Receptor Binding Assay
-
Objective: To determine the binding affinity (Kd or Ki) of the test compound for the VLA-4 receptor.
-
Methodology: A competitive radioligand binding assay is a standard approach.[16]
-
Source of Receptor: Use a cell line known to express high levels of VLA-4 (e.g., Jurkat cells) or purified VLA-4 protein.
-
Radioligand: A known VLA-4 ligand labeled with a radioisotope (e.g., [3H]-labeled small molecule antagonist).
-
Procedure: a. Incubate a fixed concentration of the VLA-4 source and the radioligand with varying concentrations of this compound. b. Separate bound from free radioligand using a filtration method (e.g., 96-well filter plates). c. Quantify the bound radioactivity using liquid scintillation counting.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound to calculate the IC50, which can then be converted to a Ki value.
-
1.2 VLA-4-Mediated Cell Adhesion Assay
-
Objective: To assess the functional consequence of VLA-4 binding, i.e., whether the compound inhibits VLA-4-mediated cell adhesion.
-
Methodology:
-
Plate Coating: Coat 96-well plates with the VLA-4 ligand, VCAM-1 or a specific fibronectin fragment (CS-1).
-
Cell Preparation: Use a leukocyte cell line (e.g., Jurkat) and label with a fluorescent dye (e.g., Calcein-AM).
-
Procedure: a. Pre-incubate the fluorescently labeled cells with varying concentrations of this compound. b. Add the cell suspension to the VCAM-1-coated plates and incubate to allow for adhesion. c. Wash away non-adherent cells.
-
Data Analysis: Measure the fluorescence of the remaining adherent cells using a plate reader. Calculate the IC50 for the inhibition of cell adhesion.
-
1.3 COX-1 and COX-2 Inhibition Assay
-
Objective: To determine if the compound inhibits the activity of COX enzymes.
-
Methodology: An ELISA-based or colorimetric assay is suitable for high-throughput screening.[17][18][19]
-
Enzyme Source: Use purified ovine or human COX-1 and COX-2 enzymes.[20]
-
Procedure: a. Incubate the COX enzyme with arachidonic acid (the substrate) in the presence of varying concentrations of this compound. b. The reaction produces Prostaglandin H2, which is then converted to Prostaglandin E2 (PGE2). c. Quantify the amount of PGE2 produced using a specific ELISA kit.[17][21]
-
Data Analysis: Determine the IC50 value for both COX-1 and COX-2 to assess potency and selectivity.
-
1.4 CNS Receptor Binding Panel
-
Objective: To screen for off-target effects or identify primary CNS targets.
-
Methodology: A broad panel of radioligand binding assays for key CNS receptors.[22]
-
Target Receptors: Include a diverse set of receptors such as GABAA, GABAB, serotonin (e.g., 5-HT2A), and dopamine (e.g., D2) receptors.[14][15][23][24][25][26][27][28][29][30][31][32][33]
-
Procedure: Similar to the VLA-4 binding assay, use receptor-containing membrane preparations from rodent brains or recombinant cell lines, a specific radioligand for each target, and varying concentrations of the test compound.
-
Data Analysis: Calculate the percent inhibition of radioligand binding at a fixed concentration (e.g., 10 µM) to identify potential "hits." For any significant interactions, perform full concentration-response curves to determine Ki values.
-
| Assay | Primary Target | Key Output |
| VLA-4 Binding | Integrin α4β1 | Ki |
| Cell Adhesion | VLA-4/VCAM-1 Interaction | IC50 |
| COX Inhibition | COX-1 / COX-2 | IC50 (Selectivity) |
| CNS Receptor Panel | Various GPCRs, Ion Channels | % Inhibition / Ki |
Phase 2: Cell-Based Mechanistic Assays
If Phase 1 assays yield positive results, the next step is to confirm these activities in a more complex cellular environment and investigate downstream signaling pathways.
2.1 VLA-4 Downstream Signaling Analysis
-
Objective: To confirm that the compound modulates signaling pathways downstream of VLA-4.
-
Methodology: Western Blot analysis for key signaling proteins.
-
Cell Culture: Use a relevant cell line (e.g., Jurkat T-cells).
-
Procedure: a. Starve cells and then pre-treat with this compound. b. Stimulate the cells by plating them on VCAM-1-coated dishes. c. Lyse the cells at various time points and prepare protein extracts.
-
Analysis: Use Western Blotting to probe for the phosphorylation status of key downstream signaling molecules like Focal Adhesion Kinase (FAK) and Akt. A reduction in phosphorylation would be consistent with VLA-4 antagonism.
-
Phase 3: In Vivo Proof-of-Concept Studies
The final phase of this initial investigation involves testing the compound's efficacy in relevant animal models of disease.[34]
3.1 Murine Model of Allergic Asthma
-
Objective: To evaluate the in vivo efficacy of the compound in a VLA-4-dependent disease model.[4][35]
-
Methodology: Ovalbumin (OVA)-induced asthma model in mice.
-
Sensitization and Challenge: Sensitize mice with OVA and an adjuvant, followed by an airway challenge with OVA to induce an asthmatic response.
-
Treatment: Administer this compound (e.g., via oral or intraperitoneal route) prior to the OVA challenge.
-
Endpoints: a. Measure airway hyperresponsiveness to methacholine. b. Perform bronchoalveolar lavage (BAL) and count inflammatory cells (especially eosinophils). c. Measure levels of inflammatory cytokines in the BAL fluid.
-
Expected Outcome: A VLA-4 antagonist is expected to reduce eosinophil infiltration and airway hyperresponsiveness.[5][7][36]
-
3.2 Murine Model of Arthritis
-
Objective: To assess the compound's general anti-inflammatory properties in a model of chronic inflammation.
-
Methodology: Collagen-Induced Arthritis (CIA) in mice.[37][38][39][40]
-
Induction: Induce arthritis by immunizing mice with type II collagen.
-
Treatment: Begin administration of the test compound at the onset of clinical signs of arthritis.
-
Endpoints: a. Monitor clinical scores of arthritis (paw swelling, redness). b. Perform histological analysis of the joints to assess inflammation, cartilage damage, and bone erosion. c. Measure systemic inflammatory markers.
-
Expected Outcome: An effective anti-inflammatory agent will reduce clinical scores and joint damage.
-
3.3 CNS Behavioral Models
-
Objective: To screen for potential CNS effects (e.g., anxiolytic, antidepressant, sedative).[41][42][43][44][45]
-
Methodology: A battery of standardized behavioral tests in rodents.
-
Models:
-
Open Field Test: To assess general locomotor activity and anxiety-like behavior.
-
Elevated Plus Maze: A standard test for anxiolytic effects.
-
Forced Swim Test / Tail Suspension Test: To screen for antidepressant-like activity.
-
-
Procedure: Administer the compound and observe the animals' behavior in these standardized apparatuses.
-
Endpoints: Measure parameters such as time spent in open arms (elevated plus maze), immobility time (forced swim test), and distance traveled (open field).
-
Part 4: Data Interpretation and Future Directions
The results from this comprehensive experimental plan will provide a robust initial characterization of the mechanism of action of this compound.
-
If Hypothesis A is supported: Strong binding and functional antagonism of VLA-4 in vitro, coupled with efficacy in the asthma model, would classify the compound as a VLA-4 antagonist. Future work would focus on optimizing its potency, selectivity, and pharmacokinetic properties for inflammatory diseases.
-
If Hypothesis B is supported: Potent inhibition of COX enzymes and efficacy in the arthritis model would suggest an NSAID-like mechanism. Significant activity in CNS binding assays and behavioral models would open an entirely different therapeutic avenue. In this case, further deconvolution of the specific CNS target would be necessary.
-
If neither hypothesis is supported: The compound may have a novel mechanism of action. The data from the broad screening panels would be invaluable in generating new hypotheses. Further investigation might include phenotypic screening, chemoproteomics, or other unbiased approaches to identify its molecular target.
Regardless of the outcome, this systematic approach ensures that the subsequent steps in the drug development process are built on a solid, evidence-based understanding of the compound's pharmacology, maximizing the potential for its successful translation into a therapeutic agent.
Part 5: References
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GABA - PDSP. (n.d.). Retrieved January 7, 2026, from [Link]
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In vivo murine models for evaluating anti-arthritic agents: An updated review. (2024, October 16). Preprints.org. Retrieved January 7, 2026, from [Link]
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Characterization of GABA Receptors. (n.d.). PubMed Central (PMC). Retrieved January 7, 2026, from [Link]
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An ELISA method to measure inhibition of the COX enzymes. (2006). Nature Protocols, 1(4), 1915-1921. Retrieved January 7, 2026, from [Link]
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CNS Pharmacology Models. (n.d.). Medicilon. Retrieved January 7, 2026, from [Link]
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Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). PubMed Central (PMC). Retrieved January 7, 2026, from [Link]
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An ELISA method to measure inhibition of the COX enzymes. (2006). Nature Protocols. Retrieved January 7, 2026, from [Link]
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CNS Disorder Models - Drug Discovery. (n.d.). Sygnature Discovery. Retrieved January 7, 2026, from [Link]
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Discovery of a potent, orally bioavailable pyrimidine VLA-4 antagonist effective in a sheep asthma model. (2011). Bioorganic & Medicinal Chemistry Letters, 21(6), 1741-1743. Retrieved January 7, 2026, from [Link]
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Rheumatoid Arthritis (RA). (n.d.). Inotiv. Retrieved January 7, 2026, from [Link]
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Bench to Bedside: Modelling Inflammatory Arthritis. (n.d.). Discovery Immunology | Oxford Academic. Retrieved January 7, 2026, from [Link]
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Screening the activity of drugs for central nervous system (CNS). (n.d.). Google Patents. Retrieved January 7, 2026, from
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The use of animal models in rheumatoid arthritis research. (2022). Journal of Yeungnam Medical Science. Retrieved January 7, 2026, from [Link]
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Molecular pathways involved in VLA-4 activation. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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CNS Disease Models For Preclinical Research Services. (n.d.). Pharmaron. Retrieved January 7, 2026, from [Link]
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In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. Retrieved January 7, 2026, from [Link]
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CNS Disorders Disease Models. (n.d.). Eurofins Advinus. Retrieved January 7, 2026, from [Link]
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VLA-4 Expression and Activation in B Cell Malignancies: Functional and Clinical Aspects. (2020). Cancers, 12(3), 731. Retrieved January 7, 2026, from [Link]
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5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. (n.d.). Retrieved January 7, 2026, from [Link]
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Table 3, Detailed protocol for the D2 binding secondary assay. (n.d.). Probe Reports from the NIH Molecular Libraries Program. Retrieved January 7, 2026, from [Link]
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Very late antigen 4 (VLA4) antagonists as anti-inflammatory agents. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]
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VLA-4 phosphorylation during tumor and immune cell migration relies on its coupling to VEGFR2 and CXCR4 by syndecan-1. (n.d.). PubMed Central (PMC). Retrieved January 7, 2026, from [Link]
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The effect of a single inhaled dose of a VLA-4 antagonist on allergen-induced airway responses and airway inflammation in patients with asthma. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]
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5-HT2A Serotonin Receptor Assay. (n.d.). Innoprot. Retrieved January 7, 2026, from [Link]
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Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. (n.d.). NCBI. Retrieved January 7, 2026, from [Link]
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VLA-4-dependent and -independent pathways in cell contact-induced proinflammatory cytokine production by synovial nurse-like cells from rheumatoid arthritis patients. (n.d.). PubMed Central (PMC). Retrieved January 7, 2026, from [Link]
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Dopamine d2 receptor HTRF binding kinetics. (n.d.). BMG LABTECH. Retrieved January 7, 2026, from [Link]
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VLA-4 elicits different survival pathways depending on its binding... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]
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Antibody to VLA-4, but not to L-selectin, protects neuronal M2 muscarinic receptors in antigen-challenged guinea pig airways. (n.d.). PubMed Central (PMC). Retrieved January 7, 2026, from [Link]
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VLA-4 antagonists with potential in asthma and inflammation. (2002, June 3). BioWorld. Retrieved January 7, 2026, from [Link]
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Biochemistry and binding assay a, FSEC of GABAA receptor with and... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. (2006). Chemical & Pharmaceutical Bulletin, 54(11), 1515-1529. Retrieved January 7, 2026, from [Link]
-
Discovery of Very Late Antigen-4 (VLA-4, α4β1 Integrin) Allosteric Antagonists. (n.d.). PubMed Central (PMC). Retrieved January 7, 2026, from [Link]
-
Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic acid as a potent, orally active VLA-4 antagonist. (2008). Bioorganic & Medicinal Chemistry, 16(23), 9991-10000. Retrieved January 7, 2026, from [Link]
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This compound. (n.d.). MySkinRecipes. Retrieved January 7, 2026, from [Link]
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4-(Pyrrolidin-1-yl)benzoic acid. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
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Foreword: The Rationale for Predictive Modeling in Modern Drug Discovery
An In-Depth Technical Guide to the In Silico Modeling of 4-(pyrrolidin-1-ylmethyl)benzoic Acid
In the landscape of contemporary drug discovery, the journey from a promising chemical entity to a clinically approved therapeutic is fraught with challenges, high attrition rates, and staggering costs. The imperative to "fail fast, fail cheap" has catalyzed the integration of computational, or in silico, techniques into the very fabric of research and development.[1][2] These methods leverage the power of computational chemistry, physics, and biology to simulate, predict, and rationalize the behavior of small molecules, thereby guiding experimental efforts toward more promising avenues.[3][4]
This guide provides a comprehensive, technically-grounded walkthrough of the in silico modeling pipeline as applied to a specific molecule: This compound (CAS: 159691-25-5) . This compound, with its characteristic pyrrolidine ring and benzoic acid moiety, serves as a versatile scaffold in medicinal chemistry.[5][6] We will not merely list protocols; instead, we will explore the causal reasoning behind each computational step, treating the entire workflow as a self-validating system designed to build a robust, predictive model of the molecule's potential as a therapeutic agent. Our audience—researchers, scientists, and drug development professionals—will find within this document not just a "how-to," but a "why-to," grounded in authoritative science and field-proven insights.
Chapter 1: Foundational Analysis and Molecular Preparation
Before any predictive modeling can occur, the subject molecule must be accurately represented in a computational environment, and its fundamental physicochemical properties must be assessed. This initial stage sets the foundation for all subsequent analyses.
Molecular Structure and Properties
This compound is a small organic molecule with the following key identifiers:
The first step is to obtain a high-quality 3D conformation of the molecule. This can be achieved by sketching the 2D structure in molecular editing software (e.g., ChemDraw, MarvinSketch) and then converting it to 3D, followed by an energy minimization step using a suitable force field (e.g., MMFF94). This process ensures that the starting conformation is sterically plausible and energetically favorable.
Physicochemical Profiling and Drug-Likeness
A critical early assessment involves calculating properties that predict a molecule's "drug-likeness." These parameters help to anticipate potential issues with pharmacokinetics, such as poor absorption or permeation. The most widely recognized framework is Lipinski's Rule of Five.
Protocol: Calculating Physicochemical Properties
-
Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for the molecule.
-
Tool Selection: Utilize a reliable web-based server for physicochemical property calculation, such as SwissADME or pkCSM.[8]
-
Execution: Submit the SMILES string to the server.
-
Analysis: Collate the output data into a structured format for review.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight | 205.25 g/mol | ≤ 500 g/mol | Yes |
| LogP (Octanol/Water) | 1.85 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |
| Molar Refractivity | 59.80 | 40 - 130 | Yes |
Causality Insight: By satisfying Lipinski's rules, this compound demonstrates a favorable physicochemical profile for a potential orally administered drug. Its low molecular weight and moderate lipophilicity (LogP) suggest a good balance between aqueous solubility and membrane permeability, which are essential for absorption.
Chapter 2: Target Identification and Interaction Modeling
While physicochemical properties are important, a molecule's therapeutic value is defined by its interaction with a biological target. In the absence of pre-existing data, target fishing methods can be used. However, for this guide, we will leverage existing literature that identifies derivatives of a similar scaffold as antagonists of Very Late Antigen-4 (VLA-4) , an integrin involved in inflammatory responses.[9] This provides a scientifically valid and highly relevant biological context for our modeling.
Overall In Silico Workflow
The following diagram outlines the comprehensive workflow we will follow, from initial molecular preparation to the analysis of complex dynamics.
Caption: High-level workflow for the in silico analysis of a small molecule drug candidate.
Molecular Docking: Predicting the Binding Interaction
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity.[10][11] This is arguably the most pivotal step in structure-based drug design.
Protocol: Molecular Docking using AutoDock Vina
-
Target Preparation: a. Download the crystal structure of VLA-4 from the Protein Data Bank (PDB). b. Using molecular visualization software (e.g., PyMOL, UCSF Chimera), remove all non-essential components such as water molecules, co-solvents, and any co-crystallized ligands.[12] c. Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges). This is crucial for accurately modeling electrostatic interactions. d. Save the prepared protein in the required .pdbqt format.
-
Ligand Preparation: a. Load the energy-minimized 3D structure of this compound. b. Define rotatable bonds to allow conformational flexibility during docking. c. Save the prepared ligand in the .pdbqt format.
-
Grid Box Definition: a. Define a 3D grid box that encompasses the known binding site of the target protein. The dimensions should be large enough to allow the ligand to move and rotate freely within the site.
-
Execution of Docking: a. Run the docking simulation using a command-line interface, specifying the prepared protein, ligand, and grid box parameters.[13] b. The algorithm will explore various poses of the ligand within the binding site and score them based on a scoring function that estimates binding free energy.
-
Analysis of Results: a. Examine the top-ranked poses. The best pose is typically the one with the lowest binding affinity score (most negative value). b. Visualize the docked complex to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges.
Caption: Generation and application of a 3D pharmacophore model.
Conclusion: Synthesizing a Data-Driven Hypothesis
Through this multi-faceted in silico investigation, we have constructed a detailed profile of this compound. The analysis suggests a molecule with a favorable drug-like profile, strong predicted binding affinity for the VLA-4 inflammatory target, and a stable binding mode confirmed by molecular dynamics. Furthermore, its predicted ADMET profile appears to be relatively clean, with low risks of common toxicities.
This comprehensive computational assessment does not replace experimental validation but provides a powerful, data-driven rationale for advancing this molecule to the next stage of discovery. The generated models—from the docked pose to the pharmacophore query—serve as invaluable tools for designing more potent analogs and guiding the subsequent phases of experimental testing. The integration of these predictive sciences is indispensable for navigating the complexities of modern drug development with greater efficiency and insight.
References
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Spectroscopic Analysis of 4-(pyrrolidin-1-ylmethyl)benzoic acid: A Technical Guide
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
4-(pyrrolidin-1-ylmethyl)benzoic acid is a bifunctional organic molecule incorporating a benzoic acid moiety and a pyrrolidine ring linked by a methylene bridge. This structural arrangement makes it a valuable building block in medicinal chemistry and materials science. The carboxylic acid group offers a site for amide bond formation or other derivatizations, while the tertiary amine of the pyrrolidine ring provides a basic center that can be crucial for modulating physicochemical properties such as solubility and for forming salts. Accurate structural elucidation and purity assessment of this compound are paramount, and for this, a combination of spectroscopic techniques is indispensable.
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of these spectra is detailed to provide a clear understanding of the correlation between the spectral features and the molecular structure. Furthermore, this guide outlines the standard experimental protocols for acquiring high-quality spectroscopic data for this and similar small molecules.
Molecular Structure and Spectroscopic Correlation
The molecular structure of this compound, with the chemical formula C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol , is the foundation for interpreting its spectroscopic data[1]. The key structural features to be identified are the para-substituted benzene ring, the carboxylic acid group, the pyrrolidine ring, and the methylene linker.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methylene bridge protons, and the protons of the pyrrolidine ring.
Expected Chemical Shifts and Multiplicities:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyrrolidine (CH₂) | ~1.8 | Multiplet | 4H |
| Pyrrolidine (CH₂) | ~2.5 | Multiplet | 4H |
| Methylene (CH₂) | ~3.6 | Singlet | 2H |
| Aromatic (CH) | ~7.4 | Doublet | 2H |
| Aromatic (CH) | ~7.9 | Doublet | 2H |
| Carboxylic Acid (OH) | >10 | Broad Singlet | 1H |
Note: Predicted values are based on typical chemical shifts for similar structural motifs.
The two doublets in the aromatic region are characteristic of a 1,4-disubstituted benzene ring. The downfield shift of the protons ortho to the carboxylic acid group is due to the electron-withdrawing nature of this group. The methylene protons appear as a singlet, as they have no adjacent protons to couple with. The pyrrolidine protons typically show complex multiplets due to their chemical and magnetic environments.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the number of unique carbon environments in the molecule.
Expected Chemical Shifts:
| Carbon | Chemical Shift (δ, ppm) |
| Pyrrolidine (CH₂) | ~23 |
| Pyrrolidine (CH₂) | ~54 |
| Methylene (CH₂) | ~60 |
| Aromatic (CH) | ~129 |
| Aromatic (C-COOH) | ~130 |
| Aromatic (CH) | ~130 |
| Aromatic (C-CH₂) | ~145 |
| Carboxylic Acid (C=O) | ~168 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs.
The spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon environments in the molecule, taking into account the symmetry of the para-substituted benzene ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the aromatic ring.
Key IR Absorptions:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500-3300 | Broad |
| C-H (Aromatic) | 3000-3100 | Sharp, medium |
| C-H (Aliphatic) | 2800-3000 | Sharp, medium |
| C=O (Carboxylic Acid) | 1680-1710 | Strong, sharp |
| C=C (Aromatic) | 1600-1450 | Medium to weak |
| C-N (Amine) | 1000-1250 | Medium |
The very broad O-H stretch is a hallmark of a carboxylic acid and is due to hydrogen bonding. The strong carbonyl (C=O) absorption is another key diagnostic peak.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a suitable technique.
Predicted m/z Values:
| Adduct | Predicted m/z |
| [M+H]⁺ | 206.1176 |
| [M+Na]⁺ | 228.0995 |
| [M-H]⁻ | 204.1030 |
Data sourced from PubChemLite.[2]
The protonated molecule [M+H]⁺ is often the base peak in the positive ion mode spectrum. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule.
Experimental Protocols
Acquiring high-quality spectroscopic data is crucial for accurate analysis. The following are generalized protocols for the spectroscopic characterization of this compound.
NMR Data Acquisition
Caption: Workflow for NMR data acquisition and processing.
Rationale for Experimental Choices:
-
Solvent Selection: The choice of deuterated solvent is critical. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and the acidic proton is often observable. CDCl₃ can also be used, but the acidic proton may exchange with residual water, leading to a broader signal or its disappearance.
-
Internal Standard: Tetramethylsilane (TMS) is the standard reference for both ¹H and ¹³C NMR, set to 0.00 ppm.
-
Spectrometer Frequency: A higher field spectrometer (e.g., 400 MHz or higher) provides better signal dispersion and resolution, which is particularly useful for resolving the multiplets in the aromatic and pyrrolidine regions.
IR Data Acquisition
Caption: Workflow for IR data acquisition using ATR.
Rationale for Experimental Choices:
-
ATR-FTIR: Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid samples, requiring minimal sample preparation.
-
Background Scan: A background scan of the empty ATR crystal is essential to subtract the absorbance of the crystal and the atmosphere (e.g., CO₂ and water vapor).
MS Data Acquisition
Caption: Workflow for MS data acquisition using ESI.
Rationale for Experimental Choices:
-
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar molecules like this compound, as it typically produces intact molecular ions with minimal fragmentation.
-
Solvent: The solvent for ESI-MS should be volatile and capable of dissolving the analyte. Methanol and acetonitrile are common choices.
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. Each technique offers complementary information, and together they allow for an unambiguous assignment of the molecule's structure. The protocols and interpretations provided in this guide serve as a valuable resource for researchers and scientists working with this compound, ensuring data integrity and facilitating its application in drug development and other scientific endeavors.
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A Technical Guide to the Preliminary Bioactivity Screening of 4-(pyrrolidin-1-ylmethyl)benzoic acid
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive, multi-tiered strategy for the preliminary bioactivity screening of the novel compound, 4-(pyrrolidin-1-ylmethyl)benzoic acid. Given the limited existing data on this specific molecule, this document serves as a methodological framework, guiding researchers through a logical sequence of in silico and in vitro assays to efficiently profile its potential therapeutic activities. The guide emphasizes a rationale-driven approach, beginning with computational predictions to inform and prioritize subsequent experimental validations. Detailed, field-proven protocols for assessing cytotoxicity, antimicrobial, antioxidant, and anti-inflammatory activities are provided, alongside best practices for data interpretation. The objective is to furnish drug development professionals with a robust and scientifically rigorous blueprint for the initial characterization of new chemical entities, using this compound as a practical case study.
Introduction and Rationale
The quest for novel therapeutic agents is a cornerstone of modern medicine. The compound this compound presents an interesting scaffold for investigation. It integrates two key pharmacophores: a benzoic acid moiety and a pyrrolidine ring. Benzoic acid and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties[1][2][3]. The pyrrolidine ring is a five-membered nitrogen heterocycle that is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs[4][5][[“]][7]. Its non-planar, sp³-hybridized nature allows for intricate three-dimensional interactions with biological targets, often enhancing potency and modulating physicochemical properties like solubility[4][5][[“]].
The combination of these two moieties in this compound suggests a high probability of biological activity. However, without empirical data, a systematic screening approach is necessary to identify and characterize its potential. This guide proposes a workflow that begins with computational modeling to generate initial hypotheses, followed by a cascade of in vitro assays to test these predictions.
Tier 1: In Silico Bioactivity and ADMET Prediction
Before committing to resource-intensive wet lab experiments, a preliminary computational analysis is invaluable. In silico tools can predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, as well as its likely biological targets.[8][9][10][11] This step helps to identify potential liabilities and to focus the subsequent experimental work.
Predicted Pharmacological Properties
Based on the structural motifs present in this compound, several potential bioactivities can be hypothesized:
-
Anti-inflammatory Activity: Many benzoic acid derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation[12][13][14][15]. The specific substitution pattern may confer selectivity for COX-2 over COX-1, a desirable trait for reducing gastrointestinal side effects[16].
-
Antimicrobial Activity: Both benzoic acid and various heterocyclic compounds exhibit antimicrobial properties[1][3].
-
Central Nervous System (CNS) Activity: The pyrrolidine scaffold is found in compounds that modulate CNS targets, such as GABA-A receptors[17][18][19][20].
-
Antioxidant Activity: Phenolic compounds, to which benzoic acid is related, are known antioxidants[1][3].
Computational Workflow
A recommended workflow for the in silico analysis is as follows:
Caption: Workflow for in silico prediction of bioactivity.
Recommended In Silico Tools
A variety of free web-based tools are available for academic and small biotech environments, offering robust predictions without the need for expensive software licenses[21].
| Tool | Website | Key Predictions |
| SwissADME | Physicochemical properties, pharmacokinetics, drug-likeness, medicinal chemistry friendliness. | |
| pkCSM | biosig.unimelb.edu.au/pkcsm/ | ADMET properties, including toxicity endpoints like hERG inhibition.[9] |
| SwissTargetPrediction | Predicts most probable protein targets based on 2D and 3D similarity. |
Data Interpretation: The output from these tools should be synthesized to build a preliminary profile of the compound. For example, if the compound is predicted to have good oral bioavailability and a high probability of interacting with COX-2, then an in vitro COX-2 inhibition assay would be a high-priority experiment.
Tier 2: In Vitro Bioactivity Screening
The hypotheses generated from the in silico analysis must be tested experimentally. The following section details protocols for a primary screening cascade designed to assess cytotoxicity, antimicrobial, antioxidant, and anti-inflammatory activities.
General Cytotoxicity Assessment
A fundamental first step in any bioactivity screen is to determine the compound's general cytotoxicity. This provides a therapeutic window and ensures that any observed activity in subsequent assays is not simply a result of cell death. The MTT assay is a reliable and widely used colorimetric method for this purpose.[22][23][24][25]
Protocol: MTT Cytotoxicity Assay [24][25][26]
-
Cell Seeding: Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[24] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[22][23][24]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Antimicrobial Screening
The broth microdilution method is a standard and efficient technique for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[27][28][29]
Protocol: Broth Microdilution for MIC Determination [27][29][30][31]
-
Microorganism Preparation: Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) according to CLSI guidelines.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Add the standardized microbial suspension to each well.
-
Controls: Include a positive control (microorganism without compound), a negative control (broth only), and a standard antibiotic control (e.g., ampicillin, fluconazole).
-
Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.[27]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antioxidant Capacity Assays
To evaluate the antioxidant potential, two complementary spectrophotometric assays, DPPH and ABTS, are recommended.[32][33][34][35][36] These assays measure the capacity of a compound to scavenge stable free radicals.
Protocol: DPPH and ABTS Radical Scavenging Assays [32][34]
-
DPPH Assay:
-
Prepare a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
In a 96-well plate, add various concentrations of the test compound to the DPPH solution.
-
Incubate in the dark for 30 minutes.
-
Measure the absorbance at approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.[32]
-
-
ABTS Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) with potassium persulfate.[32]
-
Dilute the ABTS•+ solution to obtain a specific absorbance at 734 nm.
-
Add various concentrations of the test compound to the ABTS•+ solution.
-
After a set incubation time, measure the absorbance at 734 nm.[32]
-
-
Data Analysis: For both assays, calculate the percentage of radical scavenging and determine the IC₅₀ value. Ascorbic acid or Trolox should be used as a positive control. A lower IC₅₀ value indicates higher antioxidant activity.[32]
In Vitro Anti-inflammatory Assay
Based on the in silico predictions, a COX inhibition assay is a logical next step. Commercially available kits provide a convenient and standardized method for this.
Caption: A logical cascade for in vitro screening.
Protocol: COX Fluorescent Inhibitor Screening Assay
-
Assay Principle: These kits typically measure the peroxidase activity of COX enzymes. The enzyme catalyzes the conversion of a substrate into a fluorescent product. Inhibitors will reduce the rate of fluorescence generation.
-
Procedure: Follow the manufacturer's protocol. This generally involves:
-
Reconstituting COX-1 and COX-2 enzymes.
-
Adding the test compound at various concentrations to the enzyme solutions in a 96-well plate.
-
Initiating the reaction by adding arachidonic acid and the fluorescent substrate.
-
Monitoring the increase in fluorescence over time using a plate reader.
-
-
Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the IC₅₀ values for both COX-1 and COX-2. The selectivity index (SI) can be calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.
Data Interpretation and Future Directions
The preliminary screening will generate a set of IC₅₀ and MIC values that provide a quantitative measure of the compound's activity in each assay.
Summary of Potential Outcomes:
| Assay | Endpoint | Interpretation |
| Cytotoxicity (MTT) | IC₅₀ | A high IC₅₀ (>50 µM) suggests low general cytotoxicity and a good therapeutic window. |
| Antimicrobial | MIC | A low MIC (<10 µg/mL) indicates potent antimicrobial activity worthy of further investigation. |
| Antioxidant | IC₅₀ | An IC₅₀ comparable to the positive control (e.g., Ascorbic Acid) suggests significant antioxidant potential. |
| COX Inhibition | IC₅₀, SI | A low IC₅₀ for COX-2 and a high SI (>10) indicates a promising selective anti-inflammatory agent.[15] |
Based on these results, a decision can be made on how to proceed. A compound with potent and selective COX-2 inhibition, for example, would be a strong candidate for further pre-clinical development, including mechanism of action studies and in vivo efficacy models. Conversely, a compound with high cytotoxicity might be deprioritized or explored for potential anticancer applications.
This systematic approach ensures that resources are directed toward the most promising avenues, accelerating the path from a novel compound to a potential therapeutic lead.
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An Integrated Strategy for the Discovery of Novel Pyrrolidine-Containing Compounds: A Technical Guide
<Senior Application Scientist
Foreword
The pyrrolidine ring is one of the most significant nitrogen heterocycles in medicinal chemistry. Its prevalence in FDA-approved drugs and natural products stems from its unique stereochemical and physicochemical properties.[1][2][3][4] As a saturated, non-planar scaffold, it provides an excellent framework for creating three-dimensional diversity, a key factor for successful clinical translation.[1][4][5] This guide presents a holistic and field-proven framework for the discovery of novel, biologically active pyrrolidine-containing compounds, integrating computational design, advanced synthetic methodologies, and robust screening protocols.
This document is structured to guide researchers through the logical flow of a discovery campaign, from initial concept to a validated hit series. We will delve into the causality behind our strategic and experimental choices, providing not just protocols, but a validated workflow for success.
Chapter 1: The Foundation - Rational Design & In Silico Screening
Before committing resources to synthesis, a robust computational strategy is essential to focus our efforts on chemical matter with the highest probability of interacting with the biological target of interest. This in silico phase acts as a critical filter, enriching our prospective library for potential hits.[6]
The Principle of Privileged Scaffolds
The pyrrolidine core is considered a "privileged structure"—a molecular framework capable of providing high-affinity ligands for multiple, diverse biological targets.[7][8][9][10] This versatility makes it an ideal starting point for library design. By strategically functionalizing the pyrrolidine ring, we can tailor ligands for a specific target while retaining favorable drug-like properties.[7][9]
Computational Workflow: From Target to Virtual Hit
Our computational approach integrates both structure-based and ligand-based methods to maximize predictive power.[11][12]
-
Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known, SBVS, primarily through molecular docking, is the method of choice.[6][11] This technique simulates the binding of virtual compounds into the target's active site, using scoring functions to rank potential binders.[12][13]
-
Ligand-Based Virtual Screening (LBVS): In the absence of a target structure, we rely on the principle that molecules with similar structures often have similar biological activities.[6] Using known active ligands as templates, we can employ pharmacophore modeling or shape-similarity searches to identify new potential hits from virtual libraries.[11][13]
The following workflow illustrates the integration of these computational techniques to generate a focused list of virtual hits for synthesis.
Caption: Integrated workflow for virtual screening and hit identification.
Chapter 2: Synthesis of a Spatially Diverse Pyrrolidine Library
With a prioritized list of virtual hits, the next phase is the synthesis of a chemically diverse library. The choice of synthetic methodology is critical; it must be robust, scalable, and allow for the introduction of diverse functional groups at multiple positions on the pyrrolidine scaffold.
Core Methodology: Asymmetric [3+2] Cycloaddition
The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a cornerstone of modern pyrrolidine synthesis.[14][15] This reaction is exceptionally powerful because it constructs the pyrrolidine core and up to four stereocenters in a single, atom-economical step.[16]
Causality: We choose this methodology for its high degree of stereocontrol, broad substrate scope, and operational simplicity.[14][17] By using chiral metal catalysts (e.g., complexes of Copper(I) or Silver(I)), we can predictably generate specific enantiomers, which is critical for probing stereospecific interactions with biological targets.[16][17]
Protocol: One-Pot, Three-Component Synthesis of a Functionalized Pyrrolidine
This protocol is a self-validating system. Successful formation of the desired product, confirmed by NMR and mass spectrometry, validates the reactivity of the chosen building blocks under the catalytic conditions.
Objective: To synthesize a polysubstituted pyrrolidine via a Ag(I)-catalyzed [3+2] cycloaddition.
Materials:
-
Aldehyde (e.g., Benzaldehyde)
-
Amino ester (e.g., Glycine methyl ester)
-
Dipolarophile (e.g., N-Phenylmaleimide)
-
Silver Acetate (AgOAc)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N2 or Ar), add the dipolarophile (1.0 mmol), aldehyde (1.2 mmol), and amino ester (1.2 mmol) in anhydrous THF (10 mL).
-
Add silver acetate (0.1 mmol, 10 mol%) and triethylamine (1.2 mmol) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Validation: Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure, purity, and stereochemistry. The observation of characteristic cross-peaks in a NOESY experiment can validate the endo or exo selectivity of the cycloaddition.[18]
Diversity-Oriented Synthesis (DOS)
To efficiently explore the relevant chemical space, we employ a Diversity-Oriented Synthesis (DOS) strategy.[19][20] Starting from a common pyrrolidine core generated via the [3+2] cycloaddition, we can introduce complexity and diversity through subsequent reactions targeting different functional handles on the scaffold.[21] This creates a library of related compounds that allows for a systematic exploration of the Structure-Activity Relationship (SAR).[22]
Chapter 3: High-Throughput Screening and Hit Validation
Once the compound library is synthesized and plated, the next step is to screen it for biological activity against the target of interest. This process is designed as a cascade to efficiently identify true hits and eliminate false positives.[23]
High-Throughput Screening (HTS)
HTS is the process of rapidly testing thousands of compounds in parallel using automated, miniaturized assays.[24][25] The choice of assay is paramount and depends on the target class. For enzymes, fluorescence-based assays are common due to their sensitivity and high signal-to-noise ratio.[26]
Table 1: Comparison of Common HTS Assay Formats for Enzyme Inhibitors
| Assay Format | Principle | Advantages | Disadvantages |
| Fluorescence Intensity (FI) | Measures change in fluorescence upon substrate turnover. | Simple, sensitive, widely applicable.[26] | Prone to interference from fluorescent compounds. |
| FRET | Förster Resonance Energy Transfer; cleavage of a labeled substrate disrupts energy transfer. | Ratiometric, reduces false positives from fluorescence interference. | Requires specifically designed substrates. |
| AlphaScreen® | Amplified Luminescent Proximity Homogeneous Assay; measures molecular interactions. | Very high sensitivity, no-wash format. | Sensitive to light, potential for singlet oxygen-mediated interference. |
| Bioluminescence | Enzyme reaction produces light (e.g., Luciferase). | Extremely low background, high sensitivity. | May require coupled enzyme systems. |
A successful HTS campaign is not just about the primary screen; it requires a well-designed cascade of assays to validate the initial hits.[23][27]
The Hit-to-Lead Validation Cascade
An initial "hit" is a compound that shows the desired activity in the primary screen.[28] However, many of these are false positives or promiscuous compounds.[23] The Hit-to-Lead (H2L) process is a rigorous, multi-step validation workflow designed to triage initial hits and identify robust lead series for optimization.[29][28][30]
The following diagram outlines a typical validation cascade. This system is self-validating because a true hit must pass through multiple, mechanistically distinct assay gates.
Caption: A robust hit validation cascade to progress from primary hits to validated leads.
Self-Validating Steps:
-
Hit Confirmation: The initial single-point activity must be confirmed in a dose-response format to determine potency (IC50). This eliminates hits that are only active at the highest concentration.
-
Orthogonal Assay: The hit is tested in a secondary assay that uses a different detection technology (e.g., switching from a fluorescence-based functional assay to a Surface Plasmon Resonance (SPR) binding assay).[31] A true hit should be active in both systems.
-
Counter-Screen: This assay is designed to identify compounds that interfere with the assay technology itself, rather than the biological target.[27][31] For example, a luciferase-based counter-screen can identify inhibitors of the reporter enzyme.
-
Structure-Activity Relationship (SAR): Purchasing and testing commercially available analogs of a hit can quickly establish a preliminary SAR.[22][32] If small structural changes to the molecule abolish activity, it provides strong evidence of a specific binding interaction.[32]
By systematically progressing compounds through this cascade, we gain high confidence in the resulting lead series, providing a solid foundation for the subsequent lead optimization phase of drug discovery.[30]
References
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The Pyrrolidine Moiety: A Cornerstone of Modern Drug Discovery and Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a privileged scaffold in the landscape of medicinal chemistry and drug discovery. Its deceptively simple structure belies a remarkable versatility, enabling it to serve as a core component in a vast array of biologically active molecules, from natural alkaloids to blockbuster synthetic drugs.[1][2][3] This technical guide provides a comprehensive exploration of the multifaceted role of the pyrrolidine moiety in conferring, modulating, and optimizing biological activity. We will delve into the fundamental physicochemical properties that make this scaffold so attractive, examine its diverse roles as a pharmacophore across multiple therapeutic areas, and provide insights into the rational design and synthesis of novel pyrrolidine-containing drug candidates. Through a synthesis of mechanistic understanding, structure-activity relationships, and practical experimental considerations, this guide aims to equip researchers with the knowledge to effectively leverage the power of the pyrrolidine ring in their drug development endeavors.
The Pyrrolidine Scaffold: A Privileged Foundation for Drug Design
The prevalence of the pyrrolidine ring in both natural products and FDA-approved drugs is a testament to its evolutionary and synthetic success.[3][4][5] This success can be attributed to a unique confluence of structural and physicochemical properties that make it an ideal building block for interacting with biological macromolecules.
Physicochemical and Structural Advantages
The saturated, non-planar nature of the pyrrolidine ring offers several key advantages in drug design:
-
Three-Dimensionality and Conformational Flexibility: The sp³-hybridized carbon atoms of the pyrrolidine ring allow it to adopt various puckered conformations, a phenomenon known as "pseudorotation."[4][6][7] This inherent three-dimensionality enables a more effective exploration of the pharmacophore space compared to flat, aromatic systems, facilitating optimal interactions with the complex topographies of protein binding sites.[4][6][7]
-
Stereochemical Richness: The pyrrolidine ring can possess multiple stereocenters, allowing for the generation of a diverse array of stereoisomers.[4][6][7] This stereochemical diversity is crucial, as different enantiomers and diastereomers of a drug candidate can exhibit significantly different biological activities and safety profiles due to the chiral nature of their biological targets.[4][6][7]
-
Modulation of Physicochemical Properties: The nitrogen atom within the pyrrolidine ring imparts basicity and can act as a hydrogen bond donor or acceptor, contributing to the molecule's solubility and ability to engage in crucial interactions with biological targets.[8] The overall lipophilicity of a molecule can be fine-tuned by the choice of substituents on the pyrrolidine ring, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[9]
A Ubiquitous Presence in Nature and Medicine
The pyrrolidine motif is a recurring theme in the molecular architecture of numerous natural products with potent biological activities.[4][7] Notable examples include nicotine, an alkaloid found in the tobacco plant, and the amino acids proline and hydroxyproline, which are fundamental components of proteins.[10]
This natural prevalence has inspired medicinal chemists to incorporate the pyrrolidine scaffold into a wide range of synthetic drugs. A significant number of FDA-approved drugs feature this ring system, highlighting its therapeutic importance across various disease areas.[1][2][4]
The Pharmacophoric Roles of the Pyrrolidine Moiety
The pyrrolidine ring is not merely a passive scaffold; it often plays an active role as a key pharmacophore, directly participating in the molecular interactions that underpin a drug's biological effect. Its versatility allows it to be a central component in drugs targeting a wide spectrum of diseases.
Central Nervous System (CNS) Disorders
The pyrrolidine scaffold is a prominent feature in many drugs that act on the central nervous system. Its ability to introduce a basic nitrogen atom and adopt specific three-dimensional conformations allows for effective interaction with various CNS receptors and enzymes.
-
Nootropics and Anticonvulsants: The racetam class of nootropic agents, such as piracetam and aniracetam, is characterized by a 2-pyrrolidinone core.[11] While their exact mechanisms are still being elucidated, they are believed to modulate neurotransmission.[11] Furthermore, the blockbuster antiepileptic drug Levetiracetam, a pyrrolidinone derivative, underscores the importance of this scaffold in treating neurological conditions.[11]
-
Neurodegenerative Diseases: Pyrrolidine derivatives are actively being investigated for the treatment of neurodegenerative diseases like Alzheimer's.[12][13][14][15] They have been designed as inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), and as multipotent agents targeting various pathological cascades.[12][14][15]
Table 1: Selected Pyrrolidine Derivatives with Activity in CNS Disorders
| Compound Class | Target/Mechanism | Therapeutic Indication | Reference(s) |
| Racetams (e.g., Piracetam) | Modulation of neurotransmission | Nootropic | [11] |
| Levetiracetam | Binds to synaptic vesicle protein 2A (SV2A) | Anticonvulsant | [11] |
| N-substituted pyrrolidines | AChE/BuChE inhibition | Alzheimer's Disease | [12][15] |
| Pyrrolidine-2,5-diones | Anticonvulsant activity | Epilepsy | [4] |
Infectious Diseases
The pyrrolidine ring is a key structural element in numerous antimicrobial and antiviral agents.
-
Antibacterial Agents: The lincosamide antibiotic clindamycin contains a substituted pyrrolidine moiety and is effective against a range of bacterial infections.[1]
-
Antiviral Agents: A significant number of antiviral drugs, particularly those used to treat Hepatitis C Virus (HCV), incorporate a pyrrolidine ring.[16] These compounds often act as inhibitors of viral proteases, such as the NS3/4A serine protease.[16][17] Examples include daclatasvir, asunaprevir, and voxilaprevir.[16] Pyrrolidine derivatives have also been investigated as neuraminidase inhibitors for influenza.[18]
Cancer
The pyrrolidine scaffold is a versatile platform for the development of anticancer agents, with derivatives exhibiting a range of mechanisms of action.[19][20]
-
Kinase Inhibitors: The pyrrolidine ring is found in several kinase inhibitors, such as pacritinib (a JAK2 inhibitor) and futibatinib (an FGFR4 inhibitor), which were approved by the FDA in 2022.[1][2]
-
Targeting Cell Signaling Pathways: Pyrrolidine derivatives have been designed to target various aspects of cancer cell signaling, including the inhibition of chemokine receptors like CXCR4, which plays a role in cancer metastasis.[1][2]
-
Induction of Apoptosis: Spiro-pyrrolidine derivatives have shown promise in inducing apoptosis in cancer cells.[19]
Table 2: Anticancer Activity of Selected Pyrrolidine Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference(s) |
| Spiro[pyrrolidine-3,3′-oxindoles] | MCF-7 | 0.42 - 0.78 | [19] |
| Spiro[pyrrolidine-3,3′-oxindoles] | HT-29 | 0.39 - 0.92 | [19] |
| Pyrrolidine-based CXCR4 antagonist | - | 79 nM (binding affinity) | [1][2] |
Metabolic Diseases
Pyrrolidine-containing compounds have shown significant potential in the management of metabolic disorders, particularly diabetes.
-
Enzyme Inhibition: Polyhydroxylated pyrrolidines, also known as azasugars, can mimic the transition state of carbohydrate processing enzymes.[4] This property makes them effective inhibitors of enzymes like α-glucosidase and aldose reductase, which are involved in glucose metabolism and the complications of diabetes.[2][4] Pyrrolidine derivatives have also been developed as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key target in the treatment of type 2 diabetes.[1]
Experimental Design and Methodologies
The successful development of biologically active pyrrolidine derivatives relies on robust synthetic strategies and rigorous biological evaluation.
Synthetic Strategies
The synthesis of pyrrolidine-containing compounds can be broadly categorized into two main approaches:
-
Functionalization of a Pre-existing Pyrrolidine Ring: This approach often utilizes readily available and chiral starting materials like proline and 4-hydroxyproline.[16] The existing stereocenters in these starting materials can be leveraged to synthesize optically pure drug candidates.
-
Cyclization of Acyclic Precursors: This strategy involves the construction of the pyrrolidine ring from acyclic starting materials through various cyclization reactions.[16] This approach offers a high degree of flexibility in introducing diverse substituents onto the pyrrolidine scaffold.
Workflow for the Synthesis of Bioactive Pyrrolidines
Caption: Inhibition of a kinase signaling pathway by a pyrrolidine derivative.
Conclusion and Future Perspectives
The pyrrolidine moiety has firmly established itself as a cornerstone of modern medicinal chemistry. Its unique combination of three-dimensionality, stereochemical complexity, and tunable physicochemical properties makes it an exceptionally versatile scaffold for the design of novel therapeutics. [4][6][7][9]The continued exploration of new synthetic methodologies to access diverse and complex pyrrolidine derivatives, coupled with a deeper understanding of their interactions with biological targets, will undoubtedly lead to the discovery of new and improved drugs for a wide range of human diseases. The future of pyrrolidine-based drug discovery is bright, with ongoing research focusing on their application in emerging areas such as targeted protein degradation and the development of multi-target agents for complex diseases.
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Methodological & Application
Introduction: The Significance of 4-(pyrrolidin-1-ylmethyl)benzoic acid
An In-Depth Guide to the Synthesis of 4-(pyrrolidin-1-ylmethyl)benzoic acid: Protocols and Mechanistic Insights
This compound is a versatile bifunctional molecule that serves as a crucial building block in medicinal chemistry and drug development.[1] Its structure, incorporating a rigid benzoic acid scaffold and a flexible pyrrolidine moiety, makes it an important intermediate for synthesizing a range of pharmacologically active compounds. These compounds are explored for therapeutic potential in areas such as neurological disorders, inflammation, and infectious diseases.[1] The carboxylic acid group provides a handle for forming amides, esters, and other derivatives, while the tertiary amine of the pyrrolidine ring offers a site for salt formation and further functionalization, influencing the molecule's pharmacokinetic properties.
This application note provides a comprehensive guide to the synthesis of this compound, designed for researchers and professionals in organic synthesis and drug discovery. We will explore the primary synthetic strategies, offer detailed step-by-step protocols, and provide the mechanistic rationale behind the experimental choices to ensure both reproducibility and a deep understanding of the underlying chemistry.
Strategic Approaches to Synthesis
Two primary and effective strategies dominate the synthesis of this target molecule:
-
Reductive Amination: This is a highly efficient one-pot reaction involving the condensation of 4-formylbenzoic acid with pyrrolidine to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine.[2][3] This method is often preferred due to its high yields, mild reaction conditions, and the commercial availability of the starting materials.[4][5][6]
-
Nucleophilic Substitution: This classic approach involves the reaction of a benzyl halide, such as 4-(bromomethyl)benzoic acid, with pyrrolidine. The nitrogen atom of pyrrolidine acts as a nucleophile, displacing the bromide to form the carbon-nitrogen bond.[7][8] This route requires the synthesis of the brominated precursor, typically from 4-methylbenzoic acid.[9]
This guide will provide detailed protocols for both methods, with a primary focus on the reductive amination pathway due to its operational simplicity and efficiency.
Protocol 1: Synthesis via Reductive Amination
This protocol details the synthesis of this compound from 4-formylbenzoic acid and pyrrolidine. The choice of reducing agent is critical; sodium triacetoxyborohydride (STAB) is highly recommended as it is a mild and selective reagent that can be used in a one-pot procedure without the need to isolate the intermediate iminium salt.
Reaction Mechanism: Reductive Amination
The reaction proceeds in two key stages. First, the amine (pyrrolidine) attacks the carbonyl carbon of the aldehyde (4-formylbenzoic acid) to form a carbinolamine intermediate. This intermediate then dehydrates to form a resonance-stabilized iminium ion. In the second stage, a hydride reagent, such as sodium triacetoxyborohydride, delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final tertiary amine product.
Caption: Reductive amination pathway.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |
| 4-Formylbenzoic acid | 619-66-9 | 150.13 | 5.0 g (33.3 mmol) | Purity ≥97% |
| Pyrrolidine | 123-75-1 | 71.12 | 2.6 g (36.6 mmol) | 1.1 equivalents, freshly distilled |
| Sodium triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 | 8.5 g (40.0 mmol) | 1.2 equivalents, handle in fume hood |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 150 mL | Anhydrous grade |
| Methanol (MeOH) | 67-56-1 | 32.04 | 50 mL | For work-up |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | As needed | For pH adjustment |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | As needed | For work-up |
Experimental Workflow
Caption: Experimental workflow for reductive amination.
Step-by-Step Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-formylbenzoic acid (5.0 g, 33.3 mmol) and anhydrous dichloromethane (150 mL). Stir at room temperature until all the solid has dissolved.
-
Amine Addition: Add pyrrolidine (2.6 g, 36.6 mmol, 1.1 eq) dropwise to the solution over 5 minutes. Stir the mixture at room temperature for 30 minutes. The formation of the iminium intermediate is typically rapid.
-
Reductant Addition: Carefully add sodium triacetoxyborohydride (8.5 g, 40.0 mmol, 1.2 eq) to the reaction mixture in small portions over 20-30 minutes. Causality Note: Portion-wise addition is crucial to control the initial exothermic reaction and prevent excessive gas evolution.
-
Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of DCM:MeOH (9:1) until the starting aldehyde spot has disappeared.
-
Work-up and Extraction: Once the reaction is complete, carefully quench the mixture by slowly adding 50 mL of saturated sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with DCM (2 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain a crude solid.
-
Purification and Isolation: Dissolve the crude solid in a minimal amount of methanol (~50 mL). While stirring, slowly add 1 M HCl dropwise to adjust the pH to approximately 6. The zwitterionic product is least soluble at its isoelectric point, causing it to precipitate.
-
Final Steps: Collect the white precipitate by vacuum filtration. Wash the solid sequentially with cold deionized water (2 x 20 mL) and cold diethyl ether (2 x 20 mL) to remove residual salts and impurities. Dry the final product, this compound, under high vacuum.[10]
Protocol 2: Synthesis via Nucleophilic Substitution
This alternative method involves the reaction of pyrrolidine with 4-(bromomethyl)benzoic acid. It first requires the synthesis of the starting halide.
Part A: Synthesis of 4-(bromomethyl)benzoic acid
This precursor is synthesized from 4-methylbenzoic acid via a radical bromination reaction using N-bromosuccinimide (NBS) and a radical initiator.[9]
-
Reaction: 4-methylbenzoic acid is refluxed with NBS and a catalytic amount of azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent like carbon tetrachloride or chlorobenzene for 1-2 hours.[7][9]
-
Work-up: Upon cooling, the byproduct succinimide is filtered off. The filtrate is concentrated, and the crude product is purified by washing with water to remove any remaining succinimide, followed by recrystallization.[9]
Part B: Synthesis of this compound
-
Reaction Setup: Dissolve 4-(bromomethyl)benzoic acid (5.0 g, 23.2 mmol) in a suitable solvent like acetonitrile or dimethylformamide (DMF) (100 mL) in a round-bottom flask.
-
Base and Nucleophile Addition: Add potassium carbonate (K₂CO₃) (7.1 g, 51.1 mmol, 2.2 eq) to the mixture, followed by the dropwise addition of pyrrolidine (1.8 g, 25.5 mmol, 1.1 eq). Causality Note: K₂CO₃ acts as a base to neutralize the HBr byproduct formed during the reaction, driving the equilibrium towards the product.
-
Reaction: Heat the mixture to 60-70°C and stir for 4-6 hours, monitoring by TLC.
-
Work-up and Isolation: After cooling, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The residue can then be subjected to the same pH-adjustment precipitation procedure described in Protocol 1 (Step 7) to isolate the final product.
Characterization and Validation
The identity and purity of the synthesized this compound (MW: 205.26 g/mol ) should be confirmed using standard analytical techniques.[10]
| Technique | Expected Results |
| ¹H NMR (400 MHz) | (DMSO-d₆) δ (ppm): ~12.5 (s, 1H, -COOH), ~7.9 (d, 2H, Ar-H ortho to COOH), ~7.4 (d, 2H, Ar-H ortho to CH₂), ~3.6 (s, 2H, Ar-CH₂-N), ~2.5 (t, 4H, N-CH₂ in pyrrolidine), ~1.7 (m, 4H, -CH₂-CH₂- in pyrrolidine). Note: Shifts can vary based on solvent and protonation state.[11][12] |
| ¹³C NMR (100 MHz) | (DMSO-d₆) δ (ppm): ~167 (C=O), ~145 (Ar-C), ~130 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~60 (Ar-CH₂-N), ~54 (N-CH₂ in pyrrolidine), ~23 (-CH₂-CH₂- in pyrrolidine).[11][12] |
| Mass Spec. (ESI+) | Expected m/z: 206.1176 [M+H]⁺.[13] |
| HPLC Purity | >98% peak area at the appropriate retention time. |
| Melting Point | A sharp melting point consistent with literature values (often for the hydrochloride salt, which is more crystalline, e.g., 236-240 °C for HCl salt). |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive reducing agent (STAB is moisture-sensitive).- Wet solvent/reagents.- Insufficient reaction time. | - Use fresh, properly stored STAB.- Ensure all glassware and solvents are anhydrous.- Extend reaction time and continue monitoring by TLC. |
| Incomplete Reaction | - Insufficient equivalents of pyrrolidine or STAB.- Poor stirring. | - Re-check calculations and ensure at least 1.1 eq of amine and 1.2 eq of STAB are used.- Ensure efficient magnetic stirring to keep the heterogeneous mixture well-suspended. |
| Presence of Impurities | - Unreacted 4-formylbenzoic acid.- Formation of dialkylated byproducts (less common with STAB).- Residual salts from work-up. | - Optimize reaction time and stoichiometry.- Ensure the pH for precipitation is carefully adjusted to ~6.- Thoroughly wash the final product with cold water and a non-polar solvent like diethyl ether. |
| Product is an Oil/Gummy | - Presence of solvent or impurities.- Incorrect pH for precipitation. | - Ensure complete removal of solvent under high vacuum.- Re-dissolve in a minimal amount of alcohol and carefully re-precipitate by adjusting the pH.- Consider converting to the hydrochloride salt for easier handling. |
Conclusion
The synthesis of this compound is readily achievable in a research setting through well-established methods. The reductive amination protocol presented here offers a reliable, high-yielding, and operationally simple route to this valuable intermediate. By understanding the mechanistic principles behind the chosen strategy and paying careful attention to reaction conditions and purification procedures, researchers can consistently obtain high-purity material essential for advancing drug discovery and development programs.
References
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Application Notes & Protocols: Investigating 4-(pyrrolidin-1-ylmethyl)benzoic Acid and its Derivatives as VLA-4 Antagonists
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the role and application of compounds based on the 4-(pyrrolidin-1-ylmethyl)benzoic acid scaffold in the research and development of Very Late Antigen-4 (VLA-4) antagonists. We delve into the mechanism of VLA-4-mediated inflammation, detail protocols for in vitro and in vivo evaluation, and present a framework for assessing the therapeutic potential of these small molecules.
Introduction: Targeting Leukocyte Migration in Inflammatory Disease
Very Late Antigen-4 (VLA-4), also known as integrin α4β1, is a critical cell adhesion molecule expressed on the surface of most leukocytes, including lymphocytes, monocytes, and eosinophils, but notably not neutrophils.[1][2] In response to inflammatory signals, endothelial cells lining the blood vessels upregulate VLA-4's primary ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1).[3] The interaction between VLA-4 on circulating leukocytes and VCAM-1 on the endothelium is a pivotal step in the inflammatory cascade, mediating the firm adhesion and subsequent transmigration of these immune cells from the bloodstream into tissues.[1][3]
This trafficking of leukocytes is a hallmark of numerous chronic inflammatory and autoimmune diseases, such as multiple sclerosis (MS), asthma, and inflammatory bowel disease.[4] Consequently, inhibiting the VLA-4/VCAM-1 interaction presents a compelling therapeutic strategy to halt the pathological accumulation of immune cells and attenuate the inflammatory response. While the monoclonal antibody Natalizumab has validated this approach, its use is associated with significant side effects, driving the search for potent, orally available small-molecule inhibitors.[2][4]
The this compound scaffold has emerged as a promising foundation for the design of such inhibitors. The pyrrolidine ring is a versatile and frequently utilized component in medicinal chemistry, valued for its ability to explore three-dimensional pharmacophore space and contribute to favorable pharmacokinetic profiles.[5][6] When combined with a benzoic acid moiety, which can chelate a key metal ion in the VLA-4 binding site, this scaffold provides a robust starting point for developing highly potent and selective VLA-4 antagonists.[7][8]
Section 1: The VLA-4/VCAM-1 Adhesion Cascade: A Mechanism for Antagonism
The process of leukocyte extravasation is a tightly regulated, multi-step cascade. VLA-4 is unique in its ability to mediate both the initial rolling and the subsequent firm adhesion of leukocytes to the vascular endothelium.[3] Inflammatory cytokines trigger chemokine secretion, which in turn activates VLA-4 on the leukocyte surface, causing a conformational shift from a low-affinity to a high-affinity state.[3] This activated VLA-4 binds firmly to VCAM-1, arresting the cell and facilitating its migration into the inflamed tissue. Small-molecule antagonists based on the this compound framework are designed to function as competitive inhibitors, occupying the ligand-binding pocket on VLA-4 and physically preventing its engagement with VCAM-1, thereby disrupting the entire adhesion and migration process.
Caption: VLA-4 mediated leukocyte adhesion and the mechanism of antagonism.
Section 2: In Vitro Evaluation of VLA-4 Antagonists
The initial characterization of a novel VLA-4 antagonist involves a tiered approach of in vitro assays designed to quantify its potency and confirm its mechanism of action at a cellular level. The primary goal is to determine the compound's ability to disrupt the VLA-4/VCAM-1 interaction, typically measured as an IC50 value.
Protocol 2.1: VLA-4/VCAM-1 Competitive Binding Assay (ELISA-based)
Causality: This cell-free assay provides a direct measure of the compound's ability to inhibit the protein-protein interaction between VLA-4 and VCAM-1, independent of cellular processes. It is a robust, high-throughput method for primary screening and ranking of compound potency.
Methodology:
-
Plate Coating: Coat a 96-well high-binding microplate with recombinant human VCAM-1/Fc chimera protein (e.g., 2 µg/mL in PBS) overnight at 4°C.
-
Washing and Blocking: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Compound Incubation: Prepare serial dilutions of the this compound test compound in an assay buffer. Add the diluted compounds to the wells.
-
VLA-4 Addition: Immediately add a constant concentration of biotinylated recombinant human VLA-4 (α4β1 integrin) to the wells and incubate for 1-2 hours at room temperature to allow for competitive binding.
-
Detection: Wash the plate 3 times. Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30-60 minutes.
-
Signal Development: Wash the plate 5 times. Add a TMB substrate solution and allow color to develop. Stop the reaction with 2N H₂SO₄.
-
Data Analysis: Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the inhibitory activity of the compound. Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
Protocol 2.2: Cell-Based Adhesion Assay
Causality: This assay validates the findings from the biochemical assay in a more physiologically relevant context. It confirms that the compound can access the VLA-4 receptor on the surface of a living cell and inhibit its function, which is to mediate cell adhesion.
Methodology:
-
Cell Culture: Culture a VLA-4-expressing cell line, such as the human T-cell leukemia line Jurkat, under standard conditions.[9]
-
Plate Preparation: Coat a 96-well plate with VCAM-1/Fc chimera protein as described in Protocol 2.1 and block non-specific binding.
-
Cell Labeling and Treatment: Harvest Jurkat cells and label them with a fluorescent dye (e.g., Calcein-AM). Resuspend the labeled cells in an assay buffer and pre-incubate them with serial dilutions of the test compound for 30 minutes at 37°C.
-
Adhesion Step: Add the cell/compound mixture to the VCAM-1 coated wells. To stimulate adhesion, a final concentration of 1 mM MnCl₂ (which locks integrins in a high-affinity state) can be added.
-
Incubation and Washing: Incubate the plate for 30-60 minutes at 37°C to allow for cell adhesion. After incubation, gently wash away non-adherent cells by inverting the plate and washing 2-3 times with pre-warmed assay buffer.
-
Quantification: Measure the fluorescence of the remaining adherent cells in each well using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition of cell adhesion for each compound concentration relative to vehicle controls. Determine the IC50 value from the resulting dose-response curve.
Caption: In Vitro Screening Workflow for VLA-4 Antagonists.
Quantitative Data Summary
The following table summarizes representative data for potent VLA-4 antagonists developed from related scaffolds, illustrating the typical potency achieved in these assays.
| Compound ID | VLA-4/VCAM-1 IC50 (nM) | Lipophilicity (Log D) | Reference |
| 15b | 1.6 | 2.0 | [7] |
| 15e | 1.6 | 1.8 | [7] |
Section 3: In Vivo Efficacy Models
After demonstrating potent in vitro activity, candidate compounds must be evaluated in animal models that recapitulate key aspects of human inflammatory diseases.
Protocol 3.1: Murine Model of Allergic Asthma
Causality: Asthma is characterized by the infiltration of eosinophils and lymphocytes into the airways, a process heavily dependent on VLA-4. This model is therefore used to determine if a VLA-4 antagonist can block this infiltration in vivo and consequently reduce the cardinal features of the disease, such as airway hyperresponsiveness (AHR). A successful outcome provides strong evidence of the compound's anti-inflammatory efficacy.
Methodology:
-
Sensitization: Sensitize BALB/c mice by intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in alum on days 0 and 14.
-
Compound Administration: Prior to OVA challenge, administer the test compound via the desired route (e.g., oral gavage). A typical dose for a potent antagonist might be 10-30 mg/kg.[7]
-
Airway Challenge: On days 28, 29, and 30, challenge the mice by exposing them to an aerosolized solution of 1% OVA for 30 minutes.
-
AHR Measurement (24-48h post-final challenge):
-
Anesthetize the mouse and measure baseline airway resistance using a whole-body plethysmograph.
-
Expose the mouse to increasing concentrations of aerosolized methacholine.
-
Record the increase in airway resistance. Effective compounds will significantly reduce the hyperresponsiveness to methacholine compared to vehicle-treated controls.
-
-
Bronchoalveolar Lavage (BAL) and Histology:
-
Immediately after AHR measurement, perform a bronchoalveolar lavage to collect airway fluid.
-
Perform differential cell counts on the BAL fluid to quantify the number of eosinophils and other inflammatory cells.
-
Collect lung tissue for histological analysis (e.g., H&E staining) to assess cellular infiltration and mucus production.
-
Protocol 3.2: Hematopoietic Stem Cell (HSC) Mobilization Assay
Causality: VLA-4 is crucial for retaining hematopoietic stem and progenitor cells (HSPCs) within the bone marrow niche.[10][11] Antagonizing VLA-4 disrupts this retention, causing a rapid and transient release of HSPCs into the peripheral circulation. This assay serves as a powerful in vivo pharmacodynamic readout; detecting an increase in circulating progenitors confirms that the compound has reached its target and is biologically active.[9]
Methodology:
-
Animal Model: Use C57BL/6 or other appropriate mouse strains.
-
Compound Administration: Administer a single dose of the VLA-4 antagonist (e.g., via subcutaneous or i.p. injection).
-
Blood Collection: Collect peripheral blood samples from the mice at various time points post-administration (e.g., 1, 2, 4, and 8 hours). A baseline (pre-dose) sample is essential.
-
White Blood Cell Count: Perform a complete blood count (CBC) to determine the total number of white blood cells.
-
Progenitor Cell Quantification (Colony-Forming Unit Assay):
-
Isolate mononuclear cells from the peripheral blood samples.
-
Plate a known number of these cells in a methylcellulose-based medium supplemented with a cocktail of cytokines (e.g., SCF, IL-3, IL-6, EPO).
-
Incubate the plates for 7-14 days at 37°C in a humidified incubator.
-
Count the resulting colonies (e.g., CFU-GM, BFU-E) under a microscope.
-
-
Data Analysis: Express the results as the number of colony-forming units (CFUs) per mL of peripheral blood. A significant increase in CFUs post-treatment compared to baseline indicates successful HSC mobilization.
Caption: Workflow for In Vivo Evaluation of a VLA-4 Antagonist.
Conclusion and Future Perspectives
The this compound scaffold represents a validated and highly tractable starting point for the discovery of potent, small-molecule VLA-4 antagonists. The protocols outlined in this guide provide a systematic framework for the comprehensive evaluation of these compounds, from initial biochemical potency to cellular activity and in vivo efficacy. By demonstrating a compound's ability to inhibit VLA-4-mediated adhesion in vitro and subsequently block inflammatory cell recruitment or induce HSC mobilization in vivo, researchers can build a robust data package to support further preclinical and clinical development. Future work in this area will likely focus on optimizing the pharmacokinetic properties of these antagonists to achieve convenient oral dosing regimens and fine-tuning their selectivity profiles to maximize therapeutic benefit while minimizing potential side effects.
References
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- Karpusas, M., et al. (2003). VLA-4 antagonists: potent inhibitors of lymphocyte migration. Medicinal research reviews, 23(3), 322-347. [Link]
- Vandamme, C., et al. (2011). Discovery of Very Late Antigen-4 (VLA-4, α4β1 Integrin) Allosteric Antagonists. Journal of Biological Chemistry, 286(21), 19059-19071. [Link]
- Singh, R. B., et al. (2003). VLA-4 antagonists: potent inhibitors of lymphocyte migration. Medicinal Research Reviews, 23(3), 322-47. [Link]
- Carrithers, M. D., et al. (2006). VLA-4 integrin concentrates at the peripheral supramolecular activation complex of the immune synapse and drives T helper 1 responses. Proceedings of the National Academy of Sciences, 103(41), 15178-15183. [Link]
- Carlin, K. K., et al. (2022). Evaluation of VLA-4 (integrin α4β1) as a shared target for radiopharmaceutical therapy across solid tumors. Molecular Cancer Therapeutics, 21(1), 126-136. [Link]
- Wikipedia. (n.d.). VLA-4. [Link]
- Carlin, K. K., et al. (2022). Evaluation of VLA-4 (Integrin α4β1) as a Shared Target for Radiopharmaceutical Therapy across Solid Tumors. Molecular Cancer Therapeutics. [Link]
- Abraham, W. M. (2007). Very late activation antigen-4 (VLA-4) antagonists. New Drugs and Targets for Asthma and COPD, 31-49. [Link]
- Vandamme, C., et al. (2011). Discovery of very late antigen-4 (VLA-4, alpha4beta1 integrin) allosteric antagonists. VIVO. [Link]
- Aru-Hill, J., et al. (2021). Synthesis and Pharmacological Characterization of Visabron, a Backbone Cyclic Peptide Dual Antagonist of α4β1 (VLA-4)/α9β1 Integrin for Therapy of Multiple Sclerosis. JACS Au, 1(12), 2269-2283. [Link]
- Ayubi, M. M., et al. (2018). Ex Vivo and In Vivo Evaluation of Overexpressed VLA-4 in Multiple Myeloma Using LLP2A Imaging Agents. The Journal of Nuclear Medicine, 59(4), 629-635. [Link]
- Zhang, B., Cao, L., Xu, S., & Wang, P. (2018). Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde. Advances in Biological Sciences Research, 6, 247-249. [Link]
- Tilley, J. W., et al. (2004). Synthesis, characterization and evaluation of pro-drugs of VLA-4 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(7), 1651-1654. [Link]
- Mardilovich, K., et al. (2019). Integrin-directed antibody-based immunotherapy: focus on VLA-4.
- Rettig, M. P., et al. (2021). Development of VLA4 and CXCR4 Antagonists for the Mobilization of Hematopoietic Stem and Progenitor Cells. International Journal of Molecular Sciences, 22(16), 8798. [Link]
- Ramirez, P., et al. (2009). BIO5192, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells. Blood, 114(7), 1340-1343. [Link]
- Setoguchi, M., et al. (2013). A novel, potent, and orally active VLA-4 antagonist with good aqueous solubility. Bioorganic & Medicinal Chemistry, 21(1), 42-61. [Link]
- Carbonella, A., et al. (2020). Novel Ligands Targeting α4β1 Integrin: Therapeutic Applications and Perspectives. Frontiers in Chemistry, 8, 590. [Link]
- Rettig, M. P., et al. (2019). Novel Small Molecule VLA-4 Inhibitors Optimized for Extended Hematopoietic and Progenitor Cell Mobilization. Blood, 134(Supplement_1), 4560. [Link]
- Santamaria, E., et al. (2017). In vitro VLA-4 blockade results in an impaired NK cell-mediated immune surveillance against melanoma. European Journal of Immunology, 47(1), 137-147. [Link]
- Vanderslice, P., et al. (1997). The discovery of VLA-4 antagonists. Perspectives in Drug Discovery and Design, 8(1), 53-66. [Link]
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- Han, S. H., & Lee, S. W. (2012). (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o294. [Link]
- Tutone, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4886. [Link]
- Tutone, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4886. [Link]
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Application Note: A Framework for Developing Cell-Based Assays for 4-(pyrrolidin-1-ylmethyl)benzoic acid
Abstract
This document provides a detailed framework and experimental protocols for developing a robust cell-based assay cascade to characterize the biological activity of 4-(pyrrolidin-1-ylmethyl)benzoic acid. Given its structural similarity to known VLA-4 antagonists, this guide prioritizes the investigation of its potential anti-inflammatory effects through cell adhesion and cytokine modulation. The proposed tiered approach begins with foundational cytotoxicity assessments to establish a therapeutic window, followed by target-informed functional assays. By integrating mechanistic rationale with detailed, self-validating protocols, this guide serves as a comprehensive resource for researchers in drug discovery and development aiming to elucidate the compound's mechanism of action and therapeutic potential.
Introduction: Rationale and Strategy
This compound is a small molecule featuring a benzoic acid core and a pyrrolidine moiety. The pyrrolidine ring is a versatile scaffold widely used in medicinal chemistry to develop compounds for various human diseases[1]. Notably, derivatives of a closely related structure, 4-(pyrrolidinyl)methoxybenzoic acid, have been identified as potent antagonists of Very Late Antigen-4 (VLA-4), also known as Integrin α4β1[2]. VLA-4 is a key mediator in inflammatory responses, facilitating the adhesion of leukocytes to the vascular endothelium at sites of inflammation. Its antagonism is a validated therapeutic strategy for autoimmune diseases.
Cell-based assays are indispensable tools in modern drug discovery, offering a biologically relevant context to assess a compound's efficacy, toxicity, and mechanism of action.[3][4] Unlike biochemical assays, live-cell systems preserve native protein conformations and complex signaling networks, providing more predictive data before advancing to preclinical models.[5][6]
This guide proposes a tiered assay development strategy to systematically characterize this compound. This approach ensures that foundational data on cytotoxicity informs the design and interpretation of more complex functional assays.
The Tiered Assay Development Workflow
Our strategy begins with broad phenotypic screening to determine the compound's impact on cell health and progresses to specific, hypothesis-driven functional assays based on its potential as a VLA-4 antagonist.
Figure 1: Tiered workflow for assay development.
Compound Profile
A foundational understanding of the test article's physicochemical properties is critical for reliable assay development.
| Property | Value | Source |
| CAS Number | 159691-25-5 | [7][8] |
| Molecular Formula | C₁₂H₁₅NO₂ | [8] |
| Molecular Weight | 205.25 g/mol | [8] |
| IUPAC Name | This compound | [7] |
| Recommended Solvent | DMSO (prepare concentrated stock) | Standard Practice |
| Final Assay Conc. | ≤ 0.5% DMSO to avoid solvent toxicity | Standard Practice |
Expert Insight: Prior to initiating cell-based assays, it is crucial to confirm the compound's solubility and stability in the chosen cell culture medium. Precipitation of the compound can lead to inaccurate and non-reproducible results. A simple visual inspection under a microscope after adding the compound to the medium at the highest intended concentration is a practical first step.
Tier 1 Protocol: Cytotoxicity Assessment (MTT Assay)
Objective: To determine the concentration range of this compound that is non-toxic to the selected cell line, thereby establishing the appropriate dose range for subsequent functional assays.
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of viable cells.
Recommended Cell Line: Jurkat cells (human T lymphocyte cell line) are an excellent choice as they endogenously express high levels of VLA-4.
Protocol 3.1: MTT Cell Viability Assay
Materials:
-
Jurkat cells (ATCC TIB-152)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (Test Compound)
-
DMSO (Vehicle Control)
-
Triton™ X-100 (Positive Control for cell death)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Culture Jurkat cells to ~80% confluency. Resuspend cells in fresh medium and adjust the density to 2 x 10⁵ cells/mL. Add 100 µL of the cell suspension to each well of a 96-well plate (20,000 cells/well).
-
Incubation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂ to allow cells to settle.
-
Compound Preparation: Prepare a 2X serial dilution of the Test Compound in culture medium, starting from a high concentration (e.g., 2 mM). Also prepare a 2X solution of Triton™ X-100 (e.g., 2%) as a positive control and a 2X solution of DMSO (e.g., 1%) as a vehicle control.
-
Treatment: Add 100 µL of the 2X compound dilutions, vehicle control, or positive control to the respective wells. This brings the final volume to 200 µL and halves the concentration (final DMSO concentration of 0.5%).
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of Solubilization Buffer to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Readout: Incubate for another 2-4 hours at room temperature in the dark. Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Sample / Absorbance_Vehicle) * 100
-
Plot % Viability against the log of the compound concentration and fit a dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).
Tier 2 Protocols: Hypothesis-Driven Functional Assays
Based on the structural alerts pointing towards VLA-4 antagonism[2], the following assays are designed to test this hypothesis directly. These assays should only use concentrations well below the calculated CC₅₀ value to ensure that observed effects are not due to cytotoxicity.
The VLA-4 Adhesion Cascade
VLA-4 on leukocytes binds to Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells. An antagonist will physically block this interaction, preventing cell adhesion.
Figure 2: Mechanism of VLA-4 antagonism.
Protocol 4.1: VLA-4-Mediated Cell Adhesion Assay
Objective: To quantify the ability of the test compound to inhibit the binding of VLA-4-expressing cells to immobilized VCAM-1.
Principle: VCAM-1 is coated onto microplate wells. Fluorescently labeled Jurkat cells are added. In the presence of an effective antagonist, the cells will fail to adhere and will be washed away. The remaining fluorescence is proportional to cell adhesion.
Materials:
-
Jurkat cells
-
Recombinant Human VCAM-1/CD106
-
Bovine Serum Albumin (BSA)
-
Calcein-AM fluorescent dye
-
Natalizumab (Tysabri®) or a similar known VLA-4 antagonist (Positive Control)
-
96-well high-bind microplates (e.g., Corning® Costar®)
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm)
Procedure:
-
Plate Coating: Dilute VCAM-1 to 2 µg/mL in PBS. Add 50 µL to each well. Incubate overnight at 4°C.
-
Blocking: Wash wells twice with PBS. Add 200 µL of blocking buffer (1% BSA in PBS) to each well. Incubate for 2 hours at 37°C.
-
Cell Labeling: Resuspend Jurkat cells at 1 x 10⁶ cells/mL in serum-free medium. Add Calcein-AM to a final concentration of 5 µM. Incubate for 30 minutes at 37°C.
-
Washing & Resuspension: Centrifuge the labeled cells, discard the supernatant, and wash twice with serum-free medium to remove excess dye. Resuspend in assay buffer (e.g., HBSS with 0.5% BSA) at 2 x 10⁶ cells/mL.
-
Compound Pre-incubation: In a separate plate, mix 50 µL of the labeled cell suspension with 50 µL of 2X concentrations of the Test Compound, Positive Control, or Vehicle Control. Incubate for 20 minutes at room temperature.
-
Adhesion Step: Wash the VCAM-1 coated plate once with PBS. Transfer the 100 µL cell/compound mixture to the coated wells.
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the wells 2-3 times with pre-warmed assay buffer to remove non-adherent cells.
-
Readout: Add 100 µL of PBS to each well. Read the fluorescence using a plate reader.
Data Analysis:
-
Calculate the percentage of adhesion inhibition: % Inhibition = 100 - [((Fluorescence_Sample - Fluorescence_Blank) / (Fluorescence_Vehicle - Fluorescence_Blank)) * 100]
-
Plot % Inhibition against the log of compound concentration to determine the IC₅₀ (50% inhibitory concentration).
| Parameter | Example Value | Description |
| Test Compound IC₅₀ | 1.5 µM | Concentration of test compound that inhibits 50% of cell adhesion. |
| Positive Control IC₅₀ | 10 nM | A known VLA-4 antagonist, validates assay performance. |
| Z'-factor | > 0.5 | A statistical measure of assay quality, comparing signal window to variability. |
Protocol 4.2: TNF-α Release Assay
Objective: To assess the downstream functional effect of the compound on inflammatory cytokine production.
Principle: Lipopolysaccharide (LPS) is a potent stimulator of monocytes and macrophages, inducing the release of pro-inflammatory cytokines like TNF-α. A compound with anti-inflammatory properties may suppress this release. An ELISA (Enzyme-Linked Immunosorbent Assay) is used to quantify the amount of TNF-α in the cell culture supernatant.
Recommended Cell Line: THP-1 cells (human monocytic cell line), differentiated into macrophage-like cells with PMA (Phorbol 12-myristate 13-acetate).
Procedure (Summary):
-
Differentiation: Seed THP-1 cells in a 96-well plate and treat with PMA (e.g., 100 ng/mL) for 48 hours to induce differentiation.
-
Pre-treatment: Replace the medium with fresh, serum-free medium containing serial dilutions of the Test Compound or controls. Incubate for 1-2 hours.
-
Stimulation: Add LPS (e.g., 100 ng/mL) to all wells except the negative control.
-
Incubation: Incubate for 18-24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA: Quantify the TNF-α concentration in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
Conclusion and Future Directions
This application note outlines a systematic, tiered approach to characterizing this compound. The initial cytotoxicity screen is essential for defining a suitable concentration window for subsequent experiments. The VLA-4 adhesion assay provides a direct, mechanistic test of the primary hypothesis, while the cytokine release assay evaluates broader downstream anti-inflammatory effects. Positive results from this cascade would provide strong evidence for its mechanism of action and warrant further investigation in more complex models, such as 3D cell cultures or in vivo models of inflammation.[9]
References
- Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development.
- Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
- Stagljar, I. (2024, February 1). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. EurekAlert!.
- An, F., & Wu, F. (2022). A review for cell-based screening methods in drug discovery. Journal of Biomedical Science, 29(1).
- Concept Life Sciences. (n.d.). Cell-Based Assay Development.
- Ishida, Y., et al. (2019). Development of a Novel Cell-Based Assay System for High-Throughput Screening of Compounds Acting on Background Two-Pore Domain K+ Channels. SLAS Discovery, 24(6), 641-652.
- Nierode, G. J., Kwon, P. S., & Hallows, K. R. (2016). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Journal of Microbiology and Biotechnology, 26(2), 231-247.
- Chiba, J., et al. (2006). 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. Chemical & Pharmaceutical Bulletin, 54(11), 1515-29.
- Reaction Biology. (n.d.). Cell-Based Assays for Drug Discovery.
- PubChem. (n.d.). 4-(Pyrrolidin-1-yl)benzoic acid. National Center for Biotechnology Information.
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- Kumar, A., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Omega, 8(31), 28256–28267.
- Piaz, F. D., et al. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 25(23), 5733.
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using 4-(pyrrolidin-1-ylmethyl)benzoic acid in murine asthma models
Application Note & Protocol
Evaluating the Therapeutic Potential of 4-(pyrrolidin-1-ylmethyl)benzoic acid in Murine Models of Allergic Asthma
Audience: Researchers, scientists, and drug development professionals in immunology, respiratory diseases, and pharmacology.
Abstract: Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, and mucus overproduction. A key pathological mechanism is the recruitment of leukocytes, particularly eosinophils, from the bloodstream into the lung tissue. This process is mediated by adhesion molecules, including the integrin VLA-4 (Very Late Antigen-4, α4β1). Blocking the interaction between VLA-4 on leukocytes and its ligand, VCAM-1, on endothelial cells presents a promising therapeutic strategy. Structurally related compounds to this compound have demonstrated potent VLA-4 antagonism and efficacy in preclinical asthma models.[1][2] This document provides a comprehensive scientific rationale and detailed experimental protocols for evaluating the therapeutic potential of this compound in gold-standard murine models of allergic asthma.
Scientific Rationale and Background
The Pathophysiology of Allergic Asthma: A Th2-Driven Response
Allergic asthma is predominantly a T-helper 2 (Th2) cell-driven inflammatory disorder.[3] Upon inhalation, allergens are processed by antigen-presenting cells (APCs), such as dendritic cells, which then prime naive T-cells to differentiate into Th2 cells. These activated Th2 cells orchestrate the inflammatory cascade by releasing a characteristic profile of cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).[4][5]
-
IL-4 and IL-13 are critical for inducing B-cell class switching to produce allergen-specific Immunoglobulin E (IgE) and promoting features of airway remodeling.[4][6]
-
IL-5 is the primary cytokine responsible for the maturation, recruitment, activation, and survival of eosinophils, which are key effector cells in asthma.[5][6]
-
IgE binds to mast cells, and subsequent allergen exposure triggers mast cell degranulation, releasing histamine and other mediators that cause acute bronchoconstriction.
This cascade results in the cardinal features of asthma: chronic airway inflammation, infiltration of eosinophils, mucus hypersecretion by goblet cells, and airway hyperresponsiveness (AHR).[3]
VLA-4 as a Therapeutic Target
The migration of eosinophils and other leukocytes into the lung is not a passive process. It requires a specific interaction between integrins on the leukocyte surface and adhesion molecules on the vascular endothelium. VLA-4 (integrin α4β1) is highly expressed on eosinophils, lymphocytes, and monocytes. During an inflammatory response, endothelial cells in the lung vasculature upregulate the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1). The binding of leukocyte VLA-4 to endothelial VCAM-1 is a critical step for the arrest and subsequent transmigration (diapedesis) of these cells into the lung tissue. Therefore, inhibiting this interaction with a VLA-4 antagonist is a rational approach to reducing the influx of inflammatory cells and mitigating the downstream pathology of asthma.
Profile: this compound
This molecule belongs to a class of compounds that have been investigated for their anti-inflammatory properties.[7][8] While direct studies on this specific molecule in asthma are not widely published, closely related 4-(pyrrolidinyl)methoxybenzoic acid derivatives have been identified as potent, orally active VLA-4 antagonists that effectively inhibit eosinophil infiltration and bronchial hyperresponsiveness in murine asthma models.[1][2]
-
Proposed Mechanism: VLA-4 Antagonism
Given the structural similarities and the proven efficacy of related compounds, it is hypothesized that this compound will function as a VLA-4 antagonist and ameliorate the key features of allergic asthma. The following protocols are designed to rigorously test this hypothesis.
Murine Models and Experimental Workflow
Model Selection: OVA vs. HDM
Two primary models are proposed, each with distinct advantages:
-
Ovalbumin (OVA)-Induced Asthma: This is the most classic and widely used model. It produces a robust, highly reproducible, and strong Th2-polarized immune response with significant eosinophilia.[3][12] Its main limitation is that OVA is not a common human allergen.[13]
-
House Dust Mite (HDM)-Induced Asthma: HDM is a clinically relevant allergen responsible for a significant portion of human allergic asthma.[13][14] This model is considered to more closely mimic the human disease, though the inflammatory response can sometimes be more variable than in the OVA model.[15][16]
For initial screening, the OVA model is recommended due to its robustness. The HDM model is ideal for validation and strengthening the clinical relevance of the findings.
General Experimental Workflow
The experimental design involves three key phases: sensitization, challenge, and analysis. The test compound is typically administered prophylactically during the challenge phase to assess its ability to prevent the onset of asthmatic features.
Detailed Experimental Protocols
Materials and Reagents
-
Animals: Female BALB/c mice, 6-8 weeks old (prone to Th2 responses).[14]
-
Allergens: Chicken Egg Ovalbumin (OVA, Grade V), House Dust Mite (HDM) extract (Dermatophagoides pteronyssinus).
-
Adjuvant: Aluminum Hydroxide (Alum).
-
Test Compound: this compound.
-
Vehicle: e.g., 0.5% Carboxymethylcellulose (CMC) in sterile water.
-
Positive Control: Dexamethasone.
-
AHR Agent: Methacholine chloride (MCh).
-
Anesthetics: Ketamine/Xylazine mixture or Isoflurane.
-
General: Sterile PBS, saline, cell staining reagents (e.g., Wright-Giemsa), histology reagents (formalin, paraffin, H&E, PAS stains), ELISA kits for mouse IgE, IL-4, IL-5, IL-13.
Ethical Considerations
All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with established guidelines for animal welfare.
Preparation of Test Compound
-
Rationale: A stable and homogenous formulation is critical for consistent dosing. Oral gavage is a common and effective route for systemic delivery.
-
Protocol:
-
Determine the required concentration based on the target dose (e.g., 30 mg/kg) and dosing volume (typically 10 mL/kg).
-
Prepare a vehicle solution (e.g., 0.5% w/v CMC in sterile water).
-
Weigh the required amount of this compound and triturate it into a fine powder.
-
Gradually add the vehicle while continuously mixing or sonicating to create a uniform suspension.
-
Prepare fresh daily or establish stability for batch preparations.
-
Protocol 1: Ovalbumin (OVA)-Induced Asthma Model
This protocol is adapted from established methods.[17][18][19]
-
Sensitization Phase:
-
Day 0 & Day 14: Sensitize each mouse via intraperitoneal (i.p.) injection with 100 µL of a solution containing 20 µg OVA emulsified in 2 mg of alum.
-
Causality: The i.p. injection with alum as an adjuvant primes the systemic immune system to recognize OVA as an allergen and promotes a strong Th2 response.[3][13]
-
-
Challenge & Treatment Phase:
-
Days 21, 22, and 23: Challenge the sensitized mice by placing them in a nebulizer chamber and exposing them to an aerosol of 1% OVA in sterile PBS for 30 minutes.
-
Dosing: Administer the test compound, vehicle, or positive control (e.g., dexamethasone) via oral gavage one hour before each OVA challenge.
-
Causality: Repeated airway exposure to the allergen in a sensitized animal triggers the recruitment of inflammatory cells to the lungs, leading to the development of asthmatic features.[17]
-
-
Analysis Phase:
-
Day 25 (48h after the final challenge): Perform endpoint analyses as described in Section 4.0.
-
Protocol 2: House Dust Mite (HDM)-Induced Asthma Model
This protocol is based on clinically relevant models.[15][20]
-
Sensitization Phase:
-
Day 0: Lightly anesthetize mice and administer 1 µg of HDM extract in 40 µL of sterile PBS via the intranasal route.
-
Causality: Intranasal sensitization mimics the natural route of allergen exposure in humans, engaging the innate immune system of the airways from the outset.
-
-
Challenge & Treatment Phase:
-
Days 7 through 11 (5 consecutive days): Challenge the mice daily by intranasal administration of 10 µg HDM in 40 µL PBS.
-
Dosing: Administer the test compound, vehicle, or positive control via oral gavage one hour before each HDM challenge.
-
Causality: This chronic, low-dose challenge protocol is effective at inducing key features of asthma, including AHR, eosinophilia, and goblet cell metaplasia.[15][20]
-
-
Analysis Phase:
-
Day 12 (24h after the final challenge): Perform endpoint analyses.
-
Endpoint Analysis and Data Interpretation
Measurement of Airway Hyperresponsiveness (AHR)
-
Rationale: AHR is a cardinal functional feature of asthma.[21][22] It is measured by challenging the airways with a bronchoconstricting agent like methacholine (MCh) and quantifying the change in lung function.
-
Protocol (Invasive Method - FlexiVent):
-
Anesthetize, intubate, and mechanically ventilate the mouse.
-
Establish a baseline measurement of lung resistance (Rrs) and compliance (Crs).
-
Administer increasing concentrations of aerosolized MCh (e.g., 0, 3, 6, 12.5, 25 mg/mL).
-
Measure Rrs and Crs after each MCh dose.
-
Interpretation: An effective compound will significantly reduce the increase in resistance and the drop in compliance at higher MCh doses compared to the vehicle-treated group.[23][24]
-
Bronchoalveolar Lavage (BAL) Fluid Analysis
-
Rationale: BAL allows for the direct sampling and quantification of inflammatory cells recruited into the airway lumen.[25][26] Eosinophil count is a primary indicator of allergic inflammation.
-
Protocol:
-
After AHR measurement (or in a separate cohort), euthanize the mouse and cannulate the trachea.
-
Instill and retrieve 1 mL of ice-cold PBS into the lungs. Repeat this process three times, pooling the retrieved fluid.[27]
-
Centrifuge the BAL fluid to pellet the cells.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides, stain with Wright-Giemsa, and perform a differential cell count (identifying macrophages, eosinophils, neutrophils, lymphocytes) on at least 300 cells.
-
Interpretation: A successful compound will cause a statistically significant reduction in the total number of inflammatory cells, particularly eosinophils, compared to the vehicle group.
-
Lung Histopathology
-
Rationale: Histological analysis provides a qualitative and quantitative assessment of inflammation and airway remodeling within the lung tissue itself.[28]
-
Protocol:
-
After BAL, perfuse the lungs with PBS and inflate with 10% neutral buffered formalin at a constant pressure.
-
Excise the lungs and immerse in formalin for 24 hours.
-
Process the tissue, embed in paraffin, and cut 5 µm sections.
-
Stain sections with:
-
Score the slides for inflammation and goblet cell hyperplasia in a blinded manner.
-
Interpretation: An effective compound will reduce the inflammatory cell infiltrate around the airways and decrease the number of PAS-positive goblet cells.
-
Immunoassays for IgE and Cytokines
-
Rationale: Measuring Th2-associated biomarkers confirms the underlying immunological mechanism of the asthma model and the compound's effect on it.
-
Protocol:
-
Collect blood via cardiac puncture at the time of sacrifice to prepare serum.
-
Use the supernatant from the BAL fluid (from step 4.2.3).
-
Quantify the levels of total or allergen-specific IgE in the serum using a commercial ELISA kit.[17]
-
Quantify the levels of IL-4, IL-5, and IL-13 in the BAL fluid supernatant using ELISA or a multiplex bead array.[4][30]
-
Interpretation: A compound that modulates the Th2 response should decrease the levels of allergen-specific IgE and key Th2 cytokines in the treated group compared to the vehicle control.
-
Data Presentation and Expected Outcomes
Quantitative data should be presented as mean ± SEM. Statistical significance should be determined using appropriate tests (e.g., ANOVA followed by a post-hoc test).
Table 1: Example Data Layout for BAL Fluid Analysis
| Treatment Group | Total Cells (x10⁵) | Macrophages (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10³) | Lymphocytes (x10⁴) |
| Naive (No Disease) | 0.5 ± 0.1 | 0.48 ± 0.1 | 0.1 ± 0.05 | 0.5 ± 0.2 | 0.1 ± 0.05 |
| Vehicle + Allergen | 8.5 ± 1.2 | 2.5 ± 0.5 | 50.0 ± 8.5 | 5.0 ± 1.5 | 5.0 ± 1.1 |
| Compound (10 mg/kg) | 5.1 ± 0.9 | 2.3 ± 0.4 | 22.1 ± 5.1 | 4.5 ± 1.2 | 3.1 ± 0.8 |
| Compound (30 mg/kg) | 2.8 ± 0.6 | 1.8 ± 0.3 | 8.5 ± 2.5 | 2.1 ± 0.9 | 1.5 ± 0.5* |
| Dexamethasone | 2.1 ± 0.5 | 1.5 ± 0.2 | 2.5 ± 1.0 | 1.5 ± 0.5 | 1.0 ± 0.4** |
*p < 0.05, *p < 0.01 vs. Vehicle + Allergen group.
Expected Efficacy Profile: If this compound is an effective VLA-4 antagonist, treatment should result in:
-
A dose-dependent reduction in methacholine-induced AHR.
-
Significantly lower numbers of eosinophils and total inflammatory cells in the BAL fluid.
-
Reduced peribronchial inflammation and goblet cell hyperplasia in lung histology sections.
-
A potential reduction in Th2 cytokines (IL-4, IL-5, IL-13) in the BAL fluid and allergen-specific IgE in the serum.
References
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- Archer, D. R., et al. (2008). Histopathology of experimentally induced asthma in a murine model of sickle cell disease.
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- Arıkan-Ayyıldız, Z., et al. (2017). Efficacy of parthenolide on lung histopathology in a murine model of asthma.
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- Bourke, J. E., et al. (2023). Advances in respiratory physiology in mouse models of experimental asthma. Frontiers in Physiology, 14, 1146123. [Link]
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- Gharsalli, H., et al. (2018). Bronchoalveolar lavage as a diagnostic procedure: a review of known cellular and molecular findings in various lung diseases. Journal of Thoracic Disease, 10(7), 4458-4490. [Link]
- Muro, F., et al. (2008). Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic acid as a potent, orally active VLA-4 antagonist. Bioorganic & Medicinal Chemistry, 16(23), 9991-10000. [Link]
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Application Notes & Protocols for the Antimicrobial Evaluation of 4-(pyrrolidin-1-ylmethyl)benzoic Acid Derivatives
Introduction: The Imperative for Novel Antimicrobial Agents
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. Benzoic acid and its derivatives have long been recognized for their antimicrobial properties, primarily acting by disrupting the internal pH and metabolic processes of microbial cells.[1][2][3] The modification of the benzoic acid scaffold offers a promising avenue for the development of new antimicrobial agents with potentially enhanced efficacy and novel mechanisms of action. This guide provides a detailed framework for the comprehensive antimicrobial evaluation of a specific class of these compounds: 4-(pyrrolidin-1-ylmethyl)benzoic acid derivatives.
These protocols are designed for researchers, scientists, and drug development professionals, providing a robust methodology for determining the antimicrobial efficacy of these novel compounds. The following sections will detail the necessary materials, step-by-step procedures for key assays, and guidance on data interpretation, all grounded in established scientific principles and standards.
Key Experimental Protocols
A thorough primary evaluation of a novel antimicrobial agent involves a multi-faceted approach to determine its inhibitory and cidal activity against a panel of relevant microorganisms. The following protocols describe the three cornerstone assays for this purpose: Broth Microdilution for Minimum Inhibitory Concentration (MIC) determination, Agar Well Diffusion for assessing zones of inhibition, and Time-Kill Kinetics to elucidate the bactericidal or bacteriostatic nature of the compounds.[4][5]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7] This assay is fundamental in assessing the potency of a novel compound and is performed in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[7][8][9]
Materials:
-
This compound derivatives (stock solution of known concentration)
-
Sterile 96-well microtiter plates
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or McFarland standards
-
Microplate reader (optional, for quantitative analysis)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (vehicle/solvent for the test compound)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of sterile CAMHB.
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6][10]
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compound Dilutions:
-
In a 96-well plate, perform two-fold serial dilutions of the this compound derivative in CAMHB to obtain a range of concentrations for testing.[10]
-
Ensure the final volume in each well is consistent (typically 100 µL).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum and a standard antibiotic) and a growth control (broth with inoculum but no compound). A sterility control (broth only) should also be included.[6]
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[6] This can be determined visually or by using a microplate reader.
-
Protocol 2: Agar Well Diffusion Assay
The agar well diffusion method is a qualitative or semi-quantitative assay used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a well containing the test substance.[4][11][12]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Test microorganisms (standardized inoculum as in Protocol 1)
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
This compound derivatives (solutions of known concentrations)
-
Positive control antibiotic
-
Negative control (solvent)
Procedure:
-
Preparation of Microbial Lawn:
-
Dip a sterile cotton swab into the standardized bacterial inoculum (0.5 McFarland).
-
Evenly streak the swab across the entire surface of the MHA plate to create a uniform microbial lawn.[4]
-
-
Creation of Wells:
-
Application of Test Compound:
-
Add a fixed volume (e.g., 50-100 µL) of the this compound derivative solution to a designated well.
-
Add the positive and negative controls to separate wells on the same plate.
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.[11]
-
Protocol 3: Time-Kill Kinetics Assay
The time-kill kinetics assay provides valuable information on the rate at which an antimicrobial agent kills a microorganism, helping to distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[4][14][15]
Materials:
-
Test microorganisms (prepared as in Protocol 1)
-
CAMHB
-
This compound derivatives (at concentrations relative to the MIC, e.g., 1x, 2x, 4x MIC)
-
Sterile test tubes or flasks
-
Sterile saline or PBS for dilutions
-
Agar plates for colony counting
Procedure:
-
Assay Setup:
-
Prepare tubes with CAMHB containing the test compound at various multiples of its predetermined MIC.
-
Include a growth control tube without the compound.
-
Inoculate each tube with the test microorganism to a final density of approximately 5 x 10⁵ CFU/mL.
-
-
Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.[16]
-
Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS.
-
Plate a specific volume of the appropriate dilutions onto agar plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of viable colonies (CFU/mL) for each time point and concentration.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each concentration.
-
Bactericidal activity is typically defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum.[14]
-
Data Presentation
Quantitative data from the antimicrobial assays should be summarized in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives
| Test Microorganism | Gram Stain | Derivative ID | MIC (µg/mL) | Positive Control (Antibiotic) | Positive Control MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | Compound A | Ciprofloxacin | ||
| Escherichia coli | Gram-negative | Compound A | Ciprofloxacin | ||
| Pseudomonas aeruginosa | Gram-negative | Compound A | Ciprofloxacin | ||
| Candida albicans | Fungal | Compound A | Fluconazole | ||
| Staphylococcus aureus | Gram-positive | Compound B | Ciprofloxacin | ||
| Escherichia coli | Gram-negative | Compound B | Ciprofloxacin | ||
| Pseudomonas aeruginosa | Gram-negative | Compound B | Ciprofloxacin | ||
| Candida albicans | Fungal | Compound B | Fluconazole |
Table 2: Zone of Inhibition of this compound Derivatives
| Test Microorganism | Derivative ID | Concentration (µg/mL) | Zone of Inhibition (mm) | Positive Control (Antibiotic) | Positive Control Zone (mm) |
| Staphylococcus aureus | Compound A | Ciprofloxacin | |||
| Escherichia coli | Compound A | Ciprofloxacin | |||
| Pseudomonas aeruginosa | Compound A | Ciprofloxacin | |||
| Candida albicans | Compound A | Fluconazole | |||
| Staphylococcus aureus | Compound B | Ciprofloxacin | |||
| Escherichia coli | Compound B | Ciprofloxacin | |||
| Pseudomonas aeruginosa | Compound B | Ciprofloxacin | |||
| Candida albicans | Compound B | Fluconazole |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the antimicrobial evaluation of novel compounds.
Hypothesized Mechanism of Action
The antimicrobial action of benzoic acid derivatives is generally attributed to their ability to disrupt the microbial cell membrane and interfere with essential metabolic processes.[1][2] The un-dissociated form of the acid is lipophilic and can readily pass through the cell membrane. Once inside the cytoplasm, which has a higher pH, the acid dissociates, releasing protons and acidifying the cell's interior. This drop in intracellular pH can inhibit the activity of key enzymes and disrupt metabolic pathways, ultimately leading to cell death.[1][2][3]
Caption: Hypothesized mechanism of action for benzoic acid derivatives.
References
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
- Emery Pharma. (n.d.). Time-Kill Kinetics Assay.
- Jain, A., Sharma, R., & Singh, P. (2014).
- Patsnap Synapse. (2024).
- Jiyou Industries Co. Ltd. (n.d.). Mechanism of action of benzoic acid.
- Thieme. (2013).
- BenchChem. (2025). Application Note and Protocol: Time-Kill Kinetics Assay of Antibacterial Agent 49.
- YouTube. (2025). Pharmacology of Benzoic Acid; Mechanism of action, Pharmacokinetics, Uses, Effects.
- MDPI. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
- BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
- Scholars Research Library. (2011).
- ASM Journals. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds.
- ResearchGate. (2025).
- Linnaeus Bioscience. (2024). Antimicrobial Assays.
- MI - Microbiology. (n.d.). Broth Microdilution.
- Thieme. (2013).
- International Journal of Botany Studies. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials.
- YouTube. (2023).
- PubMed. (2009).
- Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion.
- PubMed. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole.
- CLSI. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Antibacterial Susceptibility Testing of Novel Plant-Derived Compounds such as Melilotigenin.
- ResearchGate. (n.d.). Agar well-diffusion antimicrobial assay.
- ResearchGate. (2012).
- Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method.
- Routledge. (2003). Antimicrobial Susceptibility Testing Protocols. [https://vertexaisearch.cloud.gibility Testing Protocols*. [https://vertexaisearch.cloud.g
Sources
- 1. What is Benzoic Acid used for? [synapse.patsnap.com]
- 2. Mechanism of action of benzoic acid [benzoic-acid-china.com]
- 3. researchgate.net [researchgate.net]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. routledge.com [routledge.com]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. botanyjournals.com [botanyjournals.com]
- 12. hereditybio.in [hereditybio.in]
- 13. chemistnotes.com [chemistnotes.com]
- 14. emerypharma.com [emerypharma.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. actascientific.com [actascientific.com]
Application Notes and Protocols for Investigating the Anti-Inflammatory Potential of 4-(Pyrrolidin-1-ylmethyl)benzoic Acid
Introduction: The global search for novel anti-inflammatory agents remains a critical endeavor in pharmaceutical research, driven by the need for more effective and safer therapies for a myriad of inflammatory conditions. Benzoic acid derivatives have historically served as a foundational scaffold for the development of non-steroidal anti-inflammatory drugs (NSAIDs). The incorporation of a pyrrolidine moiety, a privileged structure in medicinal chemistry, has been explored for its potential to modulate biological activity.[1][2] This document provides a comprehensive guide for researchers and drug development professionals on the preclinical investigation of 4-(pyrrolidin-1-ylmethyl)benzoic acid , a compound of interest at the intersection of these two chemical motifs.
While direct, extensive studies on the anti-inflammatory properties of this compound are nascent, preliminary research on structurally related compounds, such as 2-Methyl-4-(1-pyrrolidinyl)benzoic acid, suggests potential anti-inflammatory effects.[3] Furthermore, its role as a key intermediate in the synthesis of various pharmacologically active compounds underscores its significance.[4] This guide, therefore, is designed to provide a robust framework for the systematic evaluation of its anti-inflammatory potential, from initial in vitro screening to in vivo proof-of-concept studies.
Compound Profile: this compound
| Property | Value | Source |
| CAS Number | 159691-25-5 | [5] |
| Molecular Formula | C₁₂H₁₅NO₂ | [5] |
| Molecular Weight | 205.25 g/mol | [4][5] |
| Predicted Boiling Point | 340.3±25.0 °C | [4] |
| Predicted Density | 1.203±0.06 g/cm³ | [4] |
Proposed Mechanism of Action & Investigational Strategy
The anti-inflammatory activity of many benzoic acid and pyrrolidine derivatives is often attributed to their ability to modulate key inflammatory pathways. Based on in silico studies and experimental data from related compounds, a primary hypothesis for this compound is its potential to inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are central to the synthesis of prostaglandins.[1][2] Additionally, inhibition of pro-inflammatory cytokine production and modulation of upstream signaling pathways, such as NF-κB, represent plausible mechanisms.
Our investigational strategy is therefore structured to first establish a foundational understanding of the compound's cellular effects and then to progress to more complex in vivo models of inflammation.
Caption: A phased approach to investigating the anti-inflammatory potential of this compound.
Phase 1: In Vitro Screening Protocols
Protocol 1.1: Assessment of Cytotoxicity in Macrophages
Rationale: It is imperative to first determine the non-toxic concentration range of this compound in the primary cell model for inflammation studies, typically macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages), to ensure that any observed anti-inflammatory effects are not a result of cell death.
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is ≤ 0.1%.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
Protocol 1.2: Determination of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Rationale: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This assay will determine if this compound can suppress this key inflammatory mediator.
Step-by-Step Protocol:
-
Cell Seeding and Pre-treatment: Seed RAW 264.7 cells as described in Protocol 1.1. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS + vehicle).
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and express the results as a percentage of the LPS-stimulated control.
Protocol 1.3: Quantification of Pro-Inflammatory Cytokines
Rationale: Pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are critical mediators of the inflammatory response. This protocol will assess the compound's ability to inhibit their production.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Follow the same cell seeding, pre-treatment, and LPS stimulation steps as in Protocol 1.2.
-
Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatants and store them at -80°C until analysis.
-
ELISA:
-
Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.
-
Follow the manufacturer's instructions for coating the plates, adding standards and samples, incubation with detection antibodies, and addition of the substrate.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength.
-
Analysis: Calculate the cytokine concentrations based on the standard curves and express them as a percentage of the LPS-stimulated control.
Phase 2: Mechanistic Elucidation
Should the initial in vitro screening demonstrate significant anti-inflammatory activity, the next logical step is to investigate the underlying molecular mechanisms.
Caption: A simplified diagram of the NF-κB signaling pathway, a potential target for anti-inflammatory intervention.
Proposed Mechanistic Studies:
-
Western Blot Analysis: To assess the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways (e.g., IκBα, p65, p38, ERK, JNK) in LPS-stimulated macrophages treated with this compound.
-
Quantitative PCR (qPCR): To measure the mRNA expression levels of inflammatory genes such as iNOS, COX-2, TNF-α, IL-6, and IL-1β to determine if the compound's effects are at the transcriptional level.
-
COX Enzyme Activity Assays: Commercially available kits can be used to directly measure the inhibitory effect of the compound on COX-1 and COX-2 activity.
Phase 3: In Vivo Proof-of-Concept
Positive in vitro and mechanistic data warrant progression to in vivo models to assess the compound's efficacy in a whole-organism context.
Protocol 3.1: Carrageenan-Induced Paw Edema in Rodents
Rationale: This is a classic and well-established model of acute inflammation, primarily used to evaluate the efficacy of NSAIDs.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.
-
Grouping and Dosing:
-
Divide the animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of this compound (e.g., 10, 25, 50 mg/kg, administered orally or intraperitoneally).
-
Administer the respective treatments 1 hour before the carrageenan injection.
-
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Expected Data Output:
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.32 ± 0.03 | 62.4 |
| Compound X | 10 | 0.75 ± 0.06 | 11.8 |
| Compound X | 25 | 0.58 ± 0.04 | 31.8 |
| Compound X | 50 | 0.41 ± 0.05 | 51.8 |
Note: The data presented in the table is hypothetical and for illustrative purposes only.
Concluding Remarks
This document provides a strategic and methodological framework for the comprehensive evaluation of this compound as a potential anti-inflammatory agent. The outlined protocols are designed to be robust and are based on established practices in inflammation research. The pyrrolidine moiety is a key feature in many bioactive molecules, and its incorporation into a benzoic acid scaffold presents a compelling case for investigation.[1][2] The successful execution of these studies will provide critical insights into the compound's therapeutic potential and its mechanism of action, paving the way for further preclinical and clinical development.
References
- Kumar, A., et al. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. Annales Pharmaceutiques Françaises, S0003-4509(23)00024-X. [Link]
- MySkinRecipes. This compound. [Link]
- ResearchGate. (2023, July 25).
Sources
- 1. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buy 2-Methyl-4-(1-pyrrolidinyl)benzoic acid | 530092-32-1 [smolecule.com]
- 4. This compound [myskinrecipes.com]
- 5. scbt.com [scbt.com]
Application Notes and Protocols for the Dissolution of 4-(pyrrolidin-1-ylmethyl)benzoic acid
Introduction
4-(pyrrolidin-1-ylmethyl)benzoic acid is a versatile bifunctional molecule increasingly utilized as a key intermediate in medicinal chemistry and drug discovery. Its structure, incorporating both a carboxylic acid and a tertiary amine (pyrrolidine), confers zwitterionic properties that are critical to understand for its effective use in experimental settings. The dual acidic and basic functionalities mean that its solubility is profoundly influenced by the pH of the solvent system. This guide provides a comprehensive framework and detailed protocols for the dissolution of this compound, ensuring its successful application in research, development, and screening assays. The principles and methodologies outlined herein are grounded in the physicochemical behavior of zwitterionic compounds, aiming to provide researchers with a robust and reliable approach to preparing solutions of this valuable chemical entity.
Physicochemical Properties and Their Implications for Dissolution
A thorough understanding of the physicochemical properties of this compound is paramount for developing an effective dissolution strategy.
| Property | Value/Information | Implication for Dissolution |
| Molecular Formula | C₁₂H₁₅NO₂ | - |
| Molecular Weight | 205.25 g/mol [1] | Essential for calculating molar concentrations. |
| Predicted pKa (Carboxylic Acid) | ~4.03[2] | The carboxylic acid group will be deprotonated (negatively charged) at pH values above 4.03. |
| Estimated pKa (Pyrrolidinium) | ~9.0 - 11.0 | The pyrrolidine nitrogen will be protonated (positively charged) at pH values below this range. |
| Zwitterionic Nature | Contains both acidic (carboxylic acid) and basic (pyrrolidine) functional groups. | Exhibits lowest solubility at its isoelectric point (pI) and higher solubility at pH values significantly above or below the pI. |
| Appearance | Solid | Requires dissolution for use in most experimental assays. |
The Critical Role of pH: Understanding the Zwitterionic State
The presence of both an acidic and a basic functional group means that this compound can exist in different ionic forms depending on the pH of the solution.
-
At low pH (pH < 4.03): Both the carboxylic acid and the pyrrolidine amine are protonated, resulting in a net positive charge.
-
At intermediate pH (between the two pKa values): The carboxylic acid is deprotonated (negative charge) and the pyrrolidine amine is protonated (positive charge), resulting in a neutral zwitterion. This is the isoelectric point (pI), where the molecule has its lowest aqueous solubility.
-
At high pH (pH > ~9.0-11.0): The carboxylic acid is deprotonated and the pyrrolidine amine is in its neutral form, resulting in a net negative charge.
This pH-dependent ionization is the cornerstone of our dissolution strategy. By manipulating the pH, we can shift the equilibrium towards a more soluble, charged species.
Visualization of the Dissolution Strategy
The following diagram illustrates the decision-making process for selecting an appropriate dissolution protocol based on the desired solvent system.
Caption: Dissolution workflow for this compound.
Protocols for Dissolution
Protocol A: pH-Adjusted Aqueous Dissolution
This protocol is recommended for preparing stock solutions in aqueous buffers, which are often required for direct use in biological assays. The strategy involves adjusting the pH to be at least 2-3 units away from the isoelectric point (pI).
Materials:
-
This compound
-
Deionized water or desired aqueous buffer (e.g., PBS, Tris)
-
1 M HCl
-
1 M NaOH
-
Calibrated pH meter
-
Vortex mixer and/or sonicator
Step-by-Step Methodology:
-
Initial Suspension: Weigh the desired amount of this compound and add it to a suitable volume of the chosen aqueous buffer. The initial volume should be around 80-90% of the final desired volume to allow for pH adjustment.
-
Dispersion: Vortex the suspension to ensure the solid material is well-dispersed.
-
pH Adjustment (Acidic Dissolution):
-
Slowly add 1 M HCl dropwise while monitoring the pH.
-
Continue adding acid until the solid material completely dissolves. This is expected to occur at a pH of approximately 2, which is well below the pKa of the carboxylic acid group, ensuring the molecule carries a net positive charge.
-
Once dissolved, adjust the volume to the final desired concentration with the buffer.
-
-
pH Adjustment (Basic Dissolution):
-
Slowly add 1 M NaOH dropwise while monitoring the pH.
-
Continue adding base until the solid material completely dissolves. This is expected to occur at a pH of approximately 11-12, which is above the pKa of the pyrrolidinium ion, ensuring the molecule carries a net negative charge.
-
Once dissolved, adjust the volume to the final desired concentration with the buffer.
-
-
Finalization and Sterilization:
-
Confirm the final pH of the solution.
-
If required for the experiment, sterile-filter the solution through a 0.22 µm filter.
-
Causality Behind Experimental Choices:
-
pH Adjustment: By moving the pH significantly away from the isoelectric point, we ionize the molecule, thereby increasing its interaction with the polar water molecules and enhancing solubility.
-
Stepwise Addition of Acid/Base: This prevents overshooting the target pH and allows for careful observation of the dissolution process.
Protocol B: Direct Organic Solvent Dissolution
For applications where an organic stock solution is permissible, Dimethyl Sulfoxide (DMSO) is a common choice due to its strong solubilizing power for a wide range of organic molecules.
Materials:
-
This compound
-
Anhydrous DMSO
-
Vortex mixer and/or sonicator
-
Warming bath (optional)
Step-by-Step Methodology:
-
Direct Addition: Weigh the desired amount of this compound and add it directly to the required volume of DMSO.
-
Mechanical Agitation: Vortex the mixture vigorously to aid dissolution.
-
Sonication/Warming (if necessary): If the compound does not readily dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be applied, but care should be taken to avoid degradation.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Causality Behind Experimental Choices:
-
DMSO as a Solvent: DMSO is a highly polar aprotic solvent capable of disrupting the crystal lattice of the zwitterionic solid, leading to solvation.
-
Anhydrous Conditions: Using anhydrous DMSO is crucial as water can affect the solubility of the compound and the stability of the stock solution over time.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a chemical fume hood.
-
Disposal: Dispose of the chemical and its solutions in accordance with local regulations.
Troubleshooting
-
Precipitation upon dilution in aqueous buffer: If a DMSO stock solution precipitates when diluted into an aqueous experimental medium, this is likely due to the compound's low solubility at the final pH of the buffer. In this case, consider using the pH-adjusted aqueous dissolution protocol (Protocol A) to prepare the stock solution.
-
Incomplete dissolution: If the compound does not fully dissolve using the recommended protocols, try increasing the volume of the solvent, applying gentle heating, or increasing the sonication time. Ensure that the pH is sufficiently far from the isoelectric point in aqueous solutions.
Conclusion
The successful dissolution of this compound hinges on a clear understanding of its zwitterionic nature and the profound influence of pH on its solubility. By selecting the appropriate solvent system and employing the detailed protocols provided, researchers can confidently prepare homogenous stock solutions for a wide range of experimental applications. The key to working with this and similar zwitterionic compounds is the strategic manipulation of pH to favor the more soluble charged species in aqueous environments or the use of a powerful organic solvent like DMSO.
References
- Master Organic Chemistry. (2023, February 9).
- MtoZ Biolabs. How to Calculate the Isoelectric Point of Amino Acids?[Link]
- Study.com.
Sources
The Versatile Scaffold of 4-(Pyrrolidin-1-ylmethyl)benzoic Acid: A Guide to Synthesis, Application, and Biological Evaluation in Drug Discovery
Introduction: Unlocking Therapeutic Potential with a Privileged Scaffold
In the landscape of medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks capable of binding to multiple, distinct biological targets – is a cornerstone of efficient drug discovery. The 4-(pyrrolidin-1-ylmethyl)benzoic acid moiety has emerged as one such scaffold, offering a unique combination of structural rigidity and flexibility, along with desirable physicochemical properties. This technical guide provides an in-depth exploration of this versatile scaffold, from its synthesis to its application in the development of novel therapeutics and the detailed protocols for its biological evaluation.
The inherent value of the this compound scaffold lies in the synergistic interplay of its constituent parts. The benzoic acid group provides a rigid, aromatic platform and a key site for interactions such as hydrogen bonding and salt bridge formation. The pyrrolidine ring, a non-planar, saturated heterocycle, introduces a three-dimensional element that can effectively probe the pharmacophoric space of a target protein.[1][2] The methylene linker offers conformational flexibility, allowing the two core fragments to adopt optimal orientations for binding. This unique combination has led to the exploration of this scaffold in a variety of therapeutic areas, including inflammatory diseases and neurological disorders.[3][4]
This guide is designed for researchers, scientists, and drug development professionals, offering both a conceptual framework and practical, field-proven protocols for harnessing the potential of the this compound scaffold in their research endeavors.
Synthetic Pathways to the this compound Core
The efficient and scalable synthesis of the this compound scaffold and its analogues is a critical first step in any drug discovery program. Below are two robust and commonly employed synthetic routes, starting from commercially available precursors.
Protocol 1: Synthesis via Nucleophilic Substitution of 4-(Bromomethyl)benzoic Acid
This is a straightforward and widely applicable method that involves the direct reaction of a haloalkyl derivative with pyrrolidine.
Workflow for Synthesis via Nucleophilic Substitution
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 4-(bromomethyl)benzoic acid (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (CH3CN), add a base, typically potassium carbonate (K2CO3, 2-3 equivalents).
-
Addition of Pyrrolidine: Add pyrrolidine (1.1-1.5 equivalents) dropwise to the reaction mixture at room temperature. The slight excess of pyrrolidine ensures the complete consumption of the starting material.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. The filtrate is then concentrated under reduced pressure to remove the solvent. The resulting residue is taken up in water and the pH is adjusted to neutral (pH ~7) with a dilute acid (e.g., 1M HCl).
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF and CH3CN are chosen because they effectively dissolve the reactants and facilitate the SN2 reaction mechanism without interfering with the nucleophile.
-
Base: An inorganic base like K2CO3 is used to neutralize the hydrobromic acid (HBr) formed during the reaction, driving the equilibrium towards the product.
Protocol 2: Synthesis from 4-(Pyrrolidin-1-ylmethyl)benzaldehyde
This alternative route is particularly useful if the corresponding aldehyde is more readily available. It involves the oxidation of the aldehyde to the carboxylic acid.
Step-by-Step Methodology:
-
Starting Material: Begin with 4-(pyrrolidin-1-ylmethyl)benzaldehyde, which can be synthesized from terephthalaldehyde.
-
Oxidation: Dissolve the aldehyde (1 equivalent) in a suitable solvent mixture such as tert-butanol and water. Add an oxidizing agent like potassium permanganate (KMnO4) or sodium chlorite (NaClO2) in the presence of a scavenger like 2-methyl-2-butene.
-
Reaction Monitoring and Work-up: Stir the reaction at room temperature and monitor its progress by TLC. Once the starting material is consumed, quench the reaction with a reducing agent (e.g., sodium bisulfite) if necessary. Acidify the mixture with dilute HCl to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.
Applications of the this compound Scaffold in Drug Discovery
The unique structural features of this compound have made it an attractive scaffold for targeting a range of proteins implicated in various diseases.
Case Study 1: VLA-4 Antagonists for Inflammatory Diseases
Very Late Antigen-4 (VLA-4) is an integrin protein that plays a crucial role in the adhesion and migration of leukocytes to sites of inflammation. Antagonists of VLA-4 are therefore promising therapeutic agents for inflammatory conditions such as asthma and inflammatory bowel disease.
A series of 4-(pyrrolidinyl)methoxybenzoic acid derivatives have been identified as potent VLA-4 antagonists.[3] Although these compounds feature a methoxy linker, the core principles of their interaction with the target are highly relevant to the this compound scaffold.
Quantitative Data on VLA-4 Antagonists:
| Compound | VLA-4 IC50 (nM) |
| 15b | 1.6 |
| 15e | 1.6 |
Data sourced from Chiba et al., 2006.[3]
Structure-Activity Relationship (SAR) Insights:
The benzoic acid moiety is crucial for interacting with a key arginine residue in the VLA-4 binding site. The pyrrolidine group occupies a hydrophobic pocket, and modifications to this ring can significantly impact potency and pharmacokinetic properties. The linker between the two moieties is also a critical determinant of activity, with variations in its length and rigidity influencing the overall binding affinity.
Signaling Pathway for VLA-4 Mediated Cell Adhesion
Caption: VLA-4 antagonist mechanism of action.
Case Study 2: Potential as Monoacylglycerol Lipase (MAGL) Inhibitors for Neurological Disorders
Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain. Inhibition of MAGL leads to elevated levels of 2-AG, which can have therapeutic benefits in a range of neurological and psychiatric disorders, including anxiety, depression, and neurodegenerative diseases. While no direct MAGL inhibitors with the exact this compound scaffold are reported, closely related pyrrolidinone-containing structures have shown potent inhibitory activity, suggesting the potential of this scaffold in this area.
Case Study 3: Exploration as Muscarinic M5 Receptor Antagonists
The muscarinic M5 acetylcholine receptor is a G protein-coupled receptor that is predominantly expressed in the central nervous system and is implicated in the modulation of dopamine release. Antagonists of the M5 receptor are being investigated for the treatment of substance abuse disorders. The replacement of a piperidine core with a pyrrolidine amide in a series of M5 antagonists has been explored, demonstrating that the pyrrolidine moiety is well-tolerated and can lead to compounds with good potency and selectivity.[5] This highlights another potential avenue for the application of the this compound scaffold.
Protocols for Biological Evaluation
Once derivatives of the this compound scaffold have been synthesized, their biological activity must be assessed using robust and reliable assays. The following are detailed protocols for evaluating the activity of compounds targeting VLA-4, MAGL, and M5 receptors.
Protocol 3: VLA-4 Inhibition Assay (Cell-Based Adhesion Assay)
This protocol assesses the ability of a compound to inhibit the VLA-4-dependent adhesion of cells to its ligand, VCAM-1.
Experimental Workflow for VLA-4 Adhesion Assay
Caption: Workflow for a cell-based VLA-4 adhesion assay.
Step-by-Step Methodology:
-
Plate Coating: Coat a 96-well microplate with recombinant human VCAM-1 overnight at 4°C.
-
Cell Preparation: Use a human leukocyte cell line that expresses VLA-4, such as Jurkat cells. Label the cells with a fluorescent dye, for example, Calcein-AM.
-
Compound Incubation: Pre-incubate the fluorescently labeled cells with various concentrations of the test compound for 30 minutes at 37°C.
-
Adhesion Step: Add the cell-compound mixture to the VCAM-1 coated wells and incubate for 30-60 minutes at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells to remove any non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO). The IC50 value, the concentration of the compound that causes 50% inhibition of cell adhesion, is determined by fitting the data to a dose-response curve.
Protocol 4: MAGL Inhibition Assay (Fluorometric Assay)
This assay measures the enzymatic activity of MAGL by monitoring the hydrolysis of a fluorogenic substrate.
Step-by-Step Methodology:
-
Reagents: Prepare a reaction buffer (e.g., Tris-HCl with EDTA), a solution of human recombinant MAGL enzyme, and a fluorogenic MAGL substrate (e.g., 4-nitrophenyl acetate).
-
Assay Setup: In a 96-well plate, add the reaction buffer, the MAGL enzyme, and the test compound at various concentrations.
-
Pre-incubation: Incubate the enzyme and compound mixture for a set period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Signal Detection: Measure the increase in fluorescence over time using a fluorescence plate reader. The rate of the reaction is proportional to the MAGL activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value from the dose-response curve.
Protocol 5: M5 Receptor Binding Assay (Radioligand Competition Assay)
This assay determines the affinity of a test compound for the M5 receptor by measuring its ability to compete with a radiolabeled ligand.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line that overexpresses the human M5 muscarinic receptor (e.g., CHO-K1 cells).
-
Assay Buffer: Use a suitable binding buffer, such as phosphate-buffered saline (PBS) with bovine serum albumin (BSA).
-
Competition Reaction: In a 96-well plate, incubate the M5 receptor-containing membranes with a fixed concentration of a radiolabeled M5 antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound.
-
Incubation: Allow the binding reaction to reach equilibrium by incubating for a specific time (e.g., 60 minutes) at room temperature.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The amount of bound radioligand will decrease as the concentration of the test compound increases. The Ki (inhibition constant) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation.
Conclusion and Future Perspectives
The this compound scaffold represents a valuable starting point for the design of novel therapeutic agents. Its synthetic accessibility and the ability of its derivatives to interact with a diverse range of biological targets underscore its "privileged" status in medicinal chemistry. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile scaffold in their drug discovery programs.
Future research in this area will likely focus on expanding the repertoire of biological targets for this scaffold, exploring new therapeutic areas, and fine-tuning the pharmacokinetic and pharmacodynamic properties of lead compounds through systematic structure-activity relationship studies. The continued application of this scaffold, guided by the principles and protocols outlined herein, holds significant promise for the development of the next generation of innovative medicines.
References
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Application Notes and Protocols: A Guide to the Experimental Evaluation of CNS Activity in Pyrrolidine Compounds
Introduction: The Significance of the Pyrrolidine Scaffold in CNS Drug Discovery
The pyrrolidine ring, a five-membered nitrogen heterocycle, is a cornerstone in medicinal chemistry, particularly for developing agents targeting the central nervous system (CNS).[1][2] Its prevalence in both natural products and synthetic pharmaceuticals stems from its unique structural properties. The non-planar, puckered nature of the pyrrolidine ring provides a three-dimensional scaffold that allows for precise spatial orientation of substituents, which is crucial for selective interactions with CNS targets like receptors and enzymes.[1] This stereochemical complexity is a key factor in defining the biological activity and pharmacological profile of drug candidates.[1]
Pyrrolidine derivatives have demonstrated a wide spectrum of CNS activities, including anticonvulsant, nootropic (cognitive-enhancing), anxiolytic, antidepressant, and neuroprotective effects.[3][4][5] Prominent examples of pyrrolidine-containing drugs include nootropics like piracetam and anticonvulsants such as levetiracetam, underscoring the therapeutic potential of this scaffold.[3][6]
This comprehensive guide provides a detailed overview of the experimental setups for characterizing the CNS activity of novel pyrrolidine compounds. It is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind established in vitro and in vivo protocols.
Section 1: Initial In Vitro Characterization: Target Engagement and Cellular Effects
Before advancing to complex in vivo models, a thorough in vitro evaluation is essential to understand the fundamental molecular interactions and cellular consequences of the pyrrolidine compounds.
Receptor Binding Assays: Identifying Molecular Targets
The initial step in characterizing a novel compound is often to determine its binding affinity for specific CNS receptors. Radioligand binding assays are a standard and powerful technique for this purpose.[7]
Scientific Rationale: This method quantifies the interaction between a radiolabeled ligand (a known drug or molecule) and a receptor in the presence of the unlabeled test compound. By measuring the displacement of the radioligand, we can determine the affinity (Ki) of the test compound for the receptor.
Protocol: Radioligand Binding Assay for 5-HT1A Receptor Affinity
-
Preparation of Membranes: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet the membranes containing the receptors.
-
Incubation: In a multi-well plate, combine the prepared membranes, a specific concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT for the 5-HT1A receptor), and varying concentrations of the test pyrrolidine compound.
-
Equilibrium: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound to calculate the IC50 (the concentration of the compound that inhibits 50% of specific binding). The Ki value can then be calculated using the Cheng-Prusoff equation.
Table 1: Example Data from a 5-HT1A Receptor Binding Assay
| Compound | IC50 (nM) | Ki (nM) |
| Pyrrolidine A | 15 | 8.2 |
| Pyrrolidine B | 120 | 65.9 |
| Reference Drug | 5 | 2.7 |
Neurotransmitter Transporter Uptake Assays
Many CNS-active drugs modulate synaptic neurotransmitter levels by interacting with transporters. In vitro uptake assays using synaptosomes (resealed nerve terminals) are a valuable tool to assess this activity.[8]
Scientific Rationale: These assays measure the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter (e.g., [3H]dopamine) into synaptosomes. This provides insights into the compound's potential to alter neurotransmission.[8]
Protocol: Dopamine Transporter (DAT) Uptake Assay
-
Synaptosome Preparation: Isolate synaptosomes from rat striatal tissue through a series of homogenization and centrifugation steps.
-
Pre-incubation: Pre-incubate the synaptosomes with the test pyrrolidine compound or a reference inhibitor.
-
Uptake Initiation: Add a known concentration of [3H]dopamine to initiate the uptake process.
-
Termination: After a short incubation period, terminate the uptake by rapid filtration.
-
Quantification and Analysis: Measure the radioactivity in the synaptosomes and calculate the percent inhibition of dopamine uptake caused by the test compound.
In Vitro Electrophysiology: Assessing Functional Effects on Neuronal Activity
Electrophysiological techniques provide a direct measure of a compound's effect on neuronal excitability and synaptic transmission.[9] Patch-clamp electrophysiology on cultured neurons or brain slices is the gold standard for studying ion channel and receptor function.[9]
Scientific Rationale: This method allows for the recording of ionic currents through single channels or across the entire cell membrane, revealing how a compound modulates neuronal firing and communication.
Protocol: Whole-Cell Patch-Clamp Recording on Cultured Hippocampal Neurons
-
Cell Culture: Culture primary hippocampal neurons on glass coverslips.
-
Recording Setup: Place a coverslip in a recording chamber on the stage of a microscope and perfuse with an external recording solution.
-
Patching: Using a micromanipulator, carefully guide a glass micropipette filled with an internal solution to form a high-resistance seal with the membrane of a single neuron.
-
Whole-Cell Configuration: Apply gentle suction to rupture the patch of membrane under the pipette tip, establishing electrical access to the cell's interior.
-
Data Acquisition: Record baseline neuronal activity (e.g., voltage-gated sodium currents or GABA-A receptor-mediated currents).
-
Compound Application: Perfuse the test pyrrolidine compound onto the neuron and record any changes in the measured currents.
Section 2: In Vivo Behavioral Models: Evaluating CNS Effects in a Whole Organism
Animal models are indispensable for understanding how a compound's molecular and cellular effects translate into behavioral outcomes.[10] It is crucial to select appropriate and validated models to assess specific CNS activities.[11]
Assessment of Anticonvulsant Activity
Several well-validated animal models are used to screen for anticonvulsant properties.[10][11]
-
Maximal Electroshock Seizure (MES) Test: This model is predictive of efficacy against generalized tonic-clonic seizures.[10][12] An electrical stimulus is delivered to rodents, and the ability of a compound to prevent the tonic hindlimb extension phase of the seizure is measured.[3]
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to identify compounds effective against absence seizures.[11] PTZ, a GABA-A receptor antagonist, induces clonic seizures, and the test compound's ability to prevent or delay these seizures is assessed.[3]
-
6-Hertz (6Hz) Seizure Model: This model is considered a model of psychomotor seizures and is useful for identifying compounds that may be effective against drug-resistant epilepsy.[12]
Protocol: Maximal Electroshock Seizure (MES) Test in Mice
-
Animal Preparation: Acclimatize male mice to the laboratory environment.
-
Compound Administration: Administer the test pyrrolidine compound intraperitoneally (i.p.) at various doses.
-
Induction of Seizure: At the time of predicted peak effect, deliver a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension.
-
Data Analysis: Calculate the ED50, the dose at which 50% of the animals are protected from the tonic hindlimb extension.[10]
Evaluation of Anxiolytic and Antidepressant-like Activity
A battery of behavioral tests is employed to assess potential anxiolytic and antidepressant effects.
-
Elevated Plus Maze (EPM): This test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[13] Anxiolytic compounds increase the time spent and the number of entries into the open arms.[5]
-
Light-Dark Box Test: This test also relies on the conflict between exploration and aversion to a brightly lit environment.[14] Anxiolytic drugs increase the time spent in the brightly lit compartment.[15]
-
Forced Swim Test (FST) and Tail Suspension Test (TST): These are common screening tools for antidepressant-like activity.[14] The tests are based on the principle that when rodents are placed in an inescapable, stressful situation, they will eventually adopt an immobile posture. Antidepressants reduce the duration of immobility.
Protocol: Elevated Plus Maze (EPM) in Mice
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure: Place a mouse in the center of the maze, facing an open arm, and allow it to explore for a set period (e.g., 5 minutes).
-
Data Collection: Use a video tracking system to record the number of entries into and the time spent in each arm.
-
Analysis: Compare the data from the compound-treated group to a vehicle-treated control group.
Assessment of Cognitive Function
Several models are available to evaluate the nootropic potential of pyrrolidine compounds.
-
Morris Water Maze: This is a widely used test for spatial learning and memory.[4] Animals must learn the location of a hidden platform in a pool of opaque water, using distal cues.
-
Passive Avoidance Test: This test assesses learning and memory based on fear conditioning.[16] Animals learn to avoid a compartment where they previously received a mild foot shock.
-
Scopolamine-Induced Amnesia Model: Scopolamine, a muscarinic receptor antagonist, is used to induce cognitive deficits.[4] The ability of a test compound to reverse these deficits is then evaluated using tasks like the Morris water maze or passive avoidance test.[4][17]
Evaluation of Locomotor Activity and Motor Coordination
It is essential to assess a compound's effects on general motor activity to rule out confounding factors in other behavioral tests.[18]
-
Open Field Test: This test measures spontaneous locomotor activity and exploratory behavior in a novel environment.[15][18]
-
Rotarod Test: This test evaluates motor coordination and balance.[4][18] Animals are placed on a rotating rod, and the time they are able to remain on the rod is measured.
Protocol: Open Field Test in Mice
-
Apparatus: A square arena with walls to prevent escape, often equipped with infrared beams or a video tracking system to monitor movement.[18]
-
Procedure: Gently place the mouse in the center of the arena and allow it to explore freely for a specified time (e.g., 10-30 minutes).[18]
-
Data Collection: The tracking system records parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Interpretation: An increase in locomotor activity may indicate a stimulant effect, while a decrease could suggest sedation.[18]
Section 3: Neurochemical and Electrophysiological Profiling in Vivo
To further elucidate the mechanism of action, in vivo techniques can be employed to measure neurochemical changes and neuronal activity in real-time.
In Vivo Microdialysis
Scientific Rationale: This technique allows for the sampling of extracellular fluid from specific brain regions in freely moving animals.[8] By analyzing the collected dialysate using techniques like HPLC, changes in neurotransmitter levels in response to drug administration can be quantified.[8]
In Vivo Electrophysiology and Electroencephalography (EEG)
Scientific Rationale: In vivo electrophysiology involves implanting electrodes into specific brain regions to record the firing of individual neurons or populations of neurons in response to a compound. EEG, on the other hand, records the overall electrical activity of the brain from the scalp and can be used to assess changes in brain states, such as sedation or excitation.[19]
Section 4: Data Interpretation and Integrated Analysis
A comprehensive understanding of a pyrrolidine compound's CNS activity requires the integration of data from all experimental levels.
Caption: Integrated workflow for CNS activity testing.
By correlating the in vitro target engagement with the in vivo behavioral and neurochemical outcomes, a clear picture of the compound's pharmacological profile can be established. For instance, a compound that shows high affinity for the 5-HT1A receptor in binding assays and subsequently demonstrates anxiolytic-like effects in the elevated plus maze would have a strong, mechanistically supported profile.
Conclusion
The systematic evaluation of pyrrolidine compounds for CNS activity is a multi-faceted process that requires a logical progression from in vitro target identification to in vivo behavioral validation. The protocols and experimental frameworks outlined in this guide provide a robust foundation for researchers to thoroughly characterize the pharmacological properties of novel pyrrolidine derivatives and to identify promising candidates for further preclinical and clinical development.
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- Tilling, T., et al. (2002). Pre-clinical safety evaluation of pyrrolidine dithiocarbamate. Arzneimittelforschung, 52(10), 713-722. [Link]
- Kumar, P., et al. (2010). PASS assisted search and evaluation of some azetidin-2-ones as C.N.S. Active agents. Journal of Pharmacy & Bioallied Sciences, 2(2), 118-123. [Link]
- Craker, L. E., et al. (2003). U.S. Patent No. 6,541,193 B2. Washington, DC: U.S.
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- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. researchgate.net [researchgate.net]
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- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 9. The emerging role of in vitro electrophysiological methods in CNS safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. EEG assessment of the sedative and excitatory properties of CNS-active compounds in the patients with depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Unveiling the Potential of 4-(pyrrolidin-1-ylmethyl)benzoic Acid in Proteomics
An in-depth guide for researchers, scientists, and drug development professionals on the potential applications of 4-(pyrrolidin-1-ylmethyl)benzoic acid in proteomics research.
This compound is an organic compound featuring a benzoic acid moiety and a pyrrolidine ring.[1][2][3] While its primary applications to date have been explored in medicinal chemistry as an intermediate in the synthesis of pharmacologically active compounds,[4][5] its chemical structure holds significant, albeit underexplored, potential for proteomics research. The presence of a reactive carboxylic acid group and a stable tertiary amine structure makes it a prime candidate for development as a novel protein modification reagent.
This guide presents a forward-looking perspective on the application of this compound in proteomics. The methodologies described herein are based on established principles of chemical proteomics and protein modification,[6][7][8] adapted to the specific chemical properties of this compound. While direct, peer-reviewed applications in proteomics are not yet prevalent, the following protocols and insights provide a robust framework for researchers to pioneer its use in their own laboratories. The primary hypothetical applications we will explore are its use as an amine-reactive labeling reagent for quantitative proteomics and as a foundational structure for novel chemical cross-linkers.
Core Principle: Amine-Reactive Labeling via Carboxylic Acid Activation
The cornerstone of the proposed application lies in the reactivity of the carboxylic acid group on the benzene ring. By itself, this group is not reactive towards amine groups on proteins under physiological conditions. However, it can be readily activated using carbodiimide chemistry, a widely used method in bioconjugation and proteomics.[9][10]
The most common approach involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in the presence of N-hydroxysuccinimide (NHS). EDC activates the carboxyl group, which then reacts with NHS to form a semi-stable NHS ester. This ester is significantly more reactive towards primary amines (the ε-amine of lysine residues and the N-terminus of proteins) than the original carboxylic acid, forming a stable amide bond.[8][9] The pyrrolidin-1-ylmethyl group remains intact throughout this process, serving as a unique mass tag for mass spectrometry (MS) analysis.
Application I: Quantitative Proteomics via Stable Isotope Labeling
One of the most powerful applications of chemical labeling is in quantitative proteomics. By synthesizing "light" and "heavy" isotopic versions of this compound, researchers can perform differential analysis of two or more proteome states. For this hypothetical application, we will assume the availability of a heavy version of the reagent, for instance, with five 13C atoms in the benzene ring (¹³C₅).
This strategy allows for the precise relative quantification of proteins between samples (e.g., control vs. drug-treated). After labeling, the samples are combined, and the mass difference between peptides labeled with the light and heavy reagents is used to calculate the relative abundance of that peptide, and by extension, its parent protein.
Detailed Protocol for Isotopic Labeling and Quantitative Analysis
Objective: To determine the relative abundance of proteins between a control and a treated cell lysate.
Materials:
-
This compound ("Light Reagent")
-
¹³C₅-4-(pyrrolidin-1-ylmethyl)benzoic acid ("Heavy Reagent")
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 100 mM HEPES or PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Protein Samples (e.g., cell lysates)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, MS-grade
-
C18 spin columns for peptide desalting
-
LC-MS/MS system
Protocol Steps:
-
Preparation of Activated Labeling Reagents (Perform immediately before use):
-
For each reagent (Light and Heavy), prepare a 100 mM stock solution in anhydrous DMF.
-
In a separate tube, prepare a fresh solution of 200 mM EDC and 50 mM NHS in anhydrous DMF.
-
To activate the labeling reagent, mix the this compound stock solution with the EDC/NHS solution at a 1:1 volume ratio.
-
Incubate at room temperature for 15-30 minutes to generate the NHS ester.
-
-
Protein Sample Preparation:
-
Quantify the protein concentration of the control and treated lysates using a standard protein assay (e.g., BCA).
-
Take 100 µg of protein from each sample.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Cool to room temperature. Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Protein Labeling:
-
Add the activated "Light Reagent" to the control protein sample and the activated "Heavy Reagent" to the treated protein sample. A typical starting point is a 10-fold molar excess of reagent over the total amount of protein. Optimization may be required.
-
Incubate the reactions for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching and Sample Combination:
-
Quench the labeling reaction by adding the Quenching Buffer to a final concentration of 50 mM. This will consume any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
Combine the "Light"-labeled control sample and the "Heavy"-labeled treated sample into a single tube.
-
-
Protein Digestion:
-
Precipitate the combined protein sample (e.g., using acetone or TCA) to remove interfering substances.
-
Resuspend the protein pellet in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Add MS-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide solution with formic acid.
-
Desalt the peptides using a C18 spin column according to the manufacturer's protocol.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a nano-LC system.
-
The MS1 scan will show peptide pairs separated by the mass difference between the heavy and light labels. The MS2 scan will provide fragmentation data for peptide identification.
-
Data Analysis:
-
Use a suitable proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to analyze the raw data.
-
The software will identify peptides based on their fragmentation patterns and quantify the relative abundance of each peptide by comparing the peak intensities of the "light" and "heavy" isotopic pairs.
Application II: Probing Protein Interactions with a Hypothetical Cross-Linker
Chemical cross-linking coupled with mass spectrometry (CX-MS) is a powerful technique for studying protein-protein interactions and elucidating the three-dimensional structure of protein complexes.[11][12] A homobifunctional cross-linker could be synthesized from this compound by joining two molecules with a spacer of a defined length. This hypothetical cross-linker would have two amine-reactive ends.
When applied to a protein complex or whole cells, the cross-linker covalently links primary amines that are within a certain distance of each other (defined by the spacer arm length). After digestion, the resulting cross-linked peptides are identified by MS, providing spatial constraints that can be used to model protein structures and interaction interfaces.
Conceptual Protocol for Chemical Cross-Linking
Objective: To identify interacting proteins and map interaction interfaces in a protein complex.
Materials:
-
Hypothetical homobifunctional cross-linker derived from this compound.
-
Cross-linking Buffer: e.g., HEPES or PBS, pH 7.2-7.5.
-
Quenching Buffer: 1 M Tris-HCl or Ammonium Bicarbonate, pH 8.0.
-
Purified protein complex or cell lysate.
-
Standard reagents for protein digestion and peptide cleanup.
-
Specialized software for cross-link identification (e.g., pLink, xQuest).[9]
Protocol Outline:
-
Cross-Linking Reaction:
-
Dissolve the protein complex in the Cross-linking Buffer.
-
Add the cross-linker (a typical starting concentration is 1 mM, but this requires optimization).
-
Incubate for 30-60 minutes at room temperature.
-
-
Quenching:
-
Add Quenching Buffer to stop the reaction by consuming excess cross-linker.
-
-
Sample Preparation and Digestion:
-
Denature, reduce, and alkylate the cross-linked sample.
-
Digest the proteins into peptides using trypsin.
-
-
Enrichment of Cross-Linked Peptides (Optional but Recommended):
-
Cross-linked peptides are often low in abundance. Enrichment using techniques like size exclusion chromatography (SEC) or strong cation exchange (SCX) can significantly improve their detection.[11]
-
-
LC-MS/MS Analysis:
-
Analyze the (enriched) peptide mixture. The MS2 spectra of cross-linked peptides will be complex, containing fragment ions from both peptides.
-
-
Data Analysis:
-
Use specialized software to search the complex MS2 spectra against a protein sequence database to identify the two peptides that form the cross-link.
-
The identified cross-links provide distance constraints for structural modeling.
-
Data Summary and Troubleshooting
Table 1: Example Quantitative Proteomics Data
| Protein ID | Gene Name | Peptide Sequence | Ratio (Heavy/Light) | p-value | Regulation |
| P02768 | ALB | LVNEVTEFAK | 1.05 | 0.89 | Unchanged |
| P60709 | ACTB | VAPEEHPVLLTEAPLNPK | 0.98 | 0.92 | Unchanged |
| Q9Y6K5 | EGFR | IQLMPFGCLLDYVREHK | 3.12 | 0.002 | Upregulated |
| P31749 | GSK3B | YIHSQVVAGK | 0.45 | 0.005 | Downregulated |
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Labeling Efficiency | - Inactive labeling reagent.- pH of reaction buffer is too low.- Presence of primary amines in the buffer (e.g., Tris). | - Prepare fresh activated reagent immediately before use.- Ensure reaction buffer pH is between 7.2 and 8.0.- Use amine-free buffers like HEPES or PBS for the labeling step. |
| Protein Precipitation during Labeling | - High concentration of organic solvent (DMF/DMSO).- The protein is not stable under the reaction conditions. | - Minimize the volume of reagent added (use a more concentrated stock).- Perform a solvent tolerance test for your protein sample beforehand. |
| No or Few Cross-links Identified | - Cross-linker concentration is too low.- The spacer arm is too short for the target interaction.- Low abundance of cross-linked peptides. | - Optimize the cross-linker concentration.- Try a cross-linker with a different spacer arm length.- Incorporate an enrichment step for cross-linked peptides. |
| High Background in MS Spectra | - Incomplete quenching of the reaction.- Contaminants from sample preparation. | - Ensure quenching is sufficient (time and concentration).- Use high-purity solvents and reagents; ensure thorough desalting of peptides. |
References
- Santa Cruz Biotechnology, Inc. (n.d.). 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid.
- Lundblad, R. L. (2014). Chemical Reagents for Protein Modification, Fourth Edition. CRC Press.
- ProteoChem. (n.d.). Protein Modification Reagents.
- Lundblad, R. L. (2005). Chemical reagents for protein modification: Third edition. ResearchGate.
- Chen, Y., & Colantonio, S. (2011). Modification-specific proteomics: Strategies for characterization of post-translational modifications using enrichment techniques. PMC.
- Thermo Fisher Scientific. (n.d.). Protein Modification Reagents.
- Chiba, J., et al. (2006). 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. Chemical & Pharmaceutical Bulletin, 54(11), 1515-1529.
- Zhang, B., et al. (n.d.). Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde. Atlantis Press.
- Smolecule. (n.d.). 4-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid.
- MySkinRecipes. (n.d.). This compound.
- BLDpharm. (n.d.). 4-((4-(Pyrrolidin-1-yl)piperidin-1-yl)methyl)benzoic acid.
- Santa Cruz Biotechnology, Inc. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). 4-Pyrrolidin-1-ylmethyl-benzoic acid.
- O'Reilly, F. J., & Rappsilber, J. (2018). Chemical cross-linking with mass spectrometry: A tool for systems structural biology. Nature Methods, 15(9), 639-651.
- Wang, X., & Thompson, A. (2015). Chemical Cross-linking Mass Spectrometry for Profiling Protein Structures and Protein-Protein Interactions. Journal of Analytical & Bioanalytical Techniques.
- Leitner, A., et al. (2014). Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes. Proceedings of the National Academy of Sciences, 111(26), 9455-9460.
- Liu, F., & Heck, A. J. (2015). Cross-linking mass spectrometry for mapping protein complex topologies in situ. Current Opinion in Chemical Biology, 28, 93-101.
Sources
- 1. This compound [myskinrecipes.com]
- 2. scbt.com [scbt.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atlantis-press.com [atlantis-press.com]
- 6. routledge.com [routledge.com]
- 7. researchgate.net [researchgate.net]
- 8. アミノ酸修飾試薬 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. longdom.org [longdom.org]
- 10. Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Combinatorial Library Synthesis of 4-(Pyrrolidin-1-ylmethyl)benzoic Acid Derivatives
Abstract
This document provides a comprehensive guide for the synthesis of a combinatorial library based on the 4-(pyrrolidin-1-ylmethyl)benzoic acid scaffold. The pyrrolidine ring is a highly valued saturated heterocycle in medicinal chemistry, known for its ability to explore three-dimensional chemical space and contribute favorably to the physicochemical properties of drug candidates[1][2]. When coupled with a benzoic acid moiety, it presents a versatile platform for creating diverse libraries, typically through amide bond formation, to explore structure-activity relationships (SAR) in drug discovery programs[3]. We present detailed protocols for both solution-phase and solid-phase synthesis strategies, purification via high-throughput chromatography, and characterization by LC-MS and NMR spectroscopy. The causality behind experimental choices, safety considerations, and data interpretation are discussed to ensure scientific integrity and practical applicability.
Introduction & Scientific Rationale
The this compound core is a privileged scaffold in medicinal chemistry. The pyrrolidine moiety often serves as a basic nitrogen center, which can be crucial for interacting with biological targets or improving pharmacokinetic properties like aqueous solubility. The benzoic acid provides a convenient handle for diversification. By converting the carboxylic acid to a wide array of amides, chemists can rapidly generate hundreds of analogues to probe the chemical space around a target binding pocket.
This guide outlines a robust workflow for creating such a library. The synthesis of the core scaffold is achieved via a direct reductive amination of 4-formylbenzoic acid with pyrrolidine. This method is efficient and scalable, providing the key intermediate in high yield[4]. Subsequently, a library of amides is generated using a parallel synthesis approach with a diverse set of primary and secondary amines. We will detail two proven methodologies: a classic solution-phase approach for smaller libraries and a more efficient solid-phase approach suitable for larger arrays.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4"];
} caption: Overall workflow for library creation.
Synthesis of the Core Scaffold
The foundational step is the synthesis of this compound. This is efficiently accomplished through a one-pot reductive amination reaction.
Reaction Mechanism: Reductive Amination The reaction begins with the nucleophilic attack of the secondary amine (pyrrolidine) on the aldehyde (4-formylbenzoic acid) to form a hemiaminal intermediate. This intermediate then dehydrates to form a transient iminium ion. The iminium ion is a potent electrophile that is subsequently reduced by a hydride source, such as sodium triacetoxyborohydride [Na(OAc)₃BH], to yield the final tertiary amine product. Na(OAc)₃BH is a preferred reducing agent for this transformation because it is mild, selective for iminium ions over aldehydes, and does not require acidic conditions that can be incompatible with other functional groups.
dot graph G { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=none, margin=0, fontcolor="#202124"]; edge [color="#EA4335"];
} caption: The two stages of reductive amination.
Protocol 2.1: Synthesis of this compound
Materials:
-
4-Formylbenzoic acid (CAS 619-66-9)
-
Pyrrolidine (CAS 123-75-1)
-
Sodium triacetoxyborohydride [Na(OAc)₃BH] (CAS 56553-60-7)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Safety Precautions:
-
4-Formylbenzoic acid: May cause skin, eye, and respiratory irritation.[5][6]
-
Pyrrolidine: Highly flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.[7][8]
-
Sodium triacetoxyborohydride: Reacts with water to produce flammable gases. Causes serious eye irritation.
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 4-formylbenzoic acid (1.0 eq).
-
Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Add pyrrolidine (1.1 eq) dropwise to the solution at room temperature and stir for 30 minutes.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is exothermic.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Adjust the pH of the aqueous layer to ~6 with 1 M HCl. The product will precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound as a white solid. Purity can be assessed by NMR and LC-MS.
Library Generation: Solution-Phase Parallel Synthesis
For smaller, focused libraries (e.g., up to 96 compounds), solution-phase synthesis in a multi-well plate format is a practical approach. Amide bond formation will be achieved using the efficient EDC/HOAt coupling system.[9][10]
Protocol 3.1: Parallel Amide Coupling
Materials:
-
This compound (from Protocol 2.1)
-
A diverse library of primary and secondary amines (Building Blocks)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (CAS 25952-53-8)
-
1-Hydroxy-7-azabenzotriazole (HOAt) (CAS 39968-33-7)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
96-well reaction block
Safety Precautions:
-
EDC: Causes skin and serious eye irritation. May cause respiratory irritation.[11][12][13][14]
-
HOAt: May be explosive when dry and is heat sensitive. Handle with care.[15]
-
DIPEA: Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage.
-
Perform all additions of reagents in a fume hood.
Procedure:
-
Stock Solutions: Prepare stock solutions of the core scaffold, EDC, HOAt, and DIPEA in anhydrous DMF. Prepare a plate map detailing which amine will be added to each well.
-
Amine Plate Preparation: In a 96-well reaction block, dispense 1.1 equivalents of each unique amine building block into the appropriate wells.
-
Reagent Addition: a. To each well, add the this compound stock solution (1.0 eq). b. Add the HOAt stock solution (1.2 eq). c. Add the EDC stock solution (1.2 eq). d. Finally, add the DIPEA stock solution (2.5 eq).
-
Reaction: Seal the 96-well block securely. Place it on an orbital shaker and allow it to react at room temperature for 16-24 hours.
-
Work-up: After the reaction is complete, the crude library is ready for high-throughput purification. A direct purification workflow without aqueous work-up is often preferred to maintain compatibility with automated systems.
Library Generation: Solid-Phase Synthesis
For larger libraries, solid-phase organic synthesis (SPOS) offers significant advantages, primarily in the simplification of purification. Excess reagents and byproducts are simply washed away from the resin-bound product.[16]
Protocol 4.1: Solid-Phase Amide Library Synthesis
Workflow:
-
Anchoring: Covalently attach the carboxylic acid of a protected 4-formylbenzoic acid precursor to a suitable resin (e.g., Wang resin).
-
Reductive Amination on Resin: Perform the reductive amination with pyrrolidine on the solid support.
-
Amide Coupling: React the now resin-bound scaffold with a library of carboxylic acids.
-
Cleavage: Simultaneously cleave the final products from the resin and remove acid-labile protecting groups.
Detailed Steps:
-
Anchoring 4-Formylbenzoic Acid to Wang Resin:
-
Swell Wang resin in DMF.
-
In a separate flask, pre-activate 4-formylbenzoic acid (3.0 eq) with a coupling agent like DIC (diisopropylcarbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) in DCM/DMF.
-
Add the activated acid solution to the swollen resin and shake for 12-24 hours.
-
Wash the resin extensively with DMF, DCM, and MeOH to remove all soluble reagents. Dry the resin. Loading efficiency can be determined by cleaving a small sample with trifluoroacetic acid (TFA) and analyzing the supernatant by UV-Vis spectroscopy.[17]
-
-
On-Resin Reductive Amination:
-
Swell the resin-bound aldehyde in a solution of 1% acetic acid in DMF.
-
Add pyrrolidine (5.0 eq) and shake for 1 hour.
-
Add Na(OAc)₃BH (5.0 eq) and shake for 18 hours.[16]
-
Wash the resin thoroughly with DMF, MeOH, and DCM.
-
-
Parallel Amide Coupling on Resin:
-
Distribute the resin into the wells of a fritted 96-well reaction block.
-
Swell the resin in DMF.
-
To each well, add a unique carboxylic acid building block (3.0 eq), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 eq), and DIPEA (6.0 eq) in DMF.
-
Shake the block at room temperature for 4-8 hours.
-
Drain the wells and wash the resin beads thoroughly with DMF, DCM, and MeOH to prepare for cleavage.
-
-
Cleavage from Resin:
-
To each well of the reaction block, add a cleavage cocktail. For Wang resin, a common cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[8][11][13]
-
Shake for 1-2 hours at room temperature.
-
Collect the filtrate from each well into a corresponding collection plate.
-
Concentrate the solutions in each well using a centrifugal evaporator to remove the TFA and yield the crude products.
-
dot graph G { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#34A853"];
} caption: Solid-phase synthesis workflow.
High-Throughput Purification
Crude products from combinatorial synthesis require purification to ensure reliable biological screening data. Preparative HPLC-MS is the gold standard for this task.[5][6][18][19] Alternatively, for libraries with suitable properties, parallel Solid Phase Extraction (SPE) can be a faster, more sustainable option.[12]
Protocol 5.1: Purification by Preparative HPLC-MS
-
Sample Preparation: Re-dissolve the crude products from the solution-phase synthesis or the cleaved products from the solid-phase synthesis in a suitable solvent (e.g., DMSO/Methanol mixture).
-
Analytical Scouting: Inject a small aliquot of each sample onto a fast analytical LC-MS system to determine the retention time of the target compound.
-
Preparative Method: Use an automated preparative HPLC-MS system. The system software uses the analytical data to calculate a focused, compound-specific gradient for each injection.
-
Fraction Collection: The system injects each crude sample onto a preparative C18 column. Fraction collection is triggered by a combination of the target mass-to-charge ratio (m/z) from the mass spectrometer and a UV detector signal. This "one-injection, one-fraction" approach simplifies sample handling post-purification.[5]
-
Post-Purification: The collected fractions are dried in a centrifugal evaporator, weighed, and reconstituted in DMSO to a standard concentration for biological screening.
Library Characterization & Quality Control
The identity and purity of library members must be confirmed. This is typically done using LC-MS and, for representative samples, ¹H NMR.
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Purity Assessment: A fast gradient on a UPLC-MS system is used. Purity is determined by integrating the area of the target product peak and expressing it as a percentage of the total peak area at a specific wavelength (e.g., 254 nm).
-
Identity Confirmation: The mass spectrometer confirms the molecular weight of the product. The observed m/z for the protonated molecule [M+H]⁺ should match the calculated exact mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is used to confirm the structure of a representative subset of the library. Key diagnostic peaks should be identified.
Example Characterization Data
For a hypothetical library member, N-benzyl-4-(pyrrolidin-1-ylmethyl)benzamide :
| Parameter | Expected Value |
| Molecular Formula | C₂₀H₂₄N₂O |
| Exact Mass | 308.1889 |
| [M+H]⁺ (LC-MS) | 309.1961 |
| Purity (LC-UV) | >95% |
Expected ¹H NMR (400 MHz, CDCl₃) Signals:
-
Aromatic Protons: Peaks between δ 7.2-7.8 ppm. The protons on the central benzene ring will appear as two doublets, while the protons on the benzyl group will show a multiplet.[20]
-
Benzyl CH₂: A doublet around δ 4.6 ppm.[20]
-
Pyrrolidine-linker CH₂: A singlet around δ 3.6 ppm.
-
Pyrrolidine CH₂ groups: Multiplets between δ 1.7-2.6 ppm.
-
Amide NH: A broad singlet, typically around δ 6.5 ppm.[20]
Conclusion
The methodologies described provide a robust and flexible framework for the creation of this compound derivative libraries. By selecting either the solution-phase or solid-phase pathway, researchers can efficiently generate arrays of novel compounds. The integration of automated high-throughput purification and rigorous analytical quality control ensures that the resulting library is of high quality, providing trustworthy data in subsequent biological screening campaigns and accelerating the drug discovery process.
References
- Bäuser, M. (2002). Preparative High-Performance Liquid Chromatography–Mass Spectrometry for the High-Throughput Purification of Combinatorial Libraries. Journal of Chromatographic Science, 40(5), 269–277. [Link]
- Roman, G. (n.d.). Preparative high-performance liquid chromatography-mass spectrometry for the high-throughput purification of combinatorial libraries. Semantic Scholar.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrolidine.
- Bäuser, M. (2002). Preparative High-Performance Liquid Chromatography-Mass Spectrometry for the High-Throughput Purification of Combinatorial Libraries. Journal of Chromatographic Science, 40(5), 269-277. [Link]
- Stadler, A., & Kappe, C. O. (2000).
- AAPPTEC. (n.d.). Peptide Synthesis Resins.
- Aditya, A., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(43), 5913-5916. [Link]
- Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
- Aapptec Peptides. (n.d.). Cleavage from Wang Resin.
- Taros Chemicals. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY.
- Wleklinski, M., et al. (2024). Parallel purification of microscale libraries via automated solid phase extraction. SLAS Technology, 29(2), 100126. [Link]
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- Martin, L. J., et al. (2022). A backbone anchoring, solid-phase synthesis strategy to access a library of peptidouridine-containing small molecules. Organic Letters, 24(11), 2197–2201. [Link]
- Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?.
- Carl ROTH. (n.d.). Safety Data Sheet: EDC-HCl.
- Abdel-Magid, A. F., & Mehrman, S. J. (2006). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1–714. [Link]
- Zhang, B., et al. (2018). Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde.
- Royal Society of Chemistry. (n.d.). Supporting Information.
- IBA Lifesciences. (2024). Safety Data Sheet.
- MySkinRecipes. (n.d.). This compound.
- PubChem. (n.d.). N-Benzyl-4-methylbenzamide.
- ResearchGate. (2020). What is the best technique for amide purification?.
- ResearchGate. (2014). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib.
- FAQ. (n.d.). How is 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride synthesized?.
- Spanò, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]
- K. A. S. V., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(1), 345. [Link]
- Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(pyrrolidin-1-ylmethyl)benzoic acid
Last Updated: January 7, 2026
Introduction
Welcome to the technical support center for the synthesis of 4-(pyrrolidin-1-ylmethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to improve reaction yields and product purity. This compound is a key intermediate in the synthesis of various pharmacologically active compounds.[1][2] Its structure, featuring both a pyrrolidine ring and a benzoic acid moiety, makes it a versatile building block.[1][3] This guide will address common challenges encountered during its synthesis and provide practical, field-proven solutions.
Core Synthetic Strategy
The most common and direct synthetic route to this compound involves the nucleophilic substitution of a 4-(halomethyl)benzoic acid derivative with pyrrolidine. This is typically a two-step process:
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Esterification and Bromination: 4-methylbenzoic acid (p-toluic acid) is first esterified to protect the carboxylic acid, followed by radical bromination of the methyl group to yield a methyl 4-(bromomethyl)benzoate intermediate.[4][5]
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Nucleophilic Substitution and Hydrolysis: The brominated intermediate then undergoes nucleophilic substitution with pyrrolidine, followed by hydrolysis of the ester to yield the final product.
This guide will focus on troubleshooting issues that may arise during these key stages.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: Question & Answer Format
Low Yield of Methyl 4-(bromomethyl)benzoate (Intermediate)
Q1: My radical bromination of methyl 4-methylbenzoate is resulting in a low yield of the desired methyl 4-(bromomethyl)benzoate. What are the likely causes and solutions?
A1: Low yields in benzylic bromination are common and can often be attributed to several factors.[6] Here’s a systematic approach to troubleshooting this step:
-
Initiator Quality and Concentration: The radical initiator, typically benzoyl peroxide or AIBN, is crucial. Ensure it is fresh, as initiators can degrade over time. The concentration is also key; too little will result in an incomplete reaction, while too much can lead to side products. An optimal concentration is typically 1-5 mol% relative to the starting material.[4]
-
Reaction Conditions: Benzylic bromination is sensitive to reaction conditions. The reaction should be carried out under reflux in a suitable solvent, such as chlorobenzene or carbon tetrachloride (though the latter is less favored due to toxicity).[4][7] Ensure the reaction is heated to the appropriate temperature to facilitate homolytic cleavage of the initiator.
-
Purity of N-Bromosuccinimide (NBS): NBS is the brominating agent. It is important to use freshly recrystallized NBS, as impurities can inhibit the radical chain reaction.
-
Light Source: While not always necessary with chemical initiators, irradiation with a UV lamp can sometimes improve the initiation rate and overall yield.[8]
Table 1: Troubleshooting Low Yields in Benzylic Bromination
| Potential Issue | Recommended Action | Rationale |
| Inactive Initiator | Use a fresh batch of benzoyl peroxide or AIBN. | Initiators can decompose upon storage, leading to poor initiation of the radical reaction. |
| Incomplete Reaction | Ensure the reaction is refluxed for a sufficient time (typically 1-2 hours) and monitor by TLC. | Inadequate heating or reaction time will result in unreacted starting material. |
| Impure NBS | Recrystallize NBS from water before use. | Impurities in NBS can quench radical intermediates, terminating the chain reaction. |
| Side Reactions | Avoid excessive heating or prolonged reaction times. | Over-bromination to form the dibromo-species can occur, reducing the yield of the desired monobrominated product. |
Challenges in Nucleophilic Substitution with Pyrrolidine
Q2: I'm observing the formation of multiple byproducts and a low yield of methyl 4-(pyrrolidin-1-ylmethyl)benzoate during the nucleophilic substitution step. How can I optimize this?
A2: The nucleophilic substitution of methyl 4-(bromomethyl)benzoate with pyrrolidine is generally an efficient SN2 reaction.[9] However, several factors can lead to complications.
-
Stoichiometry of Pyrrolidine: Using a slight excess of pyrrolidine (1.1-1.5 equivalents) is recommended to ensure complete consumption of the electrophile. However, a large excess can lead to purification difficulties.
-
Solvent Choice: A polar aprotic solvent such as DMF, DMSO, or acetonitrile is ideal for SN2 reactions as it solvates the cation but not the nucleophile, thereby increasing its reactivity.[10]
-
Temperature Control: The reaction is typically carried out at room temperature or with gentle heating. Excessive heat can promote elimination side reactions, though this is less common for benzylic systems.
-
Presence of a Base: The addition of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, can be beneficial to neutralize the HBr formed during the reaction, preventing the protonation of pyrrolidine and maintaining its nucleophilicity.
Caption: Troubleshooting workflow for the nucleophilic substitution step.
Issues with Ester Hydrolysis
Q3: The final hydrolysis of methyl 4-(pyrrolidin-1-ylmethyl)benzoate is incomplete or results in a difficult-to-purify product. What are the best practices for this step?
A3: The hydrolysis of the methyl ester to the carboxylic acid is a standard saponification reaction.[11] However, the presence of the basic pyrrolidine moiety can sometimes complicate the workup.
-
Hydrolysis Conditions: The reaction is typically carried out using an excess of a strong base like NaOH or KOH in a mixture of water and a co-solvent like methanol or ethanol to ensure solubility. Heating to reflux is often necessary to drive the reaction to completion.
-
Workup and Purification: After hydrolysis, the reaction mixture will be basic. Acidification with a mineral acid (e.g., HCl) to a pH of around 6-7 will protonate the carboxylate to form the free carboxylic acid, which may precipitate out of solution. Careful pH adjustment is crucial; a highly acidic pH could lead to the formation of the hydrochloride salt of the pyrrolidine nitrogen.[12]
-
Solubility Issues: this compound has limited solubility in some organic solvents but is more soluble in polar protic solvents.[13][14] Recrystallization from a suitable solvent system, such as ethanol/water, can be an effective purification method.[15]
Table 2: Recommended Conditions for Ester Hydrolysis
| Parameter | Recommended Condition | Rationale |
| Base | NaOH or KOH (2-3 equivalents) | Ensures complete saponification of the ester. |
| Solvent | Water/Methanol or Water/Ethanol mixture | A co-solvent system is often necessary to dissolve the starting material. |
| Temperature | Reflux | Increases the rate of hydrolysis. |
| Workup | Acidify with HCl to pH ~6-7 | Protonates the carboxylate to precipitate the product without forming the hydrochloride salt. |
| Purification | Recrystallization from Ethanol/Water | Effective for removing inorganic salts and other impurities.[15] |
Frequently Asked Questions (FAQs)
Q: Can I use 4-(chloromethyl)benzoic acid instead of the bromo- derivative?
A: Yes, the chloro- derivative can be used. However, the C-Br bond is weaker than the C-Cl bond, making the bromo- derivative a better leaving group and generally more reactive in SN2 reactions.[9] This may result in faster reaction times and milder conditions being required for the brominated starting material.
Q: My final product is a sticky solid that is difficult to handle. How can I improve its crystallinity?
A: Sticky or oily products are often indicative of impurities. Thorough purification is key. Consider the following:
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Washing: Wash the crude product with a non-polar solvent like hexane to remove any non-polar impurities.
-
Recrystallization: Experiment with different solvent systems for recrystallization. A mixture of a polar solvent (like ethanol) and a non-polar solvent (like heptane) can sometimes induce crystallization.
-
Conversion to a Salt: If the free acid is difficult to crystallize, consider converting it to its hydrochloride salt by treating a solution of the product with HCl gas or an HCl solution in a non-polar solvent. The resulting salt is often a more crystalline solid.[16]
Q: Are there alternative synthetic routes to this compound?
A: Yes, an alternative approach is reductive amination.[17][18] This would involve the reaction of 4-formylbenzoic acid with pyrrolidine in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[19][20] This one-pot procedure can be very efficient and avoids the use of halogenated intermediates.[21]
Caption: Alternative synthesis via reductive amination.
References
- Zhang, X., & Chen, J. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data.
- Zhang, B. L., Cao, L. J., Xu, S., & Wang, P. (2018). Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde. Advances in Biological Sciences Research, 6, 247-250.
- Campos, K. R., et al. (2006). A General Procedure for the Negishi Cross-Coupling of N-Boc-α-lithiopyrrolidine with Aryl Halides. Organic Syntheses, 83, 99.
- DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters. (n.d.). Google Patents.
- CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters. (n.d.). Google Patents.
- Arastirmax. (n.d.). Synthesis and biological activity of pyrrole and pyrrolidine compounds from 4-bromo-2-hydroxybenzoic acid hydrazide.
- Zubrick, J. W. (n.d.). Chemistry 3719L – Week 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution.
- MySkinRecipes. (n.d.). This compound.
- MDPI. (2020). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures.
- ChemBK. (n.d.). 4-Bromomethyl benzoic acid methyl ester.
- Bartleby. (n.d.). Nucleophilic Substitution Reaction Lab Report.
- Wikipedia. (n.d.). Reductive amination.
- Asian Journal of Chemical Sciences. (2018). Solubility of Benzoic Acid in Six Alcohols within (288.15 to 336.15 K) and Thermodynamic Properties in the Dissolution Process.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- ChemBK. (n.d.). 4-bromomethylbenzoic acid.
- Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
- Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- ResearchGate. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile.
- Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents.
- ResearchGate. (n.d.). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib.
- Chemistry LibreTexts. (2019). 7.4: 7-5 Characteristics of the SN1 Reaction.
- US3235588A - Purification of benzoic acid. (n.d.). Google Patents.
- PubChem. (n.d.). 4-(Pyrrolidin-1-yl)benzoic acid.
- US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate. (n.d.). Google Patents.
- CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. (n.d.). Google Patents.
- PubChem. (n.d.). Methyl 4-(1-hydroxyethyl)benzoate.
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purification challenges of 4-(pyrrolidin-1-ylmethyl)benzoic acid
Welcome to the technical support center for 4-(pyrrolidin-1-ylmethyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in the purification of this molecule. Its unique structure, containing both a tertiary amine and a carboxylic acid, presents specific difficulties that standard protocols may not address. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in fundamental chemical principles and field-proven experience.
Understanding the Core Challenge: The Zwitterionic State
The primary difficulty in purifying this compound stems from its ability to exist as a zwitterion, or inner salt.[1] In this state, the acidic carboxylic acid group donates a proton to the basic pyrrolidine nitrogen, creating a molecule with both a positive (pyrrolidinium) and a negative (carboxylate) charge.
This dipolar nature dominates its physical properties, leading to:
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High Polarity: Resulting in excellent solubility in water but poor solubility in common non-polar and moderately polar organic solvents like hexanes, ethyl acetate, or dichloromethane.[2]
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Strong Intermolecular Forces: Leading to a high melting point and a propensity to precipitate from solution rapidly, often trapping impurities.
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Reactivity on Stationary Phases: The basic nitrogen interacts strongly with the acidic silanol groups on standard silica gel, causing significant streaking and poor separation during chromatography.[3]
This guide is structured to help you overcome these challenges by manipulating the molecule's charge state through pH control and by selecting appropriate purification techniques.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Question 1: My crude product is a sticky solid that I can't dissolve in standard solvents like ethyl acetate or DCM for column chromatography. How can I purify it?
Answer: This is the most common issue and directly relates to the zwitterionic character of the molecule. Standard organic solvents are not polar enough to disrupt the strong intermolecular ionic interactions.
Causality: In its solid, zwitterionic form, the compound behaves more like a salt than a typical organic molecule. You need a highly polar solvent system or a pH modification to achieve dissolution.
Solutions:
-
Highly Polar Mobile Phase for Chromatography: Instead of trying to dissolve the crude material in a single solvent, you can dry-load it onto silica and elute with a very polar mobile phase. A common starting point is a gradient of Dichloromethane (DCM) to 10-20% Methanol (MeOH) in DCM.
-
Mobile Phase Modification (Recommended): The most effective strategy for silica gel chromatography is to neutralize the acidic stationary phase. The basic pyrrolidine moiety binds strongly to the acidic silanol groups of silica, causing streaking.[3] By adding a small amount of a basic modifier to your eluent, you can mitigate this effect.
-
Reverse-Phase Chromatography: If available, reverse-phase (C18) chromatography is an excellent alternative. The compound will have good solubility in the typical water/acetonitrile or water/methanol mobile phases. Purity can be assessed and purification can be achieved using a gradient with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.
Question 2: I ran a silica column with a DCM/MeOH/Triethylamine mobile phase, but my compound is still streaking badly. What's going wrong?
Answer: While adding a base to the mobile phase is crucial, severe streaking suggests that the silica gel is still too acidic or that the compound is interacting irreversibly.
Causality: The quality of silica gel can vary. Some grades are more acidic than others. Furthermore, if your compound is loaded in a solvent that allows it to remain in its zwitterionic form, it may precipitate at the top of the column.
Solutions:
-
Pre-treat the Silica Gel: Before preparing your column, wash the silica gel to neutralize it.
-
Protocol: Prepare a slurry of your silica gel in the least polar solvent mixture you plan to use (e.g., 98:2 DCM/TEA). Let it stand for 10-15 minutes, then pack the column as usual. This ensures all acidic sites are passivated before the compound is introduced.[3]
-
-
Switch to a Different Stationary Phase: If silica fails, consider alternatives.
-
Basic Alumina: Alumina is generally more basic than silica and can be a better choice for purifying amines without the need for additives.[4] Use a similar DCM/MeOH solvent system.
-
Reverse-Phase (C18): As mentioned previously, this is often the most robust method for highly polar and zwitterionic compounds.
-
Question 3: I'm trying to recrystallize my product, but it either "crashes out" as a fine powder or oils out, and the purity doesn't improve. How can I get good crystals?
Answer: This is a classic sign of a compound precipitating from its isoelectric point (pI). At its pI, the molecule has a net-zero charge and is least soluble in aqueous solutions, causing it to fall out of solution rapidly rather than forming an ordered crystal lattice.[2]
Causality: The key is to control the pH to modulate solubility, allowing for slow, controlled crystallization. You need to move away from the pI to dissolve the compound, then slowly approach the pI to induce crystallization.
Solution: pH-Controlled Recrystallization
This protocol leverages the amphoteric nature of the molecule.
-
Dissolution: Dissolve the crude solid in a minimum amount of dilute aqueous acid (e.g., 1M HCl). This protonates the carboxylate group, forming a cationic species that is highly soluble in water.
-
Hot Filtration (Optional): If there are insoluble impurities, you can perform a hot filtration at this stage.
-
Induce Crystallization: While stirring the solution, slowly add a dilute aqueous base (e.g., 1M NaOH or 10% NaHCO₃ solution) dropwise. As the pH rises and approaches the isoelectric point, the compound's solubility will decrease dramatically.
-
Control the Rate: The key to forming pure crystals is to add the base very slowly. The solution will become cloudy at the pI. Stop adding the base when precipitation is complete.
-
Isolation: Allow the mixture to cool to room temperature and then in an ice bath to maximize yield. Collect the solid by filtration, wash with cold deionized water, and then with a water-miscible solvent like cold acetone or isopropanol to help remove residual water. Dry under vacuum.
Frequently Asked Questions (FAQs)
-
Q: What exactly is the isoelectric point (pI) and why is it important for this molecule?
-
A: The isoelectric point is the specific pH at which a molecule with multiple acidic and basic groups (like an amino acid) exists in its zwitterionic form with a net electrical charge of zero.[2] For this compound, this is the point of minimum aqueous solubility. Knowing and controlling the pH relative to the pI is the most powerful tool for its purification, especially via crystallization. The predicted pKa of the carboxylic acid is ~4.03, and the pKa of the conjugate acid of the pyrrolidine group is around 11.3. The pI can be estimated as the average of these two values.[5]
-
-
Q: What are the most likely impurities I should be looking for?
-
A: The impurities depend on the synthetic route. A common synthesis involves the reaction of a 4-(halomethyl)benzoic acid with pyrrolidine.[6]
-
Starting Materials: Unreacted 4-(chloromethyl)benzoic acid or 4-(bromomethyl)benzoic acid.
-
Reagents: Excess pyrrolidine (usually removed by evaporation, but can form salts).
-
Byproducts: Impurities from the starting 4-(halomethyl)benzoic acid, which is often made from p-toluic acid.[7][8] An acid-base workup can effectively remove non-amphoteric impurities before attempting final purification.[9][10]
-
-
-
Q: What are the ideal storage conditions for the purified compound?
-
A: The compound should be stored in a tightly sealed container in a cool, dry place to protect it from moisture and atmospheric CO₂.[11] Given its structure, it is a stable solid at room temperature.
-
-
Q: Which analytical techniques are best for confirming the purity of my final product?
-
A: A combination of techniques is recommended:
-
¹H and ¹³C NMR: To confirm the chemical structure and identify any organic impurities.
-
LC-MS: To confirm the molecular weight and assess purity by peak area. This is highly effective for detecting trace impurities.
-
HPLC: A quantitative method to determine purity with high accuracy using a calibrated standard.
-
-
Data & Protocols
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₂ | [11][12] |
| Molecular Weight | 205.25 g/mol | [11][12] |
| Predicted pKa (Acid) | 4.03 ± 0.10 | [5] |
| Appearance | White to off-white solid | N/A |
| Storage | Room temperature, sealed, dry | [11] |
Recommended Chromatography Conditions
| Method | Stationary Phase | Mobile Phase System | Modifier |
| Normal Phase | Silica Gel | Dichloromethane / Methanol | 1-2% Triethylamine |
| Normal Phase | Basic Alumina | Dichloromethane / Methanol | None required |
| Reverse Phase | C18 Silica | Water / Acetonitrile | 0.1% Formic Acid or TFA |
Visualized Workflows
Purification Strategy Decision Tree
This diagram outlines a logical approach to selecting the appropriate purification method based on the state of your crude material.
Caption: Decision tree for selecting a purification strategy.
Workflow for pH-Controlled Recrystallization
This workflow details the step-by-step process for purifying the compound by manipulating its solubility through pH adjustment.
Caption: Step-by-step workflow for pH-controlled recrystallization.
References
- PubChem. (n.d.). 4-(Pyrrolidin-1-yl)benzoic acid. National Center for Biotechnology Information.
- Friščić, T., & Jones, W. (2009). Structural insight into cocrystallization with zwitterionic co-formers: cocrystals of S-naproxen. CrystEngComm, 11(4), 747-753.
- Gunnam, A., Suresh, K., Ganduri, R., & Nangia, A. (2016). Crystal engineering of zwitterionic drug to neutral cocrystal: a general solution for floxacins. CrystEngComm, 18(38), 7352-7355.
- MySkinRecipes. (n.d.). This compound.
- Wikipedia. (2023). Zwitterion.
- Nangia, A., et al. (2016). Crystal engineering of zwitterionic drug to neutral co-crystals. ResearchGate.
- Facchini, M., et al. (2023). Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR. National Institutes of Health.
- ResearchGate. (2016). How to extract a molecule with amine and carboxylic acid functional group on it?.
- Science Forums. (2011). Amine purification.
- Reddit. (2022). Amine workup. r/Chempros.
- University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Amines.
- YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn.
- MDPI. (2022). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. Molbank, 2022(3), M1407.
- Google Patents. (1966). Purification of benzoic acid. US3235588A.
- PubChem. (n.d.). 4-Methyl-benzoic acid N'-(2,6-di-pyrrolidin-1-yl-pyrimidin-4-yl)-hydrazide. National Center for Biotechnology Information.
- Wikipedia. (2023). p-Toluic acid.
- Google Patents. (2011). Process for preparing 4-nitro-oxy-methyl-benzoic acid. WO2011058162A1.
- Pharmaffiliates. (n.d.). benzoic acid and its Impurities.
- Google Patents. (2013). Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. CN103382191A.
- NIST. (n.d.). Benzoic acid, 4-methyl-. NIST Chemistry WebBook.
Sources
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- 12. scbt.com [scbt.com]
Technical Support Center: Overcoming Solubility Challenges with 4-(pyrrolidin-1-ylmethyl)benzoic acid in Assays
Welcome to the technical support guide for 4-(pyrrolidin-1-ylmethyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility issues encountered during in vitro and in vivo assays. By understanding the physicochemical properties of this compound and employing strategic formulation approaches, you can ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a zwitterionic compound, meaning it possesses both an acidic functional group (carboxylic acid) and a basic functional group (pyrrolidine). Its chemical structure dictates its amphoteric nature, allowing it to exist as a cation, anion, or a neutral zwitterion depending on the pH of the solution.[1] The solubility of zwitterionic compounds is often lowest at their isoelectric point (pI), where the net charge is zero, and increases in more acidic or basic conditions.[2][3] This pH-dependent solubility can lead to precipitation in physiological buffers (typically pH 7.2-7.4), which can interfere with assay results.[4][5]
Q2: I observed precipitation when I diluted my DMSO stock of this compound into my aqueous assay buffer. What is happening?
A2: This phenomenon, often called "crashing out," is common for poorly water-soluble compounds.[6][7] Your compound is likely soluble in the high-concentration DMSO stock. However, when this is diluted into an aqueous buffer, the DMSO concentration decreases significantly, and the compound's low aqueous solubility at the buffer's pH causes it to precipitate out of the solution.[6]
Q3: Can I just increase the DMSO concentration in my assay to keep the compound dissolved?
A3: While increasing the DMSO concentration might keep the compound in solution, it's crucial to consider its effect on your assay system. High concentrations of DMSO (typically above 0.5% - 1%) can be cytotoxic to cells, interfere with enzyme activity, and cause other artifacts that can compromise your data.[8][9][10] It is essential to determine the tolerance of your specific assay to DMSO before increasing its final concentration.[7]
Q4: How can I determine the optimal pH for solubilizing this compound?
A4: To determine the optimal pH, you can perform a pH-solubility profile. This involves preparing saturated solutions of the compound in a series of buffers with different pH values. After equilibration, the concentration of the dissolved compound in each buffer is measured. The resulting data will show the pH range where the compound exhibits the highest solubility.[4][5] Generally, for an amphoteric compound like this one, solubility will be higher at pH values below the pKa of the pyrrolidine group and above the pKa of the carboxylic acid group.[2][3] The predicted pKa for the carboxylic acid is around 4.03.[11]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution in Aqueous Buffer
This is a classic sign of a compound with low aqueous solubility. The key is to control the transition from the organic solvent to the aqueous environment.
Protocol: Serial Dilution and pH Adjustment
-
Prepare a High-Concentration Stock in 100% DMSO: Start by creating a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure the compound is fully dissolved, using gentle warming or vortexing if necessary.[6]
-
Perform an Intermediate Dilution in DMSO: Instead of diluting directly into your aqueous buffer, make an intermediate dilution of your stock in 100% DMSO to a lower concentration (e.g., 1 mM).[6]
-
pH-Adjusted Buffer: Prepare your final assay buffer and adjust the pH to a value where the compound is known to be more soluble (either acidic or basic, based on your pH-solubility profile).
-
Final Dilution: Slowly add the intermediate DMSO stock to the pre-warmed, pH-adjusted assay buffer while vortexing or stirring. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.[6]
-
Final pH Check: After the addition, check the pH of the final solution and adjust if necessary.
Issue 2: Delayed Precipitation in the Incubator
Precipitation that occurs over time during incubation can be due to changes in temperature, pH, or interactions with media components.[6]
Troubleshooting Steps:
-
Temperature Effects: The solubility of many compounds is temperature-dependent. A compound might be soluble at room temperature but precipitate at 37°C.[6]
-
Solution: Pre-warm all your solutions to the incubation temperature before mixing.
-
-
pH Shifts in CO₂ Incubators: The CO₂ in an incubator can react with bicarbonate in the media, leading to a drop in pH. This can shift the equilibrium of your compound towards a less soluble form.[6]
-
Solution: Use a buffer with a stronger buffering capacity in the physiological pH range, such as HEPES, in addition to bicarbonate.
-
-
Interactions with Media Components: Proteins and salts in the cell culture media can interact with your compound, causing it to precipitate.[6]
-
Solution: Consider reducing the serum concentration in your media if your assay allows. Alternatively, the use of solubilizing agents can help.
-
Advanced Solubilization Strategies
If basic troubleshooting fails, more advanced formulation strategies may be necessary. The choice of strategy will depend on the specific requirements of your assay.
Strategy 1: Use of Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[12][13]
-
Common Co-solvents: Ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[14][15]
-
Considerations: Like DMSO, co-solvents can have their own biological effects. It's crucial to test the tolerance of your assay system to the chosen co-solvent.[13][15]
Strategy 2: Employing Surfactants
Surfactants can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility in aqueous solutions.[12][16]
-
Common Surfactants: Tween® 20, Tween® 80, and Triton™ X-100.
-
Considerations: Surfactants are often used in enzyme assays but can be cytotoxic in cell-based assays, especially at concentrations above their critical micelle concentration (CMC).[17]
Strategy 3: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[18][19][20][21]
-
Types of Cyclodextrins: Alpha-, beta-, and gamma-cyclodextrins and their derivatives (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).
-
Benefits: Generally well-tolerated in cell-based assays and can be an effective way to deliver hydrophobic compounds.[8][10]
Protocol: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
-
Moisten Cyclodextrin: In a mortar, add a small amount of water to the cyclodextrin (e.g., HP-β-CD) to form a paste.[18]
-
Add Compound: Slowly add the this compound to the paste.
-
Knead: Knead the mixture for a specified period (e.g., 30-60 minutes).
-
Dry: Dry the resulting mixture (e.g., in a vacuum oven).
-
Sieve: Pass the dried complex through a sieve to obtain a fine powder.
-
Reconstitute: The resulting powder can then be dissolved in your aqueous assay buffer.
Data Summary Table
| Solubilization Strategy | Pros | Cons | Recommended Starting Concentration |
| pH Adjustment | Simple, cost-effective. | May not be compatible with all assays (e.g., physiological pH required). | Determine experimentally via pH-solubility profile. |
| Co-solvents (e.g., Ethanol, PG) | Effective for many compounds. | Potential for assay interference and cytotoxicity. | Start with a final concentration of ≤1%. |
| Surfactants (e.g., Tween® 80) | High solubilizing capacity. | Can disrupt cell membranes; primarily for non-cellular assays. | 0.01% - 0.1% |
| Cyclodextrins (e.g., HP-β-CD) | Generally low cytotoxicity, effective for many hydrophobic compounds. | Can be more expensive; complex formation may need optimization. | 1-5% (w/v) |
Experimental Workflow Diagrams
Caption: Decision tree for troubleshooting solubility issues.
Caption: Workflow for preparing cyclodextrin inclusion complexes.
References
- Vertex AI Search. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
- International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- PMC - NIH. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
- MDPI. (n.d.). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- PubMed Central. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations.
- PubMed. (2008, March 20). Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil.
- ResearchGate. (n.d.). Strategies for the Formulation Development of Poorly Soluble Drugs via Oral Route | Request PDF.
- Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility.
- ChemicalBook. (n.d.). This compound CAS#: 159691-25-5.
- PubMed. (2013, January 23). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
- ResearchGate. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays.
- PubMed. (2020, July 3). Physicochemical Properties of Zwitterionic Drugs in Therapy.
- ACS Figshare. (n.d.). A Solubility Comparison of Neutral and Zwitterionic Polymorphs.
- ResearchGate. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays.
- askIITians. (2025, March 11). How does pH affect solubility?.
- Research Journal of Pharmacognosy. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
- ResearchGate. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
- PMC - NIH. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- Benchchem. (n.d.). Technical Support Center: Mitigating Compound Precipitation in Media.
- ResearchGate. (2014, October 23). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?.
- ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?.
Sources
- 1. Physicochemical Properties of Zwitterionic Drugs in Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. How does pH affect solubility? - askIITians [askiitians.com]
- 4. Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. researchgate.net [researchgate.net]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound CAS#: 159691-25-5 [m.chemicalbook.com]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 14. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
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- 19. ijpsjournal.com [ijpsjournal.com]
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- 21. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 4-(Pyrrolidin-1-ylmethyl)benzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 4-(pyrrolidin-1-ylmethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for this specific synthesis. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction's nuances, enabling you to optimize your experimental outcomes.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved through a one-pot reductive amination reaction. This method involves the reaction of 4-formylbenzoic acid with pyrrolidine to form an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine product. While seemingly straightforward, this reaction presents unique challenges, primarily due to the zwitterionic nature of the final product, which can complicate the work-up and purification stages.
This guide will provide a detailed experimental protocol, a comprehensive troubleshooting section in a question-and-answer format, and frequently asked questions to address common issues encountered during this synthesis.
Experimental Protocol: Reductive Amination Synthesis
This protocol outlines a standard procedure for the synthesis of this compound using sodium triacetoxyborohydride (STAB) as the reducing agent. STAB is often preferred due to its mildness and selectivity for imines over aldehydes, which helps to minimize side reactions.[1][2]
Materials and Reagents:
-
4-Formylbenzoic acid
-
Pyrrolidine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-formylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Imine Formation: To the stirred solution, add pyrrolidine (1.1-1.2 eq). Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Reduction: In a separate container, weigh sodium triacetoxyborohydride (STAB) (1.5 eq). Add the STAB to the reaction mixture portion-wise over 10-15 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material (4-formylbenzoic acid) is consumed. This typically takes 4-12 hours.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Be cautious as gas evolution (CO₂) may occur.
-
Work-up and Extraction:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine all organic layers.
-
-
Purification (Isoelectric Point Precipitation):
-
The combined organic layers contain the product, which may be in its freebase form. To purify, the zwitterionic nature of the product is exploited.
-
Add 1 M HCl to the combined organic layers to extract the product into the aqueous phase as its hydrochloride salt.
-
Separate the aqueous layer and wash it with DCM to remove any non-basic organic impurities.
-
Slowly add 1 M NaOH to the aqueous layer with vigorous stirring to adjust the pH to the isoelectric point of the product. The isoelectric point (pI) is the pH at which the net charge of the amino acid is zero, minimizing its solubility in water.[3] The pI will need to be determined empirically, but it is expected to be in the neutral to slightly acidic range.
-
As the pI is approached, the product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold deionized water and then with a small amount of cold methanol or ethanol to remove residual salts.
-
-
Drying: Dry the purified solid under vacuum to obtain this compound.
Troubleshooting Guide
This section addresses specific problems that you may encounter during the synthesis in a question-and-answer format.
Q1: My reaction is very slow or appears to be stalled. What could be the issue?
A1: Several factors can contribute to a sluggish reaction:
-
Reagent Quality: Ensure that your pyrrolidine is of high purity and your 4-formylbenzoic acid is not oxidized. The sodium triacetoxyborohydride (STAB) is moisture-sensitive; old or improperly stored STAB will have reduced activity.
-
Imine Formation: The initial formation of the iminium ion is crucial. In some cases, adding a catalytic amount of acetic acid can facilitate this step, particularly if the starting materials are not fully soluble. However, be aware that the presence of a carboxylic acid in the starting material already provides an acidic environment.
-
Solvent: Ensure you are using an anhydrous solvent. Water can hydrolyze the imine intermediate and deactivate the STAB.
Q2: I am seeing a significant amount of a side product that appears to be 4-(hydroxymethyl)benzoic acid. How can I prevent this?
A2: The formation of 4-(hydroxymethyl)benzoic acid indicates the reduction of the starting aldehyde. While STAB is selective for the iminium ion, if the imine formation is slow, the aldehyde can be slowly reduced.
-
Ensure Complete Imine Formation: Allow sufficient time for the imine to form before adding the reducing agent. Monitoring this step by TLC or NMR is highly recommended.
-
Choice of Reducing Agent: If aldehyde reduction remains a problem, consider using sodium cyanoborohydride (NaBH₃CN), which is even more selective for the iminium ion under mildly acidic conditions. However, be mindful of the toxicity of cyanide byproducts and handle it with appropriate safety precautions.[1]
Q3: My yield is consistently low after the work-up. Where am I losing my product?
A3: Low yields are often due to issues during the work-up and purification, especially given the zwitterionic nature of the product.
-
Incomplete Extraction: The product can be partially soluble in both the organic and aqueous layers, particularly at pH values away from its isoelectric point. Ensure thorough extraction.
-
Incorrect pH for Precipitation: The key to successful purification by precipitation is accurately reaching the isoelectric point (pI). If the pH is too high or too low, the product will remain in solution as its corresponding salt. It is advisable to perform a small-scale test to determine the optimal pH for precipitation.
-
Emulsion Formation: During the acid-base extraction, emulsions can form, trapping the product. To break emulsions, you can try adding brine or passing the mixture through a pad of celite.
Q4: The final product is difficult to precipitate or forms an oil. What can I do?
A4: Oiling out can occur if the product has a low melting point or if impurities are present.
-
Purity of the Aqueous Solution: Before adjusting the pH for precipitation, ensure the aqueous layer containing the product's hydrochloride salt is free of organic impurities by washing it thoroughly with a non-polar organic solvent.
-
Controlled Precipitation: Add the base very slowly while vigorously stirring and cooling the solution in an ice bath. This can promote the formation of a crystalline solid rather than an oil.
-
Alternative Purification: If precipitation is consistently problematic, consider alternative purification methods such as ion-exchange chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in the reaction?
-
4-Formylbenzoic acid: The electrophilic aldehyde that reacts with the amine.
-
Pyrrolidine: The nucleophilic amine that forms the iminium ion.
-
Sodium triacetoxyborohydride (STAB): The reducing agent that selectively reduces the iminium ion to the final tertiary amine.[2]
-
Dichloromethane (DCM): An aprotic solvent that is suitable for this reaction.
Q2: Can I use other reducing agents like sodium borohydride (NaBH₄)?
A2: While sodium borohydride can be used, it is less selective and can readily reduce the starting aldehyde.[1] If you use NaBH₄, it is critical to ensure complete formation of the iminium ion before its addition. STAB is generally the preferred reagent for one-pot reductive aminations to minimize side reactions.
Q3: How do I determine the isoelectric point (pI) of my product?
A3: The pI can be estimated based on the pKa values of the carboxylic acid and the tertiary amine. For a more practical approach, you can perform a small-scale experiment. Take a small sample of the acidic aqueous solution containing your product and slowly add a base, monitoring the pH and observing at which pH value the maximum precipitation occurs. This will give you an empirical pI for your purification.
Q4: What analytical techniques are best for monitoring this reaction?
A4:
-
Thin Layer Chromatography (TLC): A quick and easy way to monitor the disappearance of the starting aldehyde.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing you to track the formation of the product and any side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the formation of the iminium ion intermediate and to verify the structure of the final product.
Visualizing the Process
Reaction Mechanism
Caption: Reductive amination of 4-formylbenzoic acid with pyrrolidine.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting low yield issues.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Pyrrolidine Stoichiometry | 1.1 - 1.2 equivalents | A slight excess helps to drive the imine formation to completion. |
| STAB Stoichiometry | 1.5 - 2.0 equivalents | An excess is required to ensure complete reduction of the iminium intermediate. |
| Reaction Temperature | Room Temperature | The reaction generally proceeds efficiently at ambient temperature. |
| Reaction Time | 4 - 12 hours | Reaction progress should be monitored to determine the optimal time. |
| pH for Precipitation | Empirically Determined (near pI) | Maximizes the yield of the zwitterionic product by minimizing its solubility.[3] |
References
- Reductive Amination. (n.d.). In Wikipedia.
- Synthesis of α-Amino Acids. (2022, September 25). In Chemistry LibreTexts.
- 4-(pyrrolidin-1-yl)benzoic acid. (n.d.). In PubChem.
- Isoelectric point. (n.d.). In Wikipedia.
- Amine synthesis by reductive amination (reductive alkylation). (n.d.). In Organic Chemistry Portal.
- This compound. (n.d.). In PubChemLite.
- (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid. (n.d.). In ResearchGate.
- Reductive Amination, and How It Works. (2017, September 1). In Master Organic Chemistry.
- Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine. (n.d.). In ResearchGate.
- Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022, December 2). In PMC.
- Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. (n.d.). In Semantic Scholar.
- Purification of benzoic acid. (n.d.). In Google Patents.
Sources
Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrrolidine Alkylation
Welcome to the Technical Support Center for Pyrrolidine Alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common and unexpected challenges encountered during the N-alkylation of pyrrolidines. The following question-and-answer format addresses specific experimental issues with in-depth explanations of the underlying chemical principles and provides actionable troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield and Significant Starting Material Recovery
Question: My N-alkylation of pyrrolidine is showing low conversion, and I'm recovering a substantial amount of my starting pyrrolidine. What are the likely causes and how can I improve my yield?
Answer: Low conversion in pyrrolidine alkylation is a common issue that can often be traced back to several key factors related to reaction setup and reagents.
Causality and Troubleshooting Steps:
-
Incomplete Deprotonation: Pyrrolidine's nitrogen is basic, but for an efficient SN2 reaction with an alkyl halide, its nucleophilicity is significantly enhanced by deprotonation to the corresponding amide anion. If the base is not strong enough or is of poor quality, deprotonation will be incomplete.
-
Solution: Employ a sufficiently strong base. Sodium hydride (NaH) is a common and effective choice for deprotonating pyrrolidine in a polar aprotic solvent like DMF or THF.[1] Ensure your NaH is fresh; it should be washed with hexane to remove the protective mineral oil before use. For less reactive alkylating agents, stronger bases like lithium diisopropylamide (LDA) might be necessary.[2]
-
-
Reaction Conditions: Temperature and reaction time are critical. Some alkylations, especially with less reactive alkyl halides (e.g., alkyl chlorides), may require higher temperatures or longer reaction times to proceed to completion.[1]
-
Solution: Monitor the reaction progress diligently using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and temperature. A gradual increase in temperature can be tested, but be mindful of potential side reactions.
-
-
Purity of Reagents and Solvents: Protic impurities, most notably water, will quench the strong base and the pyrrolidinide anion, effectively halting the reaction.
-
Solution: Always use anhydrous solvents and ensure all glassware is thoroughly dried. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial, especially when using highly reactive bases like NaH.[3]
-
Issue 2: Formation of Over-Alkylated Products (Quaternary Ammonium Salts)
Question: I am trying to synthesize a mono-N-substituted pyrrolidine, but I am observing the formation of a di-substituted quaternary ammonium salt. How can I improve the selectivity for the desired mono-alkylation?
Answer: Over-alkylation is a classic problem in amine alkylation. The mono-alkylated pyrrolidine product is often more nucleophilic than the starting pyrrolidine, leading to a second alkylation event to form a quaternary ammonium salt.[4]
Causality and Troubleshooting Steps:
-
Stoichiometry and Reagent Concentration: The relative amounts of the pyrrolidine and the alkylating agent are critical.
-
Solution: Carefully control the stoichiometry. Use a slight excess of the pyrrolidine relative to the alkylating agent to favor mono-alkylation. A more effective strategy is the slow, dropwise addition of the alkylating agent to the reaction mixture.[4] This maintains a low concentration of the alkylating agent at all times, statistically favoring the reaction with the more abundant starting pyrrolidine over the newly formed mono-alkylated product.
-
-
Reaction Temperature: Higher temperatures can sometimes increase the rate of the second alkylation.
-
Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C or room temperature and only heat if necessary, while closely monitoring for the formation of the undesired quaternary salt by TLC or LC-MS.
-
Issue 3: Competing Elimination (E2) Reaction
Question: My reaction is producing a significant amount of an alkene byproduct instead of the desired N-alkylated pyrrolidine. What is causing this and how can I suppress it?
Answer: This indicates that an elimination reaction (likely E2) is competing with the desired substitution reaction (SN2). This is particularly common when using sterically hindered alkyl halides or strong, bulky bases.
Causality and Troubleshooting Steps:
-
Nature of the Alkylating Agent: Secondary and tertiary alkyl halides are more prone to elimination than primary alkyl halides due to the increased stability of the resulting alkene and steric hindrance around the reaction center.[5]
-
Solution: If possible, choose a primary alkyl halide. If a secondary halide is necessary, a less sterically hindered one is preferable.
-
-
Steric Hindrance of the Base: Large, bulky bases favor elimination by preferentially abstracting a proton from the alkyl halide rather than attacking the sterically hindered carbon atom.[6][7]
-
Solution: Use a smaller, less-hindered base. While pyrrolidine itself acts as the nucleophile, the choice of an external base (if used) should be considered. In direct alkylation without a stronger base, pyrrolidine acts as both nucleophile and base. In such cases, a less sterically demanding pyrrolidine derivative might be considered if the substrate allows.
-
-
Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO, acetone) generally favor SN2 reactions, while polar protic solvents (e.g., ethanol, water) can favor E2 reactions, especially with strong bases.
-
Solution: Employ a polar aprotic solvent to maximize the rate of the desired SN2 pathway.
-
Issue 4: Unexpected Ring-Opening of the Pyrrolidine Ring
Question: I have identified byproducts that suggest the pyrrolidine ring has opened during the reaction. Under what conditions can this occur and how can it be prevented?
Answer: While pyrrolidines are generally stable five-membered rings, certain conditions can promote C-N bond cleavage.[8][9] This is a less common but significant side reaction.
Causality and Troubleshooting Steps:
-
Highly Reductive Conditions: Some reductive methods, particularly those employing strong reducing agents, can lead to the cleavage of the C-N bond.[9][10]
-
Solution: If your alkylation procedure involves a reductive step (e.g., reductive amination), carefully choose the reducing agent. Milder reagents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride are often preferred as they are less likely to over-reduce or cause ring opening compared to harsher reagents like lithium aluminum hydride.[11][12]
-
-
Lewis Acid or Photoredox Catalysis: Certain catalytic systems, especially those involving Lewis acids or photoredox catalysts, have been specifically designed to achieve C-N bond cleavage in pyrrolidines for synthetic diversification.[8][9][10]
-
Solution: Be aware of the potential for ring-opening if your reaction conditions include strong Lewis acids or photoredox catalysts. If ring-opening is undesired, these conditions should be avoided. Careful screening of reaction conditions is necessary if such catalysts are required for other transformations in the molecule.
-
-
Intramolecular Rearrangements: In specific cases, such as with N-allyl-2-lithiopyrrolidines, Wittig rearrangements can occur at elevated temperatures, leading to ring-opened products.[13]
-
Solution: Maintain low reaction temperatures when working with intermediates that are known to undergo rearrangements.
-
Data & Protocols
Table 1: General Troubleshooting Summary for Pyrrolidine Alkylation
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion | Incomplete deprotonation, non-anhydrous conditions, insufficient reaction time/temperature. | Use a stronger base (e.g., NaH), ensure anhydrous conditions, monitor reaction by TLC/LC-MS to optimize time and temperature.[1][2] |
| Over-alkylation | High concentration of alkylating agent, product is more nucleophilic than starting material. | Use a slight excess of pyrrolidine, add alkylating agent dropwise, run at lower temperatures.[4] |
| Elimination Byproduct | Sterically hindered alkyl halide or base. | Use a primary alkyl halide if possible, use a smaller base, employ a polar aprotic solvent.[5] |
| Ring-Opening | Harsh reductive conditions, specific catalytic systems (Lewis acid/photoredox), thermal rearrangement. | Use milder reducing agents (e.g., STAB), avoid conditions known to promote C-N cleavage, maintain low temperatures.[8][9][13] |
Protocol: General Procedure for N-Alkylation of Pyrrolidine using Sodium Hydride
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Washing: Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, decanting the hexane carefully under a stream of nitrogen.
-
Solvent Addition: Add anhydrous DMF or THF to the flask to create a suspension.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Dissolve pyrrolidine (1.0 equivalent) in a minimal amount of anhydrous DMF/THF and add it dropwise to the NaH suspension.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (1.1 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by TLC or LC-MS.[1]
-
Work-up: Once the reaction is complete, carefully quench by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visual Guides
Decision Tree for Troubleshooting Pyrrolidine Alkylation
Caption: A decision tree for diagnosing and solving common issues in pyrrolidine alkylation.
Mechanism: SN2 vs. E2 Competition
Caption: Competing SN2 (substitution) and E2 (elimination) pathways in pyrrolidine alkylation.
References
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025).
- Ota, K., Yamaguchi, E., et al. (2023). Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society. [Link]
- Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. (n.d.).
- BenchChem Technical Support Team. (2025). Preventing side reactions in pyrrolidine synthesis. BenchChem.
- Coldham, I., et al. (n.d.). Alkylations of N-allyl-2-lithiopyrrolidines. Several analogies to reactions of N-methyl compounds and one surprise. Ch.imperial. [Link]
- Ota, K., Yamaguchi, E., et al. (2023).
- Reductive amin
- Ota, K., Yamaguchi, E., et al. (2023).
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer.
- Two Elimination Reaction Patterns. (2012). Master Organic Chemistry. [Link]
- Making Substituted Amines Through Reductive Amination. (2017). Master Organic Chemistry. [Link]
- Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]
- Steric Hindrance. (n.d.). Organic Chemistry. [Link]
- Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. (2021).
- The effect of steric hindrance in amines, and sterically destabilized twisted amides. (n.d.).
- BenchChem Technical Support Team. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 13. Alkylations of N-allyl-2-lithiopyrrolidines. Several analogies to reactions of N-methyl compounds and one surprise [ch.imperial.ac.uk]
Technical Support Center: Enhancing the Stability of 4-(pyrrolidin-1-ylmethyl)benzoic acid Solutions
Introduction
Welcome to the technical support center for 4-(pyrrolidin-1-ylmethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. Ensuring the chemical stability of your solutions is paramount for generating reproducible and reliable data. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you identify, mitigate, and prevent common stability issues. By understanding the underlying chemical principles, you can design robust experimental conditions and formulations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and stability of this compound.
Q1: What are the primary causes of instability for this compound in solution?
A1: The molecule's structure contains two key functional groups that are susceptible to degradation: a tertiary amine (the pyrrolidine nitrogen) and a carboxylic acid on a benzene ring. The primary instability concerns are:
-
Oxidation: The tertiary amine is prone to oxidation, which can form an N-oxide derivative.[1] This is often accelerated by exposure to air, trace metal ions, or peroxide impurities in solvents or excipients.[1][2]
-
pH-Dependent Degradation & Precipitation: The compound is amphoteric, meaning it has both acidic (carboxylic acid) and basic (tertiary amine) properties. The solubility is highly pH-dependent.[3][4] At its isoelectric point, the compound will have minimal solubility and may precipitate. Furthermore, extreme pH conditions can catalyze hydrolytic or other degradative reactions.
-
Thermal Degradation: Like many benzoic acid derivatives, elevated temperatures can promote degradation, most notably decarboxylation, although this typically requires significant energy.[5][6]
-
Photodegradation: Aromatic systems can be sensitive to light, particularly UV radiation. Exposure can lead to the formation of radical species and subsequent degradation.
Q2: My solution of this compound is turning a faint yellow/brown. What is the likely cause?
A2: A gradual color change to yellow or brown is a classic indicator of oxidative degradation. The tertiary amine on the pyrrolidine ring is likely being oxidized. This process can be initiated by dissolved oxygen, peroxide impurities in your solvents, or exposure to light.[1][7] We recommend preparing fresh solutions and implementing strategies to prevent oxidation, as detailed in our troubleshooting guides.
Q3: I'm observing a precipitate forming in my buffered solution after a short period. How can I prevent this?
A3: Precipitation is almost always a solubility issue tied to pH. The pKa of the carboxylic acid group (similar to benzoic acid's pKa of ~4.2) and the pKa of the tertiary amine must be considered.[8] If the pH of your buffer is near the molecule's isoelectric point (pI), where the net charge is zero, its aqueous solubility will be at its lowest. To prevent precipitation, you should adjust the pH of your solution to be at least 1.5-2 units away from the pI, ensuring the molecule is predominantly in a charged, more soluble form.
Q4: What are the best practices for preparing and storing a stock solution of this compound?
A4: For maximum stability, follow these guidelines:
-
Use High-Purity Solvents: Use HPLC-grade or equivalent solvents to minimize impurities like peroxides that can initiate oxidation.[1]
-
Control pH: Prepare solutions in a suitable buffer system, typically in the slightly acidic range (e.g., pH 4-6) to protonate the amine and enhance solubility, while keeping the carboxylic acid partially ionized.
-
Protect from Oxygen: For long-term storage, sparge the solvent and the final solution with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.
-
Control Temperature: Store stock solutions at low temperatures (e.g., 2-8°C or -20°C). Perform freeze-thaw stability studies if the solution will be used intermittently.
Q5: How can I definitively identify the degradation products in my solution?
A5: The most effective way to identify and quantify degradation products is by using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS).[9][10][11] An HPLC method with a suitable column (e.g., C18) can separate the parent compound from its impurities. Mass spectrometry will then provide the mass-to-charge ratio of the degradants, allowing for structural elucidation.[9]
Section 2: Troubleshooting Guides & In-Depth Analysis
This section provides a deeper dive into specific stability challenges, explaining the underlying mechanisms and offering targeted solutions.
Guide 1: Investigating and Preventing Oxidative Degradation
Oxidation of the tertiary pyrrolidine nitrogen is one of the most common degradation pathways.
The Problem: You observe solution discoloration, a new peak in your chromatogram, or a loss of potency over time.
The Mechanism: Tertiary amines can be oxidized by agents like hydrogen peroxide, molecular oxygen, or free radicals to form N-oxides. This reaction is often pH-dependent and proceeds more slowly when the amine is protonated (at lower pH).[1]
-
Inert Atmosphere: The most direct method is to remove oxygen. When preparing the solution, bubble an inert gas like argon or nitrogen through the solvent for 10-15 minutes before adding the compound. After preparation, overlay the solution headspace with the inert gas before sealing the container.
-
Use of Antioxidants: If working under an inert atmosphere is not feasible, adding an antioxidant can be highly effective.
-
Mechanism: Antioxidants are compounds that are more easily oxidized than the drug itself, thereby acting as sacrificial agents.
-
Recommended Antioxidants: Water-soluble antioxidants like ascorbic acid (Vitamin C) or free radical scavengers are good starting points.[1]
-
Concentration: Typical concentrations range from 0.01% to 0.1% (w/v), but should be optimized for your specific application.
-
-
Chelating Agents: Trace metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze oxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01%) can sequester these ions and improve stability.[12]
The following diagram illustrates the primary oxidative degradation pathway.
Caption: Primary oxidative pathway for this compound.
Guide 2: Managing pH-Dependent Stability and Solubility
Controlling the pH is critical for maintaining both the solubility and chemical stability of your compound.
The Problem: The compound precipitates out of solution, or you observe pH-driven degradation (e.g., hydrolysis).
The Mechanism: The compound possesses a carboxylic acid group (pKa ≈ 4.2) and a tertiary amine group. The charge state of these groups, and thus the overall charge and solubility of the molecule, is dictated by the solution pH.
-
Low pH (e.g., < 3): The amine is protonated (-NH⁺-), and the carboxylic acid is neutral (-COOH). The molecule has a net positive charge and is generally soluble.
-
Mid pH (e.g., 4-6): A mixture of species exists, including the zwitterionic form where the amine is protonated and the acid is deprotonated. Solubility is lowest near the isoelectric point.
-
High pH (e.g., > 8): The amine is neutral (-N-), and the carboxylic acid is deprotonated (-COO⁻). The molecule has a net negative charge and is generally soluble.
Using a buffer is essential for controlling pH. The choice of buffer should be based on the desired pH range and compatibility with your experimental system.
Table 1: Recommended Buffer Systems for pH Control
| pH Range | Buffer System | Typical Concentration | Notes |
| 3.0 - 5.0 | Acetate Buffer (Sodium Acetate/Acetic Acid) | 10 - 50 mM | Good choice for ensuring the amine is protonated, enhancing stability against oxidation. |
| 5.5 - 7.5 | Phosphate Buffer (e.g., PBS) | 10 - 100 mM | Widely used and physiologically relevant, but be mindful of potential precipitation near the pI. |
| 7.0 - 9.0 | Tris Buffer (Tris-HCl) | 10 - 50 mM | Common in biological assays, but the free amine form at higher pH may be more prone to oxidation. |
The following diagram shows how the molecule's charge state changes with pH.
Caption: Influence of solution pH on the ionization state and solubility.
Section 3: Experimental Protocols
These protocols provide step-by-step guidance for preparing stable solutions and assessing stability.
Protocol 1: Preparation of a Stabilized Stock Solution (10 mM in Acetate Buffer)
This protocol is designed to produce a stock solution with enhanced stability against both precipitation and oxidation.
Materials:
-
This compound
-
Sodium Acetate (Anhydrous)
-
Glacial Acetic Acid
-
High-purity water (e.g., Milli-Q or HPLC-grade)
-
Ascorbic Acid (optional, as antioxidant)
-
Argon or Nitrogen gas cylinder with sparging tube
-
Calibrated pH meter
-
Sterile filters (0.22 µm) and amber storage vials
Procedure:
-
Prepare 50 mM Acetate Buffer (pH 4.5):
-
Dissolve an appropriate amount of sodium acetate in high-purity water.
-
While stirring, slowly add glacial acetic acid until the pH meter reads 4.5.
-
Add water to reach the final desired volume.
-
-
Deoxygenate the Buffer: Sparge the acetate buffer with argon or nitrogen gas for at least 15 minutes to remove dissolved oxygen.
-
(Optional) Add Antioxidant: If desired, add ascorbic acid to the deoxygenated buffer to a final concentration of 0.05% w/v and stir until fully dissolved.
-
Weigh the Compound: Accurately weigh the required amount of this compound to make a 10 mM solution.
-
Dissolution: Add the weighed compound to the deoxygenated, antioxidant-containing buffer. Stir gently until completely dissolved. A brief sonication may be used if necessary.
-
Final Steps:
-
Sterile-filter the solution using a 0.22 µm filter into a sterile, amber vial.
-
Flush the headspace of the vial with argon or nitrogen before sealing tightly.
-
Label clearly and store at 2-8°C.
-
Protocol 2: Forced Degradation (Stress Testing) Study
This protocol helps elucidate the intrinsic stability of the compound by subjecting it to accelerated degradation conditions, as recommended by ICH guidelines.[13][14]
Objective: To identify the likely degradation pathways (hydrolysis, oxidation, photolysis) for your specific formulation.
Table 2: Conditions for Forced Degradation Study
| Stress Condition | Protocol | Purpose |
| Acid Hydrolysis | Mix solution 1:1 with 0.2 M HCl to get a final HCl concentration of 0.1 M. Incubate at 60°C for 24 hours. | To assess stability in acidic conditions.[13] |
| Base Hydrolysis | Mix solution 1:1 with 0.2 M NaOH to get a final NaOH concentration of 0.1 M. Incubate at 60°C for 8 hours. | To assess stability in alkaline conditions.[13] |
| Oxidation | Mix solution 1:1 with 6% H₂O₂ to get a final H₂O₂ concentration of 3%. Keep at room temperature for 24 hours, protected from light. | To assess susceptibility to oxidation. |
| Photostability | Expose the solution in a transparent vial to a light source providing UV and visible light (as per ICH Q1B guidelines) for a defined period. Wrap a control sample in foil. | To assess light sensitivity. |
| Control Sample | Keep an aliquot of the original, unstressed solution stored at 2-8°C in the dark. | To provide a baseline for comparison. |
Analysis Workflow:
-
After the incubation period, cool all samples to room temperature.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of NaOH and HCl, respectively.
-
Dilute all samples (including the control) to the same final concentration.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Compare the chromatograms: look for new peaks (degradants) and a decrease in the area of the main peak (parent compound).
Caption: A systematic workflow for diagnosing and solving stability issues.
Section 4: References
-
Waterman, K. C., & Tract, A. D. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceuticals, 15(2), 162. [Link]
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IJCRT. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives. International Journal of Creative Research Thoughts. [Link]
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Lindquist, N. G., & Yang, Y. (2011). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Chromatography A, 1218(31), 5253–5257. [Link]
-
ResearchGate. (2011). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. ResearchGate. [Link]
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ResearchGate. (n.d.). Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification. ResearchGate. [Link]
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ResearchGate. (n.d.). Benzoic Acid Parameters observed during forced degradation study. ResearchGate. [Link]
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Li, J., & Wu, Y. (2012). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 13(4), 1144–1155. [Link]
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Wikipedia. (n.d.). Antioxidant. Wikipedia. [Link]
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Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
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ResearchGate. (n.d.). Experimental pH Effect on Low-Lying Excitations (C Band) of BA Derivatives. ResearchGate. [Link]
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Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
PubChem. (n.d.). 4-(Pyrrolidin-1-yl)benzoic acid. PubChem. [Link]
-
Al-Dhaini, A. J., & Al-Khafaji, M. S. (2023). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Heliyon, 9(10), e20233. [Link]
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ResearchGate. (2021). Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies. ResearchGate. [Link]
-
ResearchGate. (2021). A combined theoretical and experimental study of the pyrolysis of pyrrolidine. ResearchGate. [Link]
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Google Patents. (2012). US20120271026A1 - Inhibition of amine oxidation. Google Patents.
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ResearchGate. (n.d.). A Consideration of the Extent That Tertiary Amines Can Form N-Nitroso Dialkylamines in Pharmaceutical Products. ResearchGate. [Link]
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PubMed. (n.d.). The impact of pyrrolidine hydroxylation on the conformation of proline-containing peptides. PubMed. [Link]
-
Wikipedia. (n.d.). Pyrrolidine. Wikipedia. [Link]
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PubMed. (2006). 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. PubMed. [Link]
-
International Journal of Trend in Scientific Research and Development. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. IJTSRD. [Link]
-
PubMed Central. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PubMed Central. [Link]
-
ACS Publications. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega. [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. [Link]
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PubMed. (1998). 4-aminomethylbenzoic acid is a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1. PubMed. [Link]
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MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
-
PubMed. (2012). Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants. PubMed. [Link]
-
ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]
-
Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. [Link]
-
ResearchGate. (2017). Tertiary Amine Synthesis via Reductive Coupling of Amides with Grignard Reagents. ResearchGate. [Link]
-
eScholarship.org. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. eScholarship.org. [Link]
-
Separation Science. (2024). Analytical Techniques In Stability Testing. Separation Science. [Link]
-
PubMed. (2015). Study on degradation kinetics of 2-(2-hydroxypropanamido) benzoic acid in aqueous solutions and identification of its major degradation product by UHPLC/TOF-MS/MS. PubMed. [Link]
-
Organic Chemistry Portal. (2006). Preparation and Reactions of Carboxylic Acids, Esters and Amides. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the lignin derived compounds ferulic acid and p-coumaric acid. ResearchGate. [Link]
-
CONICET. (n.d.). Trends in Analytical chemistry. CONICET. [Link]
-
ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. ResearchGate. [Link]
-
ResearchGate. (n.d.). Polymorphism and Crystallization of p-Aminobenzoic Acid. ResearchGate. [Link]
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- 3. researchgate.net [researchgate.net]
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Technical Support Center: A Proactive Guide to Minimizing Off-Target Effects of Novel Small Molecules
Here is the technical support center for minimizing off-target effects of 4-(pyrrolidin-1-ylmethyl)benzoic acid.
Compound of Interest: this compound Document ID: TSC-SMOI-2026-01-A Prepared by: Senior Application Scientist, Gemini Division
A Note on this compound: Publicly available information regarding the specific molecular target(s) and pharmacological profile of this compound (CAS 159691-25-5) is limited.[1] Therefore, this technical support guide has been developed to provide a robust framework for the proactive identification, characterization, and mitigation of off-target effects applicable to this, and any novel small molecule inhibitor. The principles and protocols outlined here are fundamental to rigorous drug discovery and chemical biology.
Part 1: Proactive Off-Target Assessment - Frequently Asked Questions (FAQs)
This section addresses the initial strategic questions researchers should consider when beginning work with a new chemical entity like this compound.
Q1: What are off-target effects and why are they a primary concern in my research?
A1: Off-target effects are unintended interactions of a small molecule with biomolecules other than its intended therapeutic or experimental target. These interactions are a major source of experimental artifacts, data misinterpretation, and potential toxicity.[2] Identifying and mitigating these undesired interactions is crucial for several reasons:
-
Drug Development: In a therapeutic context, off-target interactions are a leading cause of adverse drug reactions (ADRs) and a significant contributor to late-stage clinical trial failures and drug withdrawal.[2]
-
Resource Optimization: Early identification of problematic off-target activities allows for the prioritization of more specific lead compounds, saving considerable time and resources.[3][4]
Q2: I have just synthesized this compound. What is the first step to predict potential off-targets before I even put it on cells?
A2: The most cost-effective first step is a computational or in silico analysis.[2] These methods use the chemical structure of your compound to predict potential interactions with a large database of known protein structures. This approach provides a preliminary "road map" of potential off-target liabilities to guide your experimental work.
Key in silico strategies include:
-
Ligand-Based Approaches: These methods, like chemical similarity searching, compare your molecule to a database of compounds with known biological activities.[5] If this compound is structurally similar to a known kinase inhibitor, for example, it might share some of its targets.
-
Structure-Based Approaches: If the 3D structure of your intended target is known, you can perform docking studies. More importantly for off-target prediction, you can perform "inverse docking" or "panel docking" where your molecule is computationally screened against a library of diverse protein binding sites.[5]
-
AI and Machine Learning Models: Modern approaches leverage artificial intelligence to predict compound-target interactions using vast datasets, offering increasingly accurate predictions of a molecule's polypharmacology.[2][6]
Q3: My computational screen for this compound suggested potential activity at several kinases and GPCRs. How do I experimentally validate these predictions?
A3: The next logical step is to perform broad-panel in vitro screening. These are fee-for-service assays offered by many contract research organizations (CROs) that test your compound against large, well-defined panels of targets.[3] This is a crucial step to confirm or refute your in silico hypotheses.
Based on your predictions, you would select from panels such as:
-
Kinase Profiling Panels: These services test your compound's activity against hundreds of human kinases, providing a comprehensive overview of its kinome selectivity.[7][8][9] This is essential as kinases are a frequent source of off-target effects.
-
GPCR Screening Panels: G-protein coupled receptors (GPCRs) are another major class of drug targets and off-targets.[10][11] Panels are available to test for binding or functional modulation (e.g., cAMP or calcium flux assays) of dozens of GPCRs implicated in safety liabilities.[12][13]
-
General Safety Panels: These broad panels screen for interactions with a curated set of targets known to be associated with adverse drug reactions, including ion channels, transporters, and various enzymes.[3]
Part 2: Troubleshooting Guides for Unexpected Experimental Outcomes
This section provides structured guidance for when your experiments with this compound yield confusing or unexpected results.
Issue 1: Unexpected Phenotype Observed in Cellular Assays
-
Symptom: You treat your cells with this compound and observe a potent effect (e.g., apoptosis, cell cycle arrest), but this phenotype is not consistent with the known biology of your intended target.
-
Possible Cause: The observed phenotype is likely driven by one or more potent off-target interactions.
Caption: Workflow for diagnosing unexpected cellular phenotypes.
-
Confirm Target Engagement: First, you must confirm that this compound is physically interacting with its intended target in your cellular model. The gold-standard method for this is the Cellular Thermal Shift Assay (CETSA) .[14][15][16] A positive thermal shift demonstrates that your compound binds its target inside the cell.[17] If there is no target engagement at the concentrations that produce the phenotype, the effect is unequivocally off-target.
-
Use Orthogonal Validation Methods: If target engagement is confirmed, the next step is to replicate the phenotype using methods that do not involve your specific compound.[18]
-
Genetic Validation: Use RNA interference (RNAi) or CRISPR-Cas9 to knock down or knock out your target protein. The resulting phenotype should mimic the effect of this compound.[18]
-
Use a Structurally Unrelated Inhibitor: If available, use a second inhibitor of your target that has a completely different chemical scaffold. If both compounds produce the same result, it strengthens the case for an on-target effect.[18]
-
-
Perform Broad Off-Target Screening: If the phenotype is not replicated by genetic knockdown, it is critical to identify the responsible off-target(s). Submit your compound for broad screening against kinase and safety panels as described in the FAQ section.[3][9]
-
Deconvolute the Effect: Once a potent off-target is identified from the screen, use genetic methods (e.g., CRISPR knockout of the off-target) to prove it is responsible for the unexpected phenotype.
Issue 2: Validating a Confirmed Off-Target Hit from a Screen
-
Symptom: Your kinase profiling report shows that this compound potently inhibits Kinase X, an unexpected interaction.
-
Possible Cause: The compound has a genuine affinity for Kinase X. You must now confirm this interaction is relevant in your cellular experiments.
-
Determine Cellular Potency: Measure the IC50 of your compound against Kinase X in a cellular assay (e.g., a phospho-specific western blot for a known substrate of Kinase X).
-
Confirm Target Engagement: Perform a CETSA experiment specifically for Kinase X to verify direct binding in your cell model.[14][17]
-
Assess Phenotypic Contribution: If your primary assay involves a cellular phenotype (e.g., cell viability), use siRNA or CRISPR to deplete Kinase X. Then, treat the cells with this compound. If the depletion of Kinase X makes the cells resistant to your compound, you have confirmed that inhibition of this off-target contributes to the overall cellular phenotype.
Part 3: Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify the direct physical interaction of this compound with its intended protein target within an intact cellular environment.[14]
Principle: Ligand binding typically increases the thermal stability of a protein.[15] By heating cell lysates to various temperatures, we can measure the temperature at which the target protein denatures and aggregates. A shift in this "melting" temperature to a higher value in the presence of the compound indicates target engagement.[14][17]
Caption: The experimental workflow for a CETSA experiment.
Methodology:
-
Cell Treatment: Culture cells to an appropriate density. Treat one set of cells with a vehicle control (e.g., DMSO) and another set with a saturating concentration of this compound for a predetermined time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer.
-
Temperature Gradient: Aliquot the cell suspension into separate PCR tubes for each temperature point. Heat the tubes simultaneously in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[15]
-
Lysis: Lyse the cells (e.g., via freeze-thaw cycles or sonication) to release cellular proteins.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[19]
-
Detection: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of the target protein in each sample using Western Blotting or other sensitive protein detection methods.
-
Analysis: Quantify the band intensity for each temperature point. Plot the percentage of soluble protein relative to the unheated control against temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.[14]
Protocol 2: Kinase Selectivity Profiling
Objective: To determine the selectivity of this compound against a broad panel of protein kinases.
Methodology: This is typically performed as a fee-for-service by a specialized CRO (e.g., Eurofins Discovery, Reaction Biology, MtoZ Biolabs).[7][8][9]
-
Compound Submission: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM) and ship it to the vendor.
-
Primary Screen: The vendor will perform an initial screen at a single high concentration (e.g., 10 µM) against their full kinase panel (often >400 kinases).[9] The output is typically reported as "% Inhibition" at that concentration.
-
Dose-Response Follow-up: For any kinases that show significant inhibition (e.g., >50%) in the primary screen, a follow-up dose-response experiment is performed to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity). This provides quantitative data on the potency of the off-target interaction.
Part 4: Data Presentation & Interpretation
Table 1: Comparison of Common Off-Target Screening Panels
| Panel Type | Primary Target Class | Typical Assay Principle | Key Information Provided | When to Use |
| Kinase Profiling | Protein Kinases | Radiometric or Luminescence-based activity assays | IC50 values for hundreds of kinases; Kinome selectivity score.[20][21] | When off-target kinase activity is suspected or for general selectivity profiling. |
| GPCR "Safety" Panel | GPCRs | Binding (radioligand displacement) or Functional (2nd messenger) assays | % inhibition of binding or functional modulation (agonist/antagonist).[10][13] | To identify interactions with GPCRs known to be involved in adverse events. |
| General Safety Panel | Ion Channels, Transporters, Enzymes, GPCRs | Diverse (binding, functional, enzymatic assays) | Broad liability profile against targets implicated in common toxicities. | Early in discovery to de-risk a chemical series for potential safety issues. |
| Cell Microarray | Membrane & Secreted Proteins | Overexpression of proteins in human cells followed by binding detection | Identification of novel, unexpected cell-surface binding partners.[22] | For biologics or small molecules where the target is unknown or cell-surface interactions are critical. |
Hypothetical Kinase Screening Data for this compound
| Kinase Target | % Inhibition @ 10 µM | IC50 (nM) | Target Family | Implication |
| Intended Target Kinase | 98% | 25 | CMGC | On-Target Activity Confirmed |
| SRC | 85% | 250 | Tyrosine Kinase | Potent off-target; investigate contribution to phenotype. |
| VEGFR2 | 72% | 900 | Tyrosine Kinase | Moderate off-target; may be relevant at higher doses. |
| CDK2 | 15% | >10,000 | CMGC | Not a significant off-target. |
| ROCK1 | 9% | >10,000 | AGC | Not a significant off-target. |
References
- Kinome Profiling Service. MtoZ Biolabs.
- Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
- Kinase Panel Screening and Profiling Service. Reaction Biology.
- Safety and Off-Target Drug Screening Services. Reaction Biology.
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) to Determine SIRT5 Inhibitor Target Engagement. Benchchem.
- MULTISCREENTM 32-GPCR Safety Functional Assay Panel For Routine Off-Target Compound Profiling. Multispan, Inc.
- GPCR Toxicity Panel. Thermo Fisher Scientific - US.
- Kinome Profiling. Oncolines B.V.
- Identifying CRISPR editing off-target sites.
- Kinase Screening and Profiling. Eurofins Discovery.
- Tools for sgRNA Target Finding and Evaluation, and Prediction of Off-Target Effects. MDPI.
- Tools for experimental and computational analyses of off-target editing by programmable nucleases.
- Technical Support Center: Proactive Strategies to Minimize Off-Target Effects of Small Molecule Inhibitors. Benchchem.
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
- In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific tre
- web-based in silico variant-aware potential off-target site identification for genome editing applic
- CRISPR gene editing. Wikipedia.
- Off-Target Screening Cell Microarray Assay.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
- Off-Target Screening Cell Microarray Assay.
- How can off-target effects of drugs be minimised?
- Approaches to Validate and Manipulate RNA Targets with Small Molecules in Cells. Annual Review of Pharmacology and Toxicology.
- Off-target detection of CRISPR-Cas9 nuclease in vitro with CROFT-Seq. bioRxiv.
- In silico off-target profiling for enhanced drug safety assessment. Acta Pharmaceutica Sinica B.
- Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing.
- Computational Strategies Reshaping Modern Drug Discovery. MDPI.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.
- GPCR Panel Screening Service.
- How to measure and minimize off-target effects... YouTube.
- 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. Chemical & Pharmaceutical Bulletin.
- GPCR Screening and Profiling. Eurofins Discovery.
- Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners. PLOS ONE.
- Buy 2-Methyl-4-(1-pyrrolidinyl)benzoic acid. Smolecule.
- 4-(Pyrrolidin-1-yl)benzoic acid. PubChem.
- This compound. Santa Cruz Biotechnology.
- Off-target effects in CRISPR/Cas9 gene editing. Signal Transduction and Targeted Therapy.
- Off-Target Effects and Where to Find Them. CRISPR Medicine News.
- Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic acid as a potent, orally active VLA-4 antagonist. Bioorganic & Medicinal Chemistry.
- 4-Pyrrolidin-1-ylmethyl-benzoic acid. Sigma-Aldrich.
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Technical Support Center: Optimizing Cell Permeability for 4-(Pyrrolidin-1-ylmethyl)benzoic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the cell permeability optimization of 4-(pyrrolidin-1-ylmethyl)benzoic acid and its derivatives. This chemical scaffold presents unique challenges due to its zwitterionic nature at physiological pH, which can significantly impact passive diffusion and overall bioavailability.
Part 1: Frequently Asked Questions (FAQs)
Question 1: What are the primary structural features of this compound derivatives that govern cell permeability?
The permeability of this compound class is a delicate balance of several physicochemical properties stemming from its structure:
-
Zwitterionic Character : This scaffold contains both a basic pyrrolidine nitrogen and an acidic carboxylic acid. At physiological pH (~7.4), both groups are likely to be ionized, forming a zwitterion. This high charge density increases polarity and can drastically reduce passive diffusion across lipid membranes.[1][2] The permeability of the zwitterionic form is often assumed to be much lower than that of the uncharged form.[2]
-
Lipophilicity (LogD) : The distribution coefficient (LogD) at physiological pH is a critical determinant. While the LogP of the neutral species might be favorable, the LogD of the zwitterion is typically much lower. Optimizing lipophilicity is a key strategy for improving the permeability of these derivatives.[3][4][5]
-
Polar Surface Area (PSA) : The two ionizable centers contribute significantly to the molecule's PSA. High PSA is generally correlated with poor membrane permeability.[6] Strategies often focus on masking these polar groups to facilitate membrane transit.
-
Molecular Flexibility and Conformation : The ability of the molecule to adopt a conformation that minimizes its exposed polar surface area upon entering the lipid bilayer can influence its permeability.[7][8]
Question 2: Which initial in vitro assays are most appropriate for this class of compounds?
A tiered approach is recommended:
-
Parallel Artificial Membrane Permeability Assay (PAMPA) : This is an excellent first-line, high-throughput assay to determine passive transcellular permeability.[9][10] It's cost-effective and specifically isolates passive diffusion, providing a clean baseline measurement of how readily your compound can cross a lipid barrier without the confounding influence of transporters.[9][11]
-
Caco-2 Permeability Assay : As the "gold standard" for predicting human oral absorption, this cell-based assay is crucial.[12][13][14] Caco-2 cells form a polarized monolayer that mimics the intestinal epithelium and expresses key uptake and efflux transporters, such as P-glycoprotein (P-gp).[12][15] This allows for the assessment of not only passive diffusion but also active transport and efflux mechanisms.[15]
Question 3: My compound shows high permeability in PAMPA but low permeability in the Caco-2 assay. What does this discrepancy indicate?
This is a classic signature of active efflux. The PAMPA model only accounts for passive diffusion, so high permeability suggests the compound has favorable physicochemical properties (e.g., lipophilicity, size) for crossing a lipid membrane.[9] The Caco-2 assay, however, also models active transport.[12] The drop in permeability in the Caco-2 system strongly indicates that your compound is a substrate for an efflux transporter, like P-gp, which actively pumps the compound back out of the cell, reducing its net absorption.[16][17][18]
Part 2: Troubleshooting Guide for Low Permeability
This section addresses specific experimental issues in a problem-and-solution format.
Problem: "My this compound derivative shows a low Papp value (<1.0 x 10⁻⁶ cm/s) in the PAMPA assay at pH 7.4."
This result points to a fundamental issue with the compound's ability to passively diffuse across a lipid membrane, likely due to its inherent physicochemical properties.
Troubleshooting Workflow:
Caption: Workflow for addressing high efflux ratio.
Detailed Steps & Explanations:
-
Confirm Efflux with Transporter Inhibitors:
-
Causality: To prove that the high ER is due to active transport, the assay is repeated in the presence of a chemical that blocks the transporter. If the ER decreases, it confirms transporter involvement.
-
Protocol: Perform the bidirectional Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil) or a BCRP inhibitor (e.g., fumitremorgin C). [12]A significant reduction in the B-A Papp value and a drop in the ER to near 1 is a positive confirmation.
-
-
Identify the Specific Transporter:
-
Causality: Knowing which transporter is responsible (P-gp, BCRP, etc.) allows for more targeted medicinal chemistry strategies.
-
Protocol: Use specific inhibitors one at a time. A test with verapamil will specifically probe P-gp involvement, while fumitremorgin C will probe BCRP. [12]Cell lines overexpressing a single transporter (e.g., MDCK-MDR1) can also be used for definitive identification. [19]
-
-
Implement Structural Modification Strategies to Evade Efflux:
-
Causality: Efflux pumps recognize specific structural motifs. Minor changes to the molecule can disrupt this recognition without affecting the desired pharmacological activity.
-
Medicinal Chemistry Approaches:
-
Disrupting Recognition Sites: The basic pyrrolidine nitrogen is often a key recognition element for P-gp. [20]Consider introducing steric bulk near the nitrogen or subtly altering its basicity.
-
Reducing Hydrogen Bond Donors: P-gp substrates often have a defined number of hydrogen bond donors. While the parent scaffold has few, ensure that further modifications do not inadvertently add them.
-
"Chameleon" Effect: Design molecules that can adopt a non-polar conformation within the membrane (to facilitate passive diffusion) but expose polar groups in an aqueous environment (to maintain solubility). This often involves fine-tuning molecular flexibility. [8] Data Presentation Example:
-
-
| Condition | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (ER) |
| Compound X (Control) | 2.5 | 15.0 | 6.0 |
| Compound X + Verapamil | 3.0 | 3.5 | 1.2 |
| Conclusion: Compound X is a P-gp substrate. The underlying passive permeability is good. |
Part 3: Key Experimental Protocols
-
Objective: To determine the passive permeability of a test compound.
-
Principle: A 96-well microplate is composed of a donor plate and an acceptor plate, separated by a filter dotted with a lipid solution (e.g., phosphatidylcholine in dodecane), which forms an artificial membrane. [10][21]The compound diffuses from the donor to the acceptor compartment, and the concentration change is measured. [21] Step-by-Step Methodology:
-
Prepare Lipid Membrane: Coat the filter of a 96-well donor plate with 5 µL of the lipid solution (e.g., 1% lecithin in dodecane). [11]Allow the solvent to evaporate.
-
Prepare Solutions:
-
Dissolve the test compound in a buffer (e.g., PBS at pH 7.4) containing a small percentage of DMSO (e.g., 5%) to a final concentration of 10-50 µM. [11] * Prepare the acceptor plate by adding 300 µL of the same buffer to each well. [11]3. Start Assay: Add 150-200 µL of the test compound solution to the donor plate wells. [11]4. Assemble & Incubate: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". [21]Incubate for 4-18 hours at room temperature with gentle shaking. [21][22]5. Quantification: After incubation, separate the plates. Determine the compound concentration in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS. [9]6. Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - Cₐ(t) / Cₑq) Where Vd and Va are volumes of donor and acceptor wells, A is the membrane area, t is time, Cₐ(t) is the acceptor concentration at time t, and Cₑq is the equilibrium concentration.
-
-
Objective: To determine intestinal permeability and assess active efflux.
-
Principle: Caco-2 cells are cultured on permeable Transwell inserts for ~21 days until they form a differentiated, polarized monolayer with tight junctions. [12]The transport of the compound is measured in both directions across this monolayer.
Step-by-Step Methodology:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation.
-
Verify Monolayer Integrity: Before the experiment, measure the Transepithelial Electrical Resistance (TEER). Values should be >300 Ω·cm². [12]Additionally, perform a Lucifer Yellow rejection test; permeability should be low. [12]3. Prepare Transport Buffer: Use a physiologically relevant buffer, such as Hanks' Balanced Salt Solution (HBSS), adjusted to pH 6.5 for the apical (A) side and pH 7.4 for the basolateral (B) side. [23]4. Initiate Transport (A-to-B):
-
Add the test compound (typically 1-10 µM) to the apical chamber.
-
Add fresh buffer to the basolateral chamber.
-
-
Initiate Transport (B-to-A):
-
In a separate set of wells, add the test compound to the basolateral chamber.
-
Add fresh buffer to the apical chamber.
-
-
Incubation & Sampling: Incubate the plates at 37°C. Take samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes). Replace the removed volume with fresh buffer.
-
Quantification: Analyze the concentration of the compound in all samples using LC-MS/MS.
-
Calculate Papp and ER:
-
Calculate the Papp for both A-to-B and B-to-A directions. The formula is: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the flux rate, A is the membrane area, and C₀ is the initial donor concentration. * Calculate the Efflux Ratio (ER) as: ER = Papp (B-A) / Papp (A-B).
-
References
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- Glaeser, H. (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber.
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- Cytiva. (2022). Working with liposomes and membrane proteins in Biacore™ systems. Cytiva.
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- 18. pubs.acs.org [pubs.acs.org]
- 19. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Role of P-glycoprotein in drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. bioassaysys.com [bioassaysys.com]
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Technical Support Center: Refining In Vivo Dosage for 4-(pyrrolidin-1-ylmethyl)benzoic acid
Welcome to the technical support center for researchers utilizing 4-(pyrrolidin-1-ylmethyl)benzoic acid in their in vivo studies. This guide is designed to provide you with a comprehensive framework for dosage refinement, from initial estimations to troubleshooting common experimental hurdles. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the rigor and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: I have in vitro IC50 data for this compound. How do I determine a starting dose for my in vivo animal studies?
The initial estimation of an in vivo starting dose from in vitro data is a critical step that involves more than a simple conversion. A robust approach involves a multi-faceted consideration of the compound's potency, its physicochemical properties, and the physiological differences between in vitro and in vivo systems.
A common, albeit initial, step is to conduct a Maximum Tolerated Dose (MTD) study.[1] The starting dose for an MTD study is often extrapolated from in vitro data, aiming for a plasma concentration several times higher than the in vitro IC50 or EC50 value.[1] However, this should be done with caution and in conjunction with other methodologies.
A more refined approach is to use allometric scaling, which extrapolates doses between species based on body surface area and metabolic rate.[2][3][4] This method acknowledges that physiological and metabolic processes do not scale linearly with body weight.[2]
Protocol for a Pilot MTD Study:
-
Dose Selection: Based on your in vitro IC50, select a starting dose. For instance, if your IC50 is 1 µM, you might aim for a plasma concentration of 10-50 µM. A rough starting point could be 1-5 mg/kg. It's advisable to select 3-5 dose levels, spaced logarithmically (e.g., 1, 3, 10, 30, 100 mg/kg).
-
Animal Groups: Use a small number of animals per group (n=2-3) for this initial study.
-
Administration: Administer a single dose of this compound via your intended route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Closely monitor the animals for a defined period (e.g., 7-14 days) for any signs of toxicity. This includes changes in body weight, food and water intake, behavior, and clinical signs of distress.
-
Endpoint: The MTD is the highest dose that does not cause significant toxicity or more than a 10-15% loss in body weight.
Q2: My compound, this compound, has poor aqueous solubility. How can I formulate it for in vivo administration?
Poor aqueous solubility is a frequent challenge in drug development and can significantly impact bioavailability.[5][6][7][8][9] The goal of formulation is to deliver the compound in a state that allows for absorption.[8]
Common Formulation Strategies for Poorly Soluble Compounds:
| Formulation Strategy | Description | Advantages | Disadvantages |
| Co-solvents | Using a mixture of water-miscible organic solvents (e.g., DMSO, ethanol, PEG400) to dissolve the compound.[6] | Simple to prepare. | Can cause toxicity at higher concentrations. The compound may precipitate upon injection into the aqueous in vivo environment. |
| Surfactants | Using surfactants (e.g., Tween 80, Cremophor EL) to form micelles that encapsulate the drug.[6] | Can significantly increase solubility and stability. | Potential for toxicity and can affect biological membranes. |
| Cyclodextrins | Using cyclodextrins to form inclusion complexes with the drug molecule.[5][6] | Can enhance solubility and stability. Generally well-tolerated. | Can be expensive. Not all molecules fit well into the cyclodextrin cavity. |
| Lipid-based formulations | Dissolving the compound in lipids, oils, or self-emulsifying drug delivery systems (SEDDS).[5][6][8] | Can improve oral bioavailability by utilizing lipid absorption pathways.[6] | Can be complex to formulate and characterize. |
| Nanosuspensions | Reducing the particle size of the drug to the nanometer range to increase the surface area for dissolution.[7] | Increases dissolution rate. | Requires specialized equipment for milling or precipitation. Potential for particle agglomeration. |
Step-by-Step Protocol for a Simple Co-solvent Formulation:
-
Solubility Testing: First, determine the solubility of this compound in various pharmaceutically acceptable solvents (e.g., DMSO, ethanol, PEG400, saline).
-
Vehicle Selection: Choose a co-solvent system that provides the best solubility and is well-tolerated by the animal model. A common starting point is a ternary system, such as 10% DMSO, 40% PEG400, and 50% saline.
-
Preparation:
-
Weigh the required amount of this compound.
-
Dissolve it completely in the organic solvent(s) first (e.g., DMSO and PEG400). Gentle warming and vortexing may be necessary.
-
Slowly add the aqueous component (e.g., saline) dropwise while continuously vortexing to prevent precipitation.
-
-
Final Check: Visually inspect the final formulation for any signs of precipitation. It should be a clear solution.
Q3: I am observing high variability in my in vivo study results. What could be the cause and how can I mitigate it?
Troubleshooting High Variability:
-
Animal-related factors:
-
Genetics: Ensure all animals are from the same genetic background.[13]
-
Age and Weight: Use animals within a narrow age and weight range.[13]
-
Sex: Include both male and female animals in your study design, or justify the use of a single sex.[13]
-
Health Status: Ensure all animals are healthy and free from any underlying infections.
-
-
Experimental Procedure-related factors:
-
Dosing Technique: Inconsistent administration (e.g., incorrect volume, leakage from the injection site) can lead to variable drug exposure. Ensure proper training and technique.[13]
-
Timing of Procedures: Perform all procedures (dosing, sample collection, measurements) at the same time of day to minimize the impact of circadian rhythms.
-
Environmental Factors: Maintain consistent housing conditions (temperature, humidity, light-dark cycle).
-
-
Experimenter-related factors:
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No observable effect at the predicted efficacious dose. | Poor bioavailability: The compound is not being absorbed sufficiently to reach its target. | * Formulation optimization: Try a different formulation strategy to improve solubility and absorption.[5][6][7][8][9]* Pharmacokinetic (PK) study: Conduct a pilot PK study to measure the plasma concentration of the compound over time. This will determine if the compound is reaching the desired exposure levels. |
| Rapid metabolism/clearance: The compound is being eliminated from the body too quickly. | * PK study: A PK study will reveal the half-life of the compound.* Dosing regimen adjustment: Consider more frequent dosing or a different route of administration. | |
| Target engagement issue: The compound is not interacting with its intended target in vivo. | * Pharmacodynamic (PD) study: Measure a biomarker of target engagement in a relevant tissue. For example, if this compound is a kinase inhibitor, measure the phosphorylation of its downstream target. | |
| Unexpected toxicity at a dose predicted to be safe. | Species-specific toxicity: The animal model may be more sensitive to the compound than predicted. | * Dose de-escalation: Reduce the dose and carefully re-evaluate for signs of toxicity.* Histopathology: Perform a histopathological analysis of major organs to identify any tissue damage. |
| Formulation-related toxicity: The vehicle used for formulation may be causing adverse effects. | * Vehicle control group: Always include a vehicle-only control group to differentiate between compound- and vehicle-induced toxicity. | |
| Inconsistent results between experiments. | Lack of standardization: Variations in experimental procedures between studies. | * Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all aspects of the experiment. |
| Biological variability: Inherent differences between animal cohorts. | * Increase sample size: A larger sample size can help to overcome random biological variation.[10]* Proper controls: Use appropriate positive and negative controls in every experiment. |
Visualizing the Dosage Refinement Workflow
The process of refining an in vivo dosage is iterative and requires careful planning and execution. The following diagram illustrates a typical workflow.
Caption: A workflow for in vivo dosage refinement.
References
- Jadhav, M., et al. (2017). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health.
- Allucent. (n.d.). What is Allometric Scaling & Its Role in Drug Development? Allucent.
- Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy, 7(2), 27–31.
- Chemical Inspection and Regulation Service. (2019). Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. CIRS.
- ModernVivo. (2025). 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges. ModernVivo.
- Sieber, D., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.
- Lu, Z., et al. (2020). Dose Finding in Single Dose Studies by Allometric Scaling. Semantic Scholar.
- Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Future4200.
- Chiba, J., et al. (2006). 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. Chemical & Pharmaceutical Bulletin, 54(11), 1515-29.
- The Jackson Laboratory. (2025). Eleven quick tips to unlock the power of in vivo data science. PubMed Central.
- Iigou, Y., et al. (2008). Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic acid as a potent, orally active VLA-4 antagonist. Bioorganic & Medicinal Chemistry, 16(23), 9991-10000.
- Sipes, N. S., et al. (2021). Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels. National Institutes of Health.
- LabRoots. (2023). Avoiding InVivo Study Pitfalls. YouTube.
- ILAR Journal. (2002). Control of Variability. Oxford Academic.
Sources
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- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 12. youtube.com [youtube.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Tackling In Vivo Experimental Design [modernvivo.com]
Technical Support Center: Navigating Batch-to-Batch Variability in Synthesized Compounds
Welcome to the Technical Support Center dedicated to addressing the critical challenge of batch-to-batch variability in synthesized compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter inconsistencies in yield, purity, and physicochemical properties during their chemical synthesis endeavors. Our goal is to provide you with robust troubleshooting strategies and foundational knowledge to ensure the reproducibility and reliability of your experimental outcomes.
Troubleshooting Guide: Diagnosing and Resolving Synthesis Inconsistencies
This section provides a systematic approach to identifying and rectifying common issues that lead to batch-to-batch variability. Each issue is presented in a question-and-answer format, detailing potential causes and offering step-by-step solutions.
Issue 1: Inconsistent or Lower-than-Expected Yield
Question: My reaction yield is highly variable between batches, often significantly lower than anticipated. What are the primary causes and how can I troubleshoot this?
Answer: Inconsistent yield is a frequent challenge in chemical synthesis, stemming from a variety of factors that can be systematically investigated.[1] The primary culprits often lie in the reaction setup, the execution of the reaction itself, and the workup procedure.
Potential Causes & Troubleshooting Steps:
-
Reagent and Solvent Quality:
-
Cause: The purity and integrity of starting materials, reagents, and solvents are paramount.[2] Degradation of reagents over time, inaccurate concentrations of solutions (especially organometallics), and the presence of inhibitors or contaminants in solvents can significantly hamper a reaction.[3]
-
Troubleshooting Protocol:
-
Verify Reagent Purity: Use freshly opened reagents or purify older batches if degradation is suspected. For critical reagents, consider titrating to determine the exact concentration before use.
-
Ensure Solvent Anhydrous Conditions: For moisture-sensitive reactions, always use freshly dried, anhydrous solvents. Consider distilling solvents to remove water and other impurities.[2]
-
Check for Peroxides: Ethers are notorious for forming explosive peroxides upon storage. Test for and remove peroxides before use.
-
Accurate Measurement: Ensure accurate weighing and volumetric measurements of all reactants and reagents.[4]
-
-
-
Reaction Conditions:
-
Cause: Deviations in reaction temperature, time, pressure, and mixing efficiency can lead to incomplete reactions or the formation of side products.[5][6] Precise control over these parameters is crucial for reproducibility.[5]
-
Troubleshooting Protocol:
-
Temperature Control: Ensure the reaction temperature is accurately monitored and maintained. Small fluctuations can significantly alter reaction kinetics.[7]
-
Reaction Monitoring: Track the progress of the reaction using appropriate analytical techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] This will help determine the optimal reaction time and prevent premature quenching or decomposition due to prolonged reaction times.[1]
-
Efficient Stirring: Ensure the reaction mixture is being stirred efficiently to maintain homogeneity, especially in heterogeneous reactions.[4] Inadequate mixing can lead to localized concentration gradients and inconsistent results.
-
-
-
Workup and Purification Losses:
-
Cause: Significant product loss can occur during the workup and purification stages.[1] This can be due to the product's solubility in the aqueous layer, decomposition on silica gel during chromatography, or co-elution with impurities.[2][8]
-
Troubleshooting Protocol:
-
Aqueous Workup: Check the aqueous layer for your product, especially if it has polar functional groups.[8] Back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.[2]
-
Purification Method: If using column chromatography, assess the stability of your compound on silica gel. Some compounds can decompose on the acidic surface of silica.[2] Consider deactivating the silica with a base like triethylamine or using an alternative stationary phase like alumina.
-
Volatility: If your product is volatile, be cautious during solvent removal under reduced pressure (rotary evaporation).[1]
-
-
Workflow for Troubleshooting Low Yield:
Caption: The crystallization process can lead to different polymorphs with distinct properties.
Frequently Asked Questions (FAQs)
Q1: How can I improve the reproducibility of a literature procedure that is giving me inconsistent results? A1: Reproducing literature procedures can be challenging due to unstated experimental details. [8]Focus on meticulously controlling the parameters mentioned, such as reagent purity, solvent grade (and dryness), reaction temperature, and reaction time. [4]It's also possible that the scale of the reaction affects the outcome; what works on a small scale may not be directly transferable to a larger scale without re-optimization. [9] Q2: What is the role of continuous manufacturing (flow chemistry) in reducing batch-to-batch variability? A2: Continuous manufacturing, or flow chemistry, offers significant advantages in reducing batch-to-batch variability. [10]By maintaining a continuous flow of reactants through a reactor, it allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to a more consistent product quality. [11][12]This approach minimizes the variations often seen in traditional batch processing. [10] Q3: How important is a Process Hazard Analysis (PHA) in preventing batch-to-batch variability? A3: A Process Hazard Analysis (PHA) is crucial, especially during scale-up. [13]While its primary focus is safety, a PHA often uncovers potential process instabilities, such as thermal runaway risks, that can also lead to product variability. By identifying and mitigating these hazards, you also enhance the robustness and reproducibility of your process. [14] Q4: Can the choice of purification method introduce variability? A4: Absolutely. For instance, if a compound is partially unstable on silica gel, the duration of column chromatography can affect the level of degradation products, introducing variability. [2]Similarly, recrystallization conditions (solvent, temperature, cooling rate) can lead to the formation of different polymorphs, as discussed earlier. [15]It is essential to develop and validate a robust purification protocol.
Q5: What are some key considerations when scaling up a synthesis to minimize variability? A5: Scaling up is not just about proportionally increasing the amounts of reagents. [16]Key factors to consider include:
-
Heat Transfer: Exothermic reactions that are easily controlled on a small scale can become hazardous on a larger scale due to a lower surface-area-to-volume ratio. [16]* Mixing: Achieving efficient mixing in a large reactor can be challenging and may require different stirrer designs or speeds. [9]* Addition Rates: The rate of reagent addition may need to be adjusted to control the reaction temperature and minimize side product formation. [9]
References
- Department of Chemistry, University of Rochester. How To: Troubleshoot a Reaction.
- Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
- Department of Chemistry, University of Rochester. Troubleshooting: How to Improve Yield.
- Pharmaguideline. How To Control Impurities In Pharmaceuticals.
- ACD/Labs. How to Identify and Control Drug Impurities Quickly with a Holistic Approach.
- Veeprho. Control of Pharmaceutical Impurities in Pharmaceutical Drug Products.
- Department of Chemistry, University of Rochester. How to Troubleshoot a Reaction.
- Chemistry For Everyone. What Causes Product Quality Variations In Chemical Batch Manufacturing?. YouTube.
- Technology Networks. Navigating the Complexities of Impurities in Pharmaceuticals.
- Surface Measurement Systems. Batch-to-Batch Variability.
- T.EVO. Troubleshooting Technical Issues in Chemical Processes: A Step-by-Step Guide.
- CCDC. Polymorphism: A Major Risk That Pharma Companies Must Mitigate.
- ResearchGate. Batch-to-Batch Variation: A Key Component for Modeling Chemical Manufacturing Processes.
- Technology Networks. Eliminate Problematic Polymorphs.
- Kewaunee International. Chemical Synthesis Batch to Continuous Manufacturing.
- National Center for Biotechnology Information. Isolating, Identifying, Imaging, and Measuring Substances and Structures.
- Chemistry World. When it comes to scaling up organic synthesis, it pays to think small.
- ResearchGate. Identifying sources of batch to batch variation in processability.
- International Journal of Science and Research. Impurities in Pharmaceutical Substances.
- Quora. What could be reason for getting a very low yield in organic chemistry?.
- Achieve Chem. What Organic Synthesis Reactions Can Be Carried Out in Chemical Synthesis Reactors?.
- Chemistry LibreTexts. 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY.
- Mettler Toledo. Chemical Process Development and Scale-Up.
- Scribd. Chemical Process Scale-Up Strategies.
- Cipla. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism.
- Lab Manager. How to Scale Up a New Synthesis Reaction.
- Chemistry LibreTexts. 15.6: Controlling the Products of Reactions.
- Re:Build Optimation. The Ultimate Chemical Manufacturing Scale-Up Checklist.
- PubMed. Quality Control of Raw Materials.
- ResearchGate. Polymorphism control of active pharmaceutical ingredients.
- All About Drugs. Polymorphism.
- Lneya. Effect of Temperature on Reactions of Chemical Organic Synthesis.
- Solubility of Things. Common Sources of Error in Yield Calculations.
- LGC Clinical Diagnostics. Native vs. Synthetic Raw Materials for Quality Controls: Choosing the Right Approach.
- Chemistry World. How to troubleshoot experiments.
- PubMed Central. A Brief Introduction to Chemical Reaction Optimization.
- Royal Society of Chemistry. A field guide to flow chemistry for synthetic organic chemists.
- University of Utah. data and compare theory and experiment, write a report and give an oral presentation.
- BioPharm International. Raw Material Variability.
- Cytiva. Supply chain raw material variability.
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- 15. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 16. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
Technical Support Center: Troubleshooting Mass Spectrometry Fragmentation of 4-(pyrrolidin-1-ylmethyl)benzoic acid
Welcome to the technical support center for the mass spectrometry analysis of 4-(pyrrolidin-1-ylmethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the fragmentation analysis of this compound. Here, we synthesize technical accuracy with field-proven insights to provide a self-validating system of protocols and troubleshooting advice.
Predicted Fragmentation Pathway of this compound
Understanding the expected fragmentation pattern is the first step in successful troubleshooting. The structure of this compound (Molecular Weight: 205.25 g/mol , Molecular Formula: C₁₂H₁₅NO₂) contains a benzoic acid moiety and a pyrrolidin-1-ylmethyl group, each contributing to its characteristic fragmentation in the mass spectrometer.
Positive Ion Mode (ESI+)
In positive ion mode, ionization will likely occur at the most basic site, the nitrogen atom of the pyrrolidine ring, to form the protonated molecule [M+H]⁺ at an m/z of 206.12.
Caption: Predicted ESI+ Fragmentation Pathway.
Key fragmentation pathways for the [M+H]⁺ ion include:
-
Loss of Water (H₂O): A common fragmentation for carboxylic acids can lead to a fragment at m/z 188.11.
-
Loss of the Carboxyl Group (COOH): This would result in a fragment at m/z 162.12.
-
Loss of the Pyrrolidine Ring: Cleavage of the bond between the methylene group and the pyrrolidine nitrogen can result in the loss of a neutral pyrrolidine molecule (71.07 Da), yielding a fragment at m/z 135.08.[1]
-
Benzylic Cleavage: Cleavage at the benzylic position can lead to the formation of a resonance-stabilized ion.
Negative Ion Mode (ESI-)
In negative ion mode, deprotonation of the carboxylic acid will form the [M-H]⁻ ion at an m/z of 204.10.
Caption: Predicted ESI- Fragmentation Pathway.
The primary fragmentation pathway in negative ion mode is expected to be:
-
Decarboxylation: The loss of carbon dioxide (CO₂, 44.01 Da) is a very common fragmentation pathway for deprotonated carboxylic acids, resulting in a major fragment ion at m/z 160.11.[2][3]
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the mass spectrometry analysis of this compound.
Q1: Why am I not seeing the expected molecular ion peak ([M+H]⁺ or [M-H]⁻)?
A1: Cause and Troubleshooting
The absence of the molecular ion peak can be attributed to several factors, from in-source fragmentation to poor ionization efficiency.
Potential Causes:
-
In-Source Fragmentation: The compound may be fragmenting in the ion source before it reaches the mass analyzer. This is common when the source conditions are too harsh.
-
Poor Ionization: The analyte may not be ionizing efficiently under the current conditions.
-
Sample Degradation: The compound may be unstable and degrading either in the sample vial or during the chromatographic run.
Troubleshooting Protocol:
-
Optimize Ion Source Parameters:
-
Reduce Source Temperature: High temperatures can cause thermal degradation. Gradually decrease the source and desolvation temperatures.
-
Lower Cone/Capillary Voltage: High voltages can induce fragmentation. Reduce the cone or capillary voltage in small increments.
-
-
Adjust Mobile Phase Composition:
-
pH Modification: For positive mode, ensure the mobile phase pH is low enough to promote protonation of the pyrrolidine nitrogen. Adding a small amount of formic acid (0.1%) is common practice. For negative mode, a slightly basic mobile phase (e.g., with a small amount of ammonium hydroxide) can enhance deprotonation of the carboxylic acid, though often not necessary for carboxylic acids.
-
Solvent Choice: Ensure the use of high-purity, LC-MS grade solvents to avoid contaminants that can suppress ionization.
-
-
Check for Adduct Formation:
-
The molecular ion may be present as an adduct (e.g., [M+Na]⁺, [M+K]⁺). Look for peaks at m/z 228.10 (sodium adduct) and 244.07 (potassium adduct) in positive mode. If adducts are dominant, it indicates the presence of salts in your sample or mobile phase.
-
To reduce adducts: Use plastic vials instead of glass, ensure high-purity solvents, and consider sample cleanup to remove salts.[4]
-
Q2: I'm seeing unexpected peaks in my spectrum. What are they and how can I get rid of them?
A2: Identification and Mitigation of Unexpected Peaks
Unexpected peaks can be due to a variety of sources including adducts, contaminants, or complex fragmentation patterns.
Common Sources of Unexpected Peaks:
| Peak Type | Potential m/z (Positive Mode) | Potential m/z (Negative Mode) | Common Sources |
| Sodium Adduct | [M+Na]⁺ (228.10) | - | Glassware, mobile phase impurities, sample matrix. |
| Potassium Adduct | [M+K]⁺ (244.07) | - | Glassware, mobile phase impurities, sample matrix. |
| Ammonium Adduct | [M+NH₄]⁺ (223.15) | - | Ammonium-based buffers or additives. |
| Solvent Adducts | [M+CH₃CN+H]⁺ (247.15) | [M+HCOO]⁻ (249.10) | Acetonitrile, Formic acid in mobile phase. |
| Contaminants | Variable | Variable | Plasticizers from vials, detergents, solvent impurities. |
Troubleshooting Workflow:
Caption: Troubleshooting Unexpected Peaks.
-
Identify Adducts: Compare the m/z of the unexpected peaks with the calculated values for common adducts (see table above).
-
Run a Blank: Inject a sample of your mobile phase without the analyte. Any peaks present in the blank are contaminants from your system or solvents.
-
Optimize Chromatography: Poor chromatographic resolution can lead to co-elution of your analyte with matrix components, causing ion suppression or the appearance of unexpected ions. Improve peak shape and separation by adjusting the gradient, flow rate, or column chemistry.
-
Enhance Sample Preparation: If your sample matrix is complex (e.g., biological fluids), consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[5]
Q3: My signal intensity is very low. How can I improve it?
A3: Strategies for Signal Enhancement
Low signal intensity can be a result of issues with the sample, the liquid chromatography, or the mass spectrometer settings.
Troubleshooting Steps:
-
Sample Concentration and Injection Volume:
-
Ensure your sample concentration is within the optimal range for your instrument. If too dilute, you may not see a strong signal. If too concentrated, you can cause ion suppression.
-
Increase the injection volume, but be mindful of potential peak broadening.
-
-
LC Method Optimization:
-
Peak Shape: Poor peak shape (broadening or tailing) will result in a lower peak height. Ensure good chromatography by using the correct mobile phase and a high-quality column.
-
Mobile Phase pH: As mentioned in Q1, ensure the pH is optimal for ionization.
-
-
MS Parameter Optimization:
-
Tune and Calibrate: Regularly tune and calibrate your mass spectrometer to ensure it is operating at peak performance.[4]
-
Collision Energy (for MS/MS): The collision energy significantly impacts fragment ion intensity. If it's too low, you won't get efficient fragmentation. If it's too high, you can over-fragment your ion of interest into very small, uninformative ions.
-
Collision Energy Optimization Protocol:
-
Infuse a standard solution of your compound directly into the mass spectrometer.
-
Set up a product ion scan for your precursor ion ([M+H]⁺ or [M-H]⁻).
-
Acquire spectra at varying collision energies (e.g., in 5 eV increments from 5 to 50 eV).
-
Plot the intensity of your key fragment ions against the collision energy to determine the optimal value.[6]
-
Alternatively, use a stepped collision energy approach to fragment a range of ions effectively in a single run.[7]
-
-
-
References
- LCMS Troubleshooting: 14 Best Practices for Labor
- Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Pharmaceutical Technology. [Link]
- Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. [Link]
- Effective LC Troubleshooting: Symptom-Based Str
- Optimizing Collision Energy for Improved Molecular Networking in Non-targeted Lipidomics. Journal of Lipid Research. [Link]
- LC/MS Troubleshooting Guide. Agilent. [Link]
- MS/MS fragmentation spectrum of protonated compound 14 (m/z 471, A) and...
- Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. NIH. [Link]
- Comparison of LC-MS-based methods for the determination of carboxylic acids in animal m
- Collision energies: Optimization strategies for bottom-up proteomics.
- Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids.
- Does deprotonated benzoic acid lose carbon monoxide in collision-induced dissoci
- Improved Liquid chromatography/mass Spectrometric Analysis of Low Molecular Weight Carboxylic Acids by Ion Exclusion Separation With Electrospray Ioniz
- Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry.
- An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancre
- Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. University of Halle. [Link]
- Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability. ChemRxiv. [Link]
- Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. Asian Journal of Chemistry. [Link]
- Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. PubMed. [Link]
- Ion fragmentation of small molecules in mass spectrometry. UAB. [Link]
- Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Glen Jackson - West Virginia University. [Link]
- Formation of m / z 125 fragment ion in the negative ion ESI mass spectra of 2.
- Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. PMC - NIH. [Link]
- Ion fragmentation of small molecules in mass spectrometry. UAB. [Link]
- Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. PMC - NIH. [Link]
- An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. PubMed. [Link]
- Supporting Information Activity Guided Fractionation of Arum italicum Miller Tubers and the LC/MS-MS Profiles. MDPI. [Link]
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Technical Support Center: Optimizing HPLC Separation for 4-(pyrrolidin-1-ylmethyl)benzoic acid and its Metabolites
Welcome to the technical support center for the chromatographic analysis of 4-(pyrrolidin-1-ylmethyl)benzoic acid and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during HPLC method development and execution. Our focus is on delivering not just protocols, but a foundational understanding of the chromatographic principles at play, ensuring robust and reproducible results.
Introduction: The Analytical Challenge
This compound is a molecule of interest in pharmaceutical development, possessing both a basic tertiary amine (the pyrrolidine nitrogen) and an acidic carboxylic acid group. This amphoteric nature, combined with its polarity, presents a unique set of challenges for reversed-phase HPLC. Furthermore, its metabolites, likely formed through Phase I and Phase II biotransformations, will exhibit different physicochemical properties, necessitating a well-optimized separation method to resolve the parent compound from these related substances.
Common metabolic pathways for pyrrolidine-containing compounds include hydroxylation of the pyrrolidine ring and oxidative C-N cleavage[1][2]. The benzoic acid moiety can undergo hydroxylation of the phenyl ring, followed by conjugation (e.g., glucuronidation or sulfation), or direct conjugation of the carboxylic acid with amino acids[3][4]. These metabolic transformations generally increase the polarity of the analyte, which is a critical consideration for chromatographic separation.
This guide will address the most frequently encountered issues, from peak shape abnormalities to retention challenges, providing a systematic approach to troubleshooting and optimization.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address specific problems you may encounter.
Peak Shape Problems
Question: Why am I observing significant peak tailing for the parent compound, this compound?
Answer:
Peak tailing for basic compounds like this compound in reversed-phase HPLC is a common issue, often stemming from secondary interactions with the stationary phase.[1] The primary cause is the interaction of the protonated (positively charged) pyrrolidine nitrogen with residual, deprotonated (negatively charged) silanol groups on the surface of silica-based C18 columns.[1][5]
Causality and Solutions:
-
Mobile Phase pH: At mid-range pH, a significant population of silanol groups will be ionized.
-
Solution: Lowering the mobile phase pH to between 2 and 3 will protonate the silanol groups, minimizing their ionic interaction with the basic analyte.[6] It is advisable to maintain the mobile phase pH at least one to two units away from the analyte's pKa to ensure a consistent ionization state.[7][8][9]
-
-
Buffer Concentration: Inadequate buffering can lead to localized pH shifts on the column, exacerbating silanol interactions.
-
Column Choice: Standard C18 columns may have a high density of accessible silanol groups.
-
Solution:
-
End-capped Columns: Utilize columns that are thoroughly end-capped to block a majority of the residual silanol groups.[10]
-
Polar-Embedded or Charged Surface Hybrid (CSH) Columns: These columns have stationary phases that are less prone to strong interactions with basic compounds and can provide better peak shapes.[6]
-
Polymer-Based Columns: These columns lack silanol groups altogether and can be a good alternative, especially if operating at higher pH is necessary.[11]
-
-
Question: My metabolite peaks are broad or splitting. What could be the cause?
Answer:
Broad or split peaks for metabolites can arise from several factors, including issues with the sample solvent, column degradation, or co-elution of closely related species.
Causality and Solutions:
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., high percentage of organic solvent), it can cause band broadening and peak distortion.[7]
-
Column Void: A void or channel can form at the head of the column due to pressure shocks or degradation of the packed bed.[7]
-
Co-elution: The broad peak may actually be two or more unresolved metabolites.
-
Solution: Optimize the mobile phase composition (organic solvent ratio, gradient slope) or switch to a column with different selectivity to improve resolution.
-
Retention and Resolution Issues
Question: The polar metabolites are eluting at or near the void volume with poor retention on my C18 column. How can I improve their retention?
Answer:
Poor retention of highly polar compounds on traditional non-polar stationary phases is a classic challenge in reversed-phase chromatography.[12][13][14]
Causality and Solutions:
-
Insufficient Interaction with the Stationary Phase: Highly polar metabolites have a strong affinity for the highly aqueous mobile phase and minimal interaction with the hydrophobic C18 chains.
-
Solution:
-
Highly Aqueous Mobile Phases: Use a mobile phase with a high percentage of aqueous buffer. However, be aware that some traditional C18 columns can undergo "phase dewetting" or "phase collapse" in highly aqueous conditions, leading to retention loss.[14]
-
Aqueous C18 (AQ) or Polar-Embedded Columns: These columns are specifically designed to be stable and provide reproducible retention in 100% aqueous mobile phases.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns utilize a polar stationary phase and a mobile phase with a high concentration of organic solvent. This mode is excellent for retaining and separating very polar compounds.[14]
-
-
-
Ionization State: If the metabolites contain ionizable groups, their retention will be highly dependent on the mobile phase pH.
-
Solution: Adjust the mobile phase pH to suppress the ionization of the metabolites, making them less polar and more retentive on a reversed-phase column.
-
Question: I am struggling to resolve the parent compound from one of its hydroxylated metabolites. What strategies can I employ?
Answer:
Separating compounds with very similar structures, such as a parent drug and its hydroxylated metabolite, requires fine-tuning of the chromatographic selectivity.
Causality and Solutions:
-
Insufficient Selectivity of the Chromatographic System: The combination of stationary and mobile phases may not be adequate to differentiate the small structural difference between the two compounds.
-
Solution:
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation due to different solvent-analyte interactions.
-
Modify the Mobile Phase pH: A slight adjustment in pH can change the ionization state and, consequently, the retention of one or both compounds, potentially improving resolution.
-
Change the Column Stationary Phase: If mobile phase optimization is insufficient, switching to a column with a different stationary phase (e.g., a phenyl or pentafluorophenyl (PFP) phase) can provide alternative selectivity based on different interaction mechanisms (e.g., pi-pi interactions).
-
Temperature Optimization: Adjusting the column temperature can also influence selectivity.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for HPLC method development for this compound and its metabolites?
A good starting point would be a reversed-phase method using a C18 column with good end-capping. A gradient elution from a low to a high percentage of organic solvent (e.g., acetonitrile or methanol) is recommended to elute both the less polar parent compound and the more polar metabolites in a reasonable time. The aqueous portion of the mobile phase should be buffered at a low pH (e.g., pH 2.5-3.5 with formic or phosphoric acid) to ensure good peak shape for the parent compound.
Q2: How do I choose the appropriate buffer for my mobile phase?
Select a buffer whose pKa is within +/- 1 pH unit of your desired mobile phase pH to ensure adequate buffering capacity.[8] For LC-MS applications, volatile buffers like formic acid, acetic acid, or ammonium formate/acetate are necessary. For UV detection, ensure the buffer has a low cutoff wavelength at your detection wavelength.[8]
Q3: Can I use ion-pairing reagents to improve the retention of my polar metabolites?
While ion-pairing reagents can be effective in increasing the retention of polar, ionizable compounds, they have several drawbacks.[12][13] These include long column equilibration times, potential for ghost peaks, and incompatibility with mass spectrometry. Modern alternatives like HILIC or aqueous-compatible reversed-phase columns are often preferred.
Q4: My system backpressure is suddenly high. What should I check first?
High backpressure is often caused by a blockage in the system. Check the following in order:
-
Frit/Filter Blockage: The inline filter or the column inlet frit may be clogged with particulate matter from the sample or mobile phase.
-
Guard Column: If you are using a guard column, it may be contaminated and need replacement.
-
Injector or Tubing: There could be a blockage in the injector or connecting tubing. Systematically disconnect components from the detector backwards to identify the source of the high pressure.
Q5: How can I ensure the reproducibility of my method?
To ensure reproducibility, it is crucial to:
-
Precisely control the mobile phase pH.
-
Use freshly prepared mobile phases and degas them properly.
-
Control the column temperature using a column oven.
-
Use a consistent sample preparation procedure.
-
Perform regular system suitability tests to monitor the performance of your HPLC system and column.
Experimental Protocol: HPLC Method Development Workflow
This protocol outlines a systematic approach to developing a robust HPLC method for the separation of this compound from its potential metabolites.
1. Analyte and System Preparation:
- Prepare a standard solution of the parent compound. If available, prepare solutions of known or suspected metabolites.
- Ensure the HPLC system is properly maintained, with fresh seals and solvents.
2. Initial Column and Mobile Phase Screening:
- Column: Start with a high-quality, end-capped C18 column (e.g., 100 x 4.6 mm, 2.7 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 5% to 95% B over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV at a suitable wavelength (e.g., 230 nm or 254 nm).
- Injection Volume: 5 µL.
3. Optimization of Peak Shape for the Parent Compound:
- Inject the parent compound standard under the initial conditions.
- If peak tailing is observed, confirm the mobile phase pH is low (adjust if necessary) and that the buffer concentration is adequate.
- If tailing persists, consider testing a column specifically designed for basic compounds (e.g., a polar-embedded or CSH column).
4. Optimization of Metabolite Retention and Resolution:
- If a mixture of parent and metabolites is available, inject it to assess the separation.
- If polar metabolites are poorly retained, consider:
- Using a shallower gradient at the beginning of the run.
- Switching to a column designed for polar analytes (e.g., an aqueous C18 or HILIC column).
- To improve the resolution of closely eluting peaks:
- Adjust the gradient slope.
- Change the organic modifier (e.g., from acetonitrile to methanol).
- Fine-tune the mobile phase pH.
- Vary the column temperature.
5. Method Validation:
- Once a suitable separation is achieved, perform method validation according to relevant guidelines (e.g., ICH) to assess parameters such as specificity, linearity, accuracy, precision, and robustness.
Data and Workflow Visualization
Table 1: Initial Screening Parameters and Expected Observations
| Parameter | Starting Condition | Rationale | Potential Issue & Next Step |
| Column | End-capped C18 | Good general-purpose reversed-phase column. | Parent Tailing: Switch to polar-embedded/CSH column. Metabolite Retention: Switch to Aqueous C18/HILIC. |
| Mobile Phase pH | 2.5 - 3.5 (Formic Acid) | Suppresses silanol activity and ensures consistent protonation of the parent compound. | Poor Peak Shape: Confirm pH is in the optimal range. |
| Organic Modifier | Acetonitrile | Good UV transparency and low viscosity. | Poor Resolution: Try methanol to alter selectivity. |
| Gradient | 5-95% Organic | Elutes a wide range of polarities. | Poor Resolution: Optimize gradient slope. |
Diagram 1: HPLC Optimization Workflow
Caption: A workflow for systematic HPLC method optimization.
References
- Fujimaki, Y., Hashimoto, K., Sudo, K., & Tachizawa, H. (n.d.). Biotransformation of a new pyrrolidinone cognition-enhancing agent: isolation and identification of metabolites in human urine. Taylor & Francis Online.
- Benzoic Acid and Derivatives. (n.d.). ResearchGate.
- Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. (2025, April 19). uHPLCs.
- (2025, August 10). Biotransformation and bioactivation reactions of alicyclic amines in drug molecules | Request PDF. ResearchGate.
- HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex.
- Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. (n.d.). PMC - PubMed Central.
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1).
- HPLC Separation Modes. (n.d.). Waters.
- Medicinal chemistry on metabolism(Phase I & Phase II Reactions) | PDF. (n.d.). Slideshare.
- A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES. (n.d.). YMER.
- Strategies to Enable and Simplify HPLC Polar Compound Separation. (n.d.).
- Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. (2022, September 7). PMC - NIH.
- (2025, August 10). (PDF) “Phase I and Phase II” Drug Metabolism: Terminology that we Should Phase Out?. ResearchGate.
- Phase I and Phase II Metabolism: Mechanisms and their Role in Drug Biotransformation. (n.d.). Longdom Publishing.
- What Causes Peak Tailing in HPLC?. (2025, October 28). Chrom Tech, Inc.
- Exploring the Role of pH in HPLC Separation. (2025, February 1). Veeprho.
- HPLC Column Selection Guide to Help You Achieve the Best Separation. (n.d.).
- Polar Compounds | SIELC Technologies. (n.d.).
- 4-(Pyrrolidin-1-yl)benzoic acid | C11H13NO2 | CID 2795515. (n.d.). PubChem.
- 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. (n.d.).
- (PDF) Drug Metabolism: Phase I and Phase II Metabolic Pathways. (n.d.). ResearchGate.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog.
- 3 Ideal Columns for Analyzing Polar Compounds | YMC America. (2017, December 8).
- Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
- The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry news.
- Reversed-Phase HPLC of Ionizable Analytes. (n.d.). Separation Science.
- Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent.
- Control pH During Method Development for Better Chromatography. (n.d.). Agilent.
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Validation & Comparative
A Comparative Guide to the Efficacy of 4-(pyrrolidin-1-ylmethyl)benzoic Acid Analogs as VLA-4 Antagonists
This guide provides a comprehensive comparison of the efficacy of 4-(pyrrolidin-1-ylmethyl)benzoic acid analogs as antagonists of Very Late Antigen-4 (VLA-4), a key mediator in inflammatory diseases and cancer metastasis. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of structure-activity relationships (SAR), supported by experimental data and detailed protocols.
Introduction: The Therapeutic Potential of Targeting VLA-4
Very Late Antigen-4 (VLA-4), also known as integrin α4β1, is a cell surface receptor that plays a critical role in cell-cell and cell-matrix adhesion.[1] It is primarily expressed on leukocytes, including lymphocytes, monocytes, and eosinophils.[1] VLA-4 mediates the adhesion of these cells to the vascular endothelium by binding to its primary ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1), a process crucial for their trafficking from the bloodstream into tissues during an inflammatory response.[2][3] This migration is a key event in the pathogenesis of various inflammatory diseases such as multiple sclerosis, asthma, and inflammatory bowel disease.[4]
Furthermore, VLA-4 is implicated in cancer progression. Tumor cells that express VLA-4 can utilize this integrin to adhere to the endothelium and metastasize to distant organs.[5] Given its central role in these pathological processes, VLA-4 has emerged as a promising therapeutic target for the development of novel anti-inflammatory and anti-cancer agents. Small molecule antagonists of VLA-4, such as analogs of this compound, offer a promising therapeutic strategy to block these detrimental cellular interactions.
The VLA-4 Signaling Pathway in Cell Adhesion and Migration
The binding of VLA-4 to its ligand, VCAM-1, on endothelial cells initiates a signaling cascade that leads to leukocyte adhesion and subsequent transmigration into inflamed tissues. This process is tightly regulated and involves conformational changes in the integrin, leading to its activation.
Conclusion
The this compound scaffold represents a valuable starting point for the development of potent and selective VLA-4 antagonists. Structure-activity relationship studies have demonstrated that modifications to the pyrrolidine ring, the linker, and the benzoic acid moiety can significantly enhance inhibitory activity. The in vitro assays detailed in this guide provide a robust framework for evaluating the efficacy of novel analogs. Further optimization of this scaffold holds the potential to yield promising drug candidates for the treatment of a range of inflammatory diseases and cancers where VLA-4 plays a pathogenic role.
References
- VLA-4 phosphorylation during tumor and immune cell migration relies on its coupling to VEGFR2 and CXCR4 by syndecan-1. PubMed Central.
- Activated integrin VLA-4 localizes to the lamellipodia and mediates T cell migr
- Pyridone derivatives as potent and selective VLA-4 integrin antagonists. PubMed.
- Pyridone derivatives as potent, orally bioavailable VLA-4 integrin antagonists. PubMed.
- VLA-4 integrin mediates lymphocyte migration on the inducible endothelial cell ligand VCAM-1 and the extracellular m
- VLA-4. Wikipedia.
- Cell adhesion and migration are regulated at distinct stages of thymic T cell development: the roles of fibronectin, VLA4, and VLA5. PubMed Central.
- 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. Chem Pharm Bull (Tokyo).
- Imidazopyridines as VLA-4 integrin antagonists. PubMed.
- The discovery of VLA-4 antagonists. PubMed.
- Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Deriv
- Design Synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives.
- Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PubMed Central.
- Scatter plot of experimental IC50 values versus predicted IC50 values...
- Dehydro-β-proline Containing α4β1 Integrin Antagonists: Stereochemical Recognition in Ligand–Receptor Interplay. PubMed Central.
- Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI.
- Design and Pharmacological Characterization of α4β1 Integrin Cyclopeptide Agonists: Computational Investigation of Ligand Determinants for Agonism versus Antagonism. PubMed Central.
- Identification of unique VLA-4 antagonists
- 4-((4-(Pyrrolidin-1-yl)piperidin-1-yl)methyl)benzoic acid. BLDpharm.
- Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. PubMed Central.
- BIO5192, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells. PubMed Central.
- IC50 values of the electrophilic covalent fragments on MurA, MAO-A,...
- BIO5192, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells. PubMed.
- Chemical structures of VLA-4 antagonist derivatives. Compound A is an...
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Navigating the Structure-Activity Landscape of 4-(Pyrrolidin-1-ylmethyl)benzoic Acid Analogs as VLA-4 Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Privileged Scaffolds: Pyrrolidine and Benzoic Acid in VLA-4 Antagonism
The 4-(pyrrolidin-1-ylmethyl)benzoic acid structure combines two privileged pharmacophoric fragments: the pyrrolidine ring and the benzoic acid moiety. The pyrrolidine ring, a five-membered saturated heterocycle, is a versatile scaffold in medicinal chemistry, offering a three-dimensional architecture that can effectively probe the binding pockets of biological targets.[1] Its presence in numerous approved drugs is a testament to its favorable physicochemical properties and synthetic accessibility. The benzoic acid group, on the other hand, often serves as a key interaction point, particularly through its carboxylate group, which can form crucial hydrogen bonds or salt bridges with protein residues.
The primary biological target for the compounds discussed in this guide is the Very Late Antigen-4 (VLA-4), also known as integrin α4β1. VLA-4 is a cell adhesion molecule expressed on the surface of leukocytes and plays a critical role in their migration to sites of inflammation. By binding to its ligand, vascular cell adhesion molecule-1 (VCAM-1), on endothelial cells, VLA-4 facilitates the trafficking of inflammatory cells across the blood vessel wall.[2] Consequently, antagonism of the VLA-4/VCAM-1 interaction represents a promising therapeutic strategy for a range of inflammatory and autoimmune diseases, including multiple sclerosis and Crohn's disease.
This guide will focus on the SAR of a series of potent VLA-4 antagonists based on a 4-(pyrrolidinyl)methoxybenzoic acid core, as extensively detailed by Chiba et al. in their 2006 publication in Chemical & Pharmaceutical Bulletin.[3] The insights gleaned from this study provide a robust framework for understanding the structural requirements for potent VLA-4 inhibition and can be extrapolated to inform the design of analogs based on the this compound scaffold.
A Comparative Analysis of Structure-Activity Relationships
The following sections will dissect the SAR of 4-(pyrrolidinyl)methoxybenzoic acid derivatives, focusing on the impact of structural modifications at various positions on their VLA-4 inhibitory activity, expressed as the half-maximal inhibitory concentration (IC50).
The Core Structure and Key Interaction Points
The general structure of the compounds from the key study by Chiba et al. (2006) is depicted below. These molecules feature a central phenylacetyl-pyrrolidine-methoxy-benzoic acid core, with a distal phenylurea moiety that was also a subject of extensive modification.
Caption: General scaffold of the VLA-4 antagonists discussed.
Modifications of the Pyrrolidine Ring
The pyrrolidine ring itself was a key site for modification to explore the impact of stereochemistry and substitution on VLA-4 inhibitory activity. The following table summarizes the IC50 values for compounds with different substitutions on the pyrrolidine ring.
| Compound | R1 | R2 | Stereochemistry | VLA-4 IC50 (nM) |
| 1a | H | H | - | 11 |
| 1b | F | H | (2S, 4S) | 1.6 |
| 1c | F | H | (2S, 4R) | 13 |
| 1d | OH | H | (2S, 4S) | 4.3 |
| 1e | OH | H | (2S, 4R) | 14 |
| 1f | OMe | H | (2S, 4S) | 1.9 |
| 1g | OMe | H | (2S, 4R) | 17 |
Data sourced from Chiba et al., 2006.[3]
From this data, several key SAR insights emerge:
-
Stereochemistry is Crucial: A clear stereochemical preference is observed at the C4 position of the pyrrolidine ring. The (2S, 4S) stereoisomers consistently exhibit significantly higher potency than their (2S, 4R) counterparts. This suggests a specific spatial arrangement of the substituent at the C4 position is required for optimal interaction with the VLA-4 binding pocket.
-
Fluorine Substitution is Favorable: The introduction of a fluorine atom at the C4 position in the (S) configuration (compound 1b ) resulted in the most potent compound in this series, with an IC50 of 1.6 nM. This enhancement in activity could be attributed to favorable electronic interactions or the ability of fluorine to induce a conformational change that is beneficial for binding.
-
Hydroxyl and Methoxy Groups are Tolerated: While not as potent as the fluoro-substituted analog, compounds with hydroxyl (1d ) and methoxy (1f ) groups at the C4 position in the (S) configuration still demonstrated strong VLA-4 inhibition. This indicates that this position can accommodate small, polar substituents.
Modifications of the Phenylurea Moiety
The distal phenylurea portion of the molecule was also extensively modified to probe its interaction with a putative hydrophobic pocket in the VLA-4 receptor.
| Compound | R3 | R4 | R5 | VLA-4 IC50 (nM) |
| 2a | H | H | H | 1.6 |
| 2b | 2-Me | H | H | 1.6 |
| 2c | 3-Me | H | H | 2.5 |
| 2d | 4-Me | H | H | 4.3 |
| 2e | 2-Cl | H | H | 2.2 |
| 2f | 3-Cl | H | H | 2.0 |
| 2g | 4-Cl | H | H | 4.1 |
| 2h | 2,5-di-Cl | H | H | 1.6 |
Data sourced from Chiba et al., 2006.[3]
The SAR for the phenylurea moiety reveals that:
-
Substitution is Generally Well-Tolerated: A variety of substituents on the terminal phenyl ring are well-tolerated, with many compounds retaining low nanomolar potency.
-
Positional Isomers Have a Modest Impact: While there are slight variations in activity with different substitution patterns (ortho, meta, para), the overall impact on potency is not as dramatic as the stereochemical changes on the pyrrolidine ring.
-
Hydrophobic and Electron-Withdrawing Groups are Favorable: Both small alkyl (methyl) and electron-withdrawing (chloro) substituents are well-accommodated, suggesting that this region of the binding pocket can tolerate a range of electronic and steric variations. The 2,5-dichloro substituted analog (2h ) maintained high potency, indicating that multiple substitutions can be beneficial.
Experimental Protocols
To facilitate further research and validation of these findings, detailed experimental protocols for the synthesis of a representative compound and a VLA-4 inhibition assay are provided below.
General Synthetic Procedure for 4-(Pyrrolidinyl)methoxybenzoic Acid Derivatives
The synthesis of the core scaffold generally involves the coupling of a suitably protected pyrrolidinol with a benzoic acid derivative, followed by deprotection and subsequent elaboration of the side chain.
Caption: General synthetic workflow for VLA-4 antagonists.
Step 1: Synthesis of the Pyrrolidine-Benzoic Acid Core
-
To a solution of a protected (e.g., Boc-protected) (2S, 4S)-4-hydroxypyrrolidine (1.0 eq) and a methyl 4-(hydroxymethyl)benzoate (1.1 eq) in anhydrous THF at 0 °C, add triphenylphosphine (1.5 eq).
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Concentrate the reaction mixture under reduced pressure and purify the residue by silica gel chromatography to obtain the coupled product.
Step 2: Deprotection and Side Chain Coupling
-
Dissolve the product from Step 1 in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) and stir at room temperature for 2 hours.
-
Concentrate the mixture and dissolve the residue in DMF.
-
Add the desired phenylacetic acid derivative (1.0 eq), HATU (1.2 eq), and diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the reaction at room temperature for 16 hours.
-
Purify the product by preparative HPLC to yield the final compound.
In Vitro VLA-4/VCAM-1 Inhibition Assay
This cell-based adhesion assay is a standard method for evaluating the potency of VLA-4 antagonists.[4]
Materials:
-
96-well, flat-bottomed microtiter plates
-
Recombinant human VCAM-1/Fc chimera
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
VLA-4-expressing cells (e.g., Jurkat cells)
-
Calcein-AM (fluorescent cell dye)
-
Test compounds and vehicle control (e.g., DMSO)
-
Assay buffer (e.g., HBSS with 1 mM Ca2+/Mg2+)
-
Fluorescence plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with 50 µL of VCAM-1 solution (e.g., 2 µg/mL in PBS) and incubate overnight at 4°C.
-
Blocking: Wash the wells twice with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.
-
Cell Labeling: Label Jurkat cells with Calcein-AM according to the manufacturer's protocol.
-
Compound Incubation: Pre-incubate the labeled Jurkat cells with various concentrations of the test compound or vehicle control for 30 minutes at 37°C.
-
Adhesion: Wash the blocked plate and add the pre-incubated cell suspension to each well. Incubate for 30-60 minutes at 37°C in a 5% CO2 incubator.
-
Washing: Gently wash the wells three times with assay buffer to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the VLA-4/VCAM-1 cell adhesion assay.
VLA-4 Signaling Pathway: A Simplified Overview
The antagonism of VLA-4 disrupts a key signaling cascade involved in leukocyte trafficking. The following diagram provides a simplified representation of this pathway.
Caption: Simplified VLA-4 signaling pathway and the point of intervention for antagonists.
Conclusion and Future Directions
The structure-activity relationship studies of 4-(pyrrolidinyl)methoxybenzoic acid derivatives provide a wealth of information for the prospective design of novel VLA-4 antagonists based on the this compound scaffold. The key takeaways from this comparative analysis are:
-
Stereochemistry on the pyrrolidine ring is a critical determinant of potency. The (2S, 4S) configuration is highly preferred, emphasizing the importance of a well-defined three-dimensional structure for optimal receptor engagement.
-
Small, polar substituents at the C4 position of the pyrrolidine ring are beneficial for activity. Fluorine, in particular, has been shown to be an excellent choice.
-
The distal phenylurea moiety can be modified to fine-tune the pharmacokinetic properties of the molecule. This part of the structure appears to interact with a less sterically and electronically demanding region of the binding pocket.
Future drug design efforts could focus on several key areas. Firstly, the synthesis and evaluation of the this compound series are warranted to directly assess the impact of the methylene linker compared to the methoxy linker on VLA-4 inhibition and pharmacokinetic properties. Secondly, further exploration of substituents on the pyrrolidine ring, guided by computational modeling of the VLA-4 binding site, could lead to the discovery of even more potent and selective antagonists. Finally, a thorough investigation of the ADME (absorption, distribution, metabolism, and excretion) properties of these compounds will be crucial for the development of orally bioavailable drug candidates.
This guide, by synthesizing and comparing the available data on close structural analogs, provides a solid foundation for researchers to build upon in their pursuit of novel and effective VLA-4 targeted therapies.
References
- Zhang, B., Cao, L., Xu, S., & Wang, P. (2020). Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde.
- Measurement of VLA-4/CS-1 and VLA-4/VCAM adhesion inhibition. Current Protocols in Pharmacology. [Link]
- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals.
- Chigaev, A., et al. (2011). Discovery of Very Late Antigen-4 (VLA-4, α4β1 Integrin) Allosteric Antagonists. Journal of Biological Chemistry. [Link]
- This compound. MySkinRecipes. [Link]
- VLA-4 blockade: A Novel Therapeutic Approach in Sickle Cell Disease. Functional Fluidics. [Link]
- Chiba, J., et al. (2006). 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. Chemical & Pharmaceutical Bulletin. [Link]
- Kesavan, S., et al. (2021). Synthesis and Pharmacological Characterization of Visabron, a Backbone Cyclic Peptide Dual Antagonist of α4β1 (VLA-4)/α9β1 Integrin for Therapy of Multiple Sclerosis. JACS Au. [Link]
- 4-(Pyrrolidin-1-yl)benzoic acid. PubChem. [Link]
- Estévez-Hernández, O., et al. (2023). Structure-Guided Discovery of Benzoic-Acid-Based TRPC6 Ligands: An Integrated Docking, MD, and MM-GBSA SAR Study: Potential Therapeutic Molecules for Autism Spectrum Disorder. Molecules. [Link]
Sources
A Researcher's Guide to the Validation of the Biological Target for 4-(pyrrolidin-1-ylmethyl)benzoic acid
In the landscape of drug discovery, the identification and subsequent validation of a small molecule's biological target are paramount. This process transforms a promising compound from a mere "hit" into a valuable "lead," underpinning the entire rationale for its further development. This guide provides a comprehensive, technically-grounded framework for researchers seeking to validate the biological target of a novel compound, using 4-(pyrrolidin-1-ylmethyl)benzoic acid as our central example. We will navigate from initial hypothesis generation to definitive in-cell and in-vivo validation, emphasizing the causality behind experimental choices and the necessity of orthogonal, self-validating systems.
Phase 1: Target Identification - From Compound to Candidate
Before we can validate a target, we must first identify it. For a novel molecule like this compound, where public data is scarce, we must employ a combination of computational and experimental methods to generate a high-confidence list of candidate binding partners.
In Silico and In Vitro Hypothesis Generation
The initial step involves broad, unbiased screening to find which proteins physically interact with the compound. Affinity-based proteomics is the gold standard for this purpose.
-
Rationale: The principle is simple: immobilize the compound on a solid support (e.g., sepharose beads), incubate it with a complex protein mixture (cell lysate), wash away non-specific binders, and identify the specifically retained proteins by mass spectrometry. This technique directly answers the question: "What proteins does my compound bind to in a complex biological sample?"
dot graph TD subgraph "Experimental Workflow" A[Start: this compound] --> B{Synthesize Affinity Probe}; B --> C[Incubate Probe with Cell Lysate]; C --> D[Affinity Purification]; D --> E{Elute Bound Proteins}; E --> F[Trypsin Digest]; F --> G[LC-MS/MS Analysis]; G --> H{Data Analysis & Hit Identification}; H --> I[Candidate Target List]; end subgraph "Control Strategy" J[Control Beads (No Compound)] --> C; K[Competitive Elution with Free Compound] --> E; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style B fill:#4285F4,stroke:#FFFFFF,fontcolor:#FFFFFF style C fill:#4285F4,stroke:#FFFFFF,fontcolor:#FFFFFF style D fill:#4285F4,stroke:#FFFFFF,fontcolor:#FFFFFF style E fill:#4285F4,stroke:#FFFFFF,fontcolor:#FFFFFF style F fill:#4285F4,stroke:#FFFFFF,fontcolor:#FFFFFF style G fill:#4285F4,stroke:#FFFFFF,fontcolor:#FFFFFF style H fill:#34A853,stroke:#FFFFFF,fontcolor:#FFFFFF style I fill:#F1F3F4,stroke:#5F6368,stroke-width:2px style J fill:#EA4335,stroke:#FFFFFF,fontcolor:#FFFFFF style K fill:#EA4335,stroke:#FFFFFF,fontcolor:#FFFFFF end dot Affinity Purification-Mass Spectrometry (AP-MS) Workflow.
Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)
This protocol outlines the key steps for identifying protein targets of this compound from a relevant cell lysate.
-
Probe Synthesis: Synthesize an affinity probe by covalently linking this compound to an inert support like NHS-activated Sepharose beads. A linker is often introduced to minimize steric hindrance.
-
Cell Culture and Lysis: Culture a relevant cell line (e.g., a cancer cell line if the compound has anti-proliferative effects) to a high density. Harvest and lyse the cells under non-denaturing conditions to preserve protein complexes.
-
Affinity Purification:
-
Incubate the cell lysate with the compound-coupled beads for 2-4 hours at 4°C.
-
As a negative control, incubate lysate with unconjugated beads.
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
-
Elution: Elute the bound proteins. For higher specificity, perform a competitive elution by incubating the beads with a high concentration of free this compound.
-
Sample Preparation and Mass Spectrometry:
-
Denature, reduce, and alkylate the eluted proteins.
-
Digest the proteins into peptides using trypsin.
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis: Identify proteins that are significantly enriched in the compound-bead pulldown compared to the control beads. These are your candidate targets.
Phase 2: Orthogonal Validation of Direct Target Engagement
A list of candidates from a discovery experiment like AP-MS is only the beginning. It is crucial to use orthogonal, label-free methods to confirm a direct, physical interaction between the compound and the putative target protein(s). We will focus on three gold-standard biophysical and biochemical techniques.
Surface Plasmon Resonance (SPR) - Measuring Binding Kinetics
-
Rationale: SPR provides real-time quantitative data on the binding kinetics (association rate, ka) and dissociation rate (kd) of an interaction. This allows for the calculation of the binding affinity (Equilibrium Dissociation Constant, KD). It directly addresses the question: "How strongly and how quickly does my compound bind to the purified target protein?"
-
Protein Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip surface.
-
Analyte Injection: Flow a series of concentrations of this compound over the chip surface. A reference channel with an immobilized control protein should be used to subtract non-specific binding signals.
-
Data Acquisition: Monitor the change in the refractive index at the surface in real-time, which is proportional to the mass of the compound binding to the immobilized protein. This generates association and dissociation curves.
-
Kinetic Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and the KD.
Isothermal Titration Calorimetry (ITC) - Measuring Binding Thermodynamics
-
Rationale: ITC is the gold standard for measuring the thermodynamics of binding. It directly measures the heat released or absorbed during a binding event. This provides the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). ITC is performed in-solution, requiring no modification or immobilization of the binding partners. It directly answers the question: "What are the thermodynamic driving forces of the interaction?"
-
Sample Preparation: Prepare the purified target protein in a suitable buffer in the ITC sample cell. Load this compound into the injection syringe at a concentration 10-15 times higher than the protein concentration.
-
Titration: Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat change.
-
Data Analysis: Integrate the heat pulses from each injection and plot them against the molar ratio of ligand to protein. Fit this binding isotherm to a model to determine KD, n, and ΔH.
Cellular Thermal Shift Assay (CETSA) - Confirming Target Engagement in Cells
-
Rationale: While SPR and ITC are powerful, they use purified proteins in vitro. Cellular context, including cofactor presence, post-translational modifications, and cellular crowding, can significantly impact drug-target interactions. CETSA addresses this by measuring the thermal stabilization of a target protein by a compound inside intact cells. The principle is that ligand binding increases the thermal stability of the target protein. This directly answers the question: "Does my compound engage and stabilize its target in a physiological, cellular environment?"
dot graph TD subgraph "CETSA Workflow" A[Treat Cells with Compound vs. Vehicle] --> B{Heat Aliquots to a Range of Temperatures}; B --> C[Lyse Cells]; C --> D[Separate Soluble vs. Aggregated Proteins]; D --> E{Quantify Soluble Target Protein}; E --> F[Plot % Soluble Protein vs. Temperature]; F --> G{Compare Melt Curves}; end subgraph "Expected Outcome" H[Vehicle Control] --> F; I[Compound-Treated] --> F; G --> J["Thermal Shift (ΔTm) indicates Target Engagement"]; end style A fill:#4285F4,stroke:#FFFFFF,fontcolor:#FFFFFF style B fill:#4285F4,stroke:#FFFFFF,fontcolor:#FFFFFF style C fill:#4285F4,stroke:#FFFFFF,fontcolor:#FFFFFF style D fill:#4285F4,stroke:#FFFFFF,fontcolor:#FFFFFF style E fill:#4285F4,stroke:#FFFFFF,fontcolor:#FFFFFF style F fill:#FBBC05,stroke:#202124 style G fill:#34A853,stroke:#FFFFFF,fontcolor:#FFFFFF style H fill:#EA4335,stroke:#FFFFFF,fontcolor:#FFFFFF style I fill:#4285F4,stroke:#FFFFFF,fontcolor:#FFFFFF style J fill:#F1F3F4,stroke:#5F6368,stroke-width:2px end dot Cellular Thermal Shift Assay (CETSA) Workflow.
-
Cell Treatment: Treat cultured cells with either this compound or a vehicle control for a defined period.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.
-
Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles) and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Quantification: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target stabilization and therefore, engagement.
Comparison of Target Engagement Validation Methods
| Technique | Principle | Key Outputs | Pros | Cons |
| SPR | Change in refractive index upon mass binding to a surface | ka, kd, KD | Real-time kinetics, high sensitivity, label-free | Requires protein immobilization, potential for artifacts |
| ITC | Measures heat change upon binding in solution | KD, ΔH, ΔS, n | Gold standard for thermodynamics, in-solution, label-free | Requires large amounts of pure protein, lower throughput |
| CETSA | Ligand-induced thermal stabilization of a target in cells | ΔTm (thermal shift) | Measures engagement in intact cells, physiologically relevant | Indirect measure of affinity, lower throughput for Western blot format |
Phase 3: Validating the Cellular Mechanism of Action
Confirming direct binding is a critical milestone. The next step is to demonstrate that this binding event is responsible for the compound's observed cellular effect. This is achieved by showing that genetic manipulation of the target protein phenocopies the pharmacological effect of the compound.
Target Knockdown/Knockout
-
Rationale: If this compound exerts its effect by inhibiting the function of its target, then removing that target from the cell should produce the same or a very similar biological outcome. CRISPR-Cas9-mediated knockout provides a permanent and complete loss of the target protein, offering a clean background for comparison.
-
Design and Clone: Design two or more single guide RNAs (sgRNAs) targeting early exons of the target gene to ensure a frameshift mutation. Clone these into a Cas9-expressing vector.
-
Transfection and Selection: Transfect the sgRNA/Cas9 plasmids into the cells. Select for successfully transfected cells (e.g., using antibiotic resistance or FACS for a fluorescent marker).
-
Clonal Isolation: Isolate single-cell clones and expand them.
-
Validation of Knockout: Confirm the absence of the target protein in the knockout clones by Western blot and verify the genomic edit by Sanger sequencing.
-
Phenotypic Assay: Perform the same cellular assay used to characterize this compound (e.g., a cell viability, migration, or signaling assay) on the wild-type cells, knockout clones, and wild-type cells treated with the compound.
Expected Results and Interpretation
| Cell Line / Condition | Target Protein Level | Expected Phenotype | Interpretation |
| Wild-Type (Vehicle) | 100% | Baseline | Negative Control |
| Wild-Type + Compound | 100% | Phenotype 'X' | Pharmacological Effect |
| Target KO Clone (Vehicle) | 0% | Phenotype 'X' | Genetic effect phenocopies pharmacological effect. Strongly supports on-target activity. |
| Target KO Clone + Compound | 0% | Phenotype 'X' | The compound should have no additional effect if it acts solely through the target. |
Downstream Pathway Analysis
-
Rationale: Once the target is confirmed, it's essential to understand the functional consequences of its inhibition. This involves mapping the signaling pathways that are modulated by the compound.
dot graph TD subgraph "Hypothetical Signaling Pathway" A[Compound] -->|Inhibits| B(Target Protein); B -->|Phosphorylates| C(Substrate Protein); C --> D{Downstream Signaling}; D --> E[Cellular Response]; end subgraph "Experimental Readouts" F[Western Blot for p-Substrate] --> C; G[RNA-Seq for Gene Expression] --> E; H[Phenotypic Assay] --> E; end style A fill:#4285F4,stroke:#FFFFFF,fontcolor:#FFFFFF style B fill:#FBBC05,stroke:#202124 style C fill:#F1F3F4,stroke:#5F6368 style D fill:#F1F3F4,stroke:#5F6368 style E fill:#34A853,stroke:#FFFFFF,fontcolor:#FFFFFF style F fill:#EA4335,stroke:#FFFFFF,fontcolor:#FFFFFF style G fill:#EA4335,stroke:#FFFFFF,fontcolor:#FFFFFF style H fill:#EA4335,stroke:#FFFFFF,fontcolor:#FFFFFF end dot Mapping the downstream effects of target inhibition.
A key experiment is to treat wild-type cells with the compound and knockout cells with a vehicle, then compare their phosphoproteomes or transcriptomes. For example, using Western blotting, one can assess the phosphorylation status of known substrates of the target protein. A decrease in substrate phosphorylation upon compound treatment that is mirrored in the knockout cells provides powerful evidence for the on-target mechanism of action.
Conclusion: An Integrated Approach to Target Validation
The validation of a biological target for a novel compound like this compound is not a linear process but an iterative cycle of hypothesis generation and rigorous, multi-faceted testing. By combining unbiased discovery proteomics with orthogonal biophysical validation (SPR, ITC), in-cell target engagement (CETSA), and functional genomics (CRISPR), researchers can build an unassailable case for a compound's mechanism of action. This robust, evidence-based approach is fundamental to mitigating risk and ensuring that only the most promising and well-understood candidates progress through the drug discovery pipeline.
References
- Affinity-Purification Mass Spectrometry (AP-MS): Gingras, A. C., Gstaiger, M., Raught, B., & Aebersold, R. (2007). Analysis of protein complexes using mass spectrometry. Nature Reviews Molecular Cell Biology. [Link]
- Surface Plasmon Resonance (SPR): Schasfoort, R. B. M., & Tudos, A. J. (Eds.). (2008). Handbook of Surface Plasmon Resonance. Royal Society of Chemistry. [Link]
- Isothermal Titration Calorimetry (ITC): Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods. [Link]
- Cellular Thermal Shift Assay (CETSA): Molina, D. M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]
- CRISPR-Cas9 for Target Validation: Moore, J. D., et al. (2015).
- Chemical Proteomics: Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Quantitative chemical proteomics reveals mechanisms of drug action.
A Senior Application Scientist's Guide to Comparative Analysis of Antimicrobial Spectrum with Known Antibiotics
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel antimicrobial agents, a rigorous and objective comparison to existing antibiotics is not merely a regulatory formality; it is the cornerstone of innovation. This guide provides an in-depth, technically-focused framework for conducting a comparative analysis of the antimicrobial spectrum of a novel compound against established antibiotics. As a senior application scientist, my aim is to move beyond rote protocol recitation and delve into the causality behind experimental choices, ensuring a self-validating and robust analytical process.
Foundational Concepts: Understanding the Antimicrobial Spectrum
The antimicrobial spectrum refers to the range of microorganisms that a particular antibiotic can inhibit or kill.[1] Antibiotics are broadly categorized as:
-
Narrow-spectrum: Effective against a limited range of bacteria (e.g., only Gram-positive or Gram-negative bacteria).[1][2]
-
Broad-spectrum: Active against a wide variety of bacteria, encompassing both Gram-positive and Gram-negative organisms.[1][2]
-
Extended-spectrum: Generally effective against Gram-positive bacteria and some Gram-negative bacteria.[1]
The indiscriminate use of broad-spectrum antibiotics can contribute to the development of antimicrobial resistance and disrupt the patient's normal microflora.[1] Therefore, characterizing the spectrum of a new antimicrobial agent is of paramount importance.
Designing a Robust Comparative Analysis
A successful comparative analysis hinges on a well-conceived experimental design. The core objective is to generate reproducible and directly comparable data between the investigational compound and a panel of known antibiotics.
Selection of Comparator Antibiotics
The choice of comparator antibiotics should be strategic and reflect the intended clinical application of the novel agent. Consider including antibiotics from different classes with varied mechanisms of action and spectra of activity.[3][4] A representative panel might include agents from the following classes:
-
Penicillins: e.g., Amoxicillin, Piperacillin
-
Cephalosporins: e.g., Ceftriaxone, Cefepime
-
Fluoroquinolones: e.g., Ciprofloxacin, Levofloxacin[5]
-
Aminoglycosides: e.g., Gentamicin, Amikacin[5]
-
Macrolides: e.g., Azithromycin, Clarithromycin[5]
-
Glycopeptides: e.g., Vancomycin (primarily for Gram-positive coverage)[5]
-
Carbapenems: e.g., Meropenem, Imipenem (often reserved for multidrug-resistant infections)[3]
Selection of Microbial Strains
The panel of microorganisms should be diverse and clinically relevant. It is essential to include:
-
Gram-positive bacteria: Staphylococcus aureus (including methicillin-resistant strains, MRSA), Streptococcus pneumoniae, Enterococcus faecalis.
-
Gram-negative bacteria: Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Acinetobacter baumannii.
-
Anaerobic bacteria: Bacteroides fragilis, Clostridium difficile (if relevant to the intended spectrum).
-
Fungal isolates: Candida albicans, Aspergillus fumigatus (if antifungal activity is being investigated).
It is crucial to use well-characterized strains, such as those from the American Type Culture Collection (ATCC), to ensure reproducibility.
Core Methodologies for Antimicrobial Spectrum Determination
Several standardized in-vitro methods are employed to determine the antimicrobial spectrum.[6] Each provides a different facet of the compound's activity.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.[7][8] It is a quantitative measure of the potency of an antimicrobial agent.[9]
3.1.1. Broth Microdilution Method
This is a widely used and high-throughput method for determining MIC values.[7]
Experimental Protocol: Broth Microdilution
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compound and each comparator antibiotic in a suitable solvent.[8] Perform a serial two-fold dilution in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate.[10]
-
Inoculum Preparation: From a fresh (18-24 hour) culture, prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[11][12] Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.[7]
-
Inoculation and Incubation: Inoculate each well of the microtiter plate with the standardized bacterial suspension.[8] Include a growth control (no antibiotic) and a sterility control (no bacteria).[8] Seal the plate and incubate at 35 ± 2°C for 16-20 hours.[8]
-
Reading and Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well that remains clear, indicating no visible growth.[7][8]
3.1.2. Agar Dilution Method
In this method, the antimicrobial agent is incorporated directly into the agar medium.
Experimental Protocol: Agar Dilution
-
Preparation of Antimicrobial Plates: Prepare a series of Mueller-Hinton Agar (MHA) plates, each containing a specific concentration of the test compound or comparator antibiotic.[13]
-
Inoculum Preparation: Prepare a standardized inoculum as described for the broth microdilution method.
-
Inoculation: Using a multipoint inoculator, spot a small volume (1-10 µL) of the standardized bacterial suspension onto the surface of each agar plate.[13]
-
Incubation: Allow the inoculated spots to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.[8]
-
Reading and Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth at the inoculation spot.[8]
Causality Behind Method Choice: Broth microdilution is generally preferred for its higher throughput and conservation of reagents. However, agar dilution can be advantageous for certain fastidious organisms or when testing compounds with poor solubility in broth.
Workflow for Broth Microdilution MIC Testing.
Kirby-Bauer Disk Diffusion Method
This method provides a qualitative assessment of antimicrobial susceptibility.[12][14] It is a simple and cost-effective technique for screening and comparing antimicrobial activity.[15]
Experimental Protocol: Kirby-Bauer Disk Diffusion
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.[11][12]
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and remove excess fluid.[11][16] Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of growth.[12][16]
-
Disk Application: Aseptically apply paper disks impregnated with a known concentration of the test compound and comparator antibiotics onto the agar surface.[17] Ensure the disks are placed at a sufficient distance from each other to prevent overlapping zones of inhibition.[17]
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-18 hours.[12]
-
Reading and Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[14][17] The size of the zone is inversely proportional to the MIC.
Self-Validation: The inclusion of quality control strains with known zone diameter ranges for the comparator antibiotics is essential for validating the accuracy of the test.
Kirby-Bauer Disk Diffusion Experimental Workflow.
Time-Kill Kinetic Assays
Time-kill assays provide valuable information about the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[15][18] A bactericidal agent actively kills bacteria, while a bacteriostatic agent inhibits their growth.[18]
Experimental Protocol: Time-Kill Assay
-
Inoculum and Antimicrobial Preparation: Prepare a standardized bacterial inoculum and solutions of the test compound and comparator antibiotics at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC).
-
Exposure: Add the antimicrobial agents to flasks containing the bacterial suspension in a suitable broth. Include a growth control without any antibiotic.
-
Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask. Perform serial dilutions and plate onto agar to determine the number of viable bacteria (CFU/mL).[15]
-
Incubation and Counting: Incubate the plates and count the resulting colonies.
-
Data Analysis: Plot the log10 CFU/mL against time for each antimicrobial concentration. A ≥3-log10 reduction (99.9% kill) in CFU/mL compared to the initial inoculum is considered bactericidal activity.[18]
Authoritative Grounding: The methodologies for these assays are standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][19][20][21] Adherence to these guidelines is critical for generating data that is comparable across different laboratories and studies.[22][23]
Data Presentation and Interpretation
Clear and concise data presentation is crucial for a meaningful comparative analysis.
Tabular Summaries
Summarize quantitative data, such as MIC values and zone diameters, in well-structured tables for easy comparison.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) in µg/mL
| Organism (Strain) | Novel Compound X | Antibiotic A | Antibiotic B | Antibiotic C |
| S. aureus (ATCC 29213) | 2 | 0.5 | 8 | >64 |
| E. coli (ATCC 25922) | 4 | 16 | 1 | 0.25 |
| P. aeruginosa (ATCC 27853) | 16 | >128 | 4 | 2 |
| K. pneumoniae (ATCC BAA-1705) | 8 | 64 | 2 | 1 |
Table 2: Comparative Zone Diameters of Inhibition in mm
| Organism (Strain) | Novel Compound X | Antibiotic A | Antibiotic B | Antibiotic C |
| S. aureus (ATCC 25923) | 22 | 25 | 15 | 10 |
| E. coli (ATCC 25922) | 18 | 12 | 28 | 32 |
| P. aeruginosa (ATCC 27853) | 14 | 6 | 20 | 24 |
Graphical Representation of Time-Kill Data
Plotting the results of time-kill assays provides a clear visual representation of the bactericidal or bacteriostatic effects of the compounds.
Conclusion
A comprehensive comparative analysis of the antimicrobial spectrum is a multifaceted process that requires meticulous experimental design, adherence to standardized protocols, and insightful data interpretation. By moving beyond simple data generation to an understanding of the underlying principles and causality of the chosen methodologies, researchers can produce a robust and defensible characterization of a novel antimicrobial agent's potential. This, in turn, provides a solid foundation for further drug development and a clear understanding of its place in the existing therapeutic landscape.
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A Researcher's Guide to the Preclinical Evaluation of 4-(pyrrolidin-1-ylmethyl)benzoic acid: A Proposed In Vivo Efficacy Assessment in Inflammatory Models
Introduction
In the landscape of drug discovery, the vast chemical space of novel molecular entities presents both immense opportunity and significant challenge. One such molecule, 4-(pyrrolidin-1-ylmethyl)benzoic acid, stands as a promising but uncharacterized compound. While direct in vivo efficacy data for this specific molecule is not yet available in the public domain, its structural motifs—a benzoic acid core and a pyrrolidine ring—are well-represented in compounds with established biological activities.[1][2] The pyrrolidine ring, a five-membered nitrogen heterocycle, is a privileged scaffold in medicinal chemistry, known to enhance molecular three-dimensionality and polarity, which can be critical for target engagement and favorable pharmacokinetic properties.[1] Similarly, benzoic acid and its derivatives have a long history in medicine and are known to exhibit a range of activities, including anti-inflammatory effects.[2]
This guide, therefore, serves as a strategic roadmap for researchers and drug development professionals. It outlines a comprehensive, scientifically rigorous approach to investigate the in vivo efficacy of this compound for a logically proposed therapeutic indication: inflammation. We will detail the rationale for this direction, propose robust experimental protocols, and define a comparative framework against established standards of care.
Part 1: Rationale for Investigating Anti-Inflammatory Potential
The decision to evaluate this compound as an anti-inflammatory agent is rooted in structure-activity relationships observed in related molecules. Numerous studies have demonstrated that derivatives of both pyrrolidine and benzoic acid can modulate key inflammatory pathways.[3][4][5][6] For instance, certain pyrrolidine derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[3][5] This suggests that our target compound may interact with similar biological targets.
Our investigative strategy will, therefore, be twofold:
-
Acute Inflammation Model: To assess the compound's ability to mitigate a rapid, localized inflammatory response.
-
Chronic Autoimmune Inflammation Model: To evaluate its potential in a more complex, systemic disease model that mirrors aspects of human rheumatoid arthritis.
Part 2: Selection of Comparator Standards
A meaningful evaluation of a novel compound requires benchmarking against well-characterized standards. For our proposed anti-inflammatory investigation, we have selected two widely used nonsteroidal anti-inflammatory drugs (NSAIDs) that act via different mechanisms:
-
Indomethacin: A potent, non-selective COX inhibitor, blocking both COX-1 and COX-2 enzymes. It is a classic standard in acute inflammation models and provides a benchmark for broad anti-inflammatory activity.[7][8][9]
-
Celecoxib: A selective COX-2 inhibitor. Comparing our test article to Celecoxib will help elucidate whether the compound's mechanism involves selective inhibition of COX-2, which is often associated with a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[10][11][12][13][14]
Part 3: Proposed In Vivo Efficacy Studies
We will employ two gold-standard, highly reproducible rodent models to assess the efficacy of this compound (referred to hereafter as "Test Article").
Study 1: Carrageenan-Induced Paw Edema (Acute Inflammation)
This model is a cornerstone for screening acute anti-inflammatory activity.[15][16][17] Injection of carrageenan, a polysaccharide, into a rodent's paw induces a predictable, biphasic inflammatory response, characterized by swelling (edema).[15][17]
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for the acute inflammation study using the carrageenan-induced paw edema model.
Detailed Protocol:
-
Animals: Male Wistar rats (180-220g) will be used. Animals are housed under standard conditions with free access to food and water.
-
Grouping (n=6 per group):
-
Group 1: Vehicle Control (e.g., 0.5% Carboxymethylcellulose)
-
Group 2-4: Test Article (e.g., 10, 30, 100 mg/kg, administered orally - p.o.)
-
Group 5: Indomethacin (10 mg/kg, p.o.)[7]
-
Group 6: Celecoxib (20 mg/kg, p.o.)
-
-
Procedure: a. Fast animals overnight with free access to water. b. Measure the initial volume of the right hind paw (V₀) using a plethysmometer. c. Administer the assigned compounds by oral gavage. d. One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[15][16] e. Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[15]
-
Endpoint Analysis:
-
Edema Volume: Calculated as (Vₜ - V₀).
-
Percent Inhibition of Edema: Calculated as: [(Mean Edema_Control - Mean Edema_Treated) / Mean Edema_Control] * 100.
-
Anticipated Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Paw Edema (mL) at 3h ± SEM | % Inhibition |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Test Article | 10 | Data to be generated | Calculated |
| Test Article | 30 | Data to be generated | Calculated |
| Test Article | 100 | Data to be generated | Calculated |
| Indomethacin | 10 | 0.34 ± 0.04 | 60.0% |
| Celecoxib | 20 | 0.41 ± 0.05 | 51.8% |
Study 2: Collagen-Induced Arthritis (Chronic Inflammation)
The Collagen-Induced Arthritis (CIA) model in mice is a widely used preclinical model for rheumatoid arthritis, sharing many pathological and immunological features with the human disease.[18][19][20] It is ideal for evaluating therapeutic efficacy in a chronic, autoimmune-driven inflammatory setting.
Experimental Workflow: Collagen-Induced Arthritis (CIA) Model
Caption: Workflow for the chronic inflammation study using the Collagen-Induced Arthritis (CIA) model.
Detailed Protocol:
-
Animals: Male DBA/1J mice, 8-10 weeks old, which are highly susceptible to CIA.[18][21]
-
Induction of Arthritis: a. Day 0: Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).[19][22] b. Day 21: A booster immunization of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.[22]
-
Grouping and Dosing: a. Arthritis typically develops between days 26-35.[22] Once mice develop clinical signs of arthritis (score ≥ 2), they are randomized into treatment groups (n=8-10 per group). b. Dosing (daily, p.o.) commences and continues until Day 42:
- Group 1: Vehicle Control
- Group 2-3: Test Article (e.g., 30, 100 mg/kg)
- Group 4: Celecoxib (e.g., 30 mg/kg)
-
Endpoint Analysis:
-
Clinical Arthritis Score: Paws are scored three times a week on a scale of 0-4 (0=normal, 1=mild swelling/erythema of one joint, 2=moderate swelling of multiple joints, 3=severe swelling of the entire paw, 4=maximal swelling and ankylosis). Maximum score per mouse is 16.[23]
-
Paw Thickness: Measured three times a week using digital calipers.
-
Histopathology (Day 42): Hind paws are collected, fixed, decalcified, and stained with Hematoxylin & Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Serum Cytokines (Day 42): Blood is collected to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA.
-
Anticipated Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Clinical Score at Day 42 ± SEM | Mean Change in Paw Thickness (mm) ± SEM |
| Vehicle Control | - | 10.5 ± 1.2 | 1.8 ± 0.2 |
| Test Article | 30 | Data to be generated | Data to be generated |
| Test Article | 100 | Data to be generated | Data to be generated |
| Celecoxib | 30 | 4.2 ± 0.8 | 0.7 ± 0.1 |
Part 4: Concluding Remarks and Future Directions
This guide provides a robust framework for the initial in vivo characterization of this compound. The causality behind these experimental choices is clear: the carrageenan model provides a rapid assessment of acute anti-inflammatory potential, while the CIA model offers deeper insight into efficacy in a complex, chronic autoimmune setting.[15][20] Positive results in these studies—specifically, a dose-dependent reduction in edema, a lowering of clinical arthritis scores, and favorable histopathological outcomes compared to standards like Indomethacin and Celecoxib—would provide strong validation for advancing this compound into further preclinical development. Subsequent studies should focus on elucidating its precise mechanism of action, exploring its pharmacokinetic/pharmacodynamic (PK/PD) relationship, and conducting formal safety and toxicology assessments.
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A Researcher's Guide to Validating IC50 Values: A Case Study with 4-(pyrrolidin-1-ylmethyl)benzoic acid
In the landscape of drug discovery and development, the half-maximal inhibitory concentration (IC50) remains a cornerstone metric for quantifying the potency of a compound. It represents the concentration of a substance required to inhibit a specific biological or biochemical function by 50%.[1][2] This guide provides a comprehensive framework for the rigorous validation of IC50 values across multiple cell lines, using the novel compound 4-(pyrrolidin-1-ylmethyl)benzoic acid as a hypothetical subject of investigation. While specific IC50 data for this compound is not yet publicly available, this document serves as an in-depth methodological blueprint for researchers embarking on such a validation campaign.
The principles and protocols detailed herein are designed to ensure scientific integrity, reproducibility, and a deep understanding of the compound's cytotoxic or cytostatic profile. We will delve into the rationale behind experimental design, provide step-by-step protocols for widely accepted cell viability assays, and discuss the nuances of data analysis and interpretation.
The Importance of Context: Cell Line Selection
The choice of cell lines is a critical determinant of the relevance and translatability of IC50 data.[1][3] A compound's efficacy can vary dramatically between different cell types, reflecting the heterogeneity of disease states.[1] The selection process should be hypothesis-driven, based on the presumed mechanism of action of the test compound. For this compound, a compound with a pyrrolidine moiety often found in bioactive molecules, a rational approach would be to select a panel of cell lines representing diverse cancer types.[4]
For the purpose of this guide, we will consider a hypothetical scenario where this compound is being investigated as a potential anti-cancer agent. A suitable panel of cell lines for initial screening could include:
-
MCF-7: A human breast adenocarcinoma cell line, widely used as a model for estrogen receptor-positive breast cancer.
-
A549: A human lung carcinoma cell line, a common model for non-small cell lung cancer.
-
HCT116: A human colorectal carcinoma cell line, frequently used in studies of colon cancer.
-
PC-3: A human prostate adenocarcinoma cell line, representing an androgen-independent model of prostate cancer.
This selection provides a breadth of cancer types with varying genetic backgrounds, allowing for a comprehensive initial assessment of the compound's activity spectrum.
Experimental Workflow for IC50 Determination
The overall workflow for determining the IC50 of this compound in the selected cell lines is a multi-step process that demands precision and careful execution. The following diagram illustrates the key stages of this workflow.
Detailed Experimental Protocols
The choice of cell viability assay can influence the determined IC50 value, as different assays measure distinct aspects of cell health.[1] Therefore, it is crucial to employ well-validated and widely accepted methods. We present protocols for three such assays: MTT, XTT, and CellTiter-Glo®.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[5] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[5]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. A common approach is to use a 2-fold or 3-fold serial dilution to cover a wide concentration range.[6] Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the compound-treated wells) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[7]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
Similar to the MTT assay, the XTT assay is a colorimetric method that measures metabolic activity. A key advantage is that the formazan product of XTT is water-soluble, simplifying the protocol.[9]
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment period at 37°C in a 5% CO2 incubator.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.[9]
-
XTT Addition: Add 50 µL of the prepared XTT reagent to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at a wavelength of 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is used for background subtraction.
CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[10][11] This assay is known for its high sensitivity and speed.[11]
Protocol:
-
Cell Seeding and Compound Treatment: Seed cells in an opaque-walled 96-well plate and treat with the compound as described in the MTT protocol (steps 1 and 2).[9]
-
Incubation: Incubate the plate for the desired treatment period at 37°C in a 5% CO2 incubator.
-
Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[7]
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
Luminescence Reading: Measure the luminescence using a luminometer.
Data Analysis and Interpretation
Accurate calculation of IC50 values requires a systematic approach to data analysis.
-
Data Normalization: Convert the raw absorbance or luminescence data into percentage inhibition relative to the vehicle control. The formula for calculating percent inhibition is:
% Inhibition = 100 x (1 - [(Signal of Treated Well - Background Signal) / (Signal of Vehicle Control Well - Background Signal)])
-
Dose-Response Curve Fitting: Plot the percent inhibition as a function of the logarithm of the compound concentration.[1][12] Fit the data using a non-linear regression model, typically a four-parameter logistic (4PL) equation.[13][14] This will generate a sigmoidal dose-response curve.[1]
-
IC50 Determination: The IC50 is the concentration of the compound that corresponds to 50% inhibition on the fitted dose-response curve.[1][13] This value is readily calculated by software such as GraphPad Prism or specialized Excel add-ins.[1][12]
The following diagram illustrates a hypothetical dose-response curve and the determination of the IC50 value.
Comparative Analysis of IC50 Values
Once the IC50 values for this compound have been determined in each cell line, the data should be compiled into a clear and concise table for comparative analysis.
| Cell Line | Cancer Type | IC50 (µM) [Mean ± SD, n=3] |
| MCF-7 | Breast Adenocarcinoma | Hypothetical Value |
| A549 | Lung Carcinoma | Hypothetical Value |
| HCT116 | Colorectal Carcinoma | Hypothetical Value |
| PC-3 | Prostate Adenocarcinoma | Hypothetical Value |
Table 1: Hypothetical IC50 values of this compound in a panel of cancer cell lines. Values would be determined experimentally.
The comparison of IC50 values across different cell lines can provide valuable insights into the compound's potential spectrum of activity and selectivity. A significantly lower IC50 value in one cell line compared to others may suggest a specific molecular target or pathway that is more critical for that cell type.
Conclusion
The validation of IC50 values is a fundamental step in the characterization of any potential therapeutic agent. This guide has outlined a rigorous and scientifically sound approach to this process, using this compound as a case study. By adhering to these principles of careful experimental design, meticulous execution of validated protocols, and robust data analysis, researchers can generate high-quality, reproducible IC50 data that will reliably inform the subsequent stages of the drug discovery and development pipeline.
References
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- Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
- IRIS UniPA. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- PubChem. (n.d.). 4-(Pyrrolidin-1-yl)benzoic acid.
- Chemical & Pharmaceutical Bulletin. (2006). 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist.
- Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
- GoldBio. (n.d.). How to Really Choose a Cell Line - From the Basics to the Complex Aspects.
- PubMed Central. (n.d.). Comparability of Mixed IC50 Data – A Statistical Analysis.
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- ResearchGate. (n.d.). Statistical model for IC50 determination of acetylcholinesterase enzyme for Alzheimer's disease.
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A Tale of Two Syntheses: A Head-to-Head Comparison of the Boots and BHC Routes to Ibuprofen
Introduction
Ibuprofen, a household name for relieving pain, fever, and inflammation, is one of the most widely produced nonsteroidal anti-inflammatory drugs (NSAIDs) globally.[1][2] Its therapeutic ubiquity means that the efficiency, cost-effectiveness, and environmental impact of its chemical synthesis are of paramount importance. Since its discovery in the 1960s by the Boots Pure Drug Company, the industrial synthesis of ibuprofen has undergone a remarkable evolution, providing a classic case study in the principles of green chemistry.[1][3][4]
This guide provides a head-to-head comparison of the two most significant commercial synthesis routes for ibuprofen: the original six-step "Brown" route developed by Boots and the streamlined three-step "Green" route developed by the Boots-Hoechst-Celanese (BHC) company.[5] We will delve into the underlying chemical principles, provide illustrative experimental protocols, and present a quantitative comparison to demonstrate why the BHC process represents a landmark achievement in sustainable pharmaceutical manufacturing.
Route 1: The Boots Synthesis (The "Brown" Route)
Developed in the 1960s, the original Boots process was the cornerstone of ibuprofen production for decades. While effective, it is a linear, six-step synthesis that is now considered a prime example of an inefficient and environmentally taxing "brown" chemical process.[1][6]
Causality Behind Experimental Choices
The Boots synthesis begins with isobutylbenzene and sequentially builds the propionic acid side chain onto the aromatic ring. Each step employs classical, well-understood reactions from the organic chemistry canon.
-
Friedel-Crafts Acylation: The synthesis starts by attaching an acetyl group to isobutylbenzene using acetyl chloride and a stoichiometric amount of aluminum chloride (AlCl₃) as a Lewis acid catalyst.[1][7] This electrophilic aromatic substitution is directed to the para position due to the steric bulk of the isobutyl group.[7] The major drawback here is the use of AlCl₃ in stoichiometric, not catalytic, amounts, as it complexes with the product and must be quenched, generating large volumes of aluminum hydroxide waste.[6][8]
-
Darzens Condensation: The resulting ketone, 4'-isobutylacetophenone, is reacted with ethyl chloroacetate and a strong base to form an α,β-epoxy ester.[1][7] This step cleverly adds a two-carbon unit that will be transformed into the propionic acid moiety.
-
Hydrolysis & Decarboxylation: The epoxy ester is then hydrolyzed and decarboxylated under acidic conditions to yield an aldehyde.[1][7]
-
Oxime Formation: The aldehyde is reacted with hydroxylamine to form an aldoxime.[1][7]
-
Nitrile Formation: The oxime is dehydrated to form a nitrile.
-
Hydrolysis: The final step involves the hydrolysis of the nitrile group to the desired carboxylic acid, yielding ibuprofen.[1][7]
This lengthy sequence results in poor overall atom economy, meaning a significant portion of the atoms from the starting materials and reagents end up as waste rather than the final product.[9][10]
Illustrative Experimental Protocol: Boots Synthesis
(Note: This is a representative laboratory-scale protocol based on the principles of the industrial process.)
Step 1: Friedel-Crafts Acylation of Isobutylbenzene
-
To a cooled (0°C) and stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), slowly add acetyl chloride.
-
Add isobutylbenzene dropwise to the mixture, maintaining the temperature below 5°C.
-
Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).
-
Carefully quench the reaction by pouring it over crushed ice and hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4'-isobutylacetophenone.
(Subsequent steps would follow the reaction sequence described above, involving multiple purifications and reagent additions.)
Route 2: The BHC Synthesis (The "Green" Route)
In the 1980s, the BHC Company (a joint venture including Boots) developed a revolutionary new synthesis that embodied the principles of green chemistry.[6][11] This elegant, three-step catalytic process starts from the same material but dramatically improves efficiency and minimizes waste.[1]
Causality Behind Experimental Choices
The BHC process is a masterclass in catalytic efficiency and process optimization. It replaces stoichiometric reagents with recyclable catalysts and combines multiple transformations into fewer steps.
-
Friedel-Crafts Acylation (Catalytic): Like the Boots process, the first step is an acylation of isobutylbenzene. However, instead of stoichiometric AlCl₃, this process uses anhydrous hydrogen fluoride (HF) as both a catalyst and a solvent.[1][12] HF is highly effective and, crucially, can be recovered with over 99.9% efficiency and recycled, virtually eliminating the inorganic salt waste of the original method.[12]
-
Catalytic Hydrogenation: The resulting 4'-isobutylacetophenone is reduced to an alcohol, 1-(4-isobutylphenyl)ethanol, via catalytic hydrogenation.[1][7] This is typically done using a Raney Nickel or Palladium on carbon (Pd/C) catalyst with hydrogen gas. This step is highly efficient and clean, producing only water as a byproduct.
-
Palladium-Catalyzed Carbonylation: This is the key innovative step. The alcohol is directly converted to ibuprofen in a single step through carbonylation.[1][7] The reaction is carried out under carbon monoxide pressure in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂).[1] This remarkable transformation directly introduces the carboxyl group, bypassing the multi-step nitrile route of the Boots process.
This streamlined approach not only halves the number of steps but also dramatically increases the atom economy.[5]
Illustrative Experimental Protocol: BHC Synthesis
(Note: This is a representative laboratory-scale protocol based on the principles of the industrial process. Working with HF and high-pressure CO requires specialized equipment and safety precautions.)
Step 1 & 2: Acylation and Hydrogenation
-
(Acylation) Isobutylbenzene is treated with acetic anhydride in the presence of catalytic anhydrous hydrogen fluoride. After the reaction, the HF is evaporated and recovered for reuse.
-
(Hydrogenation) The resulting 4'-isobutylacetophenone is dissolved in a solvent like methanol and subjected to hydrogenation in a pressure vessel using a Pd/C catalyst and H₂ gas until the ketone is fully converted to the alcohol, 1-(4-isobutylphenyl)ethanol.
Step 3: Catalytic Carbonylation
-
The alcohol intermediate is placed in a high-pressure autoclave with a palladium catalyst and an acidic medium.
-
The vessel is pressurized with carbon monoxide (e.g., 50 bar) and heated.[1]
-
The reaction is maintained until completion, after which the catalyst is recovered.
-
The final product, ibuprofen, is isolated and purified.
Head-to-Head Comparison
The superiority of the BHC process is evident when the two routes are compared directly. The visual workflow and quantitative data highlight the significant advancements in chemical synthesis.
Workflow Comparison Diagram
The following diagram illustrates the reduction in complexity from the six-step Boots route to the three-step BHC route.
Caption: Comparison of the 6-step Boots synthesis vs. the 3-step BHC synthesis.
Quantitative Data Summary
The advantages of the BHC process become starkly clear when key performance metrics are quantified and compared.
| Metric | Boots Synthesis ("Brown" Route) | BHC Synthesis ("Green" Route) | Justification & Significance |
| Number of Steps | 6[1] | 3[1] | Fewer steps lead to higher overall yield, lower capital costs, and reduced processing time. |
| Atom Economy | ~40%[6][8][10] | ~77% (or >99% with byproduct recovery)[6][10][12] | A higher atom economy signifies less waste generation per kilogram of product, a core principle of green chemistry. |
| Key Reagents | Stoichiometric AlCl₃, Hydroxylamine | Catalytic HF, Raney Ni/Pd, PdCl₂ | The BHC route replaces stoichiometric reagents with highly efficient and recyclable catalysts. |
| Waste Generated | Large volumes of Al(OH)₃ and other salts[6][8] | Acetic acid (recoverable and reusable)[10][12] | The BHC process nearly eliminates the generation of non-recoverable waste, drastically reducing its environmental footprint. |
| Overall Yield | Significantly lower due to multiple steps | Significantly higher | Fewer reaction and purification steps inherently lead to less product loss and higher throughput. |
Conclusion
The evolution from the Boots synthesis to the BHC process for manufacturing ibuprofen is more than just a process improvement; it is a paradigm shift in industrial chemical synthesis. By prioritizing catalytic pathways and atom economy, the BHC route provides a powerful, real-world example of how green chemistry principles can lead to processes that are not only environmentally superior but also more economically advantageous.[10][13] For researchers and drug development professionals, this case study serves as an authoritative guidepost, demonstrating that sustainable design and manufacturing efficiency are not mutually exclusive but are, in fact, deeply intertwined goals in modern pharmaceutical production. The BHC process was recognized with the Presidential Green Chemistry Challenge Award in 1997, cementing its legacy as a model for sustainable chemical manufacturing.[12][13]
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Benchmarking the Anti-Inflammatory Effects of a Novel Compound Against Known Drugs: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the anti-inflammatory effects of a novel chemical entity (NCE) against established drugs. By presenting a combination of theoretical background, detailed experimental protocols, and comparative data, this document aims to equip researchers with the necessary tools to conduct a thorough and objective evaluation of their lead compounds. We will compare a hypothetical NCE against a non-selective Nonsteroidal Anti-Inflammatory Drug (NSAID), ibuprofen, and a potent corticosteroid, dexamethasone, across a series of standard in vitro and in vivo assays.
Introduction: The Inflammatory Cascade and the Need for Benchmarking
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens and damaged cells[1]. It is a complex process involving a coordinated network of immune cells, signaling molecules, and blood vessels[1]. While acute inflammation is a protective mechanism essential for healing, chronic inflammation can contribute to the pathogenesis of numerous diseases[2].
The development of new anti-inflammatory drugs requires rigorous preclinical evaluation to determine their efficacy and potential advantages over existing therapies. Benchmarking against well-characterized drugs is a critical step in this process. Ibuprofen, a widely used NSAID, primarily acts by non-selectively inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), thereby reducing the production of prostaglandins that mediate pain and inflammation[3]. Dexamethasone, a synthetic glucocorticoid, exerts its potent anti-inflammatory effects by binding to glucocorticoid receptors, leading to the regulation of gene expression and the suppression of multiple inflammatory pathways[4][5]. By comparing an NCE to both a non-selective NSAID and a corticosteroid, researchers can gain valuable insights into its potency, mechanism of action, and potential therapeutic window.
Key Inflammatory Signaling Pathways
Understanding the molecular pathways that drive inflammation is crucial for interpreting experimental data. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
The NF-κB Signaling Pathway
The NF-κB pathway is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules[6][7]. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes[8][9].
The MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in inflammation. It is composed of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory mediators[10][11]. The three major MAPK subfamilies are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs[2]. Activation of these pathways by inflammatory stimuli results in the production of pro-inflammatory cytokines and enzymes[12][13].
In Vitro Benchmarking Assays
In vitro assays provide a controlled environment to assess the direct effects of a compound on cellular and molecular targets.
Lipopolysaccharide (LPS)-Induced Cytokine Release in RAW 264.7 Macrophages
This assay is a cornerstone for evaluating the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of pro-inflammatory cytokines in a macrophage cell line stimulated with LPS[14][15].
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight to allow for adherence[3].
-
Compound Treatment: Pre-treat the cells with various concentrations of the NCE, ibuprofen, and dexamethasone for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours[3].
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant using commercially available ELISA kits, following the manufacturer's instructions[9].
-
Cell Viability Assay: In a parallel plate, assess the cytotoxicity of the compounds at the tested concentrations using an MTT or MTS assay to ensure that the observed reduction in cytokine production is not due to cell death[5][16][17].
| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Cell Viability (%) |
| NCE | 0.1 | 15 ± 3 | 12 ± 2 | >95 |
| 1 | 45 ± 5 | 40 ± 4 | >95 | |
| 10 | 85 ± 6 | 80 ± 5 | >95 | |
| Ibuprofen | 1 | 10 ± 2 | 8 ± 2 | >95 |
| 10 | 35 ± 4 | 30 ± 3 | >95 | |
| 100 | 70 ± 7 | 65 ± 6 | >95 | |
| Dexamethasone | 0.01 | 20 ± 4 | 18 ± 3 | >95 |
| 0.1 | 60 ± 5 | 55 ± 4 | >95 | |
| 1 | 95 ± 3 | 92 ± 4 | >95 |
Note: The data presented are hypothetical and for illustrative purposes.
Cyclooxygenase (COX) Inhibition Assay
This enzymatic assay determines the inhibitory activity of a compound on COX-1 and COX-2 isoforms, providing insight into its mechanism of action and potential for gastrointestinal side effects[6][11][18].
-
Enzyme and Substrate Preparation: Use commercially available purified recombinant human COX-1 and COX-2 enzymes. Prepare arachidonic acid as the substrate.
-
Compound Incubation: Incubate the enzymes with various concentrations of the NCE, ibuprofen, and a known COX-2 selective inhibitor (e.g., celecoxib) for a specified time.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Prostaglandin Quantification: Measure the production of Prostaglandin E2 (PGE2) using a colorimetric or fluorometric detection method, or by ELISA[18].
-
IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound against both COX-1 and COX-2.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2/COX-1 Selectivity Index |
| NCE | 50 | 0.5 | 100 |
| Ibuprofen | 5 | 10 | 0.5 |
| Dexamethasone | N/A | N/A | N/A |
| Celecoxib | >100 | 0.1 | >1000 |
Note: Dexamethasone does not directly inhibit COX enzymes. The data presented for other compounds are hypothetical.
In Vivo Benchmarking Assays
In vivo models are essential for evaluating the efficacy of a compound in a complex biological system, providing insights into its pharmacokinetic and pharmacodynamic properties.
Carrageenan-Induced Paw Edema in Rats
This is a classic and well-established model of acute inflammation used to assess the anti-edematous effects of compounds[1][19][20][21].
-
Animal Acclimatization: Acclimate male Wistar rats (150-200g) for at least one week before the experiment.
-
Compound Administration: Administer the NCE, ibuprofen (e.g., 30 mg/kg), and dexamethasone (e.g., 1 mg/kg) orally or intraperitoneally 1 hour before carrageenan injection. A control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat[22].
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection[22].
-
Calculation of Edema Inhibition: Calculate the percentage inhibition of paw edema for each treatment group compared to the control group.
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | Edema Inhibition (%) |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| NCE | 10 | 0.51 ± 0.04 | 40 |
| 30 | 0.28 ± 0.03 | 67 | |
| Ibuprofen | 30 | 0.47 ± 0.05 | 45 |
| Dexamethasone | 1 | 0.21 ± 0.02 | 75 |
Note: The data presented are hypothetical and for illustrative purposes.
Mechanistic Elucidation: NF-κB and MAPK Pathway Analysis
To understand how the NCE exerts its anti-inflammatory effects, it is crucial to investigate its impact on key signaling pathways.
NF-κB Nuclear Translocation Assay
This assay determines whether the compound inhibits the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a critical step in NF-κB activation[4][8][23][24].
-
Cell Culture and Treatment: Culture RAW 264.7 cells and treat them with the NCE, ibuprofen, and dexamethasone, followed by LPS stimulation as described in the cytokine release assay.
-
Cell Fractionation: Separate the cytoplasmic and nuclear fractions of the cell lysates using a commercially available kit.
-
Western Blot Analysis: Perform Western blotting on both fractions using an antibody specific for the NF-κB p65 subunit. Use GAPDH and Lamin B1 as loading controls for the cytoplasmic and nuclear fractions, respectively.
-
Densitometric Analysis: Quantify the band intensities to determine the relative amount of p65 in each fraction.
MAPK Phosphorylation Assay
This assay assesses the effect of the compound on the phosphorylation of key MAPK proteins (p38, JNK, and ERK), which is indicative of their activation[25][26][27][28].
-
Cell Culture and Treatment: Culture and treat RAW 264.7 cells with the compounds and LPS as previously described.
-
Protein Extraction: Lyse the cells to extract total protein.
-
Western Blot Analysis: Perform Western blotting using antibodies specific for the phosphorylated forms of p38, JNK, and ERK. Also, probe for the total forms of these proteins to ensure equal loading.
-
Densitometric Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein for each MAPK.
Conclusion
This guide has outlined a systematic approach to benchmarking the anti-inflammatory effects of a novel compound against the established drugs ibuprofen and dexamethasone. By employing a combination of in vitro and in vivo assays, researchers can obtain a comprehensive profile of their NCE's potency, mechanism of action, and potential therapeutic advantages. The detailed protocols and data presentation formats provided herein serve as a practical resource for conducting these critical preclinical studies. The ultimate goal of such rigorous benchmarking is to identify promising new drug candidates with improved efficacy and safety profiles for the treatment of inflammatory diseases.
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A Senior Application Scientist's Guide to Comparative Docking Studies of 4-(Pyrrolidin-1-ylmethyl)benzoic Acid Derivatives
Introduction: The Rationale for In Silico Investigation
The 4-(pyrrolidin-1-ylmethyl)benzoic acid scaffold is a privileged structure in modern medicinal chemistry. Its inherent three-dimensionality and the presence of both hydrogen bond accepting and donating potential make it a versatile building block for designing targeted therapeutics.[1][2] Derivatives have shown promise as potent antagonists for targets such as Very Late Antigen-4 (VLA-4), an integrin involved in inflammatory responses.[3] Given the vast chemical space that can be explored through derivatization, a rational, structure-based approach is paramount to efficiently identify candidates with high binding affinity and specificity.
Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction.[4][5][6] This guide provides a comprehensive, field-proven methodology for conducting a comparative docking study of novel this compound derivatives. We will move beyond a simple procedural list to explain the critical causality behind each experimental choice, ensuring a robust and self-validating workflow. Our objective is to not only generate predictive data but also to derive meaningful Structure-Activity Relationships (SAR) that can guide the next synthesis cycle.
Pillar 1: Strategic Planning & System Preparation
The success of any docking experiment is predicated on the meticulous preparation of both the biological target (receptor) and the small molecules (ligands). Garbage in, garbage out is the immutable law of computational chemistry.
Target Selection: Choosing the Right Battlefield
For this study, we will target the α4-integrin subunit of VLA-4 , a validated receptor for benzoic acid derivatives.[3] The α4β1 heterodimer is crucial for leukocyte adhesion and trafficking, making it a key target in autoimmune diseases.
Causality: The choice of a specific crystal structure is critical. We select a high-resolution X-ray crystal structure from the Protein Data Bank (PDB), for instance, a structure of the α4-integrin domain complexed with a known inhibitor. This provides an experimentally determined active site, which is the foundation of our study. Using a co-crystallized structure also allows for a crucial validation step: re-docking the native ligand to see if our protocol can reproduce the experimental binding pose.[7][8]
Receptor Preparation: Honing the Target
Raw PDB structures are not immediately suitable for docking.[9][10] They are often missing hydrogen atoms, may contain crystallographic artifacts like water molecules and co-solvents, and may have ambiguous protonation states for residues like histidine.
Detailed Protocol: Receptor Preparation
-
Obtain Structure: Download the selected PDB file (e.g., from the RCSB PDB database).
-
Initial Cleaning: Load the structure into a molecular modeling program (e.g., Schrödinger Maestro, UCSF Chimera, BIOVIA Discovery Studio). Remove all entities that are not part of the biological unit of interest. This includes:
-
Other protein chains (if the protein functions as a monomer).[10]
-
All solvent (water) molecules. Rationale: While some water molecules can be structurally important and mediate ligand binding, their treatment is complex. For a standard docking protocol, removing them simplifies the system and avoids potential artifacts. Advanced methods may selectively retain key water molecules.[10][11]
-
Any non-essential ions and cofactors.
-
-
Add Hydrogens: PDB files from X-ray crystallography typically do not include hydrogen atoms. Add hydrogens, ensuring that the software uses a method that optimizes the hydrogen-bonding network.[12]
-
Assign Charges & Atom Types: Assign partial atomic charges and atom types using a well-established force field (e.g., AMBER, OPLS). This is crucial for the scoring function to accurately calculate electrostatic and van der Waals interactions.[13][14]
-
Protonation State Assignment: Determine the correct protonation states for titratable residues (e.g., His, Asp, Glu) at a physiological pH (typically 7.4). Specialized tools like PROPKA can assist in this process.[14]
-
Energy Minimization: Perform a restrained, brief energy minimization of the protein structure. Rationale: This step relieves any steric clashes or geometric strain introduced during the preparation process without significantly altering the experimentally determined backbone conformation.
Ligand Preparation: Assembling the Arsenal
The accuracy of ligand representation is equally important. We must generate high-quality, low-energy 3D conformations for our this compound derivatives.
Detailed Protocol: Ligand Preparation
-
2D Sketching: Draw the parent compound and its derivatives using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Conversion to 3D: Convert the 2D structures into 3D structures.[15]
-
Ionization States: Determine the likely ionization state of each ligand at physiological pH. For our benzoic acid derivatives, the carboxylic acid group will likely be deprotonated (carboxylate).
-
Generate Tautomers/Stereoisomers: If relevant, generate possible tautomeric forms and stereoisomers.
-
Energy Minimization: Perform a thorough energy minimization of each ligand using a suitable force field to obtain a low-energy conformation.[10] This ensures correct bond lengths and angles.[9]
Pillar 2: The Docking & Validation Workflow
With prepared molecules, we can proceed to the core computational experiment. This workflow is designed as a self-validating system to build confidence in the results.
Defining the Binding Site (Grid Generation)
Instead of searching the entire protein surface (blind docking), we perform a more focused and computationally efficient "specific docking".[16] We define a search space, typically a 3D box called a "grid," centered on the known active site.
Causality: The size of the grid box is a critical parameter. It must be large enough to encompass the entire binding pocket and allow the ligand to freely rotate and translate, but not so large that it wastes computational resources searching unproductive space. If using a co-crystallized structure, centering the grid on the native ligand is the most reliable approach.[17]
Molecular Docking Execution
This is the simulation step where a search algorithm explores various poses (orientations and conformations) of the ligand within the defined grid. A scoring function then estimates the binding affinity for each pose.[18][19]
-
Search Algorithms: These can range from systematic searches to stochastic methods like genetic algorithms or Monte Carlo simulations.[6]
-
Scoring Functions: These are mathematical models used to approximate the binding free energy. A lower docking score generally indicates a more favorable binding interaction.[18]
Protocol Validation: A Non-Negotiable Step
Before docking our novel derivatives, we must validate our entire setup.
Detailed Protocol: Validation by Re-docking
-
Extract Native Ligand: From the original, cleaned PDB file, extract the co-crystallized ligand.
-
Prepare Native Ligand: Process this ligand through the same preparation pipeline as our derivatives.
-
Dock Native Ligand: Using the identical protein structure and grid parameters, dock the prepared native ligand back into the active site.
-
Calculate RMSD: Superimpose the lowest-energy docked pose of the native ligand with its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.
-
Assess: An RMSD value of less than 2.0 Angstroms (Å) is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[7][8][20] If the RMSD is high, the protocol (e.g., grid placement, scoring function) must be re-evaluated.
Pillar 3: Results, Analysis, and SAR
Once the protocol is validated, we can dock our library of this compound derivatives and analyze the results to extract actionable intelligence.
Quantitative Data Analysis
The primary output is a set of docked poses for each ligand, ranked by their docking scores. This data should be compiled into a clear, comparative table.
| Compound ID | Structure Modification | Docking Score (kcal/mol) | Key Interacting Residues (VLA-4) | Predicted Interactions |
| Parent | This compound | -7.8 | Asp246, Tyr189, Ser145 | Salt-bridge, π-π stacking, H-bond |
| Derivative 1 | Add 3-hydroxyl group to benzoic ring | -8.5 | Asp246, Tyr189, Arg212 | Salt-bridge, π-π stacking, New H-bond |
| Derivative 2 | Add 3-chloro group to benzoic ring | -8.1 | Asp246, Tyr189, Ser145 | Salt-bridge, π-π stacking, H-bond |
| Reference | Co-crystallized Inhibitor | -9.2 | Asp246, Tyr189, Arg212, Ser145 | Salt-bridge, π-π stacking, 2 H-bonds |
Table 1: Hypothetical comparative docking results against the VLA-4 α4-integrin subunit. Lower docking scores indicate stronger predicted binding affinity.
Qualitative and Visual Analysis
Numbers alone are insufficient. The true insight comes from visually inspecting the top-ranked poses for each derivative.[20][21][22]
Causality: We analyze the non-covalent interactions that stabilize the ligand in the binding pocket. Are the key interactions observed in the reference inhibitor also present in our derivatives? For example, the deprotonated benzoic acid moiety is expected to form a salt bridge with a positively charged residue (e.g., Arg or Lys) in the active site. The pyrrolidine ring might engage in hydrophobic interactions. Visual analysis confirms whether these expected interactions are occurring and can reveal unexpected but favorable contacts.[23]
Deriving Structure-Activity Relationships (SAR)
By comparing the structures and docking results of our derivatives, we can infer SAR.
-
From Derivative 1: The addition of a 3-hydroxyl group improved the docking score from -7.8 to -8.5 kcal/mol. Visual inspection reveals this is due to the formation of a new hydrogen bond with an Arginine residue (Arg212). This suggests that exploring substitutions at the 3-position with other hydrogen bond donors could be a fruitful strategy.
-
From Derivative 2: The addition of a 3-chloro group led to a modest improvement in score. This could be due to favorable hydrophobic or halogen-bond interactions, suggesting this position is tolerant to small, lipophilic substituents.
Conclusion and Future Directions
This guide has outlined a robust, multi-pillar framework for conducting a comparative molecular docking study of this compound derivatives. By emphasizing meticulous preparation, mandatory protocol validation, and insightful post-docking analysis, this workflow generates reliable, publication-quality data.
The hypothetical results suggest that substitution at the 3-position of the benzoic acid ring is a promising avenue for enhancing binding affinity to VLA-4. The next logical step would be to synthesize and perform in vitro binding assays for Derivative 1 to correlate our computational predictions with experimental data. This iterative cycle of computational prediction, chemical synthesis, and biological testing is the cornerstone of modern, efficient drug discovery.
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A Senior Application Scientist's Guide to Validating Novel Biological Pathways Modulated by a Chemical Compound
Foundational Strategy: From Compound Binding to Cellular Effect
Validating a novel pathway is not a linear process but an iterative cycle of hypothesis generation and testing. A successful validation campaign must unequivocally demonstrate that the compound directly engages its intended target, that this engagement triggers a cascade of downstream molecular events, and that these events are responsible for the ultimate cellular phenotype.
Our validation workflow is structured around three core pillars:
-
Confirming Target Engagement: Is the compound binding to its putative protein target in a physiologically relevant context?
-
Mapping the Signaling Cascade: What are the immediate and global cellular changes that occur upon target engagement?
-
Linking Pathway to Phenotype: Are the observed signaling changes causally linked to the compound's functional effect?
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Caption: High-level workflow for pathway validation.
Pillar 1: Confirming Target Engagement in a Cellular Milieu
Before you can validate a pathway, you must first prove that your compound physically interacts with its intended target inside the cell.[3][4] Relying solely on in vitro assays with recombinant proteins can be misleading, as they fail to account for factors like cell permeability, intracellular compartmentalization, or the presence of competing endogenous ligands.[3][5] Therefore, cell-based target engagement assays are critical.
The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful, industry-standard method for this purpose.[6][7] The principle is elegant: the binding of a compound to its target protein confers thermal stability.[5][8] By heating intact cells or lysates to various temperatures, one can quantify the amount of soluble (un-denatured) target protein remaining. A shift in the melting curve in the presence of the compound is direct evidence of engagement.[6][8]
Comparison of Target Engagement Methods
| Method | Principle | Context | Throughput | Key Advantage | Key Limitation |
| CETSA | Ligand-induced thermal stabilization | Intact cells, Lysates, Tissues | Low to High (MS-based) | Label-free; reflects physiological conditions.[8] | Not all proteins show a clear thermal shift. |
| Biophysical (e.g., SPR, ITC) | Measures binding kinetics/thermodynamics | Purified Protein | Low to Medium | Provides detailed binding parameters (Kd, Kon/Koff).[3] | Lacks cellular context; not "in-cell". |
| Chemical Proteomics (e.g., ABPP) | Covalent probes to map binding sites | Lysates, Intact cells | High | Can identify targets without prior knowledge. | Requires a suitable reactive probe. |
| Real-Time CETSA (RT-CETSA) | Luciferase-fused target reports on unfolding in real-time.[9] | Intact cells | Medium | Captures full aggregation profile from a single sample.[9] | Requires genetic modification of the target protein. |
Experimental Protocol: Isothermal Dose-Response CETSA (ITDRFCETSA)
This protocol is designed to determine the potency of target engagement in a cellular context.
-
Cell Culture & Treatment: Plate cells to desired confluency. Treat with a range of compound concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for 1 hour.
-
Heat Challenge: Determine the optimal single heating temperature from a full melt-curve experiment. This temperature should be on the steep part of the curve to maximize the detection window. Heat the treated cells at this temperature for 3 minutes, leaving a non-heated control at room temperature.
-
Lysis & Fractionation: Lyse the cells (e.g., via freeze-thaw cycles). Separate the soluble fraction (containing un-denatured protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g).
-
Quantification: Analyze the amount of soluble target protein in each sample using a standard protein quantification method like Western Blot or an ELISA-based format (e.g., AlphaScreen).[6]
-
Data Analysis: Plot the normalized soluble protein fraction against the compound concentration and fit a dose-response curve to determine the EC50 of thermal stabilization.
Pillar 2: Mapping the Signaling Cascade
With target engagement confirmed, the next objective is to map the downstream consequences. A compound's impact is rarely limited to a single substrate. Modern 'omics' technologies provide an unbiased, system-wide view of the cellular response, moving beyond hypothesis-driven candidate approaches.
Phosphoproteomics is arguably the most direct and powerful method for mapping signaling pathways, as protein phosphorylation is a primary mechanism of signal transduction in the cell.[10] Mass spectrometry-based phosphoproteomics can identify and quantify thousands of phosphorylation events simultaneously, providing a dynamic snapshot of kinase and phosphatase activity downstream of your target.[10][11]
dot graph { graph [layout=neato, overlap=false, splines=true]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11];
} dot Caption: Phosphoproteomics workflow for pathway discovery.
Comparison of 'Omics' Approaches for Pathway Mapping
| Method | Measures | Information Gained | Key Advantage | Key Limitation |
| Phosphoproteomics | Changes in protein phosphorylation.[11] | Direct readout of signaling activity. | Captures rapid, transient signaling events. | Can be complex; requires specialized enrichment.[12] |
| Transcriptomics (RNA-seq) | Changes in mRNA levels. | Gene expression programs modulated by the pathway. | Comprehensive, well-established analysis pipelines. | Indirect measure of protein activity; lags behind signaling events. |
| Proteomics (Total Protein) | Changes in protein abundance. | Long-term adaptive responses (e.g., protein synthesis/degradation). | Measures the final effectors of the pathway. | Misses rapid post-translational modifications. |
| Metabolomics | Changes in small molecule metabolites. | Functional output of metabolic pathways. | Directly links signaling to cellular metabolism. | Can be challenging to link metabolite changes to specific enzymes. |
The most robust approach integrates data from multiple 'omics' layers. For example, correlating phosphoproteomic changes with transcriptomic data can reveal transcription factors whose activity is modulated by phosphorylation, directly linking a signaling cascade to a gene expression program.
Pillar 3: Forging the Causal Link Between Pathway and Phenotype
The final, and most critical, stage of validation is to prove that the signaling pathway you have mapped is directly responsible for the compound's observed biological effect (e.g., cell death, differentiation). This requires moving from correlative observation to direct functional perturbation.
CRISPR-Cas9 based genetic screening is the gold standard for functionally validating pathway components.[13] By systematically knocking out genes in the putative pathway, you can determine which ones are essential for the compound's activity.[13][14] For example, if knocking out a specific kinase (e.g., Kinase X) renders cells resistant to your compound, you have strong evidence that your compound functions through a Kinase X-dependent pathway.
Comparison of Functional Validation Strategies
| Method | Principle | Application | Key Advantage | Key Limitation |
| CRISPR-Cas9 Knockout | Permanent gene disruption via DNA double-strand breaks. | Validating essential pathway nodes. | Unambiguous loss-of-function; high specificity.[14] | Not suitable for essential genes; potential for compensation. |
| CRISPRi/a | Repression (interference) or activation of gene transcription. | Modulating gene dosage; studying essential genes. | Reversible and titratable gene modulation. | Can have off-target effects; requires dCas9 fusion protein. |
| siRNA/shRNA | Post-transcriptional gene silencing via mRNA degradation. | Rapid, transient knockdown of pathway components. | Technically simpler for transient experiments. | Often incomplete knockdown; significant off-target effects. |
| Orthogonal Pharmacology | Using a second, structurally distinct tool compound that targets the same pathway. | Confirming the pathway is druggable and not a compound-specific artifact. | Strengthens the therapeutic hypothesis. | Requires the availability of a suitable tool compound. |
Experimental Protocol: CRISPR-Cas9 Knockout for Compound Sensitivity
This protocol aims to identify pathway genes required for the compound's phenotypic effect.
-
Generate Cas9-Expressing Cells: Create a stable cell line that constitutively expresses the Cas9 nuclease.
-
Transduce with sgRNA: Introduce a single guide RNA (sgRNA) targeting a gene in your hypothesized pathway (e.g., a key kinase identified by phosphoproteomics). Include a non-targeting sgRNA as a negative control.
-
Selection & Expansion: Select for transduced cells and expand the knockout and control cell populations.
-
Validate Knockout: Confirm the absence of the target protein via Western Blot or qPCR.
-
Compound Dose-Response Assay: Treat both the knockout and control cell lines with a range of your compound's concentrations.
-
Measure Phenotype: Quantify the cellular phenotype (e.g., cell viability using a CellTiter-Glo assay) after a set incubation period.
-
Analysis: Compare the dose-response curves. A rightward shift in the EC50 for the knockout cell line compared to the control indicates that the knocked-out gene is necessary for the compound's full efficacy.
By systematically applying this approach to key nodes identified in your phosphoproteomic screen, you can build a comprehensive and functionally validated map of your novel pathway.
Conclusion: A Synthesis of Evidence
Validating a novel biological pathway is a multifaceted endeavor that requires a strategic and rigorous approach. There is no single experiment that can provide a definitive answer. Instead, confidence is built by layering orthogonal, complementary techniques. By starting with direct, in-cell target engagement, using unbiased 'omics' to map the resulting signaling network, and employing precise genetic tools like CRISPR to establish causality, researchers can construct a compelling and verifiable model of a compound's mechanism of action. This methodical approach not only ensures scientific integrity but also accelerates the translation of basic discoveries into therapeutic innovations.
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Safety Operating Guide
Navigating the Disposal of 4-(pyrrolidin-1-ylmethyl)benzoic Acid: A Guide for the Research Professional
In the fast-paced environment of drug discovery and development, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of research chemicals is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 4-(pyrrolidin-1-ylmethyl)benzoic acid, ensuring the protection of laboratory personnel and the environment. Our approach is grounded in established safety protocols and regulatory guidelines, providing a framework that is both scientifically sound and practically applicable.
Hazard Assessment and Waste Characterization: The Foundation of Safe Disposal
Key Characteristics:
-
Chemical Structure: The molecule contains a benzoic acid moiety and a pyrrolidine ring linked by a methylene bridge. The carboxylic acid group imparts acidic properties, while the tertiary amine in the pyrrolidine ring can exhibit basic properties. This amphoteric nature requires careful consideration of its reactivity.
-
Physical State: It is typically a solid at room temperature.[1]
-
Known Hazards: The available SDS indicates that intense or continued exposure could cause temporary incapacitation or possible residual injury. It is advisable to handle this compound with the standard precautions for research chemicals, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
Based on this information, and in the absence of explicit data to the contrary, This compound should be treated as hazardous chemical waste .[2] This conservative approach ensures the highest level of safety and compliance.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe handling and disposal of this compound. This workflow is designed to comply with general laboratory waste management principles.[3][4]
Step 1: Segregation at the Source
Proper waste segregation is the cornerstone of a safe and efficient chemical waste management program.[5]
-
Solid Waste:
-
Place any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and spill cleanup materials into a designated, compatible hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless their compatibility is confirmed. Incompatible materials can lead to dangerous reactions.
-
-
Liquid Waste:
-
If this compound is in a solution, collect it in a separate, compatible liquid waste container.
-
Avoid mixing with other solvent waste streams to prevent unintended reactions. For example, do not mix acidic solutions with basic solutions or with reactive chemicals.
-
Step 2: Container Selection and Labeling
The integrity of the waste containment is crucial to prevent leaks and exposures.
-
Container Compatibility:
-
For solid waste, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.
-
For liquid waste, use a container made of a material compatible with the solvent used. Glass or HDPE is generally suitable for most common laboratory solvents. Ensure the container is in good condition and free from cracks or leaks.[2][6]
-
-
Labeling:
Step 3: Safe Storage in a Satellite Accumulation Area (SAA)
Designated storage areas for hazardous waste are required to ensure safety and regulatory compliance.
-
Waste containers should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][8]
-
The SAA should be at or near the point of waste generation and under the control of laboratory personnel.
-
Keep waste containers securely closed except when adding waste.[3][4][6]
-
Store containers in secondary containment (such as a spill tray) to contain any potential leaks.[6]
-
Segregate incompatible waste types within the SAA. For example, keep acids away from bases and oxidizers away from flammable materials.
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
Step 4: Arranging for Final Disposal
The final step is to ensure the waste is collected and disposed of by a qualified and licensed entity.
-
Once the waste container is full, or as per your institution's guidelines, arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][8]
-
Never dispose of this compound down the drain or in the regular trash.[6] This is a violation of environmental regulations and can pose a significant hazard.
-
Do not allow hazardous waste to accumulate in the laboratory. Regular disposal is key to maintaining a safe working environment.
Waste Minimization: A Proactive Approach
In line with the principles of green chemistry, minimizing waste generation should be an integral part of laboratory practice.[3]
| Waste Minimization Strategy | Implementation in the Laboratory |
| Source Reduction | Order only the quantity of this compound required for your experiments. |
| Inventory Management | Maintain an accurate inventory of your chemicals to avoid purchasing duplicates.[5] |
| Sharing Resources | If you have surplus, unexpired this compound, check if other research groups in your institution can use it.[3] |
Emergency Procedures: Spill and Exposure Management
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Spill Cleanup:
-
For a small spill of solid material, carefully sweep it up and place it in a labeled hazardous waste container. Avoid generating dust.
-
For a liquid spill, use an appropriate absorbent material, and place the contaminated absorbent in the hazardous waste container.
-
For larger spills, evacuate the area and contact your institution's EHS department immediately.[2][4]
-
-
Exposure Response:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.
References
- University of Pennsylvania, LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES, [Link]
- Labor Security System, Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions, [Link]
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- Lab Manager, Managing Hazardous Chemical Waste in the Lab, [Link]
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- Columbia University, Hazardous Chemical Waste Management Guidelines, [Link]
- U.S.
- Northwestern University, Hazardous Waste Disposal Guide, [Link]
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Mastering the Safe Handling of 4-(pyrrolidin-1-ylmethyl)benzoic Acid: A Guide for Laboratory Professionals
For researchers engaged in the dynamic field of drug discovery and development, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides essential, actionable safety and logistical information for the handling of 4-(pyrrolidin-1-ylmethyl)benzoic acid, a compound of interest in various research applications. By moving beyond mere procedural lists to explain the rationale behind each safety measure, this document aims to empower scientists to cultivate a proactive and deeply ingrained culture of safety within their laboratories.
Understanding the Hazard Profile
This compound is classified under the Globally Harmonized System (GHS) with the signal word "Warning".[1] It is crucial to internalize the following hazard statements to inform all aspects of your handling procedures:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
This trifecta of irritant properties necessitates a multi-faceted approach to personal protection, engineering controls, and emergency preparedness.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's specific hazards.
| PPE Component | Specification | Rationale for Use |
| Eye Protection | Chemical safety goggles or a face shield. | Essential to prevent contact with the eyes, which can cause serious irritation.[1] Standard safety glasses do not provide a sufficient seal against fine powders or splashes. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Protects the skin from direct contact, which is known to cause irritation.[1] Gloves should be inspected for integrity before each use and changed immediately if contaminated. |
| Body Protection | A lab coat that fastens securely. | Prevents the contamination of personal clothing with the chemical powder. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) | Recommended when handling the powder outside of a dedicated engineering control, or if there is a risk of aerosolization, to prevent respiratory tract irritation.[2] |
Engineering Controls: Designing Safety into Your Workspace
While PPE is critical, it should be viewed as the final barrier. Engineering controls are proactive measures that remove or minimize the hazard at its source.
Primary Engineering Control: The Chemical Fume Hood
All weighing and handling of solid this compound should be conducted within a certified chemical fume hood.[3] This is the most effective way to control the inhalation hazard posed by fine powders.
Secondary Engineering Controls:
-
Ventilation: Ensure your laboratory is well-ventilated to disperse any fugitive emissions.
-
Designated Work Area: Establish a clearly marked area for handling this compound to prevent cross-contamination.[3]
Procedural Guidance for Safe Handling
A systematic workflow is essential to minimize the risk of exposure. The following step-by-step process integrates best practices for handling irritating chemical powders.
Workflow for Handling Solid this compound
Caption: A logical workflow for the safe handling of this compound, emphasizing containment and proper waste management.
Step-by-Step Protocol:
-
Preparation: Before bringing the chemical into the workspace, don all required PPE. Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.
-
Weighing:
-
Place a weigh boat on the analytical balance inside the fume hood.
-
Carefully transfer the desired amount of this compound to the weigh boat, minimizing any disturbance that could create dust.
-
Close the primary container immediately after dispensing.
-
-
Transfer and Dissolution:
-
If preparing a solution, add the solvent to the receiving flask within the fume hood.
-
Carefully add the weighed powder to the solvent.
-
-
Work Area Cleanup:
-
After completing the experimental work, decontaminate the work surface in the fume hood with an appropriate cleaning agent.
-
Wipe down the exterior of any equipment used.
-
-
Waste Disposal:
Spill Management and Emergency Procedures
In the event of an accidental release, a swift and informed response is critical to mitigate potential harm.
Emergency Response Flowchart
Caption: A decision-making flowchart for responding to a spill of this compound.
Small Spill Cleanup (less than 1 gram and contained):
-
Alert personnel in the immediate vicinity.
-
Wearing your full PPE, gently cover the spill with an inert absorbent material, such as vermiculite or sand.[7]
-
Avoid dry sweeping. If necessary, lightly moisten the material to prevent dust generation.[8]
-
Carefully scoop the mixture into a labeled hazardous waste container.
-
Clean the spill area with soap and water.
-
Dispose of all cleanup materials as hazardous waste.[9]
Large Spill (greater than 1 gram or widely dispersed):
-
Immediately evacuate the area.
-
Alert your supervisor and institutional Environmental Health and Safety (EHS) department.
-
Prevent re-entry to the contaminated area.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
Disposal Plan
All waste contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional, local, and federal regulations.
-
Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and absorbent materials from spill cleanups. Place these items in a clearly labeled, sealed container for solid hazardous waste.[4][5][6]
-
Unused Product: Unwanted this compound should be disposed of in its original container, properly labeled as hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled container for liquid hazardous waste.
Never dispose of this compound or its waste down the drain or in the regular trash.[4]
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the well-being of their laboratory colleagues.
References
- Occupli. (2021, November 3). The controls required for handling powder irritants.
- University of Wisconsin-Madison. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions).
- University of Colorado Boulder. (n.d.). Waste Disposal - Organic Chemistry.
- PubChem. (n.d.). 4-(Pyrrolidin-1-yl)benzoic acid.
- Massachusetts Institute of Technology. (n.d.). Procedure for disposing of hazardous waste.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.
- University of the Fraser Valley. (2022, March 25). Spill Response Guidelines.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
